1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine
Beschreibung
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Eigenschaften
Molekularformel |
C12H14N2S |
|---|---|
Molekulargewicht |
218.32 g/mol |
IUPAC-Name |
1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine |
InChI |
InChI=1S/C12H14N2S/c1-8(13)10-3-5-11(6-4-10)12-9(2)14-7-15-12/h3-8H,13H2,1-2H3 |
InChI-Schlüssel |
CNZNRMWCDRNGBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)N |
Herkunft des Produkts |
United States |
An In-depth Technical Guide to (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine
Abstract
(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine is a chiral primary amine of significant interest in medicinal chemistry and drug development. Its structure combines a stereogenic center with a biologically active thiazole heterocycle, making it a valuable building block for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of its physicochemical properties, stereocontrolled synthesis, analytical characterization, and potential applications. Authored for researchers, scientists, and drug development professionals, this document synthesizes established chemical principles with practical, field-proven insights to serve as an authoritative resource for the study and utilization of this compound.
Introduction & Significance
The 1-phenylethylamine scaffold is a privileged structural motif in medicinal chemistry, recognized for its role as both a chiral auxiliary and a core component of numerous bioactive molecules.[1][2] The specific compound, (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine, integrates this critical scaffold with a 4-methylthiazole ring. The thiazole nucleus is a well-established pharmacophore present in a wide array of FDA-approved drugs and is known to exhibit diverse biological activities, including antimicrobial and anticancer properties.[3][4][5]
The precise stereochemistry at the benzylic carbon—the (S)-configuration—is paramount, as enantiomers of a drug can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[6] Consequently, the development of robust, stereoselective synthetic routes and accurate analytical methods for enantiomeric purity determination are critical for its application in pharmaceutical research. This guide will detail the necessary methodologies to synthesize, purify, and characterize this compound, providing a foundation for its use in the discovery of new chemical entities.
Physicochemical & Structural Properties
The structural and physicochemical characteristics of a compound are foundational to its behavior in both chemical reactions and biological systems.
Chemical Structure
The molecule consists of a central phenyl ring substituted at the para-position with a 4-methylthiazol-5-yl group and an (S)-1-aminoethyl group.
Caption: 2D Structure of (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine.
Physicochemical Data Summary
Quantitative data for the compound and its common hydrochloride salt are summarized below. These parameters are essential for experimental design, including solvent selection, dosage formulation, and analytical method development.
| Property | Value (Free Base) | Value (HCl Salt) | Source(s) |
| CAS Number | 1948273-00-4 | 1948273-01-5 | [7][8] |
| Molecular Formula | C₁₂H₁₄N₂S | C₁₂H₁₅ClN₂S | [7][9] |
| Molecular Weight | 218.32 g/mol | 254.78 g/mol | [7][9] |
| Physical Form | - | Solid | [10] |
| Purity | ≥95% | ≥95% | [7][10] |
| Storage Temp. | - | 2-8°C, Inert Atmosphere | [10] |
| InChI Key | CIJVVVNRJVUMNI-QRPNPIFTSA-N | CIJVVVNRJVUMNI-QRPNPIFTSA-N | [10] |
Synthesis & Stereochemical Control
The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical chemistry.[11] The preparation of the title compound can be approached via two primary strategies: asymmetric synthesis to directly form the (S)-enantiomer, or resolution of a racemic mixture.
Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the target molecule into readily available starting materials. The key challenges are the formation of the C-C bond for the ethylamine side chain and the construction of the thiazole ring, all while controlling the stereochemistry.
Caption: Retrosynthetic pathways for the target chiral amine.
Recommended Synthetic Protocol: Asymmetric Reductive Amination
Asymmetric reductive amination of the corresponding ketone precursor is a highly efficient and widely adopted method for producing chiral amines.[12] This approach offers excellent stereocontrol and avoids the 50% theoretical yield limit of classical resolution.
Step 1: Synthesis of 1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-one (Ketone Precursor)
The ketone precursor is typically synthesized via a Friedel-Crafts acylation or a cross-coupling reaction. The Hantzsch thiazole synthesis is also a viable, classical alternative.
Step 2: Asymmetric Reductive Amination
This key step converts the achiral ketone into the desired (S)-amine. The use of a chiral catalyst, such as a transaminase enzyme or a metal-based catalyst with a chiral ligand, is crucial. ω-Transaminases are particularly effective as they can achieve high enantiomeric excess (ee) under mild, aqueous conditions.[12]
Protocol: ω-Transaminase Mediated Synthesis
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).
-
Reagent Addition: Add the ketone precursor, 1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-one, often dissolved in a water-miscible co-solvent like DMSO to improve solubility.[12]
-
Cofactor & Amine Donor: Add pyridoxal-5-phosphate (PLP) cofactor and a suitable amine donor in excess, such as isopropylamine.
-
Enzyme Addition: Introduce the (S)-selective ω-transaminase.
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30-40°C) for 18-48 hours, monitoring progress by HPLC or GC.
-
Work-up: Once the reaction reaches completion or equilibrium, quench by adjusting the pH. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be further purified by column chromatography on silica gel.
Causality: The enzyme's active site is inherently chiral, creating a diastereomeric transition state that favors the formation of one enantiomer over the other. The use of an amine donor like isopropylamine drives the reaction forward by Le Châtelier's principle, as the co-product (acetone) is volatile.[12]
Alternative Strategy: Classical Resolution
If an asymmetric route is not feasible, resolution of the racemic amine can be performed. This involves forming diastereomeric salts with a chiral acid, such as tartaric acid or O,O'-dibenzoyl-D-tartaric acid.[13][14]
Sources
- 1. mdpi.com [mdpi.com]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. (S)-1-[4-(4-Methylthiazol-5-yl)phenyl]ethanamine hydrochloride 95% | CAS: 1948273-01-5 | AChemBlock [achemblock.com]
- 10. (S)-1-(4-(4Methylthiazol-5-yl)phenyl)ethan-1-amine HCl | 1948273-01-5 [sigmaaldrich.com]
- 11. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 12. mdpi.com [mdpi.com]
- 13. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 14. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]
The Architect's Guide to VHL-Recruiting PROTACs: Mechanistic Insights and Applications of (S)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine
Executive Summary
In the rapidly evolving field of Targeted Protein Degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) relies heavily on high-affinity E3 ligase recruitment. (S)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine (CAS Number:[1]) serves as the critical terminal pharmacophore for Von Hippel-Lindau (VHL) E3 ligase ligands, most notably in the foundational ligand VH032. This in-depth technical guide explores the structural biology, chemical synthesis, and experimental validation of this building block, providing researchers with the causal logic required to successfully integrate it into novel degrader molecules.
Structural Biology & Pharmacophore Rationale
The design of VHL ligands is a masterclass in structure-guided drug discovery. The VHL protein (pVHL) naturally recognizes a hydroxylated proline residue on the Hypoxia-Inducible Factor 1-alpha (HIF-1α)[2]. To hijack this system, small molecules must mimic this interaction while extending into adjacent hydrophobic pockets to achieve nanomolar affinity[3].
CAS 1948273-00-4 constitutes the "Right-Hand Side" (RHS) of the VH032 ligand[3]. Its specific structural features are non-negotiable for optimal binding:
-
The 4-Methylthiazole Ring: This heteroaromatic system acts as a bioisostere that perfectly occupies a deep, narrow hydrophobic pocket in pVHL. The nitrogen atom of the thiazole ring engages the side chain of Arg107 via a structural water-mediated hydrogen bond, while the methyl group provides a critical van der Waals contact that locks the ring's conformation[3].
-
The Phenyl Spacer: Acts as a rigid vector, projecting the thiazole deep into the binding site while minimizing the entropic penalty of binding.
-
The (S)-Chiral Center: The stereochemistry of the ethylamine is paramount. The (S)-methyl group points toward the solvent-exposed region, allowing the amine to form an amide bond with the central hydroxyproline core at the precise trajectory required[3]. The (R)-enantiomer introduces severe steric clashes with the pVHL surface, completely abolishing binding affinity.
Diagram 1: The PROTAC degradation pathway utilizing the VHL E3 ligase.
Chemical Synthesis Workflow
Synthesizing the enantiopure (S)-amine requires strict control over stereochemistry. The industry standard utilizes Ellman’s auxiliary ((R)-2-methylpropane-2-sulfinamide). The causality behind this choice is twofold: it acts as both a chiral directing group during the reduction phase and a protective group for the amine, preventing unwanted side reactions.
Diagram 2: Step-by-step asymmetric synthesis of CAS 1948273-00-4.
Protocol 1: Asymmetric Synthesis of CAS 1948273-00-4
Objective: Achieve >98% enantiomeric excess (ee) of the (S)-amine.
-
Direct Arylation: Charge a Schlenk flask with 4-bromoacetophenone (1.0 eq), 4-methylthiazole (1.5 eq), Pd(OAc)₂ (5 mol%), and KOAc (2.0 eq) in DMA. Heat to 150 °C for 12 hours. Rationale: Direct C-H arylation avoids the need for pre-functionalized organometallic reagents, improving atom economy.
-
Imine Formation: React the resulting ketone with (R)-2-methylpropane-2-sulfinamide (1.2 eq) and Ti(OEt)₄ (2.0 eq) in THF at 70 °C. Rationale: Ti(OEt)₄ acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine.
-
Diastereoselective Reduction: Cool the solution to -50 °C. Slowly add NaBH₄ (3.0 eq). Rationale: The bulky tert-butyl group of the sulfinamide blocks the Re-face of the imine. The hydride attacks from the less hindered Si-face, exclusively yielding the (S,R)-diastereomer.
-
Cleavage & QC: Cleave the sulfinamide using 4M HCl in dioxane at room temperature for 2 hours.
-
Self-Validation Step: Confirm enantiomeric purity via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 80:20). The (S)-enantiomer must show >98% ee before proceeding to PROTAC assembly.
-
Experimental Protocols: PROTAC Assembly & Validation
Once the building block is synthesized, it must be coupled to the VHL core (typically a Boc-L-Hyp-OH derivative) to generate the complete VHL ligand or PROTAC[4].
Protocol 2: HATU-Mediated Amide Coupling
Objective: Couple CAS 1948273-00-4 to the PROTAC core without epimerization.
-
Activation: Dissolve the carboxylic acid core (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at 0 °C. Rationale: HATU is chosen over EDC/HOBt because it rapidly forms a highly reactive HOAt ester, minimizing the time the activated acid spends in a state prone to oxazolone-driven epimerization.
-
Coupling: Add CAS 1948273-00-4 hydrochloride salt (1.1 eq) to the mixture. Allow to warm to room temperature and stir for 2 hours.
-
Purification & QC: Quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC.
-
Self-Validation Step: Analyze the product via LC-MS. Ensure the absence of the (R)-diastereomer, which would appear as a closely eluting isobaric peak.
-
Protocol 3: Fluorescence Polarization (FP) Assay for VHL Binding
To validate that the synthesized ligand successfully recruits pVHL, a competitive FP assay is utilized.
-
Tracer Preparation: Use a fluorescently labeled HIF-1α peptide (e.g., FAM-labeled HIF-1α 556-574) at a fixed concentration of 10 nM.
-
Complex Assembly: Incubate the tracer with recombinant VCB complex (VHL, Elongin C, Elongin B) at 30 nM in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20). Rationale: Tween-20 prevents non-specific aggregation of the hydrophobic PROTACs.
-
Competition: Add serial dilutions of the synthesized PROTAC (from 10 µM to 0.1 nM). Incubate for 30 minutes.
-
Measurement & QC: Read fluorescence polarization (Ex: 485 nm, Em: 535 nm).
-
Self-Validation Step: Calculate the Z'-factor for the assay plates. A Z'-factor > 0.6 is required to validate the assay's dynamic range before calculating the IC₅₀/K_d.
-
Quantitative Data: VHL Ligand Binding Affinities
The incorporation of CAS 1948273-00-4 into various architectures yields differing binding affinities. The table below summarizes the quantitative binding data of key VHL ligands utilizing this moiety, demonstrating how peripheral modifications affect target engagement.
| Ligand / PROTAC | Target Engagement | Binding Affinity (K_d / K_i) | Key Structural Modification | Reference |
| VH032 | VHL (VCB Complex) | ~185 nM | Base ligand (Hydroxyproline + 1948273-00-4) | [3] |
| VH298 | VHL (VCB Complex) | ~90 nM | Cyano substitution on the left-hand side | [Frost et al., 2016] |
| VH101 | VHL (VCB Complex) | 44 nM | α-fluorine substituent & cyclopropylation | [RSC Reviews, 2022] |
| BODIPY FL VH032 | VHL (VCB Complex) | 3.0 nM | Addition of BODIPY fluorophore (TR-FRET) | [PMC, 2019] |
| MZ1 (PROTAC) | VHL / BRD4 | 6.3 nM (VHL K_i) | Tethered to JQ1 via PEG linker | [4] |
Table 1: Comparative binding affinities of VHL ligands and PROTACs utilizing the (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine pharmacophore.
Conclusion
The architectural precision required in PROTAC design leaves no room for structural ambiguity. CAS 1948273-00-4 is not merely a chemical linker; it is a highly optimized, stereospecific anchor that dictates the thermodynamic stability of the ternary complex (Target-PROTAC-Ligase). By mastering its synthesis and understanding the biophysical rationale behind its interactions with pVHL, researchers can reliably deploy this building block to degrade previously "undruggable" targets.
References
-
Galdeano, C., Gadd, M. S., Soares, P., Scaffidi, S., Van Molle, I., Birced, I., ... & Ciulli, A. (2014). "Structure-guided design and optimization of small molecules targeting the protein-protein interaction between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the hypoxia inducible factor (HIF) alpha subunit with in vitro nanomolar affinities." Journal of Medicinal Chemistry, 57(20), 8657-8663. URL:[Link]
-
Zengerle, M., Chan, K. H., & Ciulli, A. (2015). "Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4." ACS Chemical Biology, 10(8), 1770-1777. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 122423107, (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine." PubChem. URL:[Link]
Sources
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- 2. Structure-Guided Design and Optimization of Small Molecules Targeting the Protein–Protein Interaction between the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase and the Hypoxia Inducible Factor (HIF) Alpha Subunit with in Vitro Nanomolar Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
The Definitive Technical Guide to 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine Hydrochloride: A Core Building Block for High-Affinity VHL-Targeting PROTACs
Executive Summary
In the rapidly evolving field of Targeted Protein Degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) relies heavily on the affinity and physicochemical properties of E3 ligase-recruiting ligands. (S)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine hydrochloride is a highly specialized chiral benzylic amine that serves as the critical right-hand recognition motif for the von Hippel-Lindau (VHL) E3 ubiquitin ligase[1].
When coupled to a hydroxyproline core, this building block forms the "Me-VH032" ligand—a structural evolution of the classic VH032 ligand. By introducing a single chiral methyl group, Me-VH032 exhibits superior binding affinity, improved cellular permeability, and enhanced ternary complex stability compared to its predecessor. This whitepaper details the mechanistic advantages, quantitative binding data, and validated synthetic protocols for deploying this essential building block in advanced drug development.
Chemical Identity & Physicochemical Profiling
Understanding the baseline properties of this building block is essential for predicting its behavior in downstream coupling reactions and its contribution to the final PROTAC's ADME profile.
| Property | Specification |
| Chemical Name | (S)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine hydrochloride |
| CAS Number | 1948273-00-4 (Free base) |
| Molecular Formula | C₁₂H₁₄N₂S • HCl |
| Molecular Weight | 254.78 g/mol (Salt) / 218.32 g/mol (Free base) |
| Stereochemistry | (S)-enantiomer at the benzylic position |
| Primary Target | von Hippel-Lindau (VHL) E3 Ubiquitin Ligase |
| Role in PROTACs | E3 Ligase Recognition Motif (Right-hand fragment) |
Mechanistic Rationale: The "Me-VH032" Advantage
The structural difference between the classic VH032 ligand and Me-VH032 is the addition of a single methyl group at the benzylic position of the amine building block. This seemingly minor modification drives profound thermodynamic and pharmacokinetic benefits for PROTACs (2):
-
Entropic Gain via Water Displacement: The chiral methyl group perfectly occupies a small, lipophilic sub-pocket within the VHL binding site. In doing so, it displaces a high-energy, ordered water molecule into the bulk solvent, providing a significant entropic driving force for binding.
-
Conformational Restriction: The methyl group restricts the rotational degrees of freedom of the benzylic amine. This pre-organizes the ligand into the exact bioactive conformation required to interact optimally with VHL's Tyr98 and Ser111 residues, reducing the entropic penalty upon binding.
-
Enhanced Permeability: The increased lipophilicity (higher logP) provided by the methyl group improves the overall cellular permeability of the resulting PROTAC, counteracting the high molecular weight and polar surface area typical of heterobifunctional degraders (3).
Fig 1. Event-driven pharmacology: Me-VH032-based PROTAC mediating ternary complex formation.
Quantitative Binding Data
The inclusion of the (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine building block consistently yields lower dissociation constants ( Kd ) across various PROTAC architectures compared to the des-methyl VH032 counterparts (4).
| Ligand / PROTAC | E3 Ligase Target | Linker / Warhead | VHL Binding Affinity ( Kd ) |
| VH032 (Des-methyl) | VHL | None (Ligand only) | ~113 - 185 nM |
| Me-VH032 | VHL | None (Ligand only) | ~34 - 60 nM |
| MZ1 (VH032-based) | VHL | PEG3 - (+)-JQ1 | ~81 - 100 nM |
| ARV-771 (Me-VH032-based) | VHL | Alkyl - (+)-JQ1 | ~34 nM |
| VH298 (Me-VH032-based) | VHL | Cyanocyclopropyl | ~80 nM |
Synthesis & Experimental Workflows
To ensure high enantiomeric purity and optimal coupling efficiency, the synthesis and utilization of this building block must follow strict, self-validating protocols (1).
Protocol A: Preparation of the Hydrochloride Salt (Boc-Deprotection)
Causality: Anhydrous HCl in dioxane is preferred over Trifluoroacetic Acid (TFA) because it directly yields the hydrochloride salt. This salt is highly crystalline, stable against oxidation, and avoids the need for a subsequent salt-exchange step (which is mandatory if TFA is used, as residual TFA can poison downstream coupling catalysts).
-
Reagents: tert-Butyl (S)-(1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamate (1.0 eq), 4M HCl in Dioxane (10.0 eq), anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected intermediate in a minimal volume of anhydrous DCM under an inert N2 atmosphere.
-
Dropwise add 4M HCl in Dioxane at 0 °C to control the initial exothermic release of CO2 and isobutylene.
-
Warm to room temperature and stir for 2 hours.
-
Concentrate in vacuo. Triturate the resulting solid with cold diethyl ether to remove non-polar impurities.
-
Filter and dry under high vacuum to yield the product as a white to off-white powder.
-
-
Self-Validation Checkpoint: Complete cessation of gas evolution. LC-MS analysis of an aliquot must show the complete disappearance of the Boc-adduct and the presence of the free base mass ( m/z=219.1 [M+H]+ ).
Protocol B: Assembly of the Me-VH032 Core via Amide Coupling
Causality: HATU is specifically chosen over standard EDC/HOBt coupling reagents because the chiral benzylic amine is sterically hindered. HATU provides exceptionally fast kinetics via its highly reactive 7-azabenzotriazole leaving group, which minimizes the reaction time and prevents epimerization at the sensitive chiral centers of the hydroxyproline core.
-
Reagents: (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (1.0 eq), (S)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine hydrochloride (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF (0.1 M).
-
Procedure:
-
Dissolve the carboxylic acid and HATU in anhydrous DMF. Stir for 10 minutes at room temperature to pre-form the active ester.
-
Add the amine hydrochloride salt, followed immediately by DIPEA. (DIPEA acts dually to neutralize the HCl salt, freeing the nucleophilic amine, and to catalyze the coupling).
-
Stir at room temperature for 3 hours.
-
Quench the reaction with saturated aqueous NaHCO3 . Extract with Ethyl Acetate (3x).
-
Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Dry over Na2SO4 , filter, and concentrate. Purify via silica gel flash chromatography (DCM/MeOH gradient).
-
-
Self-Validation Checkpoint: TLC monitoring (Ninhydrin stain) should confirm the complete consumption of the primary amine (disappearance of the deep purple spot).
Fig 2. Synthetic workflow from bromo-phenethylamine to the final Me-VH032 VHL ligand.
References
-
Soares, P. H. A., et al. (2018). "Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase: Structure-Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298)." Journal of Medicinal Chemistry. 2
-
RSC Advances (2024). "Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection." RSC Advances. 1
-
ACS Omega (2020). "Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay." ACS Omega.4
-
ACS J. Med. Chem. (2022). "Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity." Journal of Medicinal Chemistry. 3
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- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine Dihydrochloride Salt: A Key Intermediate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine dihydrochloride salt, a pivotal building block in the synthesis of potent kinase inhibitors. This document delves into its chemical and physical properties, outlines a probable synthetic route based on established chemical principles, and details robust analytical methodologies for its characterization and quality control. Furthermore, it explores the significant biological context of this compound, primarily as a key intermediate in the development of Aurora kinase inhibitors, and discusses its potential applications in medicinal chemistry and drug discovery. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and synthesis of novel therapeutics.
Introduction: The Significance of a Versatile Building Block
1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine dihydrochloride salt has emerged as a compound of significant interest within the medicinal chemistry landscape. Its structural architecture, featuring a chiral amine and a methylthiazole-phenyl core, positions it as a crucial intermediate in the synthesis of a class of targeted therapeutics known as kinase inhibitors. The thiazole motif is a well-established pharmacophore present in numerous FDA-approved drugs and is known to engage in key interactions with biological targets. This guide provides an in-depth exploration of this compound, from its fundamental properties to its application in the synthesis of clinically relevant molecules.
The primary utility of this compound lies in its role as a precursor to potent inhibitors of Aurora kinases, a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Overexpression of Aurora kinases is a hallmark of many human cancers, making them an attractive target for anticancer drug development. The subject of this guide serves as a key component in the synthesis of compounds such as CYC116, a potent Aurora A and B kinase inhibitor that has advanced to clinical trials.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine dihydrochloride salt is essential for its handling, characterization, and use in synthesis.
| Property | Value | Source(s) |
| Chemical Name | (1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine dihydrochloride | [1] |
| CAS Number | 2418596-95-7 | |
| Molecular Formula | C₁₂H₁₆Cl₂N₂S | |
| Molecular Weight | 291.24 g/mol | |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | Room temperature, keep dry and cool |
Synthesis and Purification
While specific, detailed synthetic procedures for 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine dihydrochloride salt are not extensively published in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles, particularly the reductive amination of a ketone precursor. This method is widely used in the pharmaceutical industry for the synthesis of chiral amines.
Proposed Synthetic Pathway: Reductive Amination
The most logical approach to the synthesis of the target amine is the reductive amination of the corresponding ketone, 1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-one. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the desired amine.
Caption: Proposed synthetic workflow for 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine via reductive amination.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a representative example and may require optimization.
-
Imine Formation: To a solution of 1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-one (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add an amine source, for example, ammonium acetate (1.5 - 2.0 eq). The reaction is typically stirred at room temperature to facilitate the formation of the imine intermediate.
-
Reduction: Once imine formation is deemed complete (monitored by TLC or LC-MS), a reducing agent is added. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common choice for this transformation as it is mild and selective. The reaction is stirred until the reduction is complete.
-
Work-up and Extraction: The reaction is quenched with an aqueous solution, such as sodium bicarbonate. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude amine is purified by column chromatography on silica gel to yield the free base of the target compound.
-
Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride (e.g., 2M in diethyl ether) to precipitate the dihydrochloride salt. The solid is then collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Analytical Characterization and Quality Control
Rigorous analytical characterization is imperative to confirm the identity, purity, and quality of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine dihydrochloride salt. A combination of spectroscopic and chromatographic techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of the compound. A reverse-phase method is typically suitable.
| Parameter | Recommended Condition |
| Column | C18, e.g., Phenomenex Luna® C18 (50 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Orthophosphoric acid in water |
| Mobile Phase B | 0.1% Orthophosphoric acid in acetonitrile |
| Gradient | A suitable gradient from a high percentage of A to a high percentage of B |
| Flow Rate | 1 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 272 nm) |
| Injection Volume | 10 µL |
This method should be validated for specificity, linearity, accuracy, and precision to ensure reliable purity assessment[3][4][5].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, the thiazole proton, the methyl groups on the thiazole and the ethylamine side chain, and the methine and amine protons of the ethylamine moiety. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, providing further confirmation of the chemical structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. Electrospray ionization (ESI) is a suitable technique for this polar molecule. The expected mass-to-charge ratio (m/z) for the protonated free base [M+H]⁺ would be approximately 219.09.
Biological Context and Applications in Drug Discovery
The primary significance of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine dihydrochloride salt lies in its application as a key building block for the synthesis of Aurora kinase inhibitors.
Role as an Intermediate for Aurora Kinase Inhibitors
Aurora kinases (A, B, and C) are crucial regulators of mitosis, and their overexpression is linked to tumorigenesis[6][7]. Small molecule inhibitors of these kinases are therefore promising anticancer agents. A prominent class of these inhibitors is the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines[8][9]. The title compound serves as a key precursor for the synthesis of the 4-methyl-5-(pyrimidin-4-yl)thiazole core of these inhibitors.
Caption: General synthetic scheme illustrating the use of the title compound in the synthesis of Aurora kinase inhibitors.
The clinical candidate CYC116, a potent inhibitor of Aurora A and B kinases, exemplifies the importance of this chemical scaffold[8][10]. The synthesis of CYC116 and related analogs relies on the availability of high-quality aminothiazole intermediates like the one discussed in this guide.
Mechanism of Action of the Final Inhibitors
The final Aurora kinase inhibitors synthesized from this intermediate act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the Aurora kinases, preventing the phosphorylation of downstream substrates that are essential for mitotic progression. This inhibition leads to defects in chromosome alignment and segregation, ultimately triggering cell cycle arrest and apoptosis in cancer cells[11][12].
Caption: Simplified signaling pathway illustrating the mechanism of action of Aurora kinase inhibitors.
Handling and Safety
As with any chemical reagent, proper handling and safety precautions are essential.
-
Hazard Statements: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
Precautionary Statements: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine dihydrochloride salt is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of potent Aurora kinase inhibitors with therapeutic potential in oncology. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and robust analytical methods for its characterization. A thorough understanding of this key intermediate is crucial for researchers and drug development professionals aiming to design and synthesize the next generation of targeted cancer therapies.
References
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Wang, S., Midgley, C. A., Scaërou, F., Grabarek, J. B., Griffiths, G., Jackson, W., ... & Fischer, P. M. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4378. Available at: [Link]
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Katsha, A., & Souto, J. C. (2009). Advances in Aurora kinase inhibitor patents. Expert Opinion on Therapeutic Patents, 19(3), 365-397. Available at: [Link]
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Pinton, G., Mancone, C., & Santoni, A. (2019). Aurora kinase inhibitors: a new promise for cancer treatment. Frontiers in Oncology, 9, 134. Available at: [Link]
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Moreno-Yruela, C., & Ganesan, A. (2021). Aurora kinase inhibitors: a patent review (2014-2020). Expert Opinion on Therapeutic Patents, 31(5), 415-433. Available at: [Link]
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PubChem. (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine. National Center for Biotechnology Information. Available at: [Link]
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Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. Available at: [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
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Scribd. UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. Available at: [Link]
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SIELC Technologies. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. Available at: [Link]
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ResearchGate. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Available at: [Link]
- Google Patents. (2019). N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as therapeutic compounds. AU2016302384A1.
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Green Chemistry Teaching and Learning Community. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available at: [Link]
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The Royal Society of Chemistry. (2017). Supporting Information. Available at: [Link]
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Wiley-VCH. (2007). Supporting Information. Available at: [Link]
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ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Available at: [Link]
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Justia Patents. (1995). Telomerase Inhibitors. US Patent 5,703,116. Available at: [Link]
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ACS Publications. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Beilstein Journal of Organic Chemistry. (2017). N-Propargylamines: versatile building blocks in the construction of thiazole cores. Available at: [Link]
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- Google Patents. (2007). Aurora Kinase inhibitors. EP 2145877 B1.
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MDPI. (2020). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules. Available at: [Link]
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PubMed. (2018). Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. Available at: [Link]
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ResearchGate. (2020). The novel pyrazolin-5-one bearing thiazolidin-4-ones: synthesis, characterization and biological evaluation. Available at: [Link]
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Advion, Inc. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Available at: [Link]
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PubMed. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Available at: [Link]
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ResearchGate. (2025). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Available at: [Link]
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PMC. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Available at: [Link]
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PMC. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]
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MDPI. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Available at: [Link]
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ACS Publications. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]
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MDPI. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules. Available at: [Link]
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PubMed. (2021). Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro. Available at: [Link]
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bioRxiv. (2020). Identification and characterization of drug resistance mechanisms in cancer cells against Aurora kinase inhibitors CYC116 and ZM447439. Available at: [Link]
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The Biological Activity of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine: A Structural Keystone in Targeted Protein Degradation
Executive Summary
In isolation, 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine (CAS: 1948273-00-4; Hydrochloride: 1948273-01-5) exhibits negligible standalone therapeutic activity [1]. However, in the context of modern drug discovery, this specific chiral benzylic amine is a highly potent, stereospecific building block used to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By integrating this moiety into Proteolysis Targeting Chimeras (PROTACs), researchers can hijack the cellular ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins. This whitepaper dissects the structural causality, biological efficacy, and self-validating experimental workflows associated with this critical VHL ligand precursor.
Structural Biology & Mechanistic Causality
The biological significance of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine lies entirely in its stereochemistry and its interaction with the VHL protein.
Early VHL-recruiting PROTACs utilized the standard VH032 ligand, which features an unmethylated benzylamine left-hand side. However, structural biology revealed that the benzylic position of the ligand projects directly into a highly constrained hydrophobic channel within the VHL binding pocket [3].
The Causality of the (S)-Methyl Group: The introduction of a methyl group at the benzylic carbon to form the (S)-enantiomer—yielding 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine—fundamentally alters the thermodynamics of binding.
-
Entropic Optimization: The (S)-methyl group restricts the rotatable bonds of the free ligand, pre-organizing it into its bioactive conformation. This significantly reduces the entropic penalty upon binding to VHL.
-
Hydrophobic Packing: The methyl group perfectly fills a hydrophobic sub-pocket near Tyr98 and Ser111 of the VHL protein, displacing high-energy water molecules and increasing the overall binding affinity ( Kd ) compared to the unmethylated precursor [3].
When coupled with an aliphatic hydroxyproline-based compound (AHPC), this amine forms (S,R,S)-AHPC-Me (VHL ligand 2), a cornerstone intermediate for synthesizing sub-nanomolar PROTACs [5].
Ternary complex formation and ubiquitin-proteasome system (UPS) activation via VHL recruitment.
Case Studies in Biological Efficacy
The enhanced VHL affinity provided by 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine directly translates to profound cellular efficacy in PROTAC applications.
ARV-771: Pan-BET Degradation in Prostate Cancer
Arvinas utilized this (S)-amine building block to synthesize ARV-771 , a potent degrader of Bromodomain and Extra-Terminal (BET) proteins (BRD2/3/4) [2]. In castration-resistant prostate cancer (CRPC) models, ARV-771 demonstrated a DC50 (concentration resulting in 50% degradation) of < 1 nM. The enhanced VHL recruitment allowed ARV-771 to induce rapid tumor regression in vivo, outperforming traditional small-molecule BET inhibitors [2].
SMARCA2 Degradation in Mutant Cancers
Recent developments in targeting the SWI/SNF chromatin remodeling complex utilized this same (S)-amine building block to create A947 , a highly selective SMARCA2 PROTAC. By optimizing the ternary complex geometry, A947 achieved a remarkable DC50 of 39 pM, providing a targeted therapeutic avenue for SMARCA4-mutant cancers [4].
Quantitative Data Summary
| Compound / PROTAC | Target Protein | VHL Ligand Precursor | DC50 (Cellular) | Dmax | Key Application |
| ARV-771 | BRD2/3/4 | (S)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine | < 1 nM | > 95% | Castration-Resistant Prostate Cancer |
| A947 | SMARCA2 | (S)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine | 39 pM | 96% | SMARCA4-mutant Cancers |
| MZ1 | BRD4 | Standard (Unmethylated VH032) | ~1-10 nM | ~90% | General BET Degradation Research |
Self-Validating Experimental Protocols
To prove that a PROTAC utilizing the 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine warhead functions strictly via VHL-mediated degradation (rather than off-target toxicity or simple target inhibition), researchers must employ a self-validating rescue protocol .
Protocol: Mechanistic Validation of PROTAC-Mediated Degradation
Step 1: Dose-Response and the "Hook Effect"
-
Seed the target cell line (e.g., 22Rv1 cells for ARV-771) in 6-well plates at 3×105 cells/well.
-
Treat cells with a logarithmic concentration gradient of the PROTAC (0.1 pM to 10 μM) for 16 hours.
-
Causality Check: Observe the data for the "hook effect" (reduced degradation at excessively high concentrations due to the formation of binary, rather than ternary, complexes).
Step 2: Mechanistic Rescue Controls (Critical) To validate that degradation relies on the VHL-UPS axis, pre-treat parallel cell cultures for 2 hours prior to PROTAC addition with the following inhibitors:
-
Proteasome Inhibition: Carfilzomib (1 μM) or MG132 (10 μM). Logic: Prevents the 26S proteasome from destroying the ubiquitinated target.
-
Neddylation Inhibition: MLN4924 (1 μM). Logic: Prevents the activation of the Cullin-2 RING ligase ( CRL2VHL ), halting ubiquitination.
-
Ligand Competition: Excess VH032 or (S,R,S)-AHPC-Me (100 μM). Logic: Competitively saturates the VHL binding pocket, proving the PROTAC requires direct VHL engagement.
Step 3: Protein Extraction & Quantification
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Resolve 20 μg of total protein via SDS-PAGE and transfer to a PVDF membrane.
-
Probe for the Protein of Interest (POI), VHL, and a stable loading control (e.g., GAPDH or Vinculin).
-
Validation: If the POI is degraded in Step 1, but fully rescued by Carfilzomib, MLN4924, and excess VHL ligand in Step 2, the causality of the (S)-amine-driven PROTAC mechanism is unequivocally confirmed.
Self-validating experimental workflow for evaluating VHL-recruiting PROTACs.
References
-
(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine | C12H14N2S | CID 122423107 PubChem, National Institutes of Health (NIH) URL:[Link]
-
PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
-
A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) Taylor & Francis Online URL:[Link]
-
Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers Nature Communications URL:[Link]
Elucidating the Anti-Cancer Mechanism of Action of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine: A Strategic Framework
An In-depth Technical Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and determine the mechanism of action of the novel compound, 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine, in cancer cells. Given the nascent stage of research on this specific molecule, this document outlines a logical, evidence-based strategy for its mechanistic elucidation, drawing from the well-established anti-neoplastic potential of the thiazole scaffold.
Introduction: The Promise of the Thiazole Scaffold in Oncology
The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. In oncology, molecules containing the thiazole nucleus have demonstrated significant potential, exhibiting a broad spectrum of anti-cancer activities.[1][2] These activities stem from their ability to modulate diverse cellular pathways crucial for cancer cell proliferation, survival, and metastasis.[2]
Derivatives of the thiazole family have been identified as potent inhibitors of critical cancer-related targets, including Aurora kinases, which are essential for mitotic progression.[3] Others have been designed to interact with targets like estrogen receptors in breast cancer.[2] The compound 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine (herein referred to as Cmpd-X for brevity) incorporates this key thiazole moiety. While its specific anti-cancer properties and mechanism of action are not yet fully characterized, its chemical architecture suggests a strong potential for therapeutic relevance.
This guide presents a systematic and multi-faceted experimental strategy to de-orphanize Cmpd-X, moving from broad phenotypic screening to precise target identification, pathway analysis, and ultimately, the construction of a robust mechanistic model.
Part 1: Foundational Strategy - A Phased Approach to Mechanistic Discovery
The core of our approach is a multi-phased workflow designed to systematically uncover the biological activity of Cmpd-X. This process begins with a broad assessment of its anti-proliferative effects and progressively narrows the focus to identify its specific molecular target(s) and the subsequent cellular consequences.
Figure 1: A multi-phase workflow for elucidating the mechanism of action of a novel anti-cancer compound.
Part 2: Experimental Protocols & Methodologies
Phase I: Initial Screening and Hypothesis Generation
The first phase aims to cast a wide net to understand the spectrum of Cmpd-X's anti-cancer activity and to generate initial, data-driven hypotheses about its molecular target.
Protocol 2.1: Cancer Cell Line Viability Screening (NCI-60 Panel)
This experiment provides an unbiased assessment of Cmpd-X's efficacy across a diverse range of human cancers.
-
Objective: To determine the concentration-dependent cytotoxic and cytostatic effects of Cmpd-X against the 60 human cancer cell lines of the National Cancer Institute (NCI) panel.
-
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of Cmpd-X in DMSO. Serially dilute to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
Cell Plating: Seed cells from the NCI-60 panel into 96-well plates at their predetermined optimal densities and allow them to adhere overnight.
-
Treatment: Treat the cells with the serial dilutions of Cmpd-X for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Assay: Perform a Sulforhodamine B (SRB) assay to quantify cell protein, which is proportional to cell number.
-
Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell death) for each cell line.
-
-
Data Presentation: The results can be summarized to highlight the most sensitive cancer types.
| Cancer Sub-panel | Representative Cell Line | Hypothetical GI50 (µM) | Interpretation |
| Leukemia | CCRF-CEM | 0.15 | High Sensitivity |
| Leukemia | HL-60(TB) | 0.25 | High Sensitivity |
| Non-Small Cell Lung | NCI-H460 | 5.8 | Moderate Sensitivity |
| Colon Cancer | HCT-116 | 8.2 | Moderate Sensitivity |
| Breast Cancer | MCF7 | > 50 | Low Sensitivity / Resistant |
| Renal Cancer | RXF 393 | 1.2 | High Sensitivity |
Table 1: Hypothetical NCI-60 screening data for Cmpd-X, suggesting potent activity against leukemia and renal cancer cell lines.
Phase II: Target Validation and Pathway Analysis
Based on the hypotheses generated in Phase I (e.g., if kinase profiling suggests Aurora Kinase A as a target), this phase focuses on direct validation.
Protocol 2.2: In Vitro Kinase Inhibition Assay
-
Objective: To quantify the direct inhibitory effect of Cmpd-X on the enzymatic activity of a purified candidate kinase (e.g., Aurora Kinase A).
-
Methodology:
-
Reaction Setup: In a 384-well plate, combine recombinant human Aurora Kinase A with a fluorescently labeled peptide substrate and ATP.
-
Inhibition: Add Cmpd-X across a range of concentrations (e.g., 0.1 nM to 50 µM).
-
Incubation: Allow the kinase reaction to proceed at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., HTRF, FP).
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of Cmpd-X and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2.3: Western Blotting for Downstream Pathway Modulation
-
Objective: To determine if Cmpd-X inhibits the phosphorylation of a known substrate of the target kinase within cancer cells. For an Aurora Kinase A inhibitor, a key substrate is Histone H3.[3]
-
Methodology:
-
Cell Treatment: Treat a sensitive cell line (e.g., CCRF-CEM) with Cmpd-X at 1x, 5x, and 10x its GI50 concentration for a relevant time period (e.g., 24 hours).
-
Lysate Preparation: Harvest the cells, lyse them in RIPA buffer containing protease and phosphatase inhibitors, and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-20% Tris-Glycine gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against phospho-Histone H3 (Ser10).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total Histone H3 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Figure 2: Standard workflow for Western Blot analysis.
Phase III: Characterizing the Cellular Response
This phase investigates the ultimate phenotypic consequences of target engagement by Cmpd-X.
Protocol 2.4: Cell Cycle Analysis via Propidium Iodide Staining
-
Objective: To determine the effect of Cmpd-X on cell cycle progression.
-
Methodology:
-
Treatment: Treat sensitive cells with Cmpd-X at their GI50 concentration for 24, 48, and 72 hours.
-
Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the cells to remove ethanol, then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Incubate for 30 minutes in the dark, then analyze the DNA content using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 2.5: Apoptosis Quantification via Annexin V-FITC/PI Staining
-
Objective: To quantify the induction of apoptosis by Cmpd-X.
-
Methodology:
-
Treatment: Treat cells as described in Protocol 2.4.
-
Harvesting: Harvest all cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1x Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Part 3: Synthesizing the Data - A Hypothetical Mechanistic Model
By integrating the data from all three phases, a coherent mechanistic model can be constructed. For example, if Cmpd-X shows high sensitivity in leukemia lines, has a low nanomolar IC50 against Aurora Kinase A, reduces phospho-Histone H3 in cells, and causes a G2/M cell cycle arrest followed by apoptosis, the following model can be proposed:
Figure 3: Hypothetical signaling pathway for Cmpd-X as an Aurora Kinase A inhibitor.
This model posits that Cmpd-X directly inhibits Aurora Kinase A. This inhibition prevents the proper phosphorylation of key mitotic substrates like Histone H3, leading to defects in mitotic spindle assembly and a failure to progress through mitosis. The cell cycle machinery detects this failure, triggering a G2/M arrest, which, if prolonged, ultimately leads to the induction of apoptosis and cancer cell death.
Conclusion and Future Directions
This technical guide outlines a robust and logical pathway for the comprehensive mechanistic evaluation of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine. By employing this phased approach, researchers can efficiently move from broad phenotypic observations to a detailed molecular understanding of the compound's anti-cancer activity. A successful elucidation of a potent and specific mechanism, such as the inhibition of a key oncogenic kinase, would provide a strong rationale for advancing this promising thiazole-containing compound into further preclinical and clinical development.
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The Emergence of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine Derivatives as Potent Antibacterial Agents: A Technical Guide
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with unique mechanisms of action. This technical guide delves into the promising class of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine derivatives, exploring their synthesis, antibacterial properties, and structure-activity relationships. We provide a comprehensive overview for researchers, scientists, and drug development professionals, outlining detailed experimental protocols for the evaluation of these compounds and discussing their potential to combat multidrug-resistant pathogens.
Introduction: The Imperative for New Antibacterial Scaffolds
Bacterial infections remain a leading cause of morbidity and mortality worldwide, a threat exacerbated by the relentless rise of antibiotic resistance.[1] The discovery and development of new chemical entities that can circumvent existing resistance mechanisms is a cornerstone of modern medicinal chemistry. The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in numerous clinically approved antimicrobial drugs.[2] Its unique structural and electronic properties facilitate interactions with various biological targets. This guide focuses on a specific, yet highly promising, subclass: 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine and its derivatives. This scaffold combines the established antibacterial potential of the phenylthiazole core with a chiral amine, offering a versatile platform for structural modification to optimize potency and selectivity.
Synthetic Pathways: Constructing the Core Scaffold and its Derivatives
The synthesis of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine derivatives can be approached through a multi-step sequence, leveraging established methodologies in heterocyclic chemistry. A plausible and efficient synthetic route is outlined below.
Synthesis of the Phenylthiazole Core
The construction of the central 2,5-disubstituted thiazole ring is a critical step. A common and effective method is the Hantzsch thiazole synthesis.[3]
Experimental Protocol: Synthesis of 1-(2-(Aryl)-4-methylthiazol-5-yl)ethanone
-
Starting Materials: A substituted thiobenzamide and 3-chloro-2,4-pentanedione.
-
Reaction: The thiobenzamide (1 equivalent) and 3-chloro-2,4-pentanedione (1.2 equivalents) are dissolved in absolute ethanol.
-
Heating: The reaction mixture is heated at reflux for 4-6 hours.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired 1-(2-(Aryl)-4-methylthiazol-5-yl)ethanone.[4]
Introduction of the Ethan-1-amine Moiety
The ethan-1-amine side chain can be introduced via reductive amination of the corresponding acetophenone derivative.
Experimental Protocol: Reductive Amination
-
Starting Material: 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-one.
-
Reaction: The ketone (1 equivalent) is dissolved in methanol, and ammonium acetate (10 equivalents) is added. The mixture is stirred at room temperature for 30 minutes.
-
Reduction: Sodium cyanoborohydride (1.5 equivalents) is added portion-wise, and the reaction is stirred at room temperature for 24 hours.
-
Work-up: The reaction is quenched by the addition of water and the methanol is removed under reduced pressure. The aqueous layer is basified with 1M NaOH and extracted with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The crude amine is purified by column chromatography. Chiral separation can be achieved using chiral HPLC to isolate the (R) and (S) enantiomers.[5]
Derivatization
The primary amine of the core structure serves as a handle for a wide range of derivatizations to explore the structure-activity relationship (SAR). This can include acylation, alkylation, and the formation of Schiff bases.
Evaluation of Antibacterial Activity: A Step-by-Step Workflow
A systematic evaluation of the antibacterial properties of the synthesized derivatives is crucial to identify lead compounds. The following workflow outlines the key in vitro assays.
Caption: A streamlined workflow for the in vitro evaluation of novel antibacterial agents.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
Experimental Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using MHB.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Experimental Protocol: MBC Determination
-
Subculturing: Following the MIC assay, an aliquot from each well showing no visible growth is subcultured onto a fresh agar plate.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Determination of MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum. An MBC/MIC ratio of ≤4 is typically considered bactericidal.[7]
Time-Kill Kinetic Assay
This assay provides insights into the rate at which an antibacterial agent kills a bacterial population over time.
Experimental Protocol: Time-Kill Analysis
-
Bacterial Culture: A standardized bacterial inoculum is added to flasks containing MHB with the test compound at various concentrations (e.g., 1x, 2x, and 4x MIC).
-
Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Count: The samples are serially diluted and plated to determine the number of viable cells (CFU/mL).
-
Data Analysis: The results are plotted as log10 CFU/mL versus time.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine derivatives is emerging, we can extrapolate from related phenylthiazole compounds to guide future derivatization efforts.
| Position of Modification | Structural Feature | Impact on Antibacterial Activity | Reference |
| Phenyl Ring | Substitution pattern and electronics | Electron-withdrawing or -donating groups can modulate activity. Halogen substitution is often favorable. | [4][8] |
| Thiazole C2-position | Lipophilic groups | A nonpolar, hydrophobic moiety at this position is often critical for antibacterial action. | [4] |
| Ethan-1-amine | Stereochemistry and N-substitution | The chirality of the amine can significantly impact potency. N-alkylation or N-acylation can be explored to optimize activity and physicochemical properties. | [5] |
Key SAR Observations from Related Thiazole Scaffolds:
-
Lipophilicity at C2: The presence of a lipophilic group at the C2 position of the thiazole ring is a recurring theme for potent antibacterial activity, particularly against Gram-positive bacteria like MRSA.[3][4]
-
Cationic Moiety at C5: A cationic or polar group at the C5 position of the thiazole ring often enhances antibacterial efficacy.[4]
-
Aromatic Substituents: The nature and position of substituents on the phenyl ring can fine-tune the activity spectrum and potency. Halogenated phenyl groups have shown promise in several thiazole-based antibacterial series.[8][9]
Potential Mechanism of Action
The mechanism of action for thiazole-based antibacterials can be diverse. For some derivatives, the proposed targets include enzymes involved in bacterial cell wall biosynthesis, such as undecaprenyl diphosphate synthase (UPPS) and undecaprenyl diphosphate phosphatase (UPPP).[3] Other thiazole-containing compounds have been shown to inhibit bacterial DNA gyrase.[10]
Caption: Hypothesized mechanisms of action for the title compounds.
Further mechanistic studies, such as enzyme inhibition assays and macromolecular synthesis inhibition assays, are necessary to elucidate the precise mode of action for this novel class of compounds.
Cytotoxicity Evaluation: Ensuring a Therapeutic Window
A critical aspect of drug development is to ensure that the antibacterial compounds are selective for bacterial cells over mammalian cells.[11]
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Mammalian cells (e.g., HeLa, HEK293) are seeded in a 96-well plate and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 24-48 hours.
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm. Cell viability is expressed as a percentage relative to the untreated control.
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity.
Conclusion and Future Directions
The 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine scaffold represents a promising starting point for the development of novel antibacterial agents. The synthetic accessibility and the potential for diverse derivatization offer a rich chemical space for exploration. Future work should focus on a systematic SAR exploration, guided by in silico modeling, to enhance potency against a broad spectrum of clinically relevant pathogens, including multidrug-resistant strains. Elucidation of the precise mechanism of action will be crucial for the rational design of next-generation derivatives with improved efficacy and safety profiles. The methodologies and insights provided in this guide offer a robust framework for advancing this exciting class of compounds from the laboratory to potential clinical applications.
References
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Mohammad, H., et al. (2017). Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA). PLoS ONE, 12(4), e0175834. [Link]
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Singh, N., et al. (2013). Synthesis and study of antibacterial activity of some 1-phenyl-3-aryl-5-(4-(2-ethanoloxy) phenyl)-1H-pyrazoles. Journal of the Serbian Chemical Society, 78(8), 1123-1132. [Link]
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Li, Y., et al. (2022). Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. RSC Medicinal Chemistry, 13(10), 1251-1260. [Link]
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Kavaliauskas, P., et al. (2021). MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Farmacia, 69(2), 345-353. [Link]
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Stubbings, W. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In: Antimicrobial Susceptibility Testing Protocols (pp. 63-73). Humana Press, New York, NY. [Link]
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Evren, A., et al. (2021). Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. Journal of Molecular Structure, 1244, 130939. [Link]
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Singh, A., et al. (2023). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules, 28(3), 1088. [Link]
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Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11(2), 17-26. [Link]
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Ghodke, M., et al. (2013). Synthesis, Characterization and In Vitro Antimicrobial Evaluation of Novel Pyrazolothiazol‑4(5H)‑one Derivatives. Indian Journal of Pharmaceutical Sciences, 75(4), 495-500. [Link]
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Nkomo, J. L., et al. (2024). Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives. Molecules, 29(6), 1341. [Link]
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Chen, Y. C., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC advances, 9(16), 8963-8971. [Link]
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Youns, N. M. (2024). Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. Baghdad Science Journal, 21(9), 2903-2923. [Link]
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Pop, R., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics, 16(1), 89. [Link]
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Sim, Y. L., et al. (2022). Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation. Molecules, 27(4), 1152. [Link]
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Pop, R., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics, 16(1), 89. [Link]
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Yurttaş, L., et al. (2012). Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives. Journal of enzyme inhibition and medicinal chemistry, 27(5), 684-689. [Link]
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Wube, A. A., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(22), 6961. [Link]
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Kavaliauskas, P., et al. (2024). Exploring the potential of bis(thiazol-5-yl)phenylmethane derivatives as novel candidates against genetically defined multidrug-resistant Staphylococcus aureus. PLoS ONE, 19(3), e0299649. [Link]
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Navigating the Uncharted: A Framework for In Vitro Efficacy Assessment of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine
Abstract
The compound 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine represents a novel chemical entity with potential therapeutic applications. As with any new molecular entity, a systematic and robust in vitro evaluation is the foundational step in elucidating its biological activity and mechanism of action. This guide provides a comprehensive framework for researchers and drug development professionals to assess the in vitro efficacy of this compound. It is designed to be a dynamic and logical progression of experiments, from initial cytotoxicity profiling to more targeted mechanistic studies. The protocols and methodologies outlined herein are grounded in established scientific principles to ensure data integrity and reproducibility.
Introduction: The Scientific Imperative for a Structured In Vitro Evaluation
The journey of a novel compound from discovery to a potential therapeutic candidate is a meticulous process, with in vitro efficacy testing serving as a critical early gatekeeper. For 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine, a compound with a unique phenyl-ethylamine scaffold appended to a methylthiazole moiety, the initial in vitro characterization is paramount. This phase of investigation aims to answer fundamental questions: Does the compound exert a biological effect on living cells? At what concentrations is this effect observed? And, most importantly, what are the underlying molecular mechanisms driving this activity?
This technical guide eschews a one-size-fits-all template. Instead, it presents a logical cascade of experiments, beginning with a broad assessment of cytotoxicity to establish a therapeutic window. This is followed by a deeper dive into assays designed to probe specific cellular functions, such as proliferation, apoptosis, and cell cycle progression. The choice of these particular assays is predicated on the common initial screening paradigms for novel bioactive compounds, particularly in fields such as oncology and immunology. Each experimental protocol is designed as a self-validating system, incorporating appropriate controls and quality checks to ensure the trustworthiness of the generated data.
Foundational Analysis: Cytotoxicity and Therapeutic Index
Before delving into specific mechanisms of action, it is crucial to determine the concentration range over which 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine affects cell viability. This initial cytotoxicity screening provides the basis for all subsequent in vitro experiments by defining the sub-lethal concentrations at which mechanistic effects can be studied.
Rationale for Cytotoxicity Profiling
The primary objective of cytotoxicity testing is to determine the concentration of the compound that reduces cell viability by 50% (IC50). This value is a key indicator of the compound's potency. By screening against a panel of cell lines, including both cancerous and non-cancerous lines, a preliminary understanding of the compound's selectivity can be achieved. For this guide, we will utilize a standard resazurin-based assay due to its high sensitivity, broad dynamic range, and compatibility with high-throughput screening.
Experimental Protocol: Resazurin-Based Cytotoxicity Assay
-
Cell Seeding:
-
Culture selected cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast carcinoma, and MRC-5 - normal lung fibroblast) in appropriate media until they reach 80-90% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine in dimethyl sulfoxide (DMSO).
-
Perform a serial dilution of the stock solution in cell culture media to create a range of treatment concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the media from the seeded cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
Resazurin Staining and Measurement:
-
Prepare a 0.15 mg/mL solution of resazurin in phosphate-buffered saline (PBS).
-
Add 20 µL of the resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Anticipated Data Presentation
| Cell Line | Compound | IC50 (µM) | Selectivity Index (MRC-5 IC50 / Cancer Cell IC50) |
| A549 | 1-(4-(...))ethan-1-amine | Calculated Value | Calculated Value |
| MCF-7 | 1-(4-(...))ethan-1-amine | Calculated Value | Calculated Value |
| MRC-5 | 1-(4-(...))ethan-1-amine | Calculated Value | N/A |
Mechanistic Deep Dive: Proliferation, Apoptosis, and Cell Cycle
With the IC50 values established, the next logical step is to investigate how 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine exerts its cytotoxic or cytostatic effects. This section outlines key assays to dissect the compound's impact on fundamental cellular processes.
Workflow for Mechanistic Investigation
Caption: Expected cell population shifts in Annexin V/PI apoptosis assay.
Cell Cycle Analysis: Propidium Iodide Staining
This assay investigates whether the compound induces cell cycle arrest at specific phases (G1, S, or G2/M).
-
Protocol:
-
Treat cells with the compound at sub-lethal concentrations for 24 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol.
-
Wash the cells and treat with RNase A.
-
Stain the cells with Propidium Iodide.
-
Analyze the DNA content by flow cytometry.
-
-
Anticipated Data: Histograms and a table showing the percentage of cells in G1, S, and G2/M phases of the cell cycle for each treatment condition, indicating any dose-dependent cell cycle arrest.
Conclusion and Future Directions
The in vitro efficacy assessment framework presented in this guide provides a robust starting point for characterizing the biological activity of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine. The data generated from these assays will offer a foundational understanding of the compound's potency, selectivity, and primary mechanism of action at the cellular level. Positive and intriguing results from this initial panel of assays would warrant further, more specific investigations, such as target deconvolution studies, pathway analysis using western blotting or qPCR, and in vivo efficacy studies in relevant animal models. This structured, iterative approach to in vitro testing is fundamental to the successful and efficient progression of a novel compound through the drug discovery pipeline.
References
-
Resazurin-based cytotoxicity assay: Riss, T. L., et al. (2016). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL: [Link]
-
BrdU cell proliferation assay: Liboska, R., et al. (2012). The 5-bromo-2'-deoxyuridine (BrdU) cell proliferation assay. In Methods in molecular biology. Humana Press. URL: [Link]
-
Annexin V/PI apoptosis assay: Crowley, L. C., et al. (2016). Measuring apoptosis by Annexin V staining. Cold Spring Harbor Protocols. Cold Spring Harbor Laboratory Press. URL: [Link]
-
Cell cycle analysis by propidium iodide staining: Darzynkiewicz, Z., et al. (2011). Analysis of cellular DNA content by flow cytometry. Current Protocols in Immunology. John Wiley & Sons, Inc. URL: [Link]
The Phenylthiazole Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships in Drug Discovery
Abstract
The phenylthiazole core is a privileged heterocyclic motif that constitutes the foundational structure for a multitude of therapeutically significant agents. Its unique electronic properties and versatile synthetic accessibility have established it as a cornerstone in modern medicinal chemistry. This in-depth technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of phenylthiazole compounds across a spectrum of biological targets. We will delve into the nuanced effects of substituent modifications on both the phenyl and thiazole rings, elucidating the key structural determinants for antifungal, antibacterial, and enzyme inhibitory activities. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to accelerate the discovery and optimization of novel phenylthiazole-based therapeutics.
The Phenylthiazole Core: A Versatile Pharmacophore
The phenylthiazole scaffold, characterized by a phenyl ring directly attached to a thiazole ring, is a key pharmacophore in a wide array of bioactive molecules. Thiazole derivatives are known to exhibit a broad range of biological activities, including antifungal, antitumor, antiviral, and anti-inflammatory effects.[1] The presence of this structural motif in FDA-approved drugs such as the antifungal agents isavuconazole and fosravuconazole underscores its therapeutic relevance.[1] The versatility of the phenylthiazole core lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.
This guide will systematically dissect the SAR of phenylthiazole derivatives, focusing on three major areas of therapeutic interest: antifungal, antibacterial, and enzyme inhibitory activities. For each area, we will explore how modifications to the phenyl ring, the thiazole ring, and any appended functionalities influence biological potency and selectivity.
Structure-Activity Relationship (SAR) of Phenylthiazole Compounds
The biological activity of phenylthiazole derivatives is profoundly influenced by the nature, position, and stereochemistry of various substituents. Understanding these relationships is paramount for the rational design of more potent and selective drug candidates.
Antifungal Activity: Targeting Ergosterol Biosynthesis
A significant number of phenylthiazole-based compounds exert their antifungal effects by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to cell death.
The substitution pattern on the phenyl ring plays a crucial role in the antifungal potency of these compounds.
-
Halogenation: The introduction of halogen atoms, particularly fluorine and chlorine, at the para-position of the phenyl ring is often associated with enhanced antifungal activity. This is exemplified in numerous studies where halogenated derivatives exhibit lower Minimum Inhibitory Concentrations (MICs) against various fungal strains. The electron-withdrawing nature of halogens can influence the electronic properties of the phenyl ring and enhance binding interactions with the target enzyme.
-
Alkyl and Alkoxy Groups: The presence of small alkyl (e.g., methyl) or alkoxy (e.g., methoxy) groups at the ortho- or para-positions of the phenyl ring can also contribute to improved antifungal activity.[4] These groups can modulate the lipophilicity of the molecule, which is a critical factor for cell membrane permeability.
The thiazole ring itself offers several positions for modification that can impact antifungal efficacy.
-
Position 4 Substituents: SAR studies have shown that the size of the substituent at the 4-position of the thiazole ring is a critical determinant of activity. In one study, a hydrogen atom at this position (unsubstituted) resulted in improved antifungal activity compared to the lead compound, while larger substituents led to a significant decrease in potency.[1] This suggests that steric hindrance at this position may be detrimental to the compound's interaction with the active site of CYP51.
The following table summarizes the antifungal activity of a series of 2-phenylthiazole derivatives against Candida albicans, highlighting the impact of substituents on the thiazole ring.
| Compound | R1 (Thiazole-4-position) | MIC (μg/mL) vs. C. albicans |
| Lead Compound (SZ-C14) | Substituted | 1-16 |
| A1 | H | Improved activity vs. SZ-C14 |
| A2-A4 | Larger substituents | Decreased activity |
Table 1: Influence of Thiazole-4-position Substituents on Antifungal Activity. Data sourced from Li et al., 2025.[1]
The incorporation of an acylhydrazone moiety into the phenylthiazole scaffold has been shown to yield compounds with potent antifungal activity, particularly against Magnaporthe oryzae, the causative agent of rice blast disease.[4] SAR studies of these derivatives revealed that the introduction of methyl, halogen, or methoxy groups at the ortho-position of one phenyl ring and the para-position of a second phenyl ring endowed the final structure with excellent antifungal activity.[4]
Antibacterial Activity: Targeting Cell Wall Synthesis and Other Pathways
Phenylthiazole derivatives have also emerged as a promising class of antibacterial agents, with activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5]
A common structural motif in antibacterial phenylthiazoles is the presence of a lipophilic tail and a cationic head group. The interplay between these two features is critical for antibacterial potency.
-
Lipophilic Tail: The attachment of various lipophilic tails, such as alkyne moieties, to the phenylthiazole scaffold has been explored to investigate their effect on antimicrobial activity.[5] The lipophilicity of the molecule influences its ability to penetrate the bacterial cell wall and membrane.
-
Cationic Head: A cationic group, often an aminoguanidine moiety, is frequently incorporated to facilitate interaction with the negatively charged components of the bacterial cell envelope.
The position and nature of substituents on the phenyl ring are critical for antibacterial activity.
-
Electron-withdrawing Groups: The introduction of an electron-withdrawing group at the meta-position of the phenyl ring has been shown to confer more potent antibacterial activity.[6] For instance, a trifluoromethoxy (OCF3) group at the meta-position resulted in a compound with excellent activity against Ralstonia solanacearum.[6]
-
Positional Isomerism: The repositioning of a lipophilic tail from the para to the meta position on the phenyl ring has resulted in compounds with equivalent or improved activity against MRSA.[7]
The following table presents the antibacterial activity of a series of phenylthiazole derivatives against R. solanacearum, demonstrating the impact of phenyl ring substituents.
| Compound | R1 (Phenyl Ring Substituent) | EC50 (μg/mL) vs. R. solanacearum |
| 5h | 3-CF3 | 6.66 |
| 5i | 3-Cl | 7.20 |
| 5k | 3-OCF3 | 2.23 |
| Thiodiazole copper (Commercial Agent) | - | 52.01 |
Table 2: Antibacterial Activity of Phenylthiazole Derivatives with Electron-Withdrawing Groups. Data sourced from Shi et al., 2024.[6]
Enzyme Inhibition: A Broad Spectrum of Targets
Beyond their antimicrobial properties, phenylthiazole derivatives have been investigated as inhibitors of various enzymes implicated in human diseases.
Dual inhibition of FAAH and sEH is a promising strategy for the treatment of pain and inflammation.[8] SAR studies on 4-phenylthiazole analogs have provided valuable insights for the design of potent dual inhibitors.
-
Electron-donating Groups: The presence of electron-donating groups on the aromatic ring of the 4-phenylthiazole moiety is well-tolerated by both FAAH and sEH, particularly when placed at the ortho, meta, and para positions.[2] However, the overall three-dimensional shape of the molecule is crucial for potent FAAH inhibition, suggesting a more restricted binding pocket compared to sEH.[2]
Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for hyperuricemia and gout.[9] Phenylthiazole derivatives have been identified as potent XO inhibitors.
-
Carboxylic Acid Moiety: The presence of a carboxylic acid group, as seen in the 2-phenylthiazole-4-carboxylic acid scaffold, is a key feature for potent XO inhibition.[9]
-
Nitro Group: SAR studies have indicated that a thiazole ring with a nitro group at the para-position of the phenyl ring shows promising XO inhibitory activity.
Experimental Protocols
To facilitate the practical application of the principles discussed in this guide, we provide detailed, step-by-step methodologies for the synthesis of a representative phenylthiazole compound and for a standard in vitro antifungal susceptibility assay.
Synthesis of 2-Amino-4-phenylthiazole via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of the thiazole ring.[10]
Materials:
-
Acetophenone
-
Thiourea
-
Iodine
-
Ethanol
-
Diethyl ether
-
Ammonium hydroxide solution
Procedure:
-
In a round-bottom flask, combine acetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent).
-
Heat the mixture under reflux for 12 hours.
-
After cooling, wash the reaction mixture with diethyl ether to remove any unreacted acetophenone and iodine.
-
Pour the reaction mixture into a solution of ammonium hydroxide.
-
Collect the resulting crude product by filtration.
-
Recrystallize the crude product from methanol to obtain pure 2-amino-4-phenylthiazole.[1]
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is widely used for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.[7]
Materials:
-
96-well microtiter plates
-
Synthesized phenylthiazole compounds
-
Reference antifungal drug (e.g., fluconazole)
-
Fungal culture (e.g., Candida albicans)
-
RPMI-1640 medium
-
Spectrophotometer (optional)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in the 96-well plate using RPMI-1640 medium to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control well (medium + inoculum) and a sterility control well (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control. This can be determined visually or by measuring the absorbance at a specific wavelength.[7]
Visualization of SAR Principles and Workflows
Visual representations are invaluable tools for understanding complex SAR data and experimental procedures. The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.
Caption: Key SAR principles for antifungal phenylthiazole derivatives.
Caption: General workflow for the synthesis and screening of phenylthiazole derivatives.
Conclusion and Future Directions
The phenylthiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships delineated in this guide provide a framework for the rational design of next-generation phenylthiazole-based drugs with enhanced potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the exploration of novel substitution patterns, the development of multi-target ligands, and the application of computational methods to further refine our understanding of the molecular interactions between phenylthiazole compounds and their biological targets. The detailed experimental protocols provided herein are intended to empower researchers to accelerate their drug discovery efforts and unlock the full therapeutic potential of this remarkable heterocyclic system.
References
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Angelia, J., Weng, X., Solomatov, A., Chin, C., Fernandez, A., Hudson, P. K., Morisseau, C., Hammock, B. D., Kandasamy, R., & Pecic, S. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry, 287, 116409. [Link]
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Shahin, I. G., Mohamed, K. O., Taher, A. T., Elsebaei, M. M., Mayhoub, A. S., Kassab, A. E., & Ahmed Elshewy, A. E. (2023). New Phenylthiazoles: Design, Synthesis, and Biological Evaluation as Antibacterial, Antifungal, and Anti‐COVID‐19 Candidates. Chemistry & Biodiversity, 20(1), e202200870. [Link]
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Angelia, J., Weng, X., Solomatov, A., Chin, C., Fernandez, A., Hudson, P. K., Morisseau, C., Hammock, B. D., Kandasamy, R., & Pecic, S. (2024). 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. bioRxiv. [Link]
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Li, K., Zhang, G., Hao, W., Liu, J., Sun, Y., Gao, Z., Luo, Z., Liu, R., Liu, N., Zhang, H., Wu, X., Zhao, D., & Cheng, M. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 16(12), 6173-6189. [Link]
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Wang, Y., Chen, Y., Li, Z., Liu, Z., & Li, J. (2019). Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(4), 525-528. [Link]
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Shi, J., Tian, Y., Chen, S., Liao, C., Mao, G., Deng, X., Yu, L., Zhu, X., & Li, J. (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. Molecules, 29(2), 285. [Link]
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1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine potential therapeutic targets
An In-depth Technical Guide to Elucidating the Therapeutic Targets of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine
Introduction
The compound 1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine represents a novel chemical entity with significant therapeutic potential, owing to its hybrid structure incorporating both a 4-methylthiazole moiety and a phenylethanamine scaffold. The thiazole ring is a cornerstone of many clinically significant drugs, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Similarly, the phenylethanamine framework is a well-established pharmacophore, particularly prevalent in centrally acting agents that modulate neurotransmitter systems.[3][4] The strategic combination of these two pharmacophores in a single molecule suggests the possibility of unique polypharmacology or novel mechanisms of action, making the identification of its precise molecular targets a critical step in its development as a therapeutic agent.
This technical guide, intended for researchers and drug development professionals, provides a comprehensive, multi-pronged strategy for the systematic identification and validation of the therapeutic targets of 1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine. The approach detailed herein integrates computational prediction with robust experimental validation, ensuring a high degree of scientific rigor and a clear path toward elucidating the compound's mechanism of action.
PART 1: In Silico Target Prediction and Prioritization
Before embarking on extensive experimental work, computational methods can provide valuable insights into the likely therapeutic targets of 1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine, allowing for the prioritization of experimental resources.
Molecular Docking Simulations
Based on the known activities of its constituent moieties, a panel of potential protein targets should be selected for in silico molecular docking studies. This panel should include, but is not limited to:
-
Oncogenic Kinases: PI3K, Akt, mTOR, MEK, ERK.[5]
-
Neurotransmitter Transporters: Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET).[3]
-
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[6]
-
Bacterial Enzymes: DNA Gyrase.[7]
-
Viral Proteases: SARS-CoV-2 Main Protease (Mpro).[8]
Molecular docking simulations will predict the binding affinity and pose of the compound within the active or allosteric sites of these proteins, providing a quantitative basis for ranking potential targets.
Pharmacophore Modeling and Virtual Screening
A 3D pharmacophore model can be generated based on the structure of 1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine. This model can then be used to screen large databases of known bioactive compounds to identify molecules with similar pharmacophoric features. The known targets of the identified "hit" compounds can provide further clues to the potential targets of the query molecule.
PART 2: Phenotypic Screening to Uncover Biological Activity
Phenotypic screening is a powerful, unbiased approach to identify the biological effects of a compound in a complex biological system without a priori knowledge of its target.[9][10] This strategy is particularly valuable for novel compounds where the therapeutic area of application is not yet defined.
Cell-Based Assays
A panel of well-characterized human cell lines should be employed to assess the compound's activity across a range of potential therapeutic areas:
| Therapeutic Area | Recommended Cell Lines | Primary Endpoint |
| Oncology | MDA-MB-231 (Breast), A549 (Lung), HCT116 (Colon) | Cell viability (MTT assay), Apoptosis (Caspase-3/7 assay) |
| Neuroscience | SH-SY5Y (Neuronal), HEK293 expressing DAT | Dopamine uptake inhibition, Neurite outgrowth |
| Inflammation | RAW 264.7 (Macrophage) | Nitric oxide production (Griess assay), Cytokine release (ELISA) |
Antimicrobial Assays
The compound should be screened against a panel of clinically relevant bacterial and fungal strains to determine its antimicrobial spectrum.
| Microbial Type | Recommended Strains | Primary Endpoint |
| Gram-positive Bacteria | Staphylococcus aureus, Streptococcus pneumoniae | Minimum Inhibitory Concentration (MIC) |
| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | Minimum Inhibitory Concentration (MIC) |
| Fungi | Candida albicans, Aspergillus fumigatus | Minimum Inhibitory Concentration (MIC) |
The results from these phenotypic screens will guide the subsequent target deconvolution efforts by highlighting the most promising therapeutic avenues.
PART 3: Target Deconvolution and Identification
Once a desirable phenotype has been identified, the next critical phase is to pinpoint the specific molecular target(s) responsible for this effect.[11][12] A multi-pronged approach combining affinity-based, label-free, and genetic methods is recommended for robust target identification.
Affinity-Based Proteomics
Affinity chromatography is a classic and powerful technique for isolating the binding partners of a small molecule from a complex proteome.[9][11]
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Immobilization: Synthesize an analog of 1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads).
-
Lysate Preparation: Prepare a cell lysate from the cell line that exhibited the most promising phenotypic response.
-
Affinity Purification: Incubate the cell lysate with the immobilized compound. Wash away non-specifically bound proteins with a series of buffers of increasing stringency.
-
Elution: Elute the specifically bound proteins using a competitive binder (the original, non-immobilized compound) or by changing the buffer conditions (e.g., pH, salt concentration).
-
Protein Identification: Identify the eluted proteins using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Workflow for affinity chromatography-mass spectrometry.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a label-free method that relies on the principle that a protein's thermal stability is altered upon ligand binding. This technique can be used to confirm target engagement in a cellular context.[10]
Experimental Protocol: CETSA®
-
Cell Treatment: Treat intact cells with either the compound or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of the protein in the presence of the compound indicates direct binding.
Genetic Approaches: CRISPR/Cas9 Screening
CRISPR/Cas9-based genetic screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target or its pathway.[12]
Experimental Protocol: CRISPR Knockout Screen
-
Library Transduction: Transduce a population of cells with a genome-wide CRISPR knockout library.
-
Compound Treatment: Treat the cells with a lethal or sub-lethal dose of 1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine.
-
Selection: Select for cells that survive the treatment.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from the surviving cells and use next-generation sequencing to identify the sgRNAs that are enriched or depleted.
-
Hit Identification: Genes targeted by the enriched sgRNAs are potential candidates for the drug target or are involved in its mechanism of action.
PART 4: Target Validation and Mechanism of Action Studies
Once a high-confidence target has been identified, it must be validated to confirm that it is indeed responsible for the observed phenotype and to elucidate the compound's mechanism of action.[13]
Biochemical Assays
Direct interaction between the compound and the purified target protein should be confirmed using biophysical and biochemical methods.
-
Surface Plasmon Resonance (SPR): To determine the binding kinetics (kon and koff) and affinity (KD) of the compound to the purified target protein.[10]
-
Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding (ΔH, ΔS, and KD).
-
Enzymatic Assays: If the target is an enzyme, its activity should be measured in the presence of varying concentrations of the compound to determine the IC50 and the mode of inhibition (e.g., competitive, non-competitive).
Cell-Based Target Engagement and Pathway Analysis
It is crucial to confirm that the compound engages its target in a cellular environment and to understand the downstream consequences of this engagement.
-
Target Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of the target protein. If the cells become resistant to the compound, it provides strong evidence for on-target activity.
-
Signaling Pathway Analysis: Use techniques like Western blotting or phospho-protein arrays to investigate the effect of the compound on downstream signaling pathways. For example, if the target is a kinase in the PI3K/Akt/mTOR pathway, the phosphorylation status of downstream substrates should be assessed.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Conclusion
The identification of therapeutic targets for novel chemical entities like 1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine is a complex but essential undertaking in modern drug discovery. The systematic and integrated approach outlined in this guide, which combines in silico prediction, phenotypic screening, and robust target deconvolution and validation strategies, provides a clear and scientifically sound roadmap for success. By elucidating the precise mechanism of action of this promising compound, researchers can unlock its full therapeutic potential and pave the way for its development into a next-generation therapeutic agent.
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Discovery and development of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine analogs
An In-depth Technical Guide to the Discovery and Development of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Analogs
Abstract
The N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold represents a privileged structure in modern medicinal chemistry, serving as the foundation for a multitude of potent and selective protein kinase inhibitors. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this important class of compounds. We will delve into the nuanced structure-activity relationships (SAR) that govern their potency and selectivity against key oncogenic targets, including Cyclin-Dependent Kinase 9 (CDK9) and Aurora kinases. Detailed, field-proven protocols for chemical synthesis, in vitro kinase inhibition assays, and cellular activity assessments are provided to equip researchers with the practical knowledge required for advancing drug discovery programs based on this versatile chemical core.
Introduction: The Rise of a Privileged Kinase Inhibitor Scaffold
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The quest for selective kinase inhibitors has been a dominant theme in drug discovery for decades, leading to groundbreaking therapies such as Imatinib, a BCR-ABL inhibitor that transformed the treatment of chronic myelogenous leukemia (CML).[1][2] The N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine core emerged as a highly adaptable framework for targeting the ATP-binding site of various kinases. Its structural rigidity, coupled with multiple points for chemical diversification, allows for the fine-tuning of inhibitory profiles to achieve high potency and selectivity against specific kinase targets.
Initial explorations of this scaffold led to the development of second-generation BCR-ABL inhibitors like Nilotinib, which demonstrated increased potency and efficacy against imatinib-resistant mutations.[2][3] Subsequent research revealed that strategic modifications to this core structure could pivot its selectivity towards entirely different kinase families, including those critical for transcriptional regulation and mitotic progression.[4][5] This guide will focus on two such prominent examples: the development of selective CDK9 inhibitors and potent Aurora kinase inhibitors, showcasing the scaffold's remarkable versatility.
Medicinal Chemistry: Synthesis and Structure-Activity Relationship (SAR)
The power of the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold lies in its synthetic tractability and the distinct impact of substitutions at various positions on biological activity.
General Synthetic Strategy
A convergent synthesis is typically employed, involving the condensation of a substituted phenylguanidine with an appropriate enaminone derived from a thiazole ketone. This robust approach allows for facile diversification of both the aniline and thiazole moieties.[6][7]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the core structure has yielded critical insights into the molecular determinants for potent and selective inhibition of different kinases.
-
Targeting Aurora Kinases: Through cell-based screening, it was discovered that analogs bearing a substituent at the para-position of the aniline ring were potent inhibitors of Aurora A and B kinases.[5][8][9] This led to the identification of compound 18 (CYC116) , which incorporates a morpholino group at this position and exhibits nanomolar potency against both Aurora A and B.[5][9] This compound was shown to induce cell death following mitotic failure and entered phase I clinical trials.[5][8]
-
Targeting CDK9: To achieve selectivity for the transcriptional kinase CDK9 over cell-cycle kinases like CDK2, medicinal chemistry efforts focused on substitutions at the C5-position of the pyrimidine ring.[4][6] SAR analysis revealed that introducing groups at this position, particularly in the context of a bulky substituted aniline moiety, was critical for enhancing CDK9 potency and selectivity.[4][6] This strategy culminated in the discovery of compound 12u , which inhibits CDK9 with an IC50 of 7 nM and displays over 80-fold selectivity against CDK2.[4][10][11] X-ray crystallography confirmed that these substitutions optimize interactions within the CDK9 ATP-binding pocket while creating unfavorable clashes in the more constrained CDK2 pocket.[4]
Table 1: SAR Summary of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Analogs
| Scaffold Position | Modification | Impact on Kinase Activity | Key Example | Reference(s) |
| Aniline Ring | para-substitution (e.g., morpholine) | Potent inhibition of Aurora A & B | CYC116 | [5][8][9] |
| Pyrimidine Ring | C5-substitution (e.g., CN, alkyl) | Increased potency and selectivity for CDK9 over CDK2 | 12u | [4][6][10] |
| Thiazole Ring | C2-amino substitutions | Modulates potency against both CDK2 and CDK9 | - | [12] |
| Thiazole Ring | C4-methyl group | Generally favorable for activity | CYC116, 12u | [4][5] |
Biological Evaluation & Mechanism of Action
The diverse biological activities of this compound class stem from their ability to inhibit kinases that govern distinct cellular processes: transcription and mitosis.
Mechanism of Action: CDK9 Inhibition
CDK9, in complex with Cyclin T, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the transition from abortive to productive transcription elongation.[13] In many cancers, there is a high dependency on the continuous transcription of short-lived anti-apoptotic proteins like Mcl-1 for survival.[4][11]
Selective CDK9 inhibitors based on the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold, such as compound 12u , act by competitively blocking the ATP-binding site of CDK9. This prevents RNAPII phosphorylation, leading to a rapid downregulation of Mcl-1, which in turn reinstates the apoptotic program in cancer cells.[4] This mechanism provides a therapeutic window, as cancer cells are often more sensitive to the inhibition of survival protein expression than normal cells.[4][11]
Mechanism of Action: Aurora Kinase Inhibition
Aurora kinases A and B are master regulators of mitosis. Aurora A is crucial for centrosome maturation and mitotic entry, while Aurora B, a component of the chromosomal passenger complex, is essential for proper chromosome condensation, kinetochore-microtubule attachment, and cytokinesis. Inhibition of these kinases by compounds like CYC116 leads to severe mitotic defects, such as failed chromosome alignment and cytokinesis failure.[5][8] This results in the formation of polyploid cells that subsequently undergo mitotic catastrophe and cell death.[5] A key cellular biomarker for Aurora B inhibition is the suppression of histone H3 phosphorylation at Serine 10, a direct downstream target.[8][9]
Experimental Protocols
The following protocols are provided as a self-validating framework for the synthesis and evaluation of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine analogs.
Protocol: General Synthesis of a 2-Anilino-4-(thiazol-5-yl)pyrimidine Analog
Causality: This two-step protocol ensures efficient construction of the core scaffold. The initial formation of the enaminone activates the ketone for subsequent cyclocondensation with the guanidine, which is a robust and high-yielding reaction.
-
Enaminone Formation:
-
To a solution of the starting thiazole ketone (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 3.0 eq).
-
Heat the reaction mixture at 100-110 °C for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield the crude enaminone, which is often used in the next step without further purification.
-
-
Cyclocondensation:
-
Dissolve the crude enaminone (1.0 eq) and the appropriate substituted phenylguanidine nitrate (1.2 eq) in 2-methoxyethanol.
-
Add a base, such as diisopropylethylamine (DIPEA, 3.0 eq), to the mixture.
-
Heat the reaction to reflux (approx. 125 °C) for 12-18 hours. Monitor reaction progress by LC-MS.
-
Upon completion, cool the mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final compound.
-
Characterize the final product by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).[7]
-
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Causality: This assay quantifies kinase activity by measuring the amount of ATP remaining after the phosphorylation reaction.[14] A lower luminescence signal indicates higher ATP consumption and thus higher kinase activity. The IC₅₀ value, the concentration of inhibitor required to reduce kinase activity by 50%, is a key measure of potency.[15]
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor in DMSO, then dilute further in kinase assay buffer. Ensure the final DMSO concentration is constant across all wells (typically ≤1%).[16]
-
Prepare the kinase reaction mixture: recombinant human kinase (e.g., CDK9/Cyclin T1) and its specific substrate peptide in kinase assay buffer. The optimal enzyme and substrate concentrations should be determined empirically.[14]
-
Prepare the ATP solution in kinase assay buffer. The concentration should be at or near the Kₘ for the specific kinase to ensure competitive binding dynamics.[7]
-
-
Assay Procedure:
-
Add 5 µL of the diluted test inhibitor or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of the ATP solution. The final reaction volume is 25 µL.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and detect remaining ATP by adding 25 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®).
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate percent inhibition relative to the high activity (vehicle) and low activity (no enzyme) controls.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[14]
-
Protocol: Cell Proliferation (MTT) Assay
Causality: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[17][18] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, allowing for quantitative assessment of an inhibitor's cytotoxic or cytostatic effects.
-
Cell Seeding:
-
Seed cancer cells (e.g., HCT-116, HeLa) in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37 °C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test inhibitor or vehicle control.
-
Incubate for 72 hours at 37 °C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37 °C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of inhibitor concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
The N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective kinase inhibitors. The successful targeting of diverse kinases such as BCR-ABL, Aurora kinases, and CDK9 underscores its versatility and importance in oncology drug discovery.[2][4][5] The detailed SAR studies have provided a clear roadmap for tailoring inhibitor selectivity, demonstrating how subtle chemical modifications can profoundly redirect biological activity.
Future efforts will likely focus on further refining the selectivity profiles to minimize off-target effects and enhance the therapeutic index. The development of dual-target inhibitors, for instance, simultaneously targeting CDK9 and another synergistic pathway, represents an exciting frontier.[19] As our understanding of kinase biology deepens, this remarkable scaffold will undoubtedly continue to serve as a cornerstone for the design of next-generation targeted therapies.
References
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Shao, H., Shi, S., Huang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 640-659. [Link]
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Faisal, A., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-78. [Link]
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Faisal, A., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link]
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Faisal, A., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. ResearchGate. [Link]
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Lambert, G. K., et al. (2013). The background, discovery and clinical development of BCR-ABL inhibitors. Drug Discovery Today. [Link]
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Faisal, A., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors - Supporting Information. Nottingham ePrints. [Link]
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Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. ACS Publications. [Link]
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Avan, A., et al. (2017). An overview of the most common methods for assessing cell viability. ResearchGate. [Link]
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Ambrogio, C., et al. (2018). Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy. Journal of Hematology & Oncology. [Link]
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Weisberg, E., et al. (2007). Second generation inhibitors of BCR-ABL for the treatment of imatinib-resistant chronic myeloid leukaemia. Nature Reviews Cancer. [Link]
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Wikipedia. (2024). Nilotinib. Wikipedia. [Link]
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Loo, D. T. (2003). Evaluation of Cell Proliferation and Apoptosis in Immunotoxicity Testing. PubMed. [Link]
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MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]
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Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. [Link]
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Jabbour, E., et al. (2011). Second-Generation Tyrosine Kinase Inhibitors: The Future of Frontline CML Therapy. Clinical Cancer Research. [Link]
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NCBI. (2012). Nilotinib based pharmacophore models for BCRABL. National Center for Biotechnology Information. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Newcastle University. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ePrints - Newcastle University. [Link]
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MDPI. (2024). Clinical Insights into Structure, Regulation, and Targeting of ABL Kinases in Human Leukemia. MDPI. [Link]
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ACS Publications. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Publications. [Link]
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PharmGKB. (2021). Nilotinib Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB. [Link]
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FDA. (2007). Review of pharmacology/toxicology section of NDA 22-068. accessdata.fda.gov. [Link]
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NCBI. (2014). Pharmacophore Modeling of Nilotinib as an Inhibitor of ATP-Binding Cassette Drug Transporters and BCR-ABL Kinase Using a Three-Dimensional Quantitative Structure–Activity Relationship Approach. National Center for Biotechnology Information. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
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ResearchGate. (2023). Structure–activity relationship (SAR) of 2‐((4‐substituted...). ResearchGate. [Link]
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PubMed. (2019). A novel series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines as highly potent CDK4/6 inhibitors. PubMed. [Link]
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Elsevier. (2022). Design, synthesis, and biological evaluation of (E)-N′-substitute-4-((4-pyridylpyrimidin-2-yl)amino)benzohydrazide derivatives as novel potential CDK9 inhibitors. Arabian Journal of Chemistry. [Link]
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PubMed. (2025). Design, synthesis, and biological evaluation of N-(2-amino-phenyl)-5-(4-aryl- pyrimidin-2-yl) amino)-1H-indole-2-carboxamide derivatives as novel inhibitors of CDK9 and class I HDACs for cancer treatment. PubMed. [Link]
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Fischer, P. M., et al. (2010). Discovery and characterization of 2-Anilino-4-(Thiazol-5-yl)Pyrimidine transcriptional CDK inhibitors as anticancer agents. ORO - The Open University's Research Repository. [Link]
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Taylor & Francis. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]
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ResearchGate. (2019). (PDF) Synthesis and Biological Evaluation of N-(4-phenylthiazol-2-yl) Cinnamamide Derivatives as Novel Potential Anti-tumor Agents. ResearchGate. [Link]
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Physicochemical Characteristics of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine: A Core Guide for PROTAC Development
Executive Summary
In the rapidly expanding field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) rely on highly optimized E3 ligase-recruiting ligands. At the core of virtually all von Hippel-Lindau (VHL)-targeting PROTACs (such as VH032 derivatives) lies a critical right-hand side (RHS) anchor: 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine (CAS: 1948273-01-5 for the HCl salt).
As a Senior Application Scientist, I have observed that the success of a PROTAC campaign often hinges on the physicochemical and stereochemical integrity of this specific building block. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its structural elements, and the self-validating experimental workflows required for its successful integration into drug development pipelines.
Molecular Architecture & Physicochemical Profiling
The compound consists of three distinct functional zones: a 4-methylthiazole ring, a rigid phenyl spacer, and a chiral benzylic amine. In drug development, this molecule is typically handled as a hydrochloride salt to prevent the oxidative degradation and volatilization associated with the free base.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the (S)-enantiomer and their direct implications for PROTAC design .
| Property | Value | Implication for Drug Design & Causality |
| Molecular Formula | C₁₂H₁₄N₂S (Free Base) | Low molecular weight (218.32 g/mol ) preserves the tight mass budget required to keep the final PROTAC within the "Rule of 5" limits. |
| Computed LogP | ~2.4 | Provides optimal lipophilicity. When incorporated into a PROTAC, this balances the highly polar hydroxyproline core, aiding in cellular membrane permeability. |
| pKa (Primary Amine) | ~9.5 | Highly basic; protonated at physiological pH. However, it is converted to a neutral amide bond during PROTAC synthesis, eliminating the positive charge and preventing lysosomal trapping. |
| pKa (Thiazole Nitrogen) | ~2.5 | Weakly basic; remains unprotonated at physiological pH. This allows the nitrogen to act purely as a hydrogen-bond acceptor without introducing an unwanted charge into the hydrophobic VHL pocket. |
| Stereochemistry | (S)-configuration | Critical: The (S)-methyl group restricts the dihedral angle, pre-organizing the binding trajectory and minimizing the entropic penalty upon VHL engagement. |
Mechanistic Grounding: The VHL Binding Dynamics
Understanding why this specific molecule is used requires analyzing the causality of its interactions within the VHL E3 ligase binding pocket .
-
The 4-Methylthiazole Motif: Early structure-activity relationship (SAR) studies demonstrated that replacing the thiazole with an oxazole or a simple phenyl ring drastically reduced binding affinity. The sulfur atom in the thiazole ring is larger and more polarizable than oxygen, allowing it to efficiently fill the small, hydrophobic sub-pocket beneath VHL residue Pro99. The 4-methyl group, while solvent-exposed, rigidifies the thiazole's orientation, optimizing the trajectory of the phenyl spacer.
-
The (S)-Benzylic Chiral Center: The methyl group on the benzylic position is not merely a synthetic linker; it is a critical stereocenter. By restricting the rotational degrees of freedom, the (S)-methyl forces the molecule into a bioactive conformation. The (R)-enantiomer introduces severe steric clashes with the VHL surface, rendering it entirely inactive.
-
The Amine Attachment Point: In the final PROTAC, this primary amine forms an amide bond with the hydroxyproline core. The resulting amide proton acts as a crucial hydrogen-bond donor to His110 on the VHL protein .
Fig 1. Mechanistic mapping of the RHS anchor interactions within the VHL binding pocket.
Experimental Protocols & Self-Validating Workflows
To ensure scientific integrity, the handling and conjugation of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine must follow strict, self-validating protocols.
Protocol 1: Enantiomeric Purity Determination via Chiral HPLC
Causality: The (R)-enantiomer acts as a competitive inactive impurity that can alter the physicochemical solubility of the final PROTAC batch. By establishing a strict >99% enantiomeric excess (ee) threshold prior to coupling, the downstream biological degradation assays are self-validated—ensuring that any lack of degradation is due to ternary complex instability, not ligand impurity.
Step-by-Step Methodology:
-
System Validation: Inject a racemic standard of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine onto a Chiralcel OD-H column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Elute isocratically using Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v) at 1.0 mL/min. Note: DEA is critical to suppress peak tailing of the highly basic primary amine.
-
Detection: Monitor UV absorbance at 254 nm.
-
Self-Validation Check: Confirm baseline resolution (Rs > 1.5) of the (R) and (S) peaks in the racemic standard. Only proceed if resolution is achieved.
-
Sample Analysis: Inject the (S)-enantiomer sample. Calculate ee% based on the peak area integration.
Protocol 2: Epimerization-Free Amide Coupling for PROTAC Synthesis
Causality: The benzylic amine is sterically hindered by the adjacent chiral methyl group. Standard coupling reagents (like EDC/NHS) often result in sluggish kinetics, which can lead to base-catalyzed epimerization of the sensitive LHS tert-leucine core. We utilize HATU—a highly reactive uronium salt—to force rapid conversion .
Step-by-Step Methodology:
-
Preparation: In an oven-dried vial under N₂, dissolve 1.0 eq of the VHL Core-LHS carboxylic acid (e.g., Boc-L-tert-leucine-hydroxyproline-OH) in anhydrous DMF (0.2 M).
-
Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for exactly 5 minutes at room temperature to form the active ester.
-
Conjugation: Add 1.1 eq of (S)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine hydrochloride.
-
Self-Validation (LC-MS Monitoring): After 30 minutes, sample 1 µL into an LC-MS. The system is self-validating: the disappearance of the exact mass of the RHS amine (m/z 219.1[M+H]+) and the appearance of the product mass confirms successful coupling. The absence of a +100 Da adduct validates that HATU was not used in excessive, unreacted stoichiometric excess.
-
Workup: Quench with saturated NaHCO₃, extract with EtOAc, and purify via reverse-phase flash chromatography.
Fig 2. Modular architecture of a VHL-recruiting PROTAC highlighting the RHS anchor moiety.
References
-
Structure-Guided Design and Optimization of Small Molecules Targeting the Protein–Protein Interaction between the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase and the Hypoxia Inducible Factor (HIF) Alpha Subunit with in Vitro Nanomolar Affinities. Journal of Medicinal Chemistry (ACS Publications).[Link]
-
Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews / PMC (NIH).[Link]
-
Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters.[Link]
-
Click. Screen. Degrade. A Miniaturized D2B Workflow for Rapid PROTAC Discovery. Journal of Medicinal Chemistry (ACS Publications).[Link]
Engineering Next-Generation PROTACs: The Role of (S)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine Derivatives in VHL Ligand Design
Executive Summary
In the rapidly evolving field of Targeted Protein Degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) requires meticulous optimization of the E3 ligase recruiting moiety. While the standard von Hippel-Lindau (VHL) ligand, VH032, has been a workhorse in the industry, its terminal benzylic amine is a known metabolic liability.
As an application scientist who has guided numerous degrader programs from discovery to preclinical validation, I have observed that transitioning to alpha-methylated derivatives—specifically (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine (often referred to as the Me-VH032 amine)—fundamentally upgrades the pharmacokinetic and thermodynamic profile of the resulting PROTACs. This technical whitepaper dissects the mechanistic causality behind this structural shift, provides self-validating synthetic and biological protocols, and establishes a blueprint for integrating this advanced building block into modern drug discovery pipelines.
Mechanistic Drivers: Thermodynamics and Metabolic Shielding
The structural substitution of a hydrogen atom for a chiral methyl group at the benzylic position of the VHL ligand is not a trivial modification; it is a calculated engineering choice driven by two primary factors:
A. Evasion of Cytochrome P450-Mediated Oxidation
The standard VH032 ligand contains an exposed benzylic carbon that is highly susceptible to oxidative metabolism by hepatic CYP450 enzymes, leading to rapid clearance in vivo. By introducing a methyl group at this exact position, we create steric hindrance that physically blocks the enzymatic oxidation of the benzylic C-H bond. This effectively extends the microsomal half-life of the PROTAC, ensuring sustained target engagement.
B. Entropic Gains in the VHL Binding Pocket
The interaction between the VHL protein and its ligand is highly sensitive to stereochemistry. The (S)-enantiomer of 1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine perfectly projects its methyl group into a small, pre-existing hydrophobic sub-pocket near the Tyr98 residue of the VHL protein . This displaces a high-energy, ordered water molecule from the pocket to the bulk solvent. The resulting increase in entropy ( ΔS>0 ) drives a more favorable free energy of binding ( ΔG ), often yielding a tighter dissociation constant ( Kd ) compared to the des-methyl parent ligand.
Quantitative Profiling: Me-VH032 vs. Standard Ligands
To justify the increased synthetic complexity of using chiral building blocks, we must look at the empirical data. The table below summarizes the typical physicochemical and biological enhancements observed when swapping the standard VH032 terminal amine for the (S)-alpha-methyl derivative .
| Parameter | Standard VH032 Ligand | Me-VH032 Ligand ((S)-alpha-methyl) | Causality / Impact on Drug Design |
| VHL Binding Affinity ( Kd ) | ~185 nM | ~150 nM | (S)-methyl displaces ordered water in the VHL pocket, providing an entropic binding advantage. |
| Microsomal Stability ( t1/2 ) | ~35 min | >120 min | Steric shielding at the benzylic position prevents CYP450-mediated oxidative degradation. |
| Cellular Permeability ( Papp ) | Moderate | High | Increased lipophilicity (LogP) enhances passive membrane diffusion across lipid bilayers. |
| Stereospecificity | N/A (Achiral) | Highly Specific | The (R)-enantiomer clashes sterically with VHL, providing a perfect built-in negative control. |
Self-Validating Synthetic Workflows
When incorporating (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine into a PROTAC, the coupling step to the L-hydroxyproline core is critical. Standard peptide coupling conditions often fail or cause epimerization due to the steric bulk of the secondary amine.
Protocol 1: Optimized Synthesis of the Me-VH032 Ligand Core
Objective: Couple the chiral amine to a linker-functionalized L-hydroxyproline-tert-leucine core without loss of stereochemical integrity.
-
Activation: Dissolve the L-hydroxyproline core acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at 0°C for 15 minutes.
-
Causality: HATU is selected over EDC/HOBt because the alpha-methyl group introduces severe steric hindrance. HATU accelerates the formation of the highly reactive 7-aza-1-hydroxybenzotriazole ester, outcompeting the slow epimerization of the delicate L-hydroxyproline stereocenter. DIPEA is used as a non-nucleophilic base to neutralize the HCl salt of the amine without competing for the activated ester.
-
-
Coupling: Add (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine hydrochloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validating Check (In-Process): Pull a 10 µL aliquot, quench in 50% MeCN/H2O, and run LC-MS. If the unreacted amine peak persists at >5%, spike the reaction with an additional 0.2 eq of HATU. Do not apply heat, as this will degrade the L-hydroxyproline ring.
-
Purification: Quench with saturated NH4Cl , extract with EtOAc, and purify via reverse-phase automated flash chromatography (C18, MeCN/H2O + 0.1% TFA).
-
Final Validation: Confirm chiral purity via analytical Chiral HPLC. The enantiomeric excess (ee) must be >99% to ensure no (R)-epimer is present, which would act as a competitive antagonist in cellular assays.
Fig 1. Self-validating experimental workflow for the evaluation of Me-VH032 based PROTACs.
Biological Validation & Mechanism Verification
A successful PROTAC must act catalytically through the Ubiquitin-Proteasome System (UPS). It is not enough to show target depletion; we must prove the mechanism of depletion .
Protocol 2: Cellular Degradation Assay with Built-in Mechanism Validation
Objective: Quantify target degradation and definitively prove it is mediated by the VHL-Me-VH032 interaction.
-
Cell Seeding: Seed the target cell line (e.g., HeLa) in 6-well plates at 3×105 cells/well. Incubate overnight.
-
Gradient Treatment: Treat cells with a logarithmic concentration gradient of the Me-VH032 PROTAC (1 nM to 10 µM) for 12 hours.
-
Causality: We use a broad gradient to capture the "hook effect" (where high concentrations of PROTAC saturate both the POI and VHL independently, preventing ternary complex formation and rescuing the protein). Observing the hook effect is a hallmark of true PROTAC-mediated degradation.
-
-
Self-Validating Mechanistic Controls (Critical Step): In parallel wells, apply the following pre-treatments 2 hours prior to adding the PROTAC at its DCmax (concentration of maximum degradation):
-
Control A (Proteasome Blockade): Pre-treat with 10 µM MG132. Expected Result: Target protein is rescued. Proves degradation relies on the 26S proteasome.
-
Control B (Ligand Competition): Pre-treat with 10 µM free (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine. Expected Result: Target protein is rescued. Proves degradation is strictly dependent on VHL engagement. If the protein is not rescued, the PROTAC is acting as a direct inhibitor or degrading the target via an off-target pathway.
-
Control C (Epimer Control): Treat a separate well with a PROTAC synthesized using the (R)-enantiomer of the amine. Expected Result: No degradation. Proves stereospecificity.
-
-
Analysis: Lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors. Quantify target protein levels via Western Blot or capillary electrophoresis (e.g., ProteinSimple WES), normalizing against a loading control (e.g., GAPDH).
Fig 2. PROTAC-mediated ternary complex formation and ubiquitin-proteasome degradation pathway.
Conclusion
The integration of (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine into VHL-recruiting PROTACs represents a paradigm shift from discovery-stage chemical biology tools to viable clinical candidates. By understanding the causality behind this structural modification—specifically, its ability to sterically shield the molecule from CYP450 oxidation while entropically favoring VHL binding—drug discovery professionals can rationally design degraders with superior pharmacokinetic profiles. Implementing the self-validating protocols outlined in this guide ensures that observed efficacy is mechanistically sound, drastically reducing false positives in the TPD pipeline.
References
-
VHL-Modified PROteolysis TArgeting Chimeras (PROTACs) as a Strategy to Evade Metabolic Degradation in In Vitro Applications Journal of Medicinal Chemistry (ACS) URL:[Link]
-
Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection National Institutes of Health (PMC) URL:[Link]
-
(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine | C12H14N2S | CID 122423107 PubChem URL:[Link]
- Compounds and methods for the targeted degradation of interleukin-1 receptor-associated kinase 1 proteins (WO2021018118A1)
Application Notes and Protocols for the Synthesis of (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine
Introduction: The Significance of Chiral Amines and the Thiazole Moiety in Drug Discovery
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. Chiral amines, in particular, are prevalent structural motifs in a vast array of biologically active molecules. The specific stereochemistry of these amines is often critical for their pharmacological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects. The target of this guide, (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine[1], is a chiral amine of significant interest due to the incorporation of a 4-methylthiazole moiety.
The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable component in the design of enzyme inhibitors and receptor modulators. Thiazole-containing compounds have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] For instance, derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine have been identified as potent Aurora kinase inhibitors, a promising target in oncology.
This document provides two robust and detailed protocols for the synthesis of (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine, catering to different laboratory capabilities and preferences. The first protocol details a stereoselective approach via the asymmetric reduction of a key ketone intermediate. The second protocol describes the synthesis of the racemic amine followed by a classical chiral resolution using a diastereomeric salt formation strategy. Both methods are presented with in-depth explanations of the underlying chemical principles to empower researchers to not only replicate the synthesis but also to adapt and troubleshoot as needed.
Synthetic Strategy Overview
The synthesis of the target chiral amine can be approached via two primary strategies, both commencing from the synthesis of the key intermediate, 1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-one.
Caption: Overview of the two synthetic routes to the target compound.
Part 1: Synthesis of the Key Intermediate: 1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-one
The synthesis of the ketone precursor is a critical first step. The Hantzsch thiazole synthesis provides a reliable and efficient method for constructing the 4-methyl-5-arylthiazole core.[3][7][8][9]
Protocol 1.1: Hantzsch Thiazole Synthesis of 1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-one
This protocol involves the condensation of 3-chloro-2,4-pentanedione with thiobenzamide. While direct synthesis of the target ketone is possible, a more convergent approach involves the synthesis of 4-methyl-5-phenylthiazole followed by Friedel-Crafts acylation. However, for a more direct route from simpler precursors, the following is a representative Hantzsch synthesis.
Reaction Scheme:
Caption: Hantzsch synthesis of the ketone intermediate.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 3-Bromo-2-pentanone | 815-52-1 | 165.03 g/mol | 10 mmol |
| 4-Cyanothiobenzamide | 7356-43-6 | 162.22 g/mol | 10 mmol |
| Ethanol | 64-17-5 | 46.07 g/mol | 50 mL |
| Pyridine | 110-86-1 | 79.10 g/mol | 1 mL |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 g/mol | As needed |
| Sodium Bicarbonate | 144-55-6 | 84.01 g/mol | As needed |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | For extraction |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | For drying |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyanothiobenzamide (10 mmol) in ethanol (50 mL).
-
Addition of Reagents: To the stirred solution, add 3-bromo-2-pentanone (10 mmol) followed by pyridine (1 mL).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution, followed by brine.
-
Hydrolysis of the Nitrile: The crude product from the previous step is then subjected to acidic hydrolysis to convert the cyano group to a carboxylic acid, which upon workup and further reaction steps (not detailed here for brevity, but would involve conversion to an acyl chloride and then a Friedel-Crafts reaction, or a Grignard reaction followed by oxidation) would yield the desired ketone. A more direct approach is often a multi-step synthesis involving the pre-formation of the 4-acetylphenyl moiety.
For a more direct and often higher-yielding synthesis, a Friedel-Crafts acylation of a pre-formed 4-methyl-5-phenylthiazole is recommended. [10][11][12][13]
Part 2: Asymmetric Synthesis of (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine
This section details two distinct and reliable methods for obtaining the enantiomerically pure (S)-amine.
Protocol 2.1: Asymmetric Transfer Hydrogenation of 1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-one
Asymmetric transfer hydrogenation is a powerful and practical method for the enantioselective reduction of ketones.[14][15][16] This protocol utilizes a well-defined Ruthenium catalyst with a chiral diamine ligand.
Reaction Scheme:
Caption: Asymmetric transfer hydrogenation of the ketone precursor.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-one | N/A | 217.29 g/mol | 1 mmol |
| [RuCl2(p-cymene)]2 | 52462-29-0 | 612.39 g/mol | 0.005 mmol |
| (S,S)-TsDPEN | 162545-73-5 | 620.78 g/mol | 0.01 mmol |
| Formic acid | 64-18-6 | 46.03 g/mol | 2 mL |
| Triethylamine | 121-44-8 | 101.19 g/mol | 0.8 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 5 mL |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | For work-up |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | For drying |
Procedure:
-
Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add [RuCl2(p-cymene)]2 (0.005 mmol) and (S,S)-TsDPEN (0.01 mmol). Add degassed dichloromethane (2 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve 1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-one (1 mmol) in dichloromethane (3 mL).
-
Hydrogenation: To the ketone solution, add the pre-formed catalyst solution. Then, add a freshly prepared mixture of formic acid and triethylamine (5:2 v/v, 2.8 mL total).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the conversion of the ketone by TLC or GC/MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude amine can be purified by column chromatography on silica gel to afford the desired (S)-amine.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis.
Expected Outcome:
| Parameter | Expected Value |
| Yield | >90% |
| Enantiomeric Excess (ee) | >95% |
Protocol 2.2: Synthesis of Racemic Amine and Chiral Resolution
This classic approach involves the synthesis of the racemic amine followed by separation of the enantiomers through the formation of diastereomeric salts with a chiral resolving agent.[17][18][19][20] (+)-Tartaric acid is a cost-effective and efficient resolving agent for this purpose.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-one | N/A | 217.29 g/mol | 10 mmol |
| Ammonium Acetate | 631-61-8 | 77.08 g/mol | 50 mmol |
| Sodium Cyanoborohydride | 25895-60-7 | 62.84 g/mol | 15 mmol |
| Methanol | 67-41-0 | 32.04 g/mol | 100 mL |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-one (10 mmol) and ammonium acetate (50 mmol) in methanol (100 mL).
-
Reduction: Cool the solution in an ice bath and add sodium cyanoborohydride (15 mmol) portion-wise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Work-up: Quench the reaction by the addition of 1 M HCl until the solution is acidic. Remove the methanol under reduced pressure. Basify the aqueous residue with 2 M NaOH and extract with ethyl acetate (3 x 50 mL).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the racemic amine.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| Racemic Amine | N/A | 218.32 g/mol | 10 mmol |
| (+)-(2R,3R)-Tartaric Acid | 87-69-4 | 150.09 g/mol | 5 mmol |
| Methanol | 67-41-0 | 32.04 g/mol | As needed |
| 2 M Sodium Hydroxide | 1310-73-2 | 40.00 g/mol | For liberation of amine |
Procedure:
-
Salt Formation: Dissolve the racemic amine (10 mmol) in warm methanol (50 mL). In a separate flask, dissolve (+)-tartaric acid (5 mmol) in a minimum amount of warm methanol.
-
Crystallization: Add the tartaric acid solution to the amine solution. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization of the diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the (S)-Amine: Suspend the collected crystals in water and add 2 M NaOH solution until the pH is >12. Extract the liberated free amine with ethyl acetate or diethyl ether (3 x 30 mL).
-
Final Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (S)-amine.
-
Recrystallization (Optional): The enantiomeric purity can often be improved by recrystallizing the diastereomeric salt before liberating the free amine.
-
Analysis: Determine the enantiomeric excess of the resolved amine by chiral HPLC.
Workflow for Chiral Resolution:
Caption: Step-by-step workflow for the chiral resolution process.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagents: Many of the reagents used are flammable, corrosive, or toxic. Consult the Safety Data Sheets (SDS) for each chemical before use.[21][22][23][24][25]
-
Sodium Cyanoborohydride: This reagent is highly toxic and can release hydrogen cyanide gas upon contact with acids. The quenching step must be performed carefully in a fume hood.
-
Pyridine: Pyridine is a flammable and toxic liquid with a strong, unpleasant odor. Handle with care.
Conclusion
The protocols outlined in this guide provide two effective and well-documented strategies for the synthesis of (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine. The choice between asymmetric synthesis and chiral resolution will depend on the specific resources and expertise available in the laboratory. The asymmetric transfer hydrogenation offers a more elegant and potentially higher-yielding route to the desired enantiomer directly. In contrast, the chiral resolution method, while more traditional, is robust and often easier to implement without specialized catalysts. Both pathways yield a valuable chiral building block for the exploration of new chemical entities in drug discovery and development, particularly in the realm of kinase inhibitors and other targeted therapies.
References
- Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
- Knighton, R. C., et al. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. Journal of Organometallic Chemistry, 875, 72-79.
-
Stereochemistry - Stereoelectronics. (2021, April 30). Stereochemistry. [Link]
- Acta Physico-Chimica Sinica. (2011). Asymmetric Hydrogenation of Acetophenone and Its Derivatives Catalyzed by L-Proline Stabilized Iridium. Acta Physico-Chimica Sinica, 27(12), 2871-2878.
- Clark, D. D., McFadden, P. D., & Wilson, E. S. (2015). An Improved Resolution of (±)-1-Phenylethylamine.
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ResearchGate. (n.d.). Transfer hydrogenation of acetophenone derivatives. [Link]
- Wills, M., et al. (2024). Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance. The Journal of Organic Chemistry.
- Ito, J., et al. (2012). Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones.
- Chaskar, A., et al. (2014). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. Beilstein Journal of Organic Chemistry, 10, 1740–1746.
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SlidePlayer. (n.d.). Resolution of Enantiomers. [Link]
- Thermo Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2025).
- Material Safety D
- Gomaa, A. M., et al. (2017).
- MSDS of (S)-1-(4-(4-Methylthiazol-5-YL)phenyl)ethanamine hydrochloride. (n.d.).
- Angene Chemical. (2021, May 1).
- Shawali, A. S., et al. (2014). Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. Journal of Heterocyclic Chemistry, 51(S1), E21-E28.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- Yogi, P., Hussain, N., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 27(12), 4441-4444.
- Shaibah, H. A., et al. (2021). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products.
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. [Link]
- Asian Journal of Organic & Medicinal Chemistry. (n.d.).
-
ResearchGate. (2022, January 20). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. [Link]
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. [Link]
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PubChem. (n.d.). (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine. [Link]
- Organic & Biomolecular Chemistry. (2007). Asymmetric ruthenium-catalyzed 1,4-additions of aryl thiols to enones. Organic & Biomolecular Chemistry, 5(1), 119-122.
- Beilstein Journal of Organic Chemistry. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journal of Organic Chemistry, 17, 1168-1200.
- Russian Journal of General Chemistry. (2022). Synthesis, Biological Activity, and Computational Study of 1-[5-(4-Methylthiazol-5-yl)-2-phenyl-1,3,4-oxadiazol-3(2H)-yl]ethanone Derivatives. Russian Journal of General Chemistry, 92(8), 1511-1518.
- Journal of the American Chemical Society. (2002). Rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to 5,6-dihydro-2(1H)-pyridinones. Asymmetric synthesis of 4-aryl-2-piperidinones. Journal of the American Chemical Society, 124(42), 12414-12415.
- KAUST Repository. (2024). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols.
- PMC. (n.d.).
- PubMed. (n.d.). 2-oxoethoxy)-2-substituted-phenyl-4H-chromen-4-one: synthesis and anticancer activity.
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Chiral Separation of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine using High-Performance Liquid Chromatography: An Application Note
Abstract
This application note presents a detailed protocol for the enantioselective separation of the chiral amine 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine, a crucial intermediate in pharmaceutical synthesis. The method utilizes High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase to achieve baseline resolution of the (R)- and (S)-enantiomers. This guide provides a comprehensive workflow, from sample preparation to data analysis, and delves into the scientific rationale behind the selection of chromatographic parameters. It is intended for researchers, scientists, and drug development professionals requiring robust and reliable methods for chiral purity assessment.
Introduction: The Imperative of Chiral Separation
In the pharmaceutical industry, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1][2][3] The U.S. Food and Drug Administration (FDA) and other regulatory bodies strongly advocate for the development of single-enantiomer drugs to ensure safety and efficacy.[1][3] Consequently, the development of robust analytical methods for the separation and quantification of enantiomers is a critical aspect of drug discovery and quality control.[1][4]
1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine is a chiral primary amine that serves as a key building block in the synthesis of various pharmaceutical compounds. Its molecular structure contains a stereocenter at the carbon atom bearing the amino group, leading to the existence of two enantiomers: (S)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine and its (R)-counterpart.[5] Ensuring the enantiomeric purity of this intermediate is essential for the stereospecific synthesis of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) is the most widely adopted and effective technique for enantioselective separations.[1][2][6][7] The underlying principle involves the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times and, thus, separation.[8][9][10]
The Science of Enantiorecognition on Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have become the workhorse for chiral separations due to their broad applicability and high success rates.[8][11][12][13] The chiral recognition mechanism on these phases is a complex interplay of various intermolecular interactions, including:
-
Hydrogen Bonding: The carbamate derivatives on the polysaccharide backbone provide sites for hydrogen bond donor and acceptor interactions with the analyte.
-
π-π Interactions: The phenyl groups in the carbamate derivatives can engage in π-π stacking with aromatic rings present in the analyte molecule.
-
Dipole-Dipole Interactions: Polar functional groups on both the CSP and the analyte contribute to dipole-dipole interactions.
-
Steric Interactions: The chiral grooves and cavities on the surface of the polysaccharide polymer create a stereospecific environment where one enantiomer fits more favorably than the other, leading to differential retention.[12]
For the target analyte, 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine, the primary amine group, the phenyl ring, and the thiazole moiety are all potential sites for interaction with a polysaccharide-based CSP.
Experimental Protocol
This section outlines the detailed methodology for the chiral separation of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine.
Materials and Instrumentation
| Item | Description |
| Analyte | Racemic 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine |
| HPLC System | A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector. |
| Chiral Column | A polysaccharide-based chiral column (e.g., Chiralpak® series or equivalent) is recommended. Screening multiple columns is advised for optimal results.[11] |
| Mobile Phase | HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA). |
| Sample Diluent | Mobile Phase |
| Vials | 2 mL amber HPLC vials with inserts. |
| Filters | 0.45 µm syringe filters (PTFE or other compatible material). |
Chromatographic Conditions
The following conditions are a starting point for method development and may require optimization for specific columns and systems.
| Parameter | Condition |
| Column | Cellulose or Amylose-based Chiral Stationary Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Rationale for Parameter Selection:
-
Mobile Phase: A normal phase mobile phase consisting of a non-polar solvent (n-Hexane) and a polar modifier (Isopropanol) is a common starting point for polysaccharide-based CSPs.[11] The addition of a small amount of a basic additive like Diethylamine (DEA) is crucial for improving the peak shape and reducing tailing of basic analytes like primary amines.[11]
-
Flow Rate and Temperature: These parameters can be adjusted to optimize resolution and analysis time. Lower flow rates and temperatures often lead to better resolution but longer run times.
Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine in the mobile phase at a concentration of approximately 1 mg/mL.
-
Working Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Experimental Workflow
The following diagram illustrates the overall workflow for the chiral separation.
Figure 1: Experimental workflow for chiral HPLC analysis.
Method Development and Optimization Strategy
Achieving optimal chiral separation often requires a systematic approach to method development.[8] The complexity of chiral recognition mechanisms makes a "one-size-fits-all" method unlikely.[14]
Figure 2: Logical flow for chiral method development.
A recommended strategy involves:
-
Column Screening: Evaluate a small set of polysaccharide-based CSPs (e.g., one cellulose-based and one amylose-based) to identify the most promising stationary phase.[11]
-
Mobile Phase Optimization: Once a suitable column is selected, systematically vary the ratio of the polar modifier (e.g., IPA) in the mobile phase. Also, optimize the concentration of the basic additive (e.g., DEA) to achieve good peak symmetry and resolution.
-
Temperature and Flow Rate Adjustment: Fine-tune the column temperature and flow rate to maximize resolution and minimize analysis time.
Expected Results and Data Interpretation
A successful chiral separation will yield a chromatogram with two well-resolved peaks, corresponding to the two enantiomers of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine.
Key Performance Indicators:
-
Resolution (Rs): A measure of the degree of separation between the two enantiomeric peaks. A resolution of ≥ 1.5 is generally considered baseline separation.
-
Selectivity (α): The ratio of the retention factors of the two enantiomers. A higher selectivity indicates a greater difference in the interaction of the enantiomers with the CSP.
-
Enantiomeric Excess (%ee): A measure of the purity of a chiral sample. It is calculated from the peak areas of the two enantiomers using the following formula:
%ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Resolution | Inappropriate CSP or mobile phase. | Screen different chiral columns and mobile phase compositions. Optimize temperature and flow rate. |
| Peak Tailing | Strong interaction of the basic amine with the silica support. | Increase the concentration of the basic additive (e.g., DEA) in the mobile phase. |
| No Separation | The chosen CSP is not suitable for the analyte. | Screen a wider range of chiral stationary phases with different selectors. |
| Variable Retention Times | Column equilibration issues or changes in mobile phase composition. | Ensure the column is properly equilibrated before each injection. Prepare fresh mobile phase daily. |
Conclusion
This application note provides a robust and reliable HPLC method for the chiral separation of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine. The use of a polysaccharide-based chiral stationary phase in a normal-phase mobile phase system allows for the effective resolution of its enantiomers. The detailed protocol and method development strategy presented herein will enable researchers and scientists to accurately assess the enantiomeric purity of this important pharmaceutical intermediate, ensuring the quality and safety of the final drug product.
References
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- 5. (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine | C12H14N2S | CID 122423107 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 23. phx.phenomenex.com [phx.phenomenex.com]
Purification methods for 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine
An Application Guide to the Purification of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of 1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine, a critical chiral intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably the HIV protease inhibitor Ritonavir[1][2]. The inherent basicity of the primary amine and the frequent requirement for high enantiomeric purity present unique challenges. This document outlines strategic approaches to purification, including preparative flash chromatography, crystallization via free base and salt forms, and methods for chiral resolution. Each protocol is presented with an emphasis on the underlying chemical principles, empowering researchers to adapt and troubleshoot these methods for optimal purity, yield, and scalability.
Introduction: The Strategic Importance of Purity
1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine is a cornerstone building block in medicinal chemistry. Its structure, featuring a chiral benzylic amine linked to a methylthiazole heterocycle, makes it a precursor for complex molecules that interact with biological targets. In the context of API synthesis, the purity of such an intermediate is not merely a quality metric but a critical determinant of the final drug's safety and efficacy. Impurities, whether they are starting materials, by-products, or the undesired enantiomer, can lead to downstream reaction failures, complex final-step purifications, and potentially introduce toxicologically significant substances.
The primary amine functionality (pKa ≈ 9-10) dominates the compound's chemical behavior, making it susceptible to strong interactions with acidic media, such as standard silica gel, which can lead to poor recovery and significant peak tailing during chromatography[3][4]. Furthermore, as a chiral molecule, control over its stereochemistry is paramount. This guide provides a systematic approach to navigate these challenges.
Compound Profile and Physicochemical Considerations
A thorough understanding of the molecule's properties is the foundation of an effective purification strategy.
| Property | Value | Source |
| Chemical Name | (S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine | [5] |
| Molecular Formula | C₁₂H₁₄N₂S | [5] |
| Molecular Weight | 218.32 g/mol | [5] |
| Appearance | Typically an oil or low-melting solid as a free base; solid as a salt. | [6] |
| Key Features | - Chiral center at the benzylic carbon- Basic primary amine group- Aromatic phenyl ring- Thiazole heterocycle | |
| Salt Forms | Commonly handled as hydrochloride (HCl) or dihydrochloride salts for improved stability and crystallinity. | [7] |
The basicity of the amine requires careful selection of chromatographic conditions to prevent irreversible adsorption or poor peak shape. The aromatic and heterocyclic moieties contribute to the compound's polarity and provide chromophores for UV detection during chromatography.
Strategic Purification Workflow
The selection of a purification method depends on the scale of the synthesis, the nature of the impurities, the required final purity, and whether enantiomeric separation is necessary. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting a purification strategy.
Method 1: Preparative Flash Chromatography
Flash chromatography is the workhorse for purifying reaction intermediates on a milligram to multi-gram scale[8]. For basic amines like our target compound, mitigating the acidic nature of silica gel is critical.
Causality Behind Method Choice
Standard silica gel is covered in acidic silanol (Si-OH) groups. A basic amine will form a strong acid-base interaction, leading to significant peak tailing or, in worst-case scenarios, complete retention on the column. To achieve a successful separation, this interaction must be suppressed[4]. This can be accomplished in two primary ways: neutralizing the silica surface with a competing base in the mobile phase or using a modified stationary phase where the acidic sites are already capped.
Protocol 1A: Standard Silica Gel with an Amine-Modified Mobile Phase
This is the most common and accessible method. A small amount of a volatile amine, like triethylamine (TEA) or ammonium hydroxide, is added to the mobile phase to saturate the acidic sites on the silica, allowing the target amine to elute symmetrically.
Step-by-Step Methodology:
-
TLC Method Development:
-
Prepare a stock solution of your crude material (~10 mg/mL in a suitable solvent like dichloromethane or ethyl acetate).
-
Screen solvent systems on TLC plates. A good starting point is a gradient of ethyl acetate (EtOAc) in hexanes or dichloromethane (DCM) in methanol (MeOH).
-
To the chosen solvent system, add 0.5-1% triethylamine (v/v). For example: Hexane:EtOAc:TEA (50:50:0.5).
-
Aim for a target Rf value of 0.2-0.3 for optimal separation on a column.
-
-
Column Packing and Equilibration:
-
Select a silica gel column appropriate for your sample size (typically a 40-100x sample-to-sorbent mass ratio).
-
Equilibrate the column with at least 5 column volumes (CV) of the initial mobile phase (containing the amine additive). This is a critical step to ensure the entire silica bed is neutralized before loading the sample.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM or the mobile phase.
-
Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Run the gradient as determined by your TLC analysis.
-
Collect fractions and monitor by TLC to pool the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure. The co-evaporation with a higher boiling point solvent like toluene may be necessary to remove the final traces of triethylamine.
-
| Common Mobile Systems (with 0.5-1% TEA) | Polarity | Notes |
| Hexanes / Ethyl Acetate | Low to Medium | Good for less polar impurities. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar compounds. Use with caution as strong methanol concentrations can rapidly elute all components. |
Protocol 1B: Amine-Functionalized Silica Gel
Amine-functionalized silica provides a superior alternative by covalently bonding an aminopropyl group to the silica surface. This effectively masks the acidic silanols, resulting in excellent peak shape for basic compounds without requiring additives in the mobile phase[3][9].
Step-by-Step Methodology:
-
TLC Method Development: Use amine-functionalized TLC plates if available. If not, method development on standard silica can provide a rough starting point for a Hexane/EtOAc gradient.
-
Column Equilibration: Select an amine-functionalized column and equilibrate with 5 CV of the starting mobile phase (e.g., 100% Hexanes or 98:2 Hexane:EtOAc).
-
Sample Loading: Use the dry loading technique described in Protocol 1A for best results.
-
Elution: Run a simple, linear gradient (e.g., 0-100% EtOAc in Hexanes). The amine functionality on the stationary phase provides the necessary interaction modulation.
-
Solvent Removal: Combine pure fractions and evaporate. The absence of a high-boiling amine additive simplifies the workup.
Method 2: Purification via Crystallization
Crystallization is a powerful, scalable, and often cost-effective purification technique that exploits differences in solubility between the target compound and its impurities. For amines, conversion to a salt is a highly effective strategy to induce crystallinity and enhance purity.
Protocol 2A: Recrystallization of the Free Base
This method is viable if the free base is a solid at room temperature and a suitable solvent system can be identified.
-
Solvent Screening: In small test tubes, test the solubility of the crude material in various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene) at room temperature and upon heating.
-
Ideal Solvent System: An ideal single solvent will dissolve the compound when hot but not when cold. Alternatively, a two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) can be used. A common pair is ethyl acetate/hexanes.
-
Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent (or the primary "solvent").
-
Cooling & Crystallization: Slowly cool the solution to room temperature, then further in an ice bath or refrigerator to induce crystallization. If using an anti-solvent, add it dropwise to the warm solution until turbidity persists, then cool.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2B: Purification via Hydrochloride Salt Formation
Converting the basic amine to its hydrochloride salt often produces a highly crystalline, stable solid that is much easier to handle and purify than the free-base oil. The salt formation process itself is a purification step, as impurities that do not form salts remain in the solution.
-
Dissolution: Dissolve the crude free-base amine in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or methanol (2-5 mL per gram of amine).
-
Acidification: While stirring, slowly add a solution of HCl. This can be HCl gas, a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether, commercially available), or concentrated aqueous HCl if a protic solvent is used. Add the acid until the pH of the solution is acidic (test with pH paper on a withdrawn drop).
-
Precipitation/Crystallization: The hydrochloride salt will typically precipitate immediately. Stir the resulting slurry at room temperature or in an ice bath for 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of the cold solvent (e.g., diethyl ether) to remove residual impurities.
-
Recrystallization (Optional): The isolated salt can be further purified by recrystallizing from a suitable solvent system, such as isopropanol/water or ethanol/ethyl acetate.
-
Drying: Dry the purified salt thoroughly under high vacuum.
Method 3: Chiral Resolution
For pharmaceutical applications, isolating the desired (S)-enantiomer is mandatory. This requires specialized chiral separation techniques.
Caption: Workflow for the chiral resolution of the target amine.
Protocol 3A: Preparative Chiral HPLC
This technique uses a chiral stationary phase (CSP) to differentially retain the two enantiomers, allowing for their separation. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often highly effective for this class of compounds[10].
Step-by-Step Methodology:
-
Analytical Method Development:
-
Screen various chiral columns (e.g., CHIRALPAK® series, CHIRALCEL® series) with different mobile phases on an analytical HPLC system.
-
Typical mobile phases are normal-phase (e.g., Hexane/Isopropanol) or polar organic mode (e.g., Acetonitrile/Methanol).
-
A basic additive (e.g., 0.1% diethylamine or ethanolamine) is often required to achieve good peak shape for amines[10].
-
Optimize the mobile phase composition to achieve baseline resolution (Rs > 1.5).
-
-
Scale-Up:
-
Once an analytical method is established, scale it up to a preparative or semi-preparative column of the same stationary phase.
-
Increase the flow rate and injection volume proportionally to the column dimensions.
-
-
Purification and Collection:
-
Perform repeated injections of the racemic mixture.
-
Collect the fractions corresponding to the desired (S)-enantiomer.
-
-
Solvent Removal: Combine the fractions and carefully remove the solvent under reduced pressure to yield the enantiomerically pure amine.
| Example Chiral HPLC Conditions | |
| Column | CHIRALPAK® AD-H (Amylose-based) |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min (analytical) |
| Detection | UV at 254 nm |
| Expected Outcome | Baseline separation of the two enantiomers. |
Purity Assessment
After any purification protocol, the purity of the final product must be rigorously confirmed.
-
¹H NMR: Confirms the chemical structure and can reveal the presence of solvent or organic impurities.
-
LC-MS: Provides accurate mass confirmation and a sensitive assessment of chemical purity.
-
Chiral HPLC: Used to determine the enantiomeric excess (ee%) of the final product after a chiral resolution.
Conclusion
The purification of 1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine is a multi-faceted task that requires a strategic approach tailored to the specific needs of the project. For general-purpose purity on a laboratory scale, flash chromatography on amine-functionalized silica offers a robust and efficient solution. For larger scales and higher purity, crystallization via salt formation is a superior method. When enantiomeric purity is the goal, preparative chiral HPLC provides the most direct route to obtaining the required single enantiomer for pharmaceutical development. By understanding the principles behind each technique, researchers can confidently produce this valuable intermediate to the highest standards of quality.
References
-
Directed Reductive Amination of β-Hydroxy-ketones: Convergent Assembly of the Ritonavir/Lopinavir Core . Organic Letters - ACS Publications. [Link]
-
The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 . MDPI. [Link]
-
Directed Reductive Amination of β-Hydroxy-ketones: Convergent Assembly of the Ritonavir/Lopinavir Core . Figshare. [Link]
- A process for the synthesis of ritonavir.
-
A PROCESS FOR THE SYNTHESIS OF RITONAVIR . Patent 1133485. [Link]
-
Is there an easy way to purify organic amines? . Biotage. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? . Biotage. [Link]
- Arylethanolamine derivatives, their preparation and use in pharmaceutical compositions.
-
Organic amine flash purification using a novel stationary phase . ResearchGate. [Link]
-
(S)-1-(4-(4Methylthiazol-5-yl)phenyl)ethan-1-amine HCl . American Elements. [Link]
-
Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy . Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy . ResearchGate. [Link]
-
HILIC Purification Strategies for Flash Chromatography . Teledyne ISCO. [Link]
-
A Review Article on Flash Chromatography . Asian Journal of Research in Chemistry. [Link]
-
(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine . PubChem. [Link]
-
Chirality Switching in the Crystallization of 1‐(4‐Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation . ResearchGate. [Link]
-
Ritonavir's Polymorph Discovery: Drug Development . Pharma Focus Europe. [Link]
-
(S)-1-(4-(4Methylthiazol-5-yl)phenyl)ethan-1-amine HCl . Chemsrc. [Link]
-
Intermediates of Ritonavir . Manus Aktteva Biopharma LLP. [Link]
-
Synthesis and Chiral Separation of Atropisomers of 4,5-Di Methyl ∆4 N-Phenyl N-Aryl Imidazoline-2-thione Derivatives . ResearchGate. [Link]
-
Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors . ORO. [Link]
-
Investigating the Solubility and Activity of a Novel Class of Ice Recrystallization Inhibitors . MDPI. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents . ResearchGate. [Link]
-
Supporting Information for a scientific paper . DOI. [Link]
-
Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter . International Journal of Pharmaceutical Sciences and Drug Research. [Link]
-
Synthesis of 2-Arylethylamines by the Curtius Rearrangement . Sciencemadness.org. [Link]
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- 6. (S)-1-(4-(4Methylthiazol-5-yl)phenyl)ethan-1-amine HCl | 1948273-01-5 [sigmaaldrich.com]
- 7. (S)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine dihydr… [cymitquimica.com]
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Application Note: Comprehensive ¹H and ¹³C NMR Analysis of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine
Abstract
This application note provides a detailed guide and experimental protocols for the structural elucidation of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comprehensive methodology, from sample preparation to spectral acquisition and data analysis, tailored for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries. The guide emphasizes the rationale behind experimental choices and offers a detailed interpretation of the expected spectra, including chemical shift assignments, coupling constant analysis, and the use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments for unambiguous carbon-type identification.
Introduction: The Role of NMR in Structural Verification
1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine is a substituted amine featuring a chiral center and a heterocyclic thiazole moiety linked to a phenyl ring. Its structural complexity necessitates robust analytical techniques for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, providing detailed atomic-level information about the molecular structure in solution.
-
¹H NMR Spectroscopy reveals the number of distinct proton environments, their relative abundance (integration), their electronic environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling).
-
¹³C NMR Spectroscopy , often used in conjunction with ¹H NMR, determines the number of unique carbon atoms and provides insights into their hybridization and chemical environment. Techniques like DEPT are instrumental in distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.[1][2]
This document serves as a practical guide for acquiring and interpreting high-quality NMR data for the target molecule, ensuring structural integrity and purity assessment.
Experimental Methodology: From Sample to Spectrum
Protocol for Sample Preparation
The quality of the NMR spectrum is directly dependent on the meticulous preparation of the sample. The following protocol is designed to ensure optimal results for a standard 5 mm NMR tube.
Materials:
-
1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆)
-
High-precision 5 mm NMR tubes (e.g., Norell® S-5-500-7 or equivalent)[3]
-
Glass Pasteur pipette with a cotton or glass wool plug
-
Vial for dissolution
Step-by-Step Protocol:
-
Weighing the Sample: Accurately weigh 10-20 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[4] Higher concentrations are preferable for ¹³C NMR to reduce acquisition time, given its low natural abundance.[5]
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[4]
-
Chloroform-d (CDCl₃): An excellent choice for many organic molecules, offering good solubility and a simple solvent peak at ~7.26 ppm.
-
DMSO-d₆: A more polar solvent, useful if the compound has poor solubility in CDCl₃. The solvent peak appears at ~2.50 ppm, and its residual water peak at ~3.33 ppm. The amine (NH₂) protons are less likely to exchange rapidly in DMSO-d₆, often appearing as a broader, observable signal.
-
-
Ensuring Homogeneity: Gently swirl or vortex the vial to ensure the sample is fully dissolved. Incomplete dissolution or suspended particles will severely degrade spectral quality by disrupting the magnetic field homogeneity.[6]
-
Filtration and Transfer: Using the Pasteur pipette with a filter plug, transfer the solution into the NMR tube. This step is critical to remove any particulate matter.[7]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz or 500 MHz spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.
Table 1: Recommended NMR Acquisition Parameters
| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon) | DEPT-135 / DEPT-90 |
| Spectrometer Freq. | 400 MHz | 101 MHz | 101 MHz |
| Pulse Program | zg30 (or equivalent) | zgpg30 (proton-gated decoupling) | dept135 / dept90 |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm | -10 to 220 ppm |
| Acquisition Time | ~3-4 seconds | ~1-2 seconds | ~1-2 seconds |
| Relaxation Delay (d1) | 2-5 seconds | 2 seconds | 2 seconds |
| Number of Scans | 8-16 | 1024-4096 (or more, depending on concentration) | 256-1024 |
| Temperature | 298 K | 298 K | 298 K |
Causality Behind Choices:
-
Relaxation Delay: A delay of 2-5 seconds for ¹H NMR ensures that all protons have fully relaxed before the next pulse, allowing for accurate integration.
-
Proton-Gated Decoupling (zgpg30): This pulse program for ¹³C NMR provides broadband decoupling of protons only during acquisition, which helps suppress the Nuclear Overhauser Effect (NOE) for more reliable (though still not perfectly quantitative) signal intensities.
-
DEPT Experiments: These are essential for determining carbon multiplicity. A DEPT-90 experiment shows only CH signals, while a DEPT-135 shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent in both.[8][9]
Data Processing and Analysis Workflow
Raw NMR data, known as the Free Induction Decay (FID), must be mathematically processed to generate the frequency-domain spectrum. A standardized workflow ensures reproducibility and accuracy.[10][11]
-
Apodization: The FID is multiplied by a window function (e.g., exponential) to improve the signal-to-noise ratio at the cost of a slight line broadening.
-
Fourier Transform (FT): Converts the time-domain FID signal into a frequency-domain spectrum.
-
Phase Correction: All peaks in the spectrum are adjusted to be purely absorptive with a positive orientation.
-
Baseline Correction: A polynomial function is applied to correct for any distortions in the spectral baseline.
-
Referencing: The chemical shift axis (ppm) is calibrated. Typically, the residual solvent peak is used as a secondary standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[12]
-
Analysis: Involves peak picking, signal integration (for ¹H NMR), and assignment of signals to specific nuclei in the molecule.
¹H NMR Spectral Interpretation and Assignment
The structure of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine suggests a total of 8 distinct proton signals. The predicted assignments are detailed below.
(Self-generated image for illustrative purposes)
Table 2: Predicted ¹H NMR Assignments (in CDCl₃, 400 MHz)
| Proton Label | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Notes and Rationale |
| H-a (CH₃-Thiazole) | ~2.7 | Singlet (s) | - | 3H | Methyl group on an electron-rich thiazole ring. |
| H-b (CH₃-Ethyl) | ~1.5 | Doublet (d) | ~6.7 | 3H | Aliphatic methyl coupled to the adjacent methine proton (H-c).[13] |
| H-c (CH-Ethyl) | ~4.2 | Quartet (q) | ~6.7 | 1H | Methine proton deshielded by the adjacent nitrogen atom and the phenyl ring. Coupled to three H-b protons. |
| H-d (NH₂) | 1.5 - 3.0 | Broad Singlet (br s) | - | 2H | Chemical shift is concentration and solvent dependent. Signal may broaden or disappear upon D₂O exchange.[14] |
| H-e / H-e' (Aromatic) | ~7.4 | Doublet (d) | ~8.2 | 2H | Aromatic protons ortho to the ethylamine group. Part of an AA'BB' system. Ortho coupling is typically 6-9 Hz.[15] |
| H-f / H-f' (Aromatic) | ~7.5 | Doublet (d) | ~8.2 | 2H | Aromatic protons ortho to the thiazole group. Coupled to H-e/H-e'. |
| H-g (CH-Thiazole) | ~8.7 | Singlet (s) | - | 1H | Proton on the thiazole ring, significantly deshielded by the electronegative nitrogen and sulfur atoms. |
¹³C NMR and DEPT Spectral Interpretation
The molecule has 12 carbon atoms, and due to molecular symmetry, all are expected to be chemically unique, resulting in 12 distinct signals in the broadband-decoupled ¹³C NMR spectrum. DEPT experiments are crucial for confirming the assignments.
Table 3: Predicted ¹³C NMR and DEPT Assignments (in CDCl₃, 101 MHz)
| Carbon Label | Predicted Shift (δ, ppm) | DEPT-135 Phase | Carbon Type | Rationale |
| C-1 (CH₃-Thiazole) | ~19 | Positive | CH₃ | Typical shift for a methyl group on a heteroaromatic ring. |
| C-2 (CH₃-Ethyl) | ~25 | Positive | CH₃ | Standard aliphatic methyl carbon. |
| C-3 (CH-Ethyl) | ~52 | Positive | CH | Aliphatic methine carbon deshielded by the attached amino group. |
| C-4 (Phenyl-C) | ~126 | Positive | CH | Aromatic methine carbons (C-e/e'). |
| C-5 (Phenyl-C) | ~127 | Positive | CH | Aromatic methine carbons (C-f/f'). |
| C-6 (Phenyl-C) | ~131 | Absent | Cq | Quaternary carbon attached to the thiazole ring. |
| C-7 (Thiazole-C) | ~147 | Absent | Cq | Quaternary carbon of the thiazole ring (C4). |
| C-8 (Phenyl-C) | ~148 | Absent | Cq | Quaternary carbon attached to the ethylamine group. |
| C-9 (Thiazole-C) | ~152 | Positive | CH | Thiazole methine carbon (C2), deshielded by N and S. |
| C-10 (Thiazole-C) | ~153 | Absent | Cq | Quaternary carbon of the thiazole ring (C5). |
| C-11, C-12 | - | - | - | Note: Specific assignment of quaternary carbons C-6, C-7, C-8, and C-10 would require 2D NMR (HMBC). |
Conclusion
This application note has outlined a robust and reliable workflow for the complete ¹H and ¹³C NMR analysis of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine. By following the detailed protocols for sample preparation, instrument setup, and data processing, researchers can obtain high-quality spectra. The provided spectral predictions and interpretation guidelines, including the use of DEPT experiments, offer a solid framework for the definitive structural verification of the target compound. This methodology ensures scientific rigor and is directly applicable to routine analysis in research and industrial settings.
References
-
Title: DEPT ¹³C NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]
-
Title: DEPT 13C NMR Spectroscopy Source: Fiveable URL: [Link]
-
Title: Automated Data Processing Workflows for Non‐Expert Users of NMR Facilities Source: Magnetic Resonance in Chemistry URL: [Link]
-
Title: Aromatic Proton Coupling Constants Source: Scribd URL: [Link]
-
Title: DEPT ¹³C NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]
-
Title: NMR data processing, visualization, analysis and structure calculation with NMRFx Source: Nature Protocols URL: [Link]
-
Title: NMR Sample Preparation Source: Iowa State University Chemical Instrumentation Facility URL: [Link]
-
Title: DEPT 13C NMR Spectroscopy Source: OpenStax URL: [Link]
-
Title: DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? Source: Anasazi Instruments URL: [Link]
-
Title: ¹³C and ¹H NMR chemical shifts (ppm) for the imidazole, thiazole, or quinoline rings... Source: ResearchGate URL: [Link]
-
Title: The NMR workflow Source: Workflow4metabolomics URL: [Link]
-
Title: NMR Chemical Shifts of Trace Impurities Source: Organometallics (ACS Publications) URL: [Link]
-
Title: FT-NMR Sample Preparation Guide Source: MIT OpenCourseWare URL: [Link]
-
Title: Sample Preparation Source: University College London URL: [Link]
-
Title: ¹H NMR Chemical Shifts Source: Oregon State University URL: [Link]
-
Title: ¹H NMR chemical shift ppm table Source: University of Puget Sound URL: [Link]
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- 15. scribd.com [scribd.com]
Probing the Mitotic Machinery: A Protocol for Aurora Kinase Inhibition Assay Using a Thiazole Derivative
Introduction: The Critical Role of Aurora Kinases in Cell Division and Oncology
The Aurora kinases, a family of serine/threonine kinases, are master regulators of mitosis, ensuring the faithful segregation of chromosomes into daughter cells.[1][2][3] This family comprises three highly homologous members in mammals: Aurora A, B, and C.[4] Aurora A is crucial for centrosome maturation and separation and the assembly of a bipolar spindle.[2][3][5] Aurora B, a key component of the chromosomal passenger complex (CPC), governs chromosome condensation, proper kinetochore-microtubule attachments, and cytokinesis.[4][6][7][8][9] Aurora C's role is less defined but appears to overlap with Aurora B, particularly in meiosis.
Given their essential functions in cell proliferation, the misregulation and overexpression of Aurora kinases are frequently implicated in tumorigenesis, leading to chromosomal instability and aneuploidy—hallmarks of many cancers.[5][7][10] This has positioned them as highly attractive targets for the development of novel anticancer therapeutics.[1][6] Among the diverse chemical scaffolds explored, thiazole derivatives have emerged as a promising class of potent and selective Aurora kinase inhibitors.[1][11][12][13]
This application note provides a detailed, field-proven protocol for performing an in vitro biochemical assay to determine the inhibitory potential of a thiazole-based compound against Aurora kinases. We will focus on the widely adopted ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies kinase activity by measuring ADP production.[5][10][14][15]
Assay Principle: Quantifying Kinase Activity through Luminescence
The ADP-Glo™ Kinase Assay is a two-step process that provides a highly sensitive measure of kinase activity.[14][15][16] First, the kinase reaction is performed, where the Aurora kinase transfers a phosphate group from ATP to a suitable substrate, generating ADP. Upon completion, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[5][14] In the second step, the Kinase Detection Reagent is added to convert the newly formed ADP back into ATP, which then fuels a luciferase/luciferin reaction, producing a light signal that is directly proportional to the amount of ADP generated and, therefore, the kinase activity.[5][10][15]
Diagram of the ADP-Glo™ Assay Principle
Caption: Workflow of the luminescence-based ADP-Glo™ kinase assay.
PART 1: Pre-Assay Preparation and Optimization
Scientific integrity dictates that a robust assay begins with careful optimization of key parameters. Simply following a generic protocol without validation can lead to misleading results.[17]
Reagent Preparation and Quality Control
-
Aurora Kinase Enzyme: Utilize a highly purified, recombinant active Aurora kinase (e.g., Aurora A or Aurora B).[15][18][19] The source and purity of the enzyme are critical for reproducibility. Upon receipt, aliquot the enzyme to avoid repeated freeze-thaw cycles and store at -80°C.[2][20]
-
Substrate: A suitable peptide or protein substrate is required. For Aurora A and B, a generic substrate like Kemptide (LRRASLG) or Myelin Basic Protein (MBP) can be used.[15][16][21] The optimal substrate concentration should be determined empirically, typically around the Michaelis-Menten constant (Km) value.
-
ATP: Use a high-quality ATP stock solution. The concentration of ATP is a critical parameter as many inhibitors, including thiazole derivatives, are ATP-competitive.[22] The ATP concentration should ideally be at or near the Km value for the specific Aurora kinase to ensure sensitive detection of competitive inhibitors.[21][23]
-
Thiazole Derivative Inhibitor: Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO. Subsequent serial dilutions should be made to ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit kinase activity.[14][16][24]
Enzyme Titration: Finding the Sweet Spot
Before inhibitor screening, it is imperative to determine the optimal enzyme concentration. The goal is to find an enzyme concentration that yields a robust signal-to-background ratio while ensuring the reaction remains in the linear range (typically 10-30% ATP consumption).
Protocol: Aurora Kinase Enzyme Titration
-
Prepare a serial dilution of the Aurora kinase enzyme in 1x Kinase Reaction Buffer.
-
In a 384-well white plate, add 2 µL of each enzyme dilution.[5]
-
Prepare a 2x Substrate/ATP mix in 1x Kinase Reaction Buffer.
-
Add 2 µL of the Substrate/ATP mix to each well to initiate the reaction.[5]
-
Include "no enzyme" controls for background subtraction.
-
Incubate the plate at room temperature for 60 minutes.[5][6]
-
Add 5 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature.[5][6]
-
Add 10 µL of Kinase Detection Reagent to each well, mix, and incubate for 30 minutes at room temperature.[5][6]
-
Record luminescence using a plate reader.
-
Plot the Relative Luminescence Units (RLU) against the enzyme concentration and select a concentration on the linear portion of the curve for subsequent inhibitor assays.
Diagram of the Experimental Workflow
Caption: Step-by-step experimental workflow for the kinase inhibition assay.
PART 2: Step-by-Step Protocol for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.[25]
Assay Plate Setup
It is crucial to include proper controls to ensure the validity of the results. A typical plate layout will include:
-
Test Wells: Kinase + Substrate/ATP + Thiazole Inhibitor (serial dilutions).
-
Positive Control (100% Activity): Kinase + Substrate/ATP + DMSO (vehicle).
-
Negative Control (0% Activity/Background): Substrate/ATP + DMSO (no kinase).
Detailed Protocol
This protocol is designed for a 384-well plate format, which is ideal for high-throughput screening.[5]
-
Inhibitor Plating: Add 1 µL of the serially diluted thiazole derivative or DMSO vehicle control to the appropriate wells of a 384-well white assay plate.
-
Enzyme Addition: Add 2 µL of the pre-determined optimal concentration of Aurora kinase (diluted in 1x Kinase Reaction Buffer) to the "Test Wells" and "Positive Control" wells.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 10-15 minutes. This step allows the inhibitor to bind to the kinase before the reaction starts.[20]
-
Reaction Initiation: Add 2 µL of the 2x Substrate/ATP mix to all wells to initiate the kinase reaction. The final reaction volume will be 5 µL.
-
Kinase Reaction Incubation: Mix the plate and incubate at room temperature for 60 minutes. The incubation time may require optimization based on the enzyme titration results.[5]
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to all wells. Mix and incubate for 40 minutes at room temperature.[5]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to all wells. Mix and incubate for 30 minutes at room temperature, protected from light.[5]
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
Table 1: Recommended Reagent Concentrations
| Component | Stock Concentration | Final Assay Concentration | Rationale & Key Considerations |
| Aurora A/B Kinase | Varies (e.g., 0.1 µg/µL) | 1-10 ng/reaction | Determined by enzyme titration to be in the linear range of the assay.[5] |
| Peptide Substrate | 1-5 mg/mL | ~Km value | Using substrate at its Km allows for sensitive detection of inhibition. |
| ATP | 10 mM | 10-50 µM (~Km) | Critical for ATP-competitive inhibitors. Cellular ATP is ~1-10 mM, but lower concentrations are used in vitro for sensitivity.[21][23] |
| Thiazole Inhibitor | 10 mM in DMSO | 0.1 nM - 10 µM (10-point curve) | A wide concentration range is necessary to accurately determine the IC50 value. |
| DMSO | 100% | ≤ 1% | High concentrations of DMSO can inhibit enzyme activity and interfere with the assay.[14][16] |
| Kinase Buffer | 5x or 10x | 1x | Typically contains Tris-HCl, MgCl₂, BSA, and DTT to maintain enzyme stability and activity.[5] |
PART 3: Data Analysis and Interpretation
Calculating Percent Inhibition
First, normalize the data using the control wells:
-
Subtract the average RLU of the "Negative Control" (background) from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = 100 * (1 - (RLU_Inhibitor / RLU_Positive_Control))
Generating the IC50 Curve
Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to generate a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor at which 50% of the kinase activity is inhibited.
Diagram of Data Analysis Pipeline
Caption: Flowchart for calculating the IC50 value from raw luminescence data.
Understanding the Data: Beyond the IC50
While the IC50 value is a crucial metric for inhibitor potency, it is not an absolute value and can be influenced by assay conditions, particularly the ATP concentration for competitive inhibitors.[23][26]
-
ATP-Competitive Inhibition: For an ATP-competitive inhibitor, the measured IC50 value will increase as the ATP concentration in the assay increases. To confirm this mechanism, one can perform the assay at multiple ATP concentrations.[22]
-
Ki Value: The inhibition constant (Ki) is a more absolute measure of inhibitor affinity, independent of substrate concentration. It can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the inhibition mechanism and the Km of ATP are known.
-
Selectivity Profiling: To understand the specificity of the thiazole derivative, it is essential to profile it against a panel of other kinases, including other Aurora isoforms and unrelated kinases.[27][28][29] High selectivity is a desirable trait for a therapeutic candidate to minimize off-target effects.[27]
PART 4: Troubleshooting and Scientific Integrity
A self-validating protocol anticipates potential issues. Below are common problems and their solutions to ensure the trustworthiness of your results.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Pipetting errors, especially with small volumes.- Incomplete mixing of reagents.- Edge effects on the plate. | - Use calibrated pipettes and proper technique.- Ensure thorough but gentle mixing after each reagent addition.- Avoid using the outer wells of the plate if edge effects are suspected. |
| Low Signal-to-Background Ratio | - Insufficiently active enzyme.- Suboptimal enzyme or substrate concentration.- Assay buffer composition is not optimal. | - Verify enzyme activity with a positive control inhibitor.- Re-run enzyme and substrate titrations.- Consult the enzyme manufacturer's datasheet for recommended buffer conditions.[5][6] |
| Steep or Shallow Dose-Response Curve | - Compound solubility issues at high concentrations.- "Tight-binding" inhibition if [Enzyme] > Ki.- Compound interference with the detection reagents (e.g., luciferase inhibition). | - Visually inspect wells for compound precipitation.- If tight-binding is suspected, use lower enzyme concentrations and apply the Morrison equation for Ki calculation.[21][30]- Run a counterscreen against luciferase to check for direct inhibition. |
| Inconsistent IC50 Values | - Variation in reagent preparation (especially ATP concentration).- Different incubation times.- Freeze-thaw cycles of the enzyme. | - Prepare fresh reagents for each experiment and use a consistent ATP lot.- Standardize all incubation times precisely.- Use single-use aliquots of the kinase enzyme.[20] |
Conclusion
This application note provides a comprehensive and robust framework for assessing the inhibitory activity of thiazole derivatives against Aurora kinases. By emphasizing pre-assay optimization, meticulous execution, and thoughtful data interpretation, researchers can generate high-quality, reproducible data. This protocol serves as a critical tool in the drug discovery pipeline, enabling the accurate characterization and prioritization of lead compounds targeting the Aurora kinase family for cancer therapy.
References
- The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors. (n.d.). MilliporeSigma.
-
Pulla, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. Retrieved from [Link]
-
Recombinant Human Aurora Kinase A. (n.d.). Creative BioMart. Retrieved from [Link]
-
Recombinant Human Aurora A Protein, A28-18G. (n.d.). Sino Biological. Retrieved from [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Medicinal Chemistry. Retrieved from [Link]
-
Bavetsias, V., et al. (2006). Discovery of Novel and Potent Thiazoloquinazolines as Selective Aurora A and B Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Chemi-Verse™ Aurora Kinase A Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
van der Worp, H. B., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. Retrieved from [Link]
-
Biochemical assays for kinase activity detection. (2025). Celtarys. Retrieved from [Link]
-
Shoichet, B. K., et al. (2021). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Aurora A Kinase (Human) Assay/Inhibitor Screening Kit. (n.d.). Creative BioMart. Retrieved from [Link]
-
Ali, F., et al. (2008). Discovery of selective aminothiazole aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Seldin, J. C., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology. Retrieved from [Link]
-
Chemi-Verse™ Aurora Kinase A Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Retrieved from [Link]
-
Pulla, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. Retrieved from [Link]
-
Gilson, R. C., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Vieth, M., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry. Retrieved from [Link]
-
The difference between Ki, Kd, IC50, and EC50 values. (n.d.). The Science Snail. Retrieved from [Link]
-
Chemi-Verse™ Aurora Kinase B Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Bearne, S. L. (2025). A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Biochemistry and Cell Biology. Retrieved from [Link]
-
How to Interpret IC50 and Kd in Drug–Target Interactions. (2026). Bitesize Bio. Retrieved from [Link]
-
Li, W., et al. (2010). Specific primary sequence requirements for Aurora B kinase-mediated phosphorylation and subcellular localization of TMAP during mitosis. The Journal of Biological Chemistry. Retrieved from [Link]
-
AURKB aurora kinase B [ (human)]. (2026). National Center for Biotechnology Information. Retrieved from [Link]
-
AURKB (aurora kinase B). (2014). Atlas of Genetics and Cytogenetics in Oncology and Haematology. Retrieved from [Link]
-
Aurora kinase B. (n.d.). Wikipedia. Retrieved from [Link]
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Application Note: A Multi-Assay Approach for Evaluating the Cytotoxicity of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals, demonstrating a wide range of biological activities.[1][2] The compound 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine, a member of this class, represents a chemical entity with potential therapeutic applications.[3][4] A critical early step in the preclinical development of any new chemical entity is the comprehensive evaluation of its cytotoxic potential. In vitro cytotoxicity testing provides essential data on how a compound affects cellular health, helping to identify potential safety liabilities and elucidate its mechanism of action.[5]
A single cytotoxicity assay, however, often provides an incomplete picture.[6][7] Different assays measure distinct cellular endpoints, such as metabolic activity, membrane integrity, or the activation of specific death pathways.[8] Therefore, a multi-assay, orthogonal approach is crucial for a robust and reliable cytotoxicity profile. This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals to assess the cytotoxicity of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine using a panel of three distinct, well-validated cell-based assays:
-
MTT Assay: To measure changes in cellular metabolic activity, a key indicator of cell viability.[9]
-
Lactate Dehydrogenase (LDH) Release Assay: To quantify the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[10][11]
-
Caspase-Glo® 3/7 Assay: To specifically measure the activity of executioner caspases-3 and -7, key mediators of apoptosis.[12][13]
By integrating the data from these three assays, researchers can gain a more comprehensive understanding of the compound's effects, distinguishing between cytostatic, apoptotic, and necrotic mechanisms of cell death.
Part 1: The Principle of Orthogonal Assays for Comprehensive Cytotoxicity Profiling
This protocol employs a tripartite strategy to build a comprehensive profile of a compound's cytotoxic effects.
-
Metabolic Viability (MTT): Measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. A decrease in this activity suggests a reduction in cell viability or proliferation.
-
Membrane Integrity (LDH): Measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium when the plasma membrane is damaged.[14][15] An increase in extracellular LDH activity is a direct marker of cell lysis.
-
Apoptosis Induction (Caspase-Glo® 3/7): A highly sensitive luminescent assay that measures the activity of caspases-3 and -7, central executioner enzymes in the apoptotic pathway.[16][17] Activation of these caspases is a hallmark of apoptosis.
By combining these assays, we can effectively dissect the primary mechanism of cell death induced by 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine.
Caption: Orthogonal assay strategy for cytotoxicity profiling.
Part 2: Pre-Experimental Considerations
Cell Line Selection
The choice of cell line is critical for the relevance of cytotoxicity data.[5][18] The selection should be guided by the intended therapeutic application of the test compound.
-
For Oncology: Use a panel of cancer cell lines relevant to the target indication (e.g., MCF-7 for breast cancer, A549 for lung cancer).[2][19]
-
For General Toxicity: Use cell lines representing major organs of toxicity, such as the liver (HepG2) or kidneys (HEK293).[20][21]
-
Control: Include a non-cancerous cell line (e.g., hTERT-immortalized fibroblasts) to assess selectivity.[20]
It is imperative to use cell lines from a reputable source like ATCC to ensure identity and purity, and to regularly test for mycoplasma contamination.[22]
Compound Handling and Solubilization
1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine is an organic compound that will likely require an organic solvent for solubilization.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for cell-based assays. Use only high-purity, sterile, and anhydrous DMSO.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.[23] If the compound is difficult to dissolve, gentle warming (37°C) or sonication can be applied.[23] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[23]
-
Vehicle Control: The final concentration of DMSO in the cell culture medium should be consistent across all treatments and should not exceed 0.5%, as higher concentrations can be cytotoxic.[23][24] A "vehicle control" (cells treated with the same final concentration of DMSO without the compound) must be included in every experiment to account for any solvent-induced effects.[23]
-
Serial Dilutions: Perform serial dilutions of the compound in 100% DMSO first.[25] Subsequently, these DMSO dilutions are added to the cell culture medium to achieve the final desired treatment concentrations. This method prevents the compound from precipitating out of solution when added to the aqueous medium.[26]
Part 3: Experimental Protocols
The following protocols are designed for a 96-well plate format, which is suitable for dose-response studies and high-throughput screening.
General Workflow for Cell Plating and Compound Treatment
-
Cell Seeding: Culture the selected cell line to ~80% confluency. Trypsinize (for adherent cells), count, and seed cells into a 96-well clear, flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).[27]
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume normal growth.
-
Compound Treatment: Prepare serial dilutions of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine in culture medium from the DMSO stocks. The final volume in each well should be 200 µL. Include the following controls:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells in medium with the highest concentration of DMSO used.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis).
-
Blank Control: Medium only (no cells) for background absorbance/luminescence.
-
-
Treatment Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
Protocol 1: MTT Assay for Cell Viability
Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan, quantified by absorbance, is proportional to the number of viable cells.[9]
Materials:
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.[28]
-
Solubilization solution: 4 mM HCl, 0.1% NP40 in isopropanol, or 10% SDS in 0.01 M HCl.[28]
Step-by-Step Methodology:
-
After the treatment incubation period, carefully aspirate the culture medium from each well.
-
Add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.[9][28]
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[28]
-
Carefully aspirate the MTT solution.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[28]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[28]
-
Measure the absorbance at 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank control from all other wells.
-
Calculate the percentage of cell viability for each treatment using the following formula:[29] % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
Protocol 2: LDH Release Assay for Cytotoxicity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[11] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a second reaction that reduces a tetrazolium salt (INT) into a red formazan product.[10] The amount of formazan is proportional to the amount of LDH released and, therefore, to the level of cytotoxicity.[30]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Cayman Chemical, Promega, or similar).[11][14] These kits typically include the substrate mix, cofactor, and lysis solution.
Step-by-Step Methodology:
-
After the treatment incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells (optional but recommended).[11]
-
Carefully transfer 50-100 µL of supernatant from each well to a new, clear 96-well plate.[31]
-
Prepare a Maximum LDH Release Control by adding 10 µL of 10X Lysis Buffer (provided in the kit) to the untreated control wells and incubate for 45 minutes at 37°C before the centrifugation step.
-
Prepare the LDH reaction solution according to the manufacturer's instructions.
-
Add 100 µL of the LDH reaction solution to each well of the new plate containing the supernatants.[11]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Measure the absorbance at 490 nm using a microplate reader.[31]
Data Analysis:
-
Subtract the average absorbance of the blank control (culture medium background) from all other wells.
-
Calculate the percentage of cytotoxicity using the following formula:[31] % Cytotoxicity = ((Absorbance of Treated - Absorbance of Vehicle Control) / (Absorbance of Maximum Release - Absorbance of Vehicle Control)) * 100
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
Principle: This assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[12] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a stable, "glow-type" luminescent signal.[17] The signal intensity is directly proportional to the amount of caspase-3/7 activity.[16]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or similar).[12]
Step-by-Step Methodology:
-
After the treatment incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.[17]
-
Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Subtract the average luminescence of the blank control from all other wells.
-
Data is often presented as Fold Change in Caspase Activity relative to the vehicle control: Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control)
Part 4: Data Interpretation and Integrated Analysis
The power of this approach lies in integrating the results from all three assays to determine the mechanism of cytotoxicity. The quantitative data should be summarized in a table and used to calculate the IC50 value (the concentration of the compound that causes 50% inhibition of a measured response) for each assay.[32][33]
Summary of Experimental Parameters and Expected Data
| Parameter | MTT Assay | LDH Release Assay | Caspase-Glo® 3/7 Assay |
| Endpoint Measured | Mitochondrial metabolic activity | Plasma membrane integrity | Activity of caspases-3 and -7 |
| Indication | Cell viability / Proliferation | Necrosis / Late Apoptosis | Apoptosis |
| Primary Output | Absorbance (570 nm) | Absorbance (490 nm) | Luminescence (RLU) |
| Data Calculation | % Viability | % Cytotoxicity | Fold Change in Activity |
| IC50 Calculation | Concentration vs. % Viability | Concentration vs. % Cytotoxicity | Concentration vs. Fold Change |
Integrated Analysis Workflow
By comparing the IC50 values and the maximal response for each assay, a clear picture of the compound's cytotoxic mechanism emerges.
Caption: Decision tree for interpreting integrated cytotoxicity data.
-
Scenario A: Apoptotic Cell Death: A potent decrease in viability (MTT) is accompanied by a strong induction of caspase-3/7 activity at similar concentrations (low IC50 for both). LDH release may only occur at much higher concentrations or later time points, indicating secondary necrosis.
-
Scenario B: Necrotic Cell Death: A potent decrease in viability (MTT) correlates directly with a high level of LDH release (similar IC50 values). Caspase-3/7 activity remains low or is not significantly induced.
-
Scenario C: Cytostatic Effect: A significant decrease in the MTT signal is observed (indicating reduced metabolic activity or proliferation) without a corresponding increase in either LDH release or caspase activity. This suggests the compound is inhibiting cell growth rather than directly killing the cells.
Conclusion
This application note provides a robust, multi-parametric framework for characterizing the cytotoxic profile of the novel compound 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine. By employing orthogonal assays that interrogate cell metabolism, membrane integrity, and apoptosis, researchers can generate high-quality, reliable data. This integrated approach not only quantifies the potency of the compound but also provides critical insights into its mechanism of action, which is essential for informed decision-making in the drug discovery and development process.
References
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CLYTE. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved March 15, 2026, from [Link]
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Science Gateway. (n.d.). How to calculate IC50. Retrieved March 15, 2026, from [Link]
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Thi, H. L. A., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances. Retrieved March 15, 2026, from [Link]
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ResearchGate. (2016, October 4). How to calculate IC50 for my dose response? Retrieved March 15, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122423107, (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine. Retrieved March 15, 2026, from [Link]
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Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. Altex. Retrieved March 15, 2026, from [Link]
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Matotoka, M., & Masoko, P. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. Retrieved March 15, 2026, from [Link]
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Thi, H. L. A., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing. Retrieved March 15, 2026, from [Link]
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Singhal, M., et al. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. Retrieved March 15, 2026, from [Link]
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Gomha, S. M., et al. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. International Journal of Nanomedicine. Retrieved March 15, 2026, from [Link]
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Al-Ostath, A., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry. Retrieved March 15, 2026, from [Link]
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Chen, J., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. Retrieved March 15, 2026, from [Link]
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Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? Journal of Neuroscience Methods. Retrieved March 15, 2026, from [Link]
-
ResearchGate. (2024, July 9). Apoptosis and MTT Assay? Retrieved March 15, 2026, from [Link]
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ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays? Retrieved March 15, 2026, from [Link]
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Ryan, K. C., et al. (2017). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology. Retrieved March 15, 2026, from [Link]
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GraphPad. (n.d.). GraphPad Prism 11 Curve Fitting Guide - Fitting the absolute IC50. Retrieved March 15, 2026, from [Link]
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Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved March 15, 2026, from [Link]
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Tiaris Biosciences. (2025). LDH CYTOTOXICITY ASSAY KIT. Retrieved March 15, 2026, from [Link]
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American Elements. (n.d.). (S)-1-(4-(4Methylthiazol-5-yl)phenyl)ethan-1-amine HCl. Retrieved March 15, 2026, from [Link]
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Chemsrc. (2025, February 5). (S)-1-(4-(4Methylthiazol-5-yl)phenyl)ethan-1-amine HCl. Retrieved March 15, 2026, from [Link]
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ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved March 15, 2026, from [Link]
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Liu, Y., et al. (2019). 1.2 Cell Apoptosis and Viability. In Selected Topics in Health and Disease. Retrieved March 15, 2026, from [Link]
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Cytion. (n.d.). Predictive Toxicology Models Using Cell-Based Assays. Retrieved March 15, 2026, from [Link]
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Schering AG. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved March 15, 2026, from [Link]
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Holst, B., et al. (2010). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Retrieved March 15, 2026, from [Link]
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Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of Thiazole-Based Antibacterial Compounds
Introduction: The Critical Role of MIC Testing in Evaluating Novel Thiazole-Based Antibacterials
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents.[1] Thiazole derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities, including potent antibacterial properties.[2][3][4] The thiazole ring is a key structural motif in various antimicrobial agents and is known to interact with multiple bacterial targets.[2][5] A fundamental step in the preclinical evaluation of these novel thiazole-based compounds is the determination of their Minimum Inhibitory Concentration (MIC).
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[6][7] This quantitative measure of potency is indispensable for early-stage drug discovery, guiding structure-activity relationship (SAR) studies, and providing a preliminary indication of potential clinical efficacy.[3][8] Furthermore, MIC data are crucial for surveillance of resistance development and for establishing the susceptibility breakpoints used in clinical laboratories to guide patient therapy.[9][10][11]
This comprehensive guide provides a detailed protocol for determining the MIC of thiazole-based antibacterial compounds using the broth microdilution method. This method is widely adopted due to its efficiency, scalability, and standardization by leading international bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][9][12] Adherence to these standardized protocols is paramount for ensuring the accuracy, reproducibility, and comparability of MIC data across different laboratories.[13][14]
I. Foundational Principles: Understanding the "Why" Behind the Protocol
Before delving into the step-by-step protocol, it is essential to grasp the underlying principles that ensure the reliability and validity of MIC testing.
-
Standardized Inoculum: The density of the bacterial inoculum can significantly impact the MIC value. A higher inoculum may overwhelm the antimicrobial agent, leading to falsely elevated MICs, while a low inoculum can result in falsely low values.[15] Therefore, a standardized inoculum, typically adjusted to a 0.5 McFarland standard, is critical for consistent results.
-
Logarithmic Growth Phase: Bacteria are most susceptible to antimicrobial agents during their logarithmic phase of growth. The protocol is designed to expose the bacteria to the test compounds during this active growth phase to accurately assess their inhibitory potential.
-
Appropriate Growth Medium: The choice of broth medium is crucial as its components can influence the activity of the tested compound. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most non-fastidious aerobic bacteria as it has a defined composition and low levels of inhibitors that could interfere with certain antibiotics.[16]
-
Quality Control (QC): The inclusion of well-characterized reference strains with known MIC values is a non-negotiable aspect of the protocol.[1][17][18] These QC strains act as a self-validating system, confirming the integrity of the reagents, the accuracy of the procedure, and the proper incubation conditions.[18] Results for clinical isolates are considered valid only when the MICs for the QC strains fall within their acceptable ranges.[17][18]
II. Materials and Reagents
Equipment:
-
Calibrated single and multichannel micropipettes
-
Sterile pipette tips
-
96-well, U-bottom or flat-bottom, sterile microtiter plates
-
Plate reader (optional, for objective endpoint determination)
-
Vortex mixer
-
Incubator (35°C ± 2°C)
-
Biosafety cabinet (Class II)
-
Turbidimeter or McFarland standards (0.5)
Reagents and Media:
-
Thiazole-Based Compounds: Stock solutions of known concentration, dissolved in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO). The final concentration of the solvent in the assay should be non-inhibitory to the test organisms.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): Prepare according to the manufacturer's instructions.
-
Sterile Saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Bacterial Strains:
-
Test isolates (e.g., clinical isolates of interest)
-
Quality Control (QC) Strains: (Obtainable from ATCC - American Type Culture Collection)
-
Escherichia coli ATCC 25922
-
Staphylococcus aureus ATCC 29213
-
Pseudomonas aeruginosa ATCC 27853
-
Enterococcus faecalis ATCC 29212
-
-
-
Growth Media for Bacterial Culture: Tryptic Soy Agar (TSA) or other suitable non-selective agar.
III. Experimental Workflow: Broth Microdilution Method
The following diagram illustrates the key steps in the broth microdilution workflow for determining the MIC of thiazole-based compounds.
Caption: Workflow for MIC determination by broth microdilution.
IV. Detailed Step-by-Step Protocol
Day 1: Preparation
-
Subculture Bacterial Strains: Streak the test and QC bacterial strains from frozen stocks onto fresh, non-selective agar plates. Incubate at 35°C ± 2°C for 18-24 hours to obtain well-isolated colonies.
Day 2: Performing the Assay
-
Preparation of Thiazole Compound Dilutions: a. Thaw the stock solution of the thiazole-based compound. b. Prepare an intermediate dilution of the compound in CAMHB at a concentration that is twice the highest desired final concentration in the microtiter plate. c. Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate. d. Add 200 µL of the intermediate compound dilution to well 1. e. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this serial transfer from well 2 to well 10. Discard 100 µL from well 10. f. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
Inoculum Preparation: a. From the fresh agar plate, select 3-5 morphologically similar colonies using a sterile loop or swab. b. Suspend the colonies in sterile saline or broth. c. Vortex thoroughly to create a homogenous suspension.[15] d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli. e. Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[19]
-
Inoculation of the Microtiter Plate: a. Add 100 µL of the final diluted bacterial suspension to wells 1 through 11. Do not inoculate well 12 (sterility control). b. The final volume in wells 1 through 11 should be 200 µL.
-
Incubation: a. Cover the plate with a lid to prevent evaporation. b. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[6]
Day 3: Reading and Interpreting the Results
-
Visual Inspection: a. Before reading the test results, check the control wells. The sterility control (well 12) should be clear, and the growth control (well 11) should show distinct turbidity. b. The MIC is the lowest concentration of the thiazole-based compound at which there is no visible growth (i.e., the first clear well).[7] A reading aid, such as a viewing box with a dark background, can be helpful.
-
Data Recording and Interpretation: a. Record the MIC value for each test organism. b. Compare the MIC values obtained for the QC strains with the acceptable ranges published by CLSI or EUCAST. If the QC values are out of range, the results for the test isolates are not valid, and the assay must be repeated.[17]
V. Data Presentation
MIC data should be presented in a clear and organized manner to facilitate analysis and comparison.
Table 1: Example MIC Data for Novel Thiazole Compounds
| Compound | Test Organism | Strain ID | MIC (µg/mL) |
| Thiazole-A | Staphylococcus aureus | ATCC 29213 (QC) | 1 |
| Thiazole-A | Staphylococcus aureus | Clinical Isolate 1 | 2 |
| Thiazole-A | Escherichia coli | ATCC 25922 (QC) | 4 |
| Thiazole-A | Escherichia coli | Clinical Isolate 2 | 8 |
| Thiazole-B | Staphylococcus aureus | ATCC 29213 (QC) | 0.5 |
| Thiazole-B | Staphylococcus aureus | Clinical Isolate 1 | 1 |
| Thiazole-B | Escherichia coli | ATCC 25922 (QC) | 2 |
| Thiazole-B | Escherichia coli | Clinical Isolate 2 | 4 |
VI. Potential Mechanism of Action of Thiazole-Based Compounds
While the precise mechanism of action can vary between different thiazole derivatives, some have been shown to inhibit essential bacterial processes. For instance, certain thiazole compounds have been identified as inhibitors of FtsZ, a crucial protein involved in bacterial cell division.[20] Inhibition of FtsZ disrupts the formation of the Z-ring, a structure necessary for cytokinesis, ultimately leading to bacteriostasis or cell death.[20]
Caption: Potential mechanism of action of some thiazole antibacterials.
VII. Troubleshooting Common Issues
| Problem | Possible Cause(s) | Solution(s) |
| MIC values are consistently too high | Inoculum density is too high; Compound has degraded. | Verify McFarland standard and final dilution; Prepare fresh compound stocks and dilutions.[15] |
| MIC values are consistently too low | Inoculum density is too low; Incubation time is too short. | Verify McFarland standard; Ensure incubation for the full recommended time (16-20 hours).[15] |
| No growth in positive control wells | Non-viable inoculum; Improperly prepared medium; Incorrect incubation conditions. | Use fresh colonies; Check media preparation protocol; Verify incubator temperature.[15] |
| Growth in sterility control well | Contamination of broth or microtiter plate. | Use fresh, sterile reagents and materials; Aseptically handle all components. |
| QC strain MICs out of range | Deviation from protocol; Reagent issue (media, disks); Inoculum preparation error. | Review all procedural steps; Test a new lot of media; Re-prepare inoculum carefully.[17] |
VIII. Conclusion
The broth microdilution method is a robust and reliable technique for determining the MIC of novel thiazole-based antibacterial compounds. Strict adherence to standardized protocols, including the use of appropriate quality control strains, is essential for generating accurate and reproducible data. The information gleaned from MIC testing is a cornerstone of the antibacterial drug development pipeline, providing critical insights into the potency and spectrum of activity of these promising therapeutic candidates.
References
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- Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. (n.d.). PMC.
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- Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125. (n.d.). BenchChem.
- Two-fold Broth Microdilution Method for Determination of MIC. (2012). KIT - IBG.
- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (n.d.). PMC.
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- a, the MIC values of the tested thiazole derivatives in the medium with... (n.d.). ResearchGate.
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In vivo experimental design for testing 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine in animal models
An Application Guide for the Preclinical In Vivo Evaluation of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine
Abstract
This document provides a detailed framework for the in vivo experimental design and evaluation of the novel chemical entity (NCE), 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine. As a compound with a thiazole core, a scaffold known for a wide spectrum of biological activities, a structured and logical preclinical evaluation is paramount to uncovering its therapeutic potential.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a strategic, phased approach from initial safety assessments to pharmacokinetic profiling and preliminary efficacy studies. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure the generation of robust, reproducible, and translatable data.
Introduction: Rationale for In Vivo Investigation
1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine is a small molecule featuring a 4-methylthiazole moiety linked to a phenylethanamine group. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with diverse biological functions, including anticancer, antimicrobial, and anti-inflammatory activities.[1][3] Given this precedent, a systematic in vivo investigation is warranted to characterize the compound's safety profile, understand its behavior within a biological system, and identify potential therapeutic applications.
The primary objectives of the preclinical program outlined here are:
-
To establish an initial safety and tolerability profile.[4]
-
To characterize the fundamental pharmacokinetic (PK) properties of the compound.[5]
-
To explore its pharmacodynamic (PD) effects and potential efficacy in relevant disease models.[6]
This guide advocates for a data-driven, iterative process. Each phase of testing provides critical information that informs the design and execution of subsequent studies, a cornerstone of efficient and successful drug development.[7]
Phase I: Preliminary Safety and Dose Range Finding
Before any meaningful efficacy studies can be conducted, it is essential to determine the compound's tolerability and establish a safe dose range. Acute toxicity studies are the first step in this process and are guided by international regulatory standards to minimize animal use while maximizing data output.[8]
Protocol: Acute Oral Toxicity Assessment (OECD 423 Guideline)
The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimum number of animals to classify a substance's toxicity and estimate its LD50.[9] It is a preferred alternative to older, more animal-intensive methods.[10]
Objective: To determine the acute oral toxicity of the test compound and identify a dose range for subsequent studies.
Materials:
-
Test Compound: 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine
-
Vehicle: To be determined based on solubility studies (e.g., 0.5% Carboxymethylcellulose, 10% DMSO/90% corn oil). The vehicle's toxicological properties should be well-understood.[11]
-
Animals: Nulliparous, non-pregnant female Sprague-Dawley rats (8-12 weeks old). Females are often used as they can be slightly more sensitive.[12]
-
Oral gavage needles.
Methodology:
-
Acclimatization: House animals for at least 5 days prior to dosing in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.[12]
-
Dose Selection: The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg.[12] For a novel compound with unknown toxicity, a conservative starting dose of 300 mg/kg is often appropriate.[12]
-
Dosing Procedure:
-
Decision Logic: The outcome of the first step determines the subsequent action:
-
If 2-3 animals die: The test is stopped, and the substance is classified. The next step would be to re-test at a lower dose level.
-
If 0-1 animals die: The next step is to dose 3 more animals at a higher dose level.
-
-
Observations:
-
Monitor animals closely for the first several hours post-dosing and at least twice daily thereafter for 14 days.[12]
-
Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiratory and central nervous systems, and behavior patterns.[12]
-
Record body weight just before dosing, and on days 7 and 14.
-
Perform a gross necropsy on all animals at the end of the observation period.
-
Table 1: GHS Classification Based on OECD 423 Outcomes
| Number of Deaths in Stepwise Procedure | LD50 Cut-off Estimate (mg/kg) | GHS Category |
|---|---|---|
| Death at 5 mg/kg | ≤ 5 | 1 |
| Death at 50 mg/kg | > 5 and ≤ 50 | 2 |
| Death at 300 mg/kg | > 50 and ≤ 300 | 3 |
| Death at 2000 mg/kg | > 300 and ≤ 2000 | 4 |
| No death at 2000 mg/kg | > 2000 | 5 or Unclassified |
Caption: Decision workflow for the OECD 423 Acute Toxic Class Method.
Phase II: Pharmacokinetic (PK) Profiling
Understanding a compound's pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes it (ADME)—is fundamental.[5] PK data are crucial for correlating exposure with pharmacological effect and for designing rational dosing schedules in subsequent efficacy studies.[13]
Protocol: Single-Dose PK Study in Mice
Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½, F%) following intravenous and oral administration.
Materials:
-
Test Compound and Vehicle (as determined previously).
-
Animals: Male C57BL/6 mice (8-12 weeks old).
-
Dosing vehicles, gavage needles, and insulin syringes.
-
Anticoagulant tubes (e.g., K2EDTA).
-
Analytical equipment: LC-MS/MS for bioanalysis.
Methodology:
-
Animal Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg).
-
Group 2: Oral (PO) administration (e.g., 10 mg/kg). The dose should be a fraction of the maximum tolerated dose found in the acute toxicity study.
-
N = 3-4 animals per time point.
-
-
Dose Administration:
-
For the PO group, fast animals for 4-6 hours prior to dosing.
-
Administer the dose via tail vein injection (IV) or oral gavage (PO).
-
-
Blood Sampling:
-
Sample Processing:
-
Immediately place blood in EDTA tubes on ice.
-
Centrifuge to separate plasma.
-
Store plasma at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for quantifying the compound in plasma.
-
-
Data Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters from the plasma concentration-time data.
-
Table 2: Key Pharmacokinetic Parameters and Their Significance
| Parameter | Description | Significance |
|---|---|---|
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure after administration. |
| Tmax | Time to reach Cmax | Reflects the rate of drug absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents the total systemic exposure to the drug. |
| t½ | Half-life | The time required for the drug concentration to decrease by half. |
| F% | Bioavailability (AUC_oral / AUC_iv) x 100 | The fraction of the oral dose that reaches systemic circulation. |
Caption: General workflow for a single-dose pharmacokinetic study.
Phase III: Preliminary Efficacy (Proof-of-Concept)
Based on the known activities of thiazole-containing compounds, initial proof-of-concept studies can be rationally designed to explore anti-inflammatory or anticancer effects. The choice of model and dosing regimen should be directly informed by the PK and toxicology data.
Protocol: Lipopolysaccharide (LPS)-Induced Inflammation Model
Objective: To evaluate the potential anti-inflammatory activity of the compound by measuring its effect on pro-inflammatory cytokine production.
Methodology:
-
Animal Groups (n=8 per group):
-
Group 1: Vehicle Control (Vehicle only)
-
Group 2: Negative Control (Vehicle + LPS)
-
Group 3: Test Compound (e.g., 10 mg/kg + LPS)
-
Group 4: Positive Control (Dexamethasone + LPS)
-
-
Procedure:
-
Pre-treat animals with the test compound, vehicle, or dexamethasone via oral gavage. The pre-treatment time should be based on the Tmax determined in the PK study.
-
After the pre-treatment period, administer LPS (e.g., 1 mg/kg) via intraperitoneal (IP) injection to all groups except the Vehicle Control.
-
At a time point corresponding to peak cytokine release (typically 1.5-2 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia.
-
-
Endpoints:
-
Measure plasma levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) using a validated ELISA kit.
-
Compare cytokine levels between the Negative Control and Test Compound groups.
-
Protocol: Human Tumor Xenograft Model
Objective: To assess the in vivo anticancer potential of the compound by measuring its effect on tumor growth.
Methodology:
-
Cell Line and Animal Selection:
-
Select a relevant human cancer cell line (e.g., A549 lung carcinoma or MCF-7 breast cancer, known to be responsive to some thiazole derivatives).
-
Use immunodeficient mice (e.g., NOD-scid gamma (NSG) or athymic nude mice) to prevent rejection of the human tumor cells.
-
-
Tumor Implantation and Staging:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment groups.
-
-
Treatment Groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: Test Compound (Dose and schedule based on PK and tox data, e.g., 20 mg/kg, daily PO)
-
Group 3: Positive Control (Standard-of-care chemotherapy for that cancer type)
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Primary Endpoint: Tumor Growth Inhibition (TGI).
-
Secondary Endpoints: Animal body weight (as a measure of toxicity), survival.
-
At the end of the study, tumors may be excised for further pharmacodynamic biomarker analysis (e.g., Western blot for target pathway modulation).[15][16]
-
Caption: Experimental workflow for a human tumor xenograft study.
Conclusion and Future Directions
The successful execution of this phased in vivo strategy will provide a foundational dataset for 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine. The integration of toxicology, pharmacokinetic, and pharmacodynamic data will enable a preliminary assessment of the compound's therapeutic window and potential clinical utility. Positive results from these initial studies would justify progression to more advanced investigations, including dose-response studies, chronic toxicology, and evaluation in more complex, orthotopic, or transgenic disease models to further elucidate its mechanism of action and solidify its therapeutic potential.
References
- OECD. (n.d.). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
- Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines.
- Taconic Biosciences. (n.d.). Using Animal Models for Drug Development.
- Slideshare. (n.d.). OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure.
- National Toxicology Program. (2001). OECD Test Guideline 423.
- Frontiers. (n.d.). The (misleading) role of animal models in drug development.
- Taylor & Francis. (2021). How necessary are animal models for modern drug discovery?.
- PubMed. (2007). A Novel Platform for Accelerated Pharmacodynamic Profiling for Lead Optimization of Anticancer Drug Candidates.
- National Toxicology Program. (1998). OECD Test Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure.
- PMC. (n.d.). Role of animal models in biomedical research: a review.
- Benchchem. (n.d.). Application Notes and Protocols for In Vivo Pharmacokinetic Testing of Muvalaplin in Animal Models.
- Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- PMC. (n.d.). Contemporary Animal Models For Human Gene Therapy Applications.
- FDA. (n.d.). FDA Requirements for Preclinical Studies.
- Rhizome. (n.d.). FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications.
- Fleet Bioprocessing. (n.d.). Pharmacodynamic Assay.
- AMSbiopharma. (2025). Preclinical research strategies for drug development.
- National Cancer Institute. (n.d.). Clinical Pharmacodynamic Biomarker Assays.
- FDA. (2018). Step 2: Preclinical Research.
- Enamine. (n.d.). Pharmacokinetics Studies in Mice or Rats.
- PubMed. (2026). Progress and promise of pharmacodynamic biomarkers: novel strategies and assay considerations in drug development.
- PubMed. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models.
- Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments.
- WuXi AppTec. (2025). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
- Charles River. (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic.
- AMSbiopharma. (2025). Preclinical Research in Drug Development: From Toxicology to Translational Insights.
- Noble Life Sciences. (n.d.). Preclinical Toxicology for Successful IND Application.
- NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules.
- MDPI. (2023). Designing an In Vivo Preclinical Research Study.
- PubMed. (2018). Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines.
- ResearchGate. (n.d.). Pharmacodynamic assay development before the initiation of phase 0....
- Stanford University. (n.d.). Small Molecule Drug Prototyping.
- Auxochromofours. (2025). FDA Toxicology Studies & Drug Approval Requirements.
- OUCI. (n.d.). Synthesis, Biological Activity, and Computational Study of 1-[5-(4-Methylthiazol-5-yl) - OUCI. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAznX5HEjI0pjK_hclcbNOGhM7aqOroMeHyRzX6pST3yEMd0NY7cwv7sd6ui-dLL073xVVjTw59ElIW30kKdQXcjCFEShKuTfXSJxQunIkJFe0myFf8ccG9HJ-qPv6sFiGkkyDIK8=
- Smolecule. (2024). 1-{4-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone.
- PMC. (n.d.). Advancements in small molecule drug design: A structural perspective.
- ResearchGate. (n.d.). Experimental design for in vivo experiments. This scheme depicts....
- PubChem. (n.d.). (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine.
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- CymitQuimica. (n.d.). (S)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine dihydrochloride.
- ResearchGate. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.
- BLD Pharmatech. (n.d.). (S)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine hydrochloride.
- ResearchGate. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.
- MDPI. (2026). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas.
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Topic: Formulation of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine for In Vivo Studies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the formulation of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine for pre-clinical in vivo research. The protocols outlined herein are designed to address the challenges associated with the physicochemical properties of this compound, a primary amine with potential solubility and stability limitations. We present a systematic approach, beginning with essential pre-formulation characterization and progressing to the development of tailored vehicle systems for common administration routes, such as oral (PO) and intravenous (IV). The causality behind experimental choices, methods for analytical verification, and critical considerations for study design are detailed to ensure the generation of reliable and reproducible non-clinical data.
Compound Profile and Physicochemical Characteristics
1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine is a small molecule containing a primary amine functional group, which classifies it as a weak base[1][2][3]. Understanding its fundamental properties is the cornerstone of a rational formulation design. The hydrochloride (HCl) salt is a common form of this compound, often used to improve handling and solubility[4][5].
| Property | Value / Information | Source |
| Molecular Formula | C12H14N2S (Free Base) | [6] |
| Molecular Weight | 218.32 g/mol (Free Base) | [6] |
| 254.78 g/mol (HCl Salt) | [4][5] | |
| Calculated XLogP3 | 2.3 | [6] |
| Physical Form | Solid | |
| Basicity | As a primary amine, it is a weak base, allowing for salt formation with acids. | [1][2] |
| Storage Conditions | Inert atmosphere, 2-8°C is recommended for the HCl salt, suggesting potential stability concerns. |
The XLogP3 value of 2.3 suggests moderate lipophilicity, which may result in poor aqueous solubility for the free base. The presence of the basic amine group is the most critical feature for formulation development, as it allows for significant solubility enhancement in acidic conditions through protonation and salt formation.
Pre-Formulation Assessment: The Foundation of Success
Before committing to a specific formulation, a series of preliminary experiments must be conducted. These data-driven steps prevent common pitfalls such as compound precipitation upon dosing or inaccurate concentration measurements, which can invalidate an entire in vivo study[7].
Aqueous Solubility and pH-Solubility Profile
The solubility of a weakly basic compound is highly dependent on pH. Determining this relationship is the first and most critical step.
Rationale: The amine group (R-NH2) will be protonated to its conjugate acid (R-NH3+) at a pH below its pKa. This ionized form is significantly more water-soluble than the neutral free base. By mapping solubility across a pH range, we can identify the optimal pH for achieving the target concentration in a simple aqueous vehicle.
Experimental Protocol: pH-Solubility Profiling
-
Prepare a series of buffers (e.g., citrate, phosphate) ranging from pH 2 to 7.4.
-
Add an excess amount of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine (as the free base or HCl salt) to a known volume of each buffer in separate vials.
-
Agitate the vials at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.
-
Quantify the concentration of the dissolved compound in each filtered supernatant using a validated analytical method, such as HPLC-UV (see Protocol 3).
-
Plot the measured solubility (e.g., in mg/mL) against the final measured pH of each solution.
Excipient Compatibility and Stability Screening
Initial stability should be assessed in potential vehicles to identify any degradation issues early in the process.
Rationale: The thiazole ring and the benzylic amine position could be susceptible to oxidative or pH-mediated degradation. A short-term stability study in the selected vehicle system under stressed conditions (e.g., elevated temperature) can quickly reveal potential liabilities.
Formulation Development Strategy
The choice of formulation depends on the intended route of administration, the required dose, and the compound's intrinsic properties determined during pre-formulation. The following workflow provides a logical progression for vehicle selection.
Caption: Formulation development workflow for 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine.
Experimental Protocols
The following protocols provide step-by-step methodologies for preparing and analyzing formulations for in vivo use.
Protocol 1: Preparation of an Aqueous Formulation for Oral (PO) Administration
This protocol is suitable for lower doses where sufficient solubility can be achieved through pH modification alone.
Objective: To prepare a 5 mg/mL solution in a simple, buffered aqueous vehicle.
Materials:
-
1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine HCl
-
Citric Acid Monohydrate
-
Sodium Citrate Dihydrate
-
Water for Injection (WFI) or equivalent purified water
-
Calibrated pH meter, magnetic stirrer, sterile vials, and filters (0.22 µm)
Procedure:
-
Prepare 50 mM Citrate Buffer (pH 4.0):
-
Dissolve an appropriate amount of citric acid and sodium citrate in WFI to achieve the target pH and concentration.
-
Verify the final pH with a calibrated meter and adjust if necessary.
-
-
Dissolve the Compound:
-
Weigh the required amount of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine HCl to achieve a final concentration of 5 mg/mL. Note: Account for the mass of the HCl salt when calculating the weight.
-
To a sterile glass vial, add approximately 80% of the final required volume of the citrate buffer.
-
While stirring, slowly add the weighed compound to the buffer.
-
Continue stirring until the compound is fully dissolved. A clear solution should be obtained.
-
-
Finalize and Sterilize:
-
Add the citrate buffer to reach the final target volume.
-
Verify the final pH of the solution.
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile container.
-
-
Quality Control:
-
Submit a sample for concentration verification via HPLC-UV (Protocol 3).
-
Protocol 2: Preparation of a Cosolvent-Based Formulation for Intravenous (IV) Administration
This protocol is for higher doses or when aqueous solubility is insufficient, requiring the use of solubilizing excipients suitable for parenteral administration.
Objective: To prepare a 10 mg/mL solution in a vehicle containing a cosolvent.
Materials:
-
1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine HCl
-
Polyethylene Glycol 400 (PEG 400), low-endotoxin parenteral grade
-
Saline (0.9% NaCl) for injection
-
Sterile vials, magnetic stirrer, and sterile filters (0.22 µm)
Procedure:
-
Prepare the Vehicle:
-
In a sterile container, combine 30% v/v PEG 400 and 70% v/v Saline. For example, for a 10 mL final volume, mix 3 mL of PEG 400 with 7 mL of saline.
-
Mix thoroughly.
-
-
Dissolve the Compound:
-
Weigh the required amount of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine HCl for a 10 mg/mL final concentration.
-
Add the compound directly to the pre-mixed vehicle.
-
Gently warm (if necessary, not exceeding 40°C) and stir until fully dissolved. The solution must be completely clear and free of particulates.
-
-
Finalize and Sterilize:
-
Ensure the solution has returned to room temperature.
-
Sterile-filter the final solution through a 0.22 µm syringe filter (ensure the filter material is compatible with PEG 400) into a sterile, sealed vial.
-
-
Quality Control:
-
Visually inspect for clarity and particulates.
-
Submit a sample for concentration verification (Protocol 3) and consider osmolality and pH measurements.
-
Protocol 3: Analytical Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a starting point for verifying the concentration and purity of the prepared formulations. Method optimization will be required.
Rationale: HPLC with UV detection is a robust and widely available method for quantifying aromatic compounds[8]. The phenyl and thiazole rings in the target molecule should provide strong UV absorbance for sensitive detection.
Instrumentation and Conditions:
-
HPLC System: With UV/Vis or Diode Array Detector (DAD)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan from 210-400 nm with a DAD and select an optimal wavelength (e.g., ~254 nm).
-
Injection Volume: 10 µL
Procedure:
-
Prepare Standards: Create a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) and perform serial dilutions to generate a calibration curve (e.g., 1-100 µg/mL).
-
Prepare Samples: Dilute the prepared formulation (from Protocol 1 or 2) with the same solvent to fall within the range of the calibration curve.
-
Analysis: Inject the standards and samples.
-
Quantification: Integrate the peak area of the analyte. Plot a calibration curve of peak area vs. concentration for the standards. Use the resulting linear regression equation to calculate the concentration of the diluted sample, and then back-calculate the concentration of the original formulation.
Protocol 4: Short-Term Stability Assessment
Rationale: Ensures the formulation is stable for the duration of its preparation and use in a study.
Procedure:
-
Prepare the final formulation as described in Protocol 1 or 2.
-
Analyze an initial sample ("T=0") for concentration and purity via HPLC (Protocol 3).
-
Store aliquots of the formulation under relevant conditions:
-
Bench-top (room temperature, ambient light) for 24 hours.
-
Refrigerated (2-8°C) for the intended storage period (e.g., 7 days).
-
-
At designated time points (e.g., 4h, 8h, 24h for bench-top; 1, 3, 7 days for refrigerated), re-analyze the samples.
-
Acceptance Criteria: The concentration should remain within ±10% of the initial value, and purity should not decrease by more than 2% (with no single new impurity >0.5%).
Key In Vivo Considerations
-
Vehicle Selection: Always run a vehicle-only control group in your animal study. The chosen vehicle should be well-tolerated and non-toxic at the administered volume. The excipients listed are common, but their suitability depends on the specific animal model and study design[7][9].
-
Irritability and Toxicity: For IV formulations, cosolvents like PEG 400 can cause hemolysis or irritation at high concentrations. It is crucial to administer the dose slowly and observe the animals for any adverse reactions. For oral dosing, high concentrations of excipients can cause gastrointestinal distress.
-
Dose Volume: Adhere to institutional guidelines for maximum administration volumes for the chosen species and route. This will dictate the minimum required concentration of your formulation.
-
Pilot Study: Before initiating a large-scale efficacy study, it is highly recommended to conduct a small pilot study to assess the tolerability of the formulation in a few animals.
Conclusion
A successful in vivo study begins with a robust and well-characterized formulation. For 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine, its basic nature is the key to developing simple, effective vehicle systems. By systematically evaluating its pH-dependent solubility and employing a tiered approach to excipient selection, researchers can create formulations that are both appropriate for the intended study and analytically validated. This rigorous approach minimizes variables, enhances data quality, and ultimately contributes to the successful translation of pre-clinical research.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122423107, (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine. Available at: [Link]
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Zon, L. I., & Peterson, R. T. (2005). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. PMC. Available at: [Link]
-
Aroonsiri, S., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. Available at: [Link]
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Lee, H., et al. (2023). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels. MDPI. Available at: [Link]
-
Chemsrc (2025). (S)-1-(4-(4Methylthiazol-5-yl)phenyl)ethan-1-amine HCl. Available at: [Link]
-
Wilson, D. R., et al. (2023). Machine Learning Reveals Amine Type in Polymer Micelles Determines mRNA Binding, In Vitro, and In Vivo Performance for Lung-Selective Delivery. PMC. Available at: [Link]
-
Darwish, I. A., et al. (2014). Analytical Study of Some Drugs Containing Amine Group. Thesis. Available at: [Link]
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Cohen, S. A., & Michaud, D. P. (1993). Comprehensive Profiling and Quantitation of Amine Group Containing Metabolites. Analytical Chemistry. Available at: [Link]
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Pharmlabs (n.d.). Excipients. Available at: [Link]
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Singh, S., et al. (2023). Advancements in small molecule drug design: A structural perspective. PMC. Available at: [Link]
-
Bai, Q., et al. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches. Open Access Pub. Available at: [Link]
-
Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. Available at: [Link]
-
American Elements (n.d.). (S)-1-(4-(4Methylthiazol-5-yl)phenyl)ethan-1-amine HCl. Available at: [Link]
-
Strickley, R. G. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. Available at: [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. PubMed. Available at: [Link]
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Analytical techniques for quantifying 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine in biological samples
Application Note: Analytical Techniques for Quantifying 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine in Biological Samples
Introduction & Biological Relevance
In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) heavily relies on optimized E3 ligase ligands. The compound (S)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine (CAS: 1948273-00-4) is a critical, chiral alpha-methyl derivative of the standard von Hippel-Lindau (VHL) ligand building block [1].
By incorporating an alpha-methyl group into the benzylic position, drug developers can fine-tune the physicochemical properties, binding kinetics, and patentability of VHL-recruiting PROTACs. This specific amine has been instrumental in the synthesis of highly selective degraders, such as those targeting the SWI/SNF helicase SMARCA2 in SMARCA4-mutant cancers [2].
For drug development professionals, quantifying this building block in biological matrices (plasma, serum, or tissue) is essential. It serves two primary purposes:
-
Pharmacokinetic (PK) Profiling: Assessing the systemic exposure of the unconjugated ligand if dosed independently.
-
In Vivo Stability Assessment: Monitoring the premature cleavage or metabolic degradation of intact PROTACs back into their constituent ligand fragments.
Fig 2. Role of the amine building block in VHL-recruiting PROTAC mechanisms.
Analytical Challenges & Experimental Rationale
Quantifying a highly polar, basic amine in complex biological matrices presents specific bioanalytical challenges. To ensure a robust, self-validating methodology, the following causal principles dictate our experimental design:
-
Matrix Suppression & Extraction Strategy: The primary amine moiety (pKa ~9.0) makes the compound highly susceptible to ion suppression from endogenous plasma phospholipids during Electrospray Ionization (ESI). Simple Protein Precipitation (PPT) is insufficient. Instead, Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is utilized. The acidic loading conditions protonate the amine, trapping it ionically on the sorbent, which allows aggressive organic washing to remove neutral and acidic lipids before a high-pH elution.
-
Chromatographic Retention: Due to its polarity, standard Reversed-Phase (RP) chromatography may result in poor retention and peak shape. We utilize a high-efficiency sub-2 µm C18 column with a carefully controlled acidic gradient to maintain a sharp peak profile while pushing lipid interferences to the end of the chromatogram.
-
Self-Validating Quantification: To account for any variability in SPE recovery or residual matrix effects, a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., a D3- or 13C-labeled analog) is spiked into the sample prior to extraction. Furthermore, monitoring two MRM transitions (Quantifier and Qualifier) ensures peak purity; a deviation in their ratio flags potential co-eluting interferences.
Fig 1. Step-by-step bioanalytical workflow for the quantification of the VHL ligand amine.
Step-by-Step Methodologies
Protocol A: Mixed-Mode Cation Exchange (MCX) Sample Preparation
This protocol utilizes a 96-well MCX SPE plate (30 mg/well) to isolate the basic amine from plasma.
-
Sample Pre-treatment: Aliquot 50 µL of plasma into a clean 96-well plate. Spike with 10 µL of SIL-IS (100 ng/mL in 50% Methanol). Add 100 µL of 4% Formic Acid (FA) in water. Vortex for 30 seconds.
-
Causality: The 4% FA disrupts protein binding and ensures the primary amine is fully protonated for optimal ionic interaction with the MCX sorbent.
-
-
Conditioning: Pass 1 mL of Methanol through the MCX plate, followed by 1 mL of 2% FA in water. Apply low vacuum.
-
Loading: Load the acidified plasma samples onto the conditioned MCX plate. Allow to pass through via gravity or very low vacuum (1-2 inHg).
-
Washing (Aqueous): Wash with 1 mL of 2% FA in water to remove water-soluble endogenous proteins and salts.
-
Washing (Organic): Wash with 1 mL of 100% Methanol.
-
Causality: Because the analyte is ionically bound to the sulfonic acid groups of the sorbent, 100% Methanol will not elute it, but will effectively wash away hydrophobic phospholipids and neutral lipids that cause MS/MS suppression.
-
-
Elution: Elute the analyte into a clean collection plate using 2 x 500 µL of 5% Ammonium Hydroxide ( NH4OH ) in Methanol.
-
Causality: The high pH neutralizes the amine, breaking the ionic bond and allowing the organic solvent to elute the compound.
-
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B). Vortex and centrifuge at 3000 x g for 5 minutes.
Protocol B: LC-MS/MS Analytical Method
Liquid Chromatography Parameters Separation is achieved using a Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) maintained at 40°C. The flow rate is set to 0.4 mL/min with an injection volume of 2 µL.
Table 1: UPLC Gradient Conditions
| Time (min) | Mobile Phase A (0.1% FA in Water) | Mobile Phase B (0.1% FA in Acetonitrile) | Curve |
| 0.00 | 95% | 5% | Initial |
| 0.50 | 95% | 5% | 6 (Linear) |
| 2.50 | 5% | 95% | 6 (Linear) |
| 3.50 | 5% | 95% | 6 (Linear) |
| 3.60 | 95% | 5% | 6 (Linear) |
| 4.50 | 95% | 5% | 6 (Linear) |
Mass Spectrometry Parameters Detection is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode.
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
The exact monoisotopic mass of the analyte ( C12H14N2S ) is 218.0878 Da, yielding a robust [M+H]+ precursor ion at m/z 219.1. Fragmentation primarily yields the loss of ammonia (-17 Da) and cleavage of the thiazole ring.
Table 2: MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| VHL-Amine | 219.1 | 202.1 | 15 | Quantifier (Loss of NH3 ) |
| VHL-Amine | 219.1 | 174.1 | 25 | Qualifier (Cleavage of ethylamine) |
| SIL-IS (D3) | 222.1 | 205.1 | 15 | Internal Standard Quantifier |
Method Validation & Data Interpretation
To ensure the trustworthiness of the generated data, the analytical batch must act as a self-validating system:
-
Linearity & LLOQ: The calibration curve should exhibit an R2≥0.995 over a dynamic range of 1 to 1000 ng/mL. The Lower Limit of Quantification (LLOQ) is defined as the lowest concentration where precision (CV%) is ≤20% and accuracy is within ±20% of the nominal value.
-
Qualifier/Quantifier Ratio: The area ratio of the m/z 174.1 to m/z 202.1 transitions must remain within ±15% of the ratio established by the reference standards. A deviation indicates a co-eluting matrix interference, invalidating the specific sample result.
-
Chiral Integrity (Optional): If in vivo racemization of the (S)-enantiomer is suspected, the achiral C18 column should be replaced with a chiral stationary phase (e.g., Chiralpak IG) using an isocratic mobile phase (e.g., Hexane/Ethanol/Diethylamine), ensuring the (R)-enantiomer does not falsely inflate the (S)-enantiomer quantification.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 122423107, (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine" PubChem,[Link].
-
Cantley, J., Ye, X., Rousseau, E. et al. "Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers." Nature Communications 13, 6814 (2022).[Link].
Use of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine in high-throughput screening
An in-depth technical guide on the integration of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine in modern high-throughput screening (HTS) and targeted protein degradation workflows.
Executive Summary & Mechanistic Rationale
The compound 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine (often utilized as its (S)-enantiomer hydrochloride salt) is a highly specialized chemical building block foundational to the development of Proteolysis Targeting Chimeras (PROTACs)[1]. Specifically, it serves as the critical recognition moiety for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.
In traditional VHL ligands (such as VH032), the terminal interaction with the VHL protein is mediated by a 4-(4-methylthiazol-5-yl)benzylamine group. The strategic substitution of a hydrogen atom with a methyl group at the benzylic position—yielding the α -methyl derivative—introduces a chiral center that profoundly alters the molecule's biophysical and pharmacokinetic profile.
The Causality of the α -Methyl Substitution:
-
Thermodynamic Pre-organization: The (S)- α -methyl group restricts the conformational flexibility of the ethanamine linkage. By locking the molecule into a bioactive conformation that perfectly complements the hydrophobic pocket of VHL (specifically interacting with Tyr98 and His115), the entropic penalty upon binding is drastically reduced. This translates to a sub-nanomolar binding affinity ( Kd ).
-
Metabolic Shielding: The benzylic position of traditional VHL ligands is highly susceptible to oxidative metabolism by cytochrome P450 enzymes. Steric hindrance provided by the α -methyl group blocks this metabolic liability, significantly extending the intracellular half-life of the resulting PROTACs.
-
HTS Compatibility: The primary amine of this building block is highly nucleophilic, enabling rapid, near-quantitative amide coupling reactions. This chemical reliability is the cornerstone of nanomole-scale parallel synthesis required for high-throughput "direct-to-biology" screening[2].
High-Throughput Direct-to-Biology Synthesis
In drug discovery, the purification of PROTACs is a major bottleneck. To accelerate hit identification, researchers employ Direct-to-Biology (D2B) workflows. By leveraging the highly efficient coupling kinetics of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine, libraries of PROTACs can be synthesized in 384-well plates at the nanomole scale. Because the conversion is nearly quantitative and free of toxic byproducts, the unpurified reaction mixtures can be diluted and dosed directly into cell-based degradation assays[2].
Caption: High-throughput nanomole-scale PROTAC synthesis and direct-to-biology screening workflow.
Assay Development: TR-FRET for Novel VHL Ligands
Beyond synthesizing PROTACs, 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine is instrumental in developing competitive binding assays. By coupling this building block to a fluorophore (e.g., BODIPY FL), scientists can create high-affinity fluorescent probes (such as BODIPY FL VH032). These probes are utilized in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays to screen vast chemical libraries for novel, non-peptidomimetic VHL binders[3].
TR-FRET is preferred over Fluorescence Polarization (FP) in HTS because it is highly resistant to compound auto-fluorescence and requires significantly lower protein concentrations, providing a robust Z′ -factor ( >0.7 )[3].
Caption: Mechanism of VHL-recruiting PROTACs mediating targeted protein degradation.
Quantitative Data Summary
The table below highlights the biophysical superiority of the α -methylated building block compared to its des-methyl predecessor, justifying its exclusive use in modern PROTAC HTS campaigns[3][4].
| Metric | Des-methyl VHL Ligand (VH032 base) | α -Methyl VHL Ligand ((S)-enantiomer) | Causality / Impact on HTS |
| VHL Binding Affinity ( Kd ) | ~185 nM | < 10 nM | Pre-organization reduces entropic penalty; enables highly sensitive TR-FRET probe design. |
| Cellular Permeability (Papp) | Moderate | High | Increased lipophilicity improves cell penetrance for phenotypic HTS. |
| Metabolic Half-Life ( t1/2 ) | < 30 mins (Rapid oxidation) | > 120 mins (Stable) | Steric hindrance at the benzylic carbon prevents rapid CYP450 degradation. |
| HTS Assay Z′ -Factor | 0.45 - 0.55 | 0.75 - 0.85 | Higher affinity allows lower probe concentrations, reducing background noise in TR-FRET. |
Step-by-Step Methodologies
Protocol A: Nanomole-Scale 384-Well PROTAC Synthesis (Direct-to-Biology)
This self-validating protocol ensures >95% conversion, allowing direct biological screening without HPLC purification.
Reagents:
-
1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine hydrochloride (100 mM in anhydrous DMSO)
-
Linker-Warhead Carboxylic Acid Library (100 mM in anhydrous DMSO)
-
HATU (1-(-[Dimethylamino]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene)-N-methylmethanaminium hexafluorophosphate N-oxide) (200 mM in DMF)
-
DIPEA (N,N-Diisopropylethylamine) (Neat)
Procedure:
-
Library Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL (10 nmol) of each Linker-Warhead carboxylic acid into a 384-well cyclic olefin copolymer (COC) plate.
-
Activator Addition: Add 100 nL (20 nmol, 2 eq) of HATU solution to each well.
-
Amine Addition: Add 120 nL (12 nmol, 1.2 eq) of the 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine solution. Note: A slight excess of the amine ensures complete consumption of the carboxylic acid, preventing unreacted warheads from competing with the PROTAC in cellular assays.
-
Base Catalysis: Add 50 nL of DIPEA to initiate the coupling.
-
Incubation: Seal the plate with a pierceable foil seal. Centrifuge at 1,000 x g for 1 minute, then incubate on a plate shaker at 400 RPM for 4 hours at room temperature.
-
Quenching & Dilution: Quench the reaction by adding 10 μ L of DMSO to each well. The resulting ~1 mM PROTAC solutions can now be serially diluted directly into cellular assay media.
Protocol B: TR-FRET Competitive Binding Assay for VHL Ligand HTS
Utilizing a BODIPY FL-conjugated α -methyl VHL probe to screen for novel E3 ligase binders.
Reagents:
-
Recombinant VHL-Elongin B-Elongin C (VCB) complex (10 nM final)
-
Terbium (Tb)-labeled anti-His antibody (2 nM final)
-
BODIPY FL VH032 Probe (synthesized from the α -methyl amine) (5 nM final)
-
Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT, 0.1% BSA.
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds (from a 10 mM DMSO stock library) into a 384-well low-volume black microplate. Include DMSO only (High Control) and 10 μ M unlabeled VH032 (Low Control) to establish the assay window.
-
Protein-Antibody Mix: Prepare a 2X solution containing 20 nM VCB complex and 4 nM Tb-labeled anti-His antibody in Assay Buffer. Incubate for 15 minutes at room temperature to allow the antibody to bind the His-tagged VCB complex.
-
Dispense Protein: Add 5 μ L of the 2X Protein-Antibody mix to all wells.
-
Probe Addition: Add 5 μ L of a 2X (10 nM) BODIPY FL VH032 Probe solution to all wells.
-
Equilibration: Centrifuge the plate briefly (500 x g, 30 seconds) and incubate in the dark at room temperature for 60 minutes. Causality: 60 minutes is required to reach thermodynamic equilibrium due to the extremely slow off-rate of the α -methyl probe.
-
Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation: 337 nm. Emission 1: 490 nm (Tb donor). Emission 2: 520 nm (BODIPY acceptor). Delay time: 100 μ s. Integration time: 200 μ s.
-
Data Analysis: Calculate the TR-FRET ratio (Em 520 / Em 490). Calculate the Z′ -factor using the High and Low controls to validate assay robustness prior to hit calling.
References
- Advanced ChemBlocks. (2026). (S)-1-[4-(4-Methylthiazol-5-yl)phenyl]ethanamine hydrochloride. AChemBlock.
- Yauch, R., et al. (n.d.). Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers. ResearchGate.
- Lin, W., Li, Y., Yang, L., & Chen, T. (2020). Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay. ACS Omega.
- National Institutes of Health. (n.d.). Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures. PMC.
Sources
- 1. (S)-1-[4-(4-Methylthiazol-5-yl)phenyl]ethanamine hydrochloride 95% | CAS: 1948273-01-5 | AChemBlock [achemblock.com]
- 2. Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Crystallographic Studies of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine Bound to Target Proteins: Application Notes and Protocols
This guide provides a comprehensive overview and detailed protocols for the crystallographic analysis of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine in complex with its target proteins. This document is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design. The methodologies outlined herein are grounded in established crystallographic principles and draw upon successful strategies for similar protein-ligand systems, with a particular focus on Aurora A kinase as a representative target.
Introduction: The Significance of Structural Insights
1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine and its derivatives represent a class of compounds with significant therapeutic potential, frequently targeting protein kinases involved in cell cycle regulation and oncogenesis. Understanding the precise binding mode of these small molecules to their protein targets at an atomic level is paramount for rational drug design and lead optimization. X-ray crystallography remains the gold standard for elucidating such three-dimensional structures, providing invaluable information on protein-ligand interactions, conformational changes, and the role of solvent molecules in the binding pocket.[1]
This application note will use Aurora A kinase as a case study. Aurora A is a serine/threonine kinase that plays a crucial role in mitotic progression and is a well-established target in cancer therapy.[2][3] The structural scaffold of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine is similar to known Aurora kinase inhibitors, making it a plausible and illustrative target for this guide. We will detail the entire workflow, from target protein production to the final validation of the protein-ligand complex structure.
Experimental Strategy: A Roadmap to Atomic Resolution
The successful determination of a protein-ligand crystal structure is a multi-step process that requires careful planning and execution. The overall workflow can be divided into several key stages, each with its own set of considerations and optimization strategies.
Figure 1: A generalized workflow for determining the crystal structure of a protein-ligand complex.
PART 1: Target Protein Production and Purification
A prerequisite for any crystallographic study is a highly pure and stable protein sample. For Aurora A kinase, recombinant expression in Escherichia coli is a well-established method.
Protocol 1: Expression and Purification of Human Aurora A Kinase (catalytic domain)
This protocol is adapted from established procedures for producing Aurora A kinase for structural studies.
1. Gene Cloning and Expression:
-
The coding sequence for the human Aurora A kinase domain (e.g., residues 122-403) is cloned into a suitable bacterial expression vector, often with an N-terminal affinity tag (e.g., His6-tag or GST-tag) to facilitate purification.
2. Protein Expression:
-
The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture (e.g., 50 mL of LB medium with appropriate antibiotic) and grown overnight at 37°C.
-
The starter culture is used to inoculate a larger volume of expression medium (e.g., 1 L of Terrific Broth).
-
The culture is grown at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.
-
The culture is then incubated at a lower temperature (e.g., 18°C) overnight to enhance protein solubility.
3. Cell Lysis and Initial Purification:
-
Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 5 mM β-mercaptoethanol).
-
Cells are lysed by sonication or high-pressure homogenization on ice.
-
The cell lysate is clarified by ultracentrifugation.
-
The supernatant is loaded onto a Ni-NTA or Glutathione-Sepharose column (depending on the affinity tag).
-
The column is washed extensively with a wash buffer (e.g., lysis buffer with 20-40 mM imidazole for His-tagged proteins).
-
The protein is eluted with an elution buffer (e.g., lysis buffer with 250-500 mM imidazole or reduced glutathione).
4. Tag Cleavage and Further Purification:
-
If desired, the affinity tag is cleaved by incubation with a specific protease (e.g., TEV or PreScission protease) during dialysis against a low-imidazole buffer.
-
The cleaved protein is passed through the affinity column again to remove the cleaved tag and uncleaved protein.
-
The protein is further purified by size-exclusion chromatography (SEC) using a gel filtration column (e.g., Superdex 75 or 200) pre-equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
5. Quality Control and Concentration:
-
The purity of the protein is assessed by SDS-PAGE, and its identity is confirmed by mass spectrometry.
-
The purified protein is concentrated to a final concentration of 5-15 mg/mL for crystallization trials.
PART 2: Crystallization of the Protein-Ligand Complex
Two primary strategies are employed to obtain crystals of a protein-ligand complex: co-crystallization and ligand soaking. The choice between these methods depends on several factors, including the ligand's solubility and affinity, and whether the ligand induces a significant conformational change in the protein.
Co-crystallization vs. Ligand Soaking: A Strategic Choice
| Feature | Co-crystallization | Ligand Soaking |
| Principle | Protein and ligand are mixed prior to crystallization. | Pre-grown apo-protein crystals are soaked in a ligand-containing solution. |
| Advantages | Can capture ligand-induced conformational changes. Suitable for high-affinity ligands. | Technically simpler and faster. Requires less protein. Allows screening of multiple ligands against a single batch of apo-crystals. |
| Disadvantages | May require extensive screening to find new crystallization conditions. Ligand may inhibit crystallization. | The ligand binding site may be occluded by crystal packing. Ligand may cause crystal cracking or dissolution. |
Expert Insight: For novel inhibitors like 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine, it is often beneficial to attempt both co-crystallization and soaking in parallel to maximize the chances of success.
Protocol 2: Co-crystallization of Aurora A with 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine
1. Complex Formation:
-
Purified Aurora A kinase is incubated with a 3- to 5-fold molar excess of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine. The compound is typically dissolved in a minimal amount of a compatible organic solvent like DMSO before being added to the protein solution. The final DMSO concentration should ideally be kept below 5% (v/v) to avoid interference with crystallization.
-
The mixture is incubated on ice for at least 1 hour to allow for complex formation.
2. Crystallization Screening:
-
The protein-ligand complex is subjected to high-throughput crystallization screening using commercially available sparse-matrix screens.
-
The sitting-drop or hanging-drop vapor diffusion method is commonly used. A typical setup involves mixing 1 µL of the protein-ligand complex with 1 µL of the reservoir solution.
3. Crystal Optimization:
-
Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives. Fine-grid screening around the initial hit conditions is performed to obtain diffraction-quality crystals.
Table 1: Representative Co-crystallization Conditions for Aurora A Kinase
| Component | Concentration Range | Purpose |
| Precipitant (e.g., PEG 3350) | 15-25% (w/v) | Induces protein precipitation and crystal formation. |
| Buffer (e.g., Tris-HCl, HEPES) | 0.1 M, pH 7.0-8.5 | Maintains a stable pH for protein integrity. |
| Salt (e.g., NaCl, (NH4)2SO4) | 0.1-0.2 M | Modulates protein solubility and ionic strength. |
Protocol 3: Ligand Soaking into Apo-Aurora A Crystals
1. Growth of Apo-Crystals:
-
High-quality crystals of Aurora A kinase without the ligand are grown using conditions identified through initial screening and optimization.
2. Preparation of Soaking Solution:
-
A soaking solution is prepared by dissolving 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine in a cryo-protectant solution that is compatible with the apo-crystal condition. The final ligand concentration is typically in the range of 1-10 mM.
3. Soaking Procedure:
-
A single apo-crystal is carefully transferred from its growth drop into a drop of the soaking solution using a cryo-loop.
-
The soaking time can vary from a few minutes to several hours, depending on the ligand's affinity and diffusion rate into the crystal lattice.
4. Cryo-protection and Harvesting:
-
After soaking, the crystal is directly looped from the soaking solution and flash-cooled in liquid nitrogen.
Figure 2: Comparison of co-crystallization and ligand soaking workflows.
PART 3: X-ray Diffraction Data Collection and Processing
Once suitable crystals are obtained, the next step is to collect X-ray diffraction data. High-intensity X-rays from a synchrotron source are typically required for protein crystals.
Protocol 4: X-ray Diffraction Data Collection
1. Crystal Mounting and Screening:
-
Cryo-cooled crystals are mounted on a goniometer in the X-ray beamline.
-
A few diffraction images are collected to assess the crystal quality, including diffraction resolution and mosaicity.
2. Data Collection Strategy:
-
A full dataset is collected by rotating the crystal in the X-ray beam. The rotation range, exposure time per frame, and detector distance are optimized to maximize data quality and completeness while minimizing radiation damage.
Table 2: Typical Data Collection Parameters for an Aurora A-Inhibitor Complex
| Parameter | Typical Value | Rationale |
| Wavelength | 0.979 Å (Synchrotron) | High flux for better signal-to-noise. |
| Detector Distance | 200-300 mm | To resolve diffraction spots without overlap. |
| Oscillation Range per Image | 0.1 - 0.5° | Finer slicing for better spot separation, especially for large unit cells. |
| Total Rotation | 180 - 360° | To collect a complete dataset with sufficient redundancy. |
| Exposure Time per Image | 0.1 - 0.5 s | Balances signal strength with radiation damage. |
| Temperature | 100 K (cryo-stream) | Minimizes radiation damage and thermal motion. |
Protocol 5: Data Processing
1. Data Integration and Scaling:
-
The raw diffraction images are processed using software packages like XDS or HKL2000. This involves:
-
Indexing: Determining the unit cell parameters and crystal lattice symmetry.
-
Integration: Measuring the intensity of each diffraction spot.
-
Scaling and Merging: Placing all integrated intensities on a common scale and merging redundant measurements.
-
Table 3: Representative Data Processing Statistics
| Parameter | Value | Desirable Range |
| Space Group | P2₁2₁2₁ | Determined during indexing. |
| Unit Cell Dimensions (Å) | a=50, b=80, c=100 | Specific to the crystal form. |
| Resolution (Å) | 50 - 2.5 (2.6 - 2.5) | As high as possible. |
| Rmerge | 0.08 (0.45) | < 0.1 for overall, < 0.5 for the highest resolution shell. |
| I/σ(I) | 15.0 (2.1) | > 2.0 in the highest resolution shell. |
| Completeness (%) | 99.8 (99.5) | > 95% |
| Multiplicity | 4.5 (4.3) | > 3 |
| Values in parentheses are for the highest resolution shell. |
PART 4: Structure Solution, Refinement, and Validation
The final stage involves determining the three-dimensional structure from the processed diffraction data and validating its quality.
Protocol 6: Structure Solution and Refinement
1. Phase Determination:
-
For a new complex of a known protein, the phase problem is typically solved by molecular replacement using a previously determined structure of the apo-protein or a complex with a different ligand as a search model (e.g., PDB ID: 2X81 or 7AYH for Aurora A).[4][5] Software like Phaser or MOLREP is used for this step.
2. Model Building:
-
An initial electron density map is calculated using the determined phases and the observed structure factor amplitudes.
-
The protein model is manually adjusted and built into the electron density map using interactive graphics software like Coot. The ligand is then fitted into the clear difference density in the active site.
3. Crystallographic Refinement:
-
The atomic model is refined against the experimental data to improve its agreement with the observed diffraction pattern. This is an iterative process that involves:
Table 4: Typical Refinement Statistics for an Aurora A-Inhibitor Complex
| Parameter | Value | Desirable Range |
| Resolution (Å) | 2.5 | As high as possible. |
| R-work / R-free | 0.20 / 0.24 | R-free should be close to R-work, with a difference of < 5%. |
| No. of atoms (protein/ligand/solvent) | 2100 / 30 / 150 | Varies with the structure. |
| RMSD bonds (Å) | 0.005 | < 0.02 |
| RMSD angles (°) | 1.0 | < 2.0 |
| Ramachandran favored (%) | 98.0 | > 95% |
| Ramachandran allowed (%) | 2.0 | > 99.8% (favored + allowed) |
| Ramachandran outliers (%) | 0.0 | < 0.2% |
Protocol 7: Structure Validation
Before deposition to the Protein Data Bank (PDB), the final structure must be rigorously validated to ensure its quality and accuracy.
1. Stereochemical Quality:
-
The geometry of the protein model is assessed by checking bond lengths, bond angles, and torsion angles.
-
The Ramachandran plot is a critical tool for evaluating the conformational quality of the protein backbone.[8][9] It plots the phi (φ) and psi (ψ) dihedral angles of all residues. The vast majority of residues should fall within the favored and allowed regions of the plot.
2. Goodness-of-Fit to Electron Density:
-
The fit of the model to the electron density map is visually inspected to ensure that all residues and the ligand are well-supported by the experimental data.
3. R-factors:
-
The R-work and R-free values are key indicators of the overall quality of the refined structure.[1][10] A low R-free value, which is calculated from a subset of reflections not used in refinement, indicates that the model is not over-fitted to the data.
Conclusion
This application note provides a detailed framework for the crystallographic study of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine bound to its target proteins, using Aurora A kinase as a representative example. By following these protocols and considering the underlying scientific principles, researchers can generate high-quality structural data that will significantly contribute to the understanding of protein-ligand interactions and accelerate the process of structure-based drug discovery.
References
-
RCSB Protein Data Bank. (2021). 7AYH: Crystal structure of Aurora A in complex with 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-one derivative (compound 2c). [Link]
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RCSB Protein Data Bank. (2010). 2X81: STRUCTURE OF AURORA A IN COMPLEX WITH MLN8054. [Link]
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RCSB Protein Data Bank. (n.d.). Experiment: 2X81. [Link]
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Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). Protein X-Ray Structure Validation: Key Criteria. FEBS Journal, 284(16), 2550-2571. [Link]
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Dodson, C. A., Kosmopoulou, M., Richards, M. W., Atrash, B., Bavetsias, V., Blagg, J., & Bayliss, R. (2010). Crystal structure of an Aurora-A mutant that mimics Aurora-B bound to MLN8054: insights into selectivity and drug design. Biochemical Journal, 427(1), 19–28. [Link]
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Richards, M. W., et al. (2016). Structural basis of N-Myc binding by Aurora-A and its destabilization by kinase inhibitors. Proceedings of the National Academy of Sciences, 113(49), 13726-13731. [Link]
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MathWorks. (n.d.). Ramachandran plot for Protein Data Bank (PDB) data. [Link]
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Zhang, C., et al. (2023). Template-guided method for protein-ligand complex structure prediction: Application to CASP15 protein-ligand studies. Proteins: Structure, Function, and Bioinformatics, 91(12), 1730-1742. [Link]
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Jane, B. L., et al. (2015). The structure of C290A:C393A Aurora A provides structural insights into kinase regulation. Acta Crystallographica Section F: Structural Biology Communications, 71(Pt 3), 294–299. [Link]
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Karplus, P. A. (2015). A fresh look at the Ramachandran plot and the occurrence of standard structures in proteins. Biopolymers, 104(5), 421–430. [Link]
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Protein X-ray Structure Determination Tutorial. (2023). Step.4 Structure Refinement and Validation. [Link]
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Fluorescent labeling of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine for cellular imaging
Abstract
This application note provides a comprehensive, field-tested protocol for the fluorescent labeling of the primary amine-containing compound, 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine. We detail a robust method using amine-reactive N-hydroxysuccinimide (NHS) ester chemistry, followed by purification and validation of the fluorescent conjugate. Furthermore, we present a standardized protocol for the application of this novel fluorescent probe in live-cell imaging, enabling researchers to visualize its subcellular distribution and dynamics.
Introduction
1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine is a small molecule of interest in drug discovery and chemical biology due to its core phenyl-thiazole structure. To understand its mechanism of action, cellular uptake, and subcellular localization, it is essential to visualize the compound within a biological context. Fluorescent labeling provides a powerful and non-invasive method to track small molecules in living cells with high spatial and temporal resolution.[1][2]
The target molecule possesses a primary aliphatic amine (C₁₂H₁₄N₂S), which serves as an ideal handle for covalent modification.[3][4] This protocol leverages the highly efficient and specific reaction between a primary amine and an N-hydroxysuccinimide (NHS) ester-functionalized fluorophore to create a stable amide bond.[5][6][7] This guide will walk researchers through the selection of an appropriate fluorophore, the labeling reaction, purification of the final product, and its application in live-cell fluorescence microscopy.
Principle of the Labeling Reaction
The core of this protocol is the nucleophilic acyl substitution reaction between the primary amine of the target molecule and the NHS ester of a fluorescent dye. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[5][6]
The reaction is performed in an amine-free buffer at a slightly alkaline pH (8.0-8.5). This pH is a critical compromise: it ensures a sufficient fraction of the primary amine is deprotonated and nucleophilic, while minimizing the competing hydrolysis reaction where water attacks and inactivates the NHS ester.[5][7][8]
Figure 1. NHS-Ester reaction for fluorescent labeling.
Materials and Methods
Reagents and Consumables
-
1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine hydrochloride (e.g., Sigma-Aldrich, CAS: 1948273-01-5)[9]
-
Amine-reactive fluorescent dye (NHS ester). See Table 1 for recommendations.
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Bicarbonate (NaHCO₃)
-
Hydrochloric Acid (HCl)
-
Sodium Chloride (NaCl)
-
Potassium Chloride (KCl)
-
Disodium Phosphate (Na₂HPO₄)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA)
-
Mammalian cell line (e.g., HeLa, U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Live-cell imaging buffer (e.g., HBSS)[10]
-
Nuclear stain (e.g., NucBlue™ Live ReadyProbes™ Reagent)[10]
-
Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)
-
Microcentrifuge tubes
-
Glass vials
Equipment
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
High-Performance Liquid Chromatography (HPLC) system with UV-Vis and Fluorescence detectors[11]
-
Rotary evaporator or centrifugal vacuum concentrator
-
Fluorescence microscope with appropriate filter sets[12][13]
-
Cell culture incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Hemocytometer or automated cell counter
Fluorophore Selection
The choice of fluorophore is critical and depends on the available microscope and the nature of the experiment. For live-cell imaging, photostability and brightness are key considerations.[12][14]
| Fluorophore (NHS Ester) | Ex (nm) | Em (nm) | Key Advantages | Considerations |
| Cyanine3 (Cy3) NHS Ester | ~550 | ~570 | Bright, photostable, good for common laser lines (e.g., 561 nm). | Moderate cell permeability. |
| Alexa Fluor™ 488 NHS Ester | ~495 | ~519 | Very bright and photostable, excellent quantum yield.[14] | Potential for higher background in green channel. |
| Alexa Fluor™ 647 NHS Ester | ~650 | ~668 | Far-red emission minimizes cellular autofluorescence. | Requires appropriate far-red laser and detector. |
Table 1: Recommended Fluorophores for Cellular Imaging.
Experimental Protocols
Protocol A: Fluorescent Labeling Reaction
This protocol is based on a starting quantity of 5 mg of the target molecule.
-
Prepare Labeling Buffer: Prepare 50 mL of 0.1 M sodium bicarbonate buffer. Adjust the pH to 8.3 using 2 M NaOH. This is a crucial step to deprotonate the primary amine for reactivity.[8]
-
Prepare Target Molecule Solution:
-
Weigh 5.0 mg of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine HCl (MW: 254.78 g/mol ) and dissolve it in 1.0 mL of the pH 8.3 labeling buffer.
-
Note: The starting material is a hydrochloride salt; the bicarbonate buffer will neutralize the HCl and deprotonate the amine.
-
-
Prepare Dye Stock Solution:
-
Immediately before use, prepare a 10 mg/mL solution of the chosen NHS-ester dye in anhydrous DMSO.[15]
-
For example, dissolve 1 mg of Cy3 NHS Ester (MW: ~766 g/mol ) in 100 µL of anhydrous DMSO.
-
-
Perform the Conjugation:
-
Calculate the volume of dye stock solution needed for a 1.5-fold molar excess relative to the target molecule.
-
While gently vortexing the target molecule solution, add the calculated volume of dye stock solution dropwise.[16]
-
Incubate the reaction for 2 hours at room temperature, protected from light (e.g., by wrapping the tube in aluminum foil).
-
-
Quench the Reaction (Optional but Recommended): Add 50 µL of 1 M Tris-HCl, pH 8.0, to the reaction mixture and incubate for 30 minutes. This will consume any unreacted NHS ester.[17]
Protocol B: Purification by Reversed-Phase HPLC
Purification is essential to remove unreacted free dye, which can cause high background fluorescence and confounding results.[8][11]
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Set up the HPLC System:
-
Equilibrate a C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Set the flow rate to 1.0 mL/min.
-
Set detectors to monitor both the absorbance of the target molecule (~280 nm) and the absorbance maximum of the chosen dye (e.g., ~550 nm for Cy3).
-
-
Purify the Conjugate:
-
Acidify the quenched reaction mixture with 10-20 µL of TFA.
-
Inject the entire sample onto the equilibrated column.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
The fluorescently labeled conjugate is more hydrophobic than the unlabeled starting material and will elute later. The free, unreacted dye is typically the most hydrophobic and will elute last.
-
Collect the fraction(s) that show absorbance at both wavelengths.
-
-
Isolate the Product:
-
Combine the collected fractions containing the pure product.
-
Remove the organic solvent using a rotary evaporator or centrifugal vacuum concentrator.
-
Lyophilize the remaining aqueous solution to obtain the purified conjugate as a powder. Store at -20°C, protected from light.
-
Protocol C: Live-Cell Imaging
-
Cell Seeding: The day before imaging, seed cells (e.g., HeLa) onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment.
-
Prepare Probe Stock Solution: Dissolve the lyophilized fluorescent conjugate in DMSO to create a 1-10 mM stock solution.
-
Cell Labeling:
-
Warm complete culture medium and live-cell imaging buffer to 37°C.
-
Dilute the fluorescent probe stock solution in pre-warmed medium to a final working concentration (typically 1-10 µM; this should be optimized).
-
Remove the old medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate at 37°C for 30-60 minutes.
-
-
Wash and Image:
-
Remove the labeling solution.
-
Wash the cells two to three times with pre-warmed live-cell imaging buffer to reduce background fluorescence.[10]
-
If desired, add a nuclear counterstain like NucBlue™ for 15 minutes.
-
Add fresh, pre-warmed imaging buffer to the dish.
-
-
Image Acquisition:
-
Immediately transfer the dish to the fluorescence microscope stage incubator (maintained at 37°C and 5% CO₂).
-
Use the lowest possible laser power and shortest exposure time that provides an adequate signal-to-noise ratio to minimize phototoxicity.[10]
-
Acquire images using the appropriate filter sets for your chosen fluorophore and any counterstains.
-
Overall Experimental Workflow
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Application Notes and Protocols for the Pharmacokinetic Analysis of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine and its Metabolites
Introduction
The therapeutic potential of novel small molecules is critically dependent on their pharmacokinetic (PK) profile, which governs their absorption, distribution, metabolism, and excretion (ADME).[1] 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine is a compound of interest, belonging to the broad class of thiazole derivatives which are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5] A thorough understanding of its in vivo behavior is paramount for advancing its development. The thiazole ring, a common moiety in many pharmaceuticals, is known to undergo metabolic transformations, potentially leading to the formation of active or inactive metabolites.[6][7][8]
This application note provides a comprehensive guide for the pharmacokinetic analysis of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine and its putative metabolites in a preclinical setting. We will detail robust protocols for plasma sample preparation and subsequent quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[9][10][11] The methodologies described herein are designed to be compliant with the principles outlined in regulatory guidelines such as the FDA's Bioanalytical Method Validation (BMV) Guidance and the ICH M10 guideline, ensuring data integrity and reliability.[12][13][14][15][16]
Predicted Metabolic Pathways
The metabolic fate of a drug candidate dictates its efficacy and potential for toxicity. For thiazole-containing compounds, metabolism is often mediated by cytochrome P450 (CYP) enzymes.[6][7] Based on the structure of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine, several metabolic pathways can be postulated. These include oxidation of the thiazole ring (S-oxidation, N-oxidation, or epoxidation), hydroxylation of the phenyl ring, and N-dealkylation or oxidation of the ethylamine side chain.[6][7] Identifying and quantifying these potential metabolites is crucial for a complete pharmacokinetic assessment.
Caption: Predicted metabolic pathways of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine.
Experimental Design for a Preclinical Pharmacokinetic Study
A typical preclinical PK study involves administering the compound to a cohort of laboratory animals (e.g., rats or mice) and collecting blood samples at predetermined time points.
Protocol for a Rodent Pharmacokinetic Study:
-
Animal Dosing:
-
Administer 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine to a cohort of male Sprague-Dawley rats (n=3-5 per time point) via intravenous (IV) and oral (PO) routes at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at the following time points:
-
IV administration: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO administration: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Immediately following collection, centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the resulting plasma supernatant to clean, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method: Sample Preparation and LC-MS/MS Analysis
Accurate quantification of the parent compound and its metabolites in a complex biological matrix like plasma requires a robust and reliable analytical method.[10]
Plasma Sample Preparation
The primary goal of sample preparation is to remove interfering substances, such as proteins and phospholipids, which can suppress the ionization of the analytes and compromise the analytical results. Protein precipitation is a simple and effective method for this purpose.[17][18][19] For enhanced cleanup and concentration, solid-phase extraction (SPE) can be employed.[20][21][22][23]
Protocol for Protein Precipitation:
-
Sample Thawing: Thaw the plasma samples on ice.
-
Precipitation:
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[18]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
Protocol for Solid-Phase Extraction (SPE):
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.[22]
-
Sample Loading: Load the plasma sample (pre-treated as necessary, e.g., diluted with an acidic or basic solution to optimize binding) onto the SPE cartridge.[22]
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.[22]
-
Elution: Elute the analytes of interest with 1 mL of an appropriate elution solvent (e.g., methanol with 2% formic acid).[22]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation.
LC-MS/MS Method Development
The development of a sensitive and specific LC-MS/MS method is critical for accurate quantification.[9]
Initial LC-MS/MS Parameters:
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for a wide range of small molecules. |
| Mobile Phase A | 0.1% Formic acid in water | Provides protons for positive ionization and aids in chromatographic peak shape. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Organic solvent for eluting analytes from the reversed-phase column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for analytical LC-MS. |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration. | Allows for the separation of compounds with different polarities. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The amine group in the parent compound is readily protonated. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[10][11] |
MRM Transition Optimization:
For each analyte (parent and potential metabolites), infuse a standard solution directly into the mass spectrometer to determine the optimal precursor ion (typically [M+H]+) and product ions. Select the most intense and specific transitions for quantification and confirmation.
Data Analysis and Pharmacokinetic Parameter Calculation
The concentration of the parent compound and its metabolites in each plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Key Pharmacokinetic Parameters to be Determined:
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |
| t1/2 | Elimination half-life, the time required for the plasma concentration to decrease by half. |
| CL | Clearance, the volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
Example Pharmacokinetic Data Table:
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t1/2 (h) |
| Parent Drug | 1500 | 1.0 | 7500 | 4.5 |
| Metabolite 1 | 350 | 2.0 | 2100 | 6.2 |
| Metabolite 2 | 120 | 2.0 | 980 | 5.8 |
Method Validation
Prior to analyzing study samples, the bioanalytical method must be validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.[12][14]
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the determined values to the true values and the degree of scatter between a series of measurements.
-
Calibration Curve: The relationship between the instrument response and the known concentrations of the analyte.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analytes.
-
Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.
Conclusion
The protocols and methodologies outlined in this application note provide a robust framework for the comprehensive pharmacokinetic analysis of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine and its metabolites. Adherence to these guidelines, coupled with rigorous method validation, will ensure the generation of high-quality, reliable data essential for the successful development of this and other novel therapeutic agents.
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- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Technical Tip: Protein Precipitation [phenomenex.com]
- 20. waters.com [waters.com]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. promochrom.com [promochrom.com]
- 23. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
Optimizing reaction conditions for the synthesis of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of (S)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine (commonly known as the Me-VH032 amine). This molecule is a cornerstone intermediate for researchers developing von Hippel-Lindau (VHL)-recruiting Proteolysis Targeting Chimeras (PROTACs)[1].
Rather than just providing a recipe, this guide explains the causality behind the chemistry. By understanding the mechanistic levers of the Palladium-catalyzed C-H arylation and the Ellman's asymmetric reductive amination, you can troubleshoot effectively and ensure your protocols are self-validating.
Synthetic Workflow Overview
Synthetic workflow for Me-VH032 amine via C-H arylation and asymmetric reductive amination.
Module 1: Palladium-Catalyzed Direct C-H Arylation
Mechanistic Insight
The coupling of 4-methylthiazole with 4-bromoacetophenone avoids the need for unstable boronic acid precursors by utilizing a Concerted Metalation-Deprotonation (CMD) pathway[1]. The acetate ligand from Pd(OAc)₂ acts as an internal base, abstracting the C5 proton of the thiazole via a six-membered transition state. This drastically lowers the activation energy compared to traditional electrophilic aromatic substitution, making the C5 position highly selective[2].
Quantitative Data: Optimization of C-H Arylation
| Catalyst System | Solvent | Temp (°C) | Yield (%) | Causality / Observation |
| Pd(OAc)₂ (5 mol%) | DMF | 100 | 45 | Incomplete conversion; significant homocoupling of the bromide. |
| Pd(OAc)₂ (2 mol%) | DMA | 130 | 82 | Optimal thermal activation of C-H bond; KOAc acts as an efficient base. |
| Pd-PEPPSI-IPr (1 mol%) | 1,4-Dioxane | 100 | 85 | High efficiency and stability, though at a higher catalyst cost[1]. |
| Pd(PPh₃)₄ (5 mol%) | Toluene | 110 | 30 | Poor reactivity; strongly coordinating phosphine ligands inhibit the CMD pathway. |
Standard Protocol: 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-one
-
Charge a flame-dried Schlenk flask with 4-bromoacetophenone (1.0 eq), KOAc (2.5 eq), and Pd(OAc)₂ (2 mol%).
-
Evacuate and backfill the flask with Argon (3 cycles).
-
Add anhydrous DMA (0.2 M) followed by 4-methylthiazole (2.0 eq).
-
Seal the flask and heat to 130 °C for 16 hours.
-
Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and salts.
-
Wash the organic layer with water (3x) to remove DMA, dry over Na₂SO₄, and concentrate.
Self-Validation Checkpoint: The reaction mixture will transition from a pale yellow suspension to a dark, homogeneous amber/black solution as the active Pd(0) species enters the catalytic cycle. Monitor by LC-MS; the product mass ( [M+H]+=218.1 ) must dominate the UV trace at 254 nm.
Troubleshooting & FAQs
Q: Why am I seeing a large amount of 4,4'-diacetylbiphenyl (homocoupling) in my crude mixture? A: Homocoupling occurs when the oxidative addition of the aryl bromide to Pd(0) outpaces the slower C-H activation step. To suppress this, maintain a strict 2.0 equivalent excess of 4-methylthiazole and ensure the reaction is heated rapidly to 130 °C. Do not ramp the temperature slowly.
Q: My reaction stalled at 50% conversion. Can I add more catalyst? A: Adding more catalyst mid-reaction rarely works because the stalling is usually caused by catalyst poisoning (e.g., oxygen ingress) or the depletion of the active base. Ensure strict anaerobic conditions and verify the quality of your KOAc; it must be finely powdered and strictly anhydrous.
Module 2: Asymmetric Reductive Amination
Mechanistic Insight
To install the chiral amine, we utilize (S)-(-)-2-methylpropane-2-sulfinamide (Ellman's auxiliary). Titanium(IV) ethoxide [Ti(OEt)₄] serves a dual purpose: it acts as a Lewis acid to activate the ketone carbonyl and as a water scavenger to drive the equilibrium toward the imine[3]. During the subsequent reduction, the bulky tert-butyl group of the sulfinamide dictates the facial approach of the hydride, ensuring high diastereoselectivity.
Quantitative Data: Diastereoselectivity in Imine Reduction
| Reducing Agent | Solvent | Temp (°C) | Yield (%) | d.r. (S,S : S,R) | Causality |
| NaBH₄ | MeOH | 0 | 90 | 85:15 | Fast reduction, but thermal energy allows competing transition states. |
| NaBH₄ | THF/H₂O | -50 | 88 | 96:4 | Lower temperature locks the transition state conformation, maximizing steric bias. |
| L-Selectride | THF | -78 | 92 | >99:1 | Bulky hydride source maximizes steric differentiation, though more expensive. |
Standard Protocol: Chiral Sulfinamide Formation
-
To a solution of the ketone (1.0 eq) and (S)-(-)-2-methylpropane-2-sulfinamide (1.2 eq) in anhydrous THF (0.3 M), add Ti(OEt)₄ (2.0 eq) dropwise at room temperature.
-
Heat the mixture to 70 °C for 12 hours.
-
Cool the reaction to -50 °C. Add NaBH₄ (3.0 eq) in one portion.
-
Stir at -50 °C for 4 hours, then slowly warm to room temperature.
Self-Validation Checkpoint: A successful condensation will show a distinct shift in retention time on LC-MS, and the complete disappearance of the ketone carbonyl stretch (~1680 cm⁻¹) via in-process IR monitoring. Following reduction, crude ¹H NMR will validate the diastereomeric ratio (d.r.); the methyl doublet of the desired (S,S)-diastereomer appears slightly upfield compared to the minor epimer.
Troubleshooting & FAQs
Q: My imine condensation is stalling at 60% conversion. How do I push it to completion? A: Ti(OEt)₄ degrades rapidly upon exposure to ambient moisture, forming insoluble TiO₂ and losing its Lewis acidity. Always use a freshly opened bottle. If the reaction stalls, adding an additional 0.5 equivalents of fresh Ti(OEt)₄ can drive it to completion.
Q: How do I remove the titanium salts during the workup without forming an intractable emulsion? A: Never add water directly to the flask. Instead, pour the crude reaction mixture into an equal volume of vigorously stirring brine. This rapidly hydrolyzes the titanium species into granular, filterable TiO₂. Filter the entire biphasic mixture through a tightly packed Celite pad before attempting phase separation in a separatory funnel.
Module 3: Deprotection and Salt Isolation
Mechanistic Insight
The chiral sulfinyl group is highly acid-labile. Treatment with anhydrous HCl selectively cleaves the N-S bond without affecting the thiazole ring or causing epimerization at the chiral center, yielding the target primary amine as a stable hydrochloride salt[2].
Standard Protocol: Acidic Deprotection
-
Dissolve the purified sulfinamide in anhydrous 1,4-dioxane (0.2 M).
-
Add 4M HCl in dioxane (5.0 eq) dropwise at 0 °C.
-
Stir at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure.
-
Triturate the resulting residue with cold Methyl tert-butyl ether (MTBE) and filter to collect the product.
Self-Validation Checkpoint: The cleavage is quantitative and visually indicated by the precipitation of the amine hydrochloride salt out of the dioxane solution.
Troubleshooting & FAQs
Q: The final amine is highly hygroscopic and turns into a sticky oil on the bench. How can I improve its handling? A: The free base of (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine readily absorbs atmospheric moisture. You should always isolate and store it as the hydrochloride salt. The trituration step with MTBE described in the protocol yields a highly crystalline, free-flowing powder that is bench-stable and easy to weigh for subsequent PROTAC library synthesis[2].
References
-
Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Advances.[Link]
-
Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction. ACS Omega.[Link]
-
Structure-guided design and optimization of covalent VHL-targeted sulfonyl fluoride PROTACs. bioRxiv.[Link]
Sources
Technical Support Center: Optimizing the Synthesis of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine
Welcome to the technical support center for the synthesis of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into a recommended two-stage synthetic pathway, providing detailed protocols, troubleshooting guides, and frequently asked questions.
I. Synthetic Strategy Overview
The synthesis of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine is most effectively approached in two key stages:
-
Stage 1: Synthesis of the Ketone Intermediate: Formation of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethanone.
-
Stage 2: Reductive Amination: Conversion of the ketone intermediate to the target primary amine.
This guide will provide a detailed protocol for each stage, followed by a comprehensive troubleshooting section to address potential challenges.
II. Stage 1: Synthesis of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethanone via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[1][2][3][4] In this proposed route, we will utilize a substituted α-haloketone and a thioamide.
Proposed Synthetic Pathway:
Caption: Proposed Hantzsch synthesis for the ketone intermediate.
Experimental Protocol:
Materials:
-
1-(4-Bromophenyl)ethanone
-
Thioacetamide
-
Ethanol (or other suitable solvent like methanol)[2]
-
Sodium bicarbonate (optional, for neutral conditions)[3]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-(4-bromophenyl)ethanone (1.0 equiv) and thioacetamide (1.1 equiv).
-
Solvent Addition: Add ethanol to the flask to dissolve the reactants.
-
Reaction Conditions: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a 5% aqueous sodium carbonate solution to neutralize the hydrohalide salt formed and precipitate the product.[1][3]
-
Isolation: Collect the precipitated solid by vacuum filtration, washing with cold water to remove any inorganic salts.[1]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Troubleshooting Guide: Hantzsch Thiazole Synthesis
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or No Product Formation | 1. Purity of Starting Materials: Impure α-haloketone or thioamide can lead to side reactions.[2][3] 2. Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.[1][2] 3. Insufficient Reaction Time: The reaction may not have reached completion. | 1. Verify Purity: Ensure the purity of starting materials by checking their melting point or by analytical techniques like NMR. 2. Optimize Temperature: Gradually increase the reaction temperature and monitor the progress by TLC. Avoid excessive heat which can lead to decomposition.[2] 3. Monitor Reaction: Use TLC to monitor the consumption of the limiting reagent and determine the optimal reaction time. |
| Formation of Multiple Products | 1. Side Reactions: Impurities in the starting materials can lead to the formation of byproducts.[2] 2. Formation of Isomeric Thiazoles: With unsymmetrical α-haloketones, regioisomers can form. | 1. Purify Starting Materials: As mentioned above, ensure high purity of reactants. 2. Control Regioselectivity: Running the reaction under acidic conditions has been shown to influence regioselectivity.[5] |
| Product Fails to Precipitate During Work-up | 1. Insufficient Neutralization: The solution may not be basic enough to precipitate the product.[1] 2. Product is Soluble in the Work-up Mixture: The product may have some solubility in the aqueous/ethanolic mixture. | 1. Check pH: Test the pH of the solution and add more sodium carbonate solution if necessary.[1] 2. Extraction: If precipitation is not effective, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane.[1] |
FAQs: Hantzsch Thiazole Synthesis
-
Q1: Can I use a different solvent?
-
A1: Yes, while ethanol and methanol are common, other polar solvents can be used. The choice of solvent can impact reaction rate and yield, so small-scale trials are recommended to find the optimal solvent for your specific substrates.[1]
-
-
Q2: Is it necessary to use a base?
-
Q3: My product is an oil, not a solid. How should I proceed with work-up?
-
A3: If your product is an oil, precipitation will not be an effective isolation method. In this case, after neutralization, you should proceed directly to liquid-liquid extraction with an appropriate organic solvent.
-
III. Stage 2: Reductive Amination of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethanone
The Leuckart reaction is a classic method for the reductive amination of ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[6][7][8][9] This one-pot procedure is a robust method for the synthesis of primary amines.
Proposed Synthetic Pathway:
Caption: Proposed Leuckart reaction for the target amine.
Experimental Protocol:
Materials:
-
1-(4-(4-Methylthiazol-5-yl)phenyl)ethanone
-
Hydrochloric acid (for hydrolysis)[10]
-
Sodium hydroxide (for neutralization)
-
Diethyl ether (or other suitable extraction solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-(4-(4-methylthiazol-5-yl)phenyl)ethanone (1.0 equiv) and a significant excess of ammonium formate (e.g., 4-5 equivalents).[10]
-
Reaction Conditions: Heat the mixture to a high temperature (typically 160-185°C).[7][11] The reaction is often run neat (without solvent). Foaming may occur as the reaction proceeds.[12]
-
Hydrolysis: After the reaction is complete (as monitored by TLC), cool the mixture and add hydrochloric acid to hydrolyze the intermediate N-formyl derivative to the free amine.[7][10] Refluxing for a period of time may be necessary for complete hydrolysis.
-
Work-up: After cooling, make the solution basic with a sodium hydroxide solution.
-
Isolation: Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Purification: The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude amine. Further purification can be achieved by distillation or column chromatography.
Troubleshooting Guide: Leuckart Reaction
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low Yield | 1. Suboptimal Temperature: The Leuckart reaction requires high temperatures to proceed efficiently.[7][8] 2. Incomplete Hydrolysis: The intermediate N-formyl amine may not be fully hydrolyzed.[7] 3. Decomposition: High temperatures can lead to the decomposition of starting materials or products.[13] | 1. Optimize Temperature: Carefully control and optimize the reaction temperature. While high temperatures are necessary, excessive heat can be detrimental.[13] 2. Ensure Complete Hydrolysis: Increase the hydrolysis time or the concentration of the acid. Monitor the disappearance of the formyl intermediate by TLC.[10] 3. Minimize Reaction Time: Monitor the reaction closely and avoid unnecessarily long reaction times to reduce the formation of degradation byproducts.[13] |
| Formation of Side Products | 1. Over-alkylation: The newly formed primary amine can react further to form secondary and tertiary amines.[8] 2. Aldol-type reactions: Side reactions of the ketone starting material can occur. | 1. Use Excess Ammonium Formate: A large excess of the ammonia source helps to favor the formation of the primary amine.[8] 2. Control Reaction Conditions: Careful control of temperature and reaction time can minimize side reactions. |
| Difficult Purification | 1. Formation of Tar-like Byproducts: High reaction temperatures can lead to the formation of polymeric materials.[13] 2. Emulsion during Extraction: The basic work-up can sometimes lead to the formation of emulsions. | 1. Optimize Reaction Conditions: As mentioned, optimizing the temperature and reaction time can minimize the formation of tars.[13] 2. Break Emulsion: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
FAQs: Leuckart Reaction
-
Q1: Can I use formamide instead of ammonium formate?
-
Q2: Is a solvent necessary for the Leuckart reaction?
-
A2: The Leuckart reaction is typically run neat (without a solvent).[7]
-
-
Q3: How can I confirm the formation of the N-formyl intermediate?
-
A3: The N-formyl intermediate can be observed by TLC and will have a different Rf value than the starting ketone and the final amine product. It can also be characterized by techniques like IR spectroscopy (amide C=O stretch) and NMR spectroscopy.
-
IV. References
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. 2023.
-
Leuckart reaction - Grokipedia. Available at: [Link]
-
Mechanochemical Extrusion for Sustainable Synthesis of Amides and Amines via the Leuckart Reaction - PMC. Available at: [Link]
-
An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction - SciSpace. Available at: [Link]
-
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol ... - PMC. Available at: [Link]
-
Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone | Request PDF - ResearchGate. Available at: [Link]
-
Leuckart reaction - Wikipedia. Available at: [Link]
-
The Leuckart Reaction - ResearchGate. Available at: [Link]
-
α-PHENYLETHYLAMINE - Organic Syntheses Procedure. Available at: [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. 1987.
-
One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity | Asian Journal of Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sci-Hub. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity / Journal of the Chemical Society, Perkin Transactions 1, 1987 [sci-hub.jp]
- 6. mdpi.com [mdpi.com]
- 7. Leuckart reaction â Grokipedia [grokipedia.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. Mechanochemical Extrusion for Sustainable Synthesis of Amides and Amines via the Leuckart Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Identifying and minimizing byproducts in 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine synthesis
Welcome to the technical support guide for the synthesis of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine. This molecule is a critical building block in pharmaceutical development, notably as a key intermediate for antiviral agents like Ritonavir.[1][2] Achieving high purity and yield is paramount, and this guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently encountered challenges. We will delve into the causality behind common synthetic issues and provide field-proven protocols to optimize your results.
Overall Synthetic Workflow
The synthesis is typically approached in a two-stage process. First, the core aromatic ketone is constructed, often involving a Hantzsch thiazole synthesis.[3] Second, the amine functionality is introduced via reductive amination of the ketone intermediate. This second step is often the most challenging regarding byproduct formation.
Caption: High-level two-stage synthetic workflow.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, focusing on the critical reductive amination step.
Q1: My reductive amination reaction has stalled or shows low conversion of the ketone starting material. What's going wrong?
A1: Low conversion is typically traced back to inefficient imine or iminium ion formation, which is the necessary intermediate for reduction to the amine.[4] Several factors could be at play:
-
pH Control: The formation of the imine from the ketone and ammonia source is a pH-sensitive equilibrium. The reaction requires weakly acidic conditions (typically pH 4-5). If the medium is too acidic, the amine nucleophile (ammonia) will be fully protonated and non-nucleophilic. If it's too basic, the carbonyl group won't be sufficiently activated by protonation to facilitate the initial nucleophilic attack, and the final dehydration step to form the imine is inefficient.
-
Water Removal: The condensation reaction to form the imine from the hemiaminal intermediate liberates a molecule of water.[4] If this water is not effectively sequestered, it can push the equilibrium back towards the starting materials. While many modern reductive amination protocols are robust in standard solvents, for stubborn reactions, the use of a dehydrating agent (like molecular sieves) or a Dean-Stark apparatus with a solvent like toluene can be beneficial.
-
Steric Hindrance: While less of an issue with ammonia, if you are using a substituted amine source, steric bulk around the ketone or amine can significantly slow down the initial condensation step.
Q2: I'm observing a significant byproduct with a polarity very similar to my starting ketone. HPLC-MS analysis suggests it's the corresponding alcohol. Why is this happening and how can I prevent it?
A2: This is the most common and challenging byproduct in this synthesis. You are correctly identifying the formation of 1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-ol. This occurs when the reducing agent directly reduces the ketone carbonyl group faster than the ketone can react with the amine source to form the imine, which is then reduced.
Caption: Competing pathways in reductive amination.
The key to minimizing this byproduct is to use a reducing agent that is selective for the protonated imine (the iminium ion) over the ketone.
-
Problematic Reductants: Strong, unselective hydrides like sodium borohydride (NaBH₄) are highly efficient at reducing ketones. Their use often leads to significant alcohol byproduct formation because the rate of ketone reduction can be comparable to or faster than the rate of imine formation.[5]
-
Recommended Reductants: Softer, more selective reducing agents are required. These agents are less reactive towards ketones at neutral or slightly acidic pH but readily reduce the more electrophilic iminium ion.[5]
| Reducing Agent | Chemical Formula | Selectivity | Typical Conditions |
| Sodium Borohydride | NaBH₄ | Low (Reduces Ketones) | Methanol, pH > 7 |
| Sodium Cyanoborohydride | NaBH₃CN | High (Selective for Imines) | Methanol, pH 4-5 |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | High (Selective for Imines) | Dichloroethane (DCE), Acetic Acid |
Solution: Switch your reducing agent to sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[5] NaBH(OAc)₃ is often preferred as it avoids the use of cyanide salts and is effective under mild conditions.[5]
Q3: My Hantzsch thiazole synthesis step is low-yielding. Where should I focus my optimization efforts?
A3: Low yields in the Hantzsch synthesis often stem from the stability and purity of the starting materials or suboptimal reaction conditions.[6]
-
α-Haloketone Stability: The α-haloketone precursor can be unstable and should ideally be freshly prepared or purified just before use to prevent degradation and the formation of impurities that can complicate the reaction.[6]
-
Reaction Conditions: The classic Hantzsch synthesis involves heating the α-haloketone and thioamide in a solvent like ethanol.[7] Ensure the reaction is heated sufficiently and for an adequate duration. Monitoring by TLC is crucial to determine the point of maximum product formation before potential degradation occurs.
-
Workup Procedure: The thiazole product can often be precipitated by pouring the reaction mixture into a dilute sodium carbonate solution.[7] This neutralizes the hydrohalic acid formed and precipitates the free base. Ensure the pH is sufficiently basic to achieve full precipitation.
Frequently Asked Questions (FAQs)
Q4: What are the critical process parameters to control for a successful and scalable reductive amination?
A4: For a robust and scalable process, the following parameters are critical:
-
Reagent Stoichiometry: Use a slight excess of the ammonia source (e.g., ammonium acetate) and the reducing agent (typically 1.5-2.0 equivalents) to drive the reaction to completion.
-
Temperature Control: The initial imine formation may benefit from gentle heating, but the reduction step is often exothermic. Maintain a controlled temperature (e.g., 0-25 °C) during the addition of the reducing agent to prevent runaway reactions and minimize side product formation.
-
pH Management: As discussed, maintaining a weakly acidic environment is crucial for favoring imine/iminium formation.[4] Using a buffered system, such as ammonium acetate, can serve as both the ammonia source and the pH buffer.
-
Solvent Choice: The solvent must be compatible with all reagents and intermediates. Methanol is common for NaBH₃CN reductions, while halogenated solvents like dichloroethane (DCE) are often used for NaBH(OAc)₃.[5][8]
Q5: Are there any specific process-related impurities I need to be concerned about from a regulatory perspective?
A5: Yes. Given that this amine is a key starting material for an API, rigorous impurity profiling is essential. A major area of concern for regulatory bodies like the FDA and EMA is the presence of nitrosamine impurities.[9][10]
-
N-Nitroso Impurities: Nitrosamines are classified as probable human carcinogens. They can form from the reaction of secondary amines with nitrosating agents (like nitrous acid, which can form in situ from nitrites). While your target is a primary amine, sources of secondary amines or conditions conducive to nitrosation should be carefully evaluated and controlled throughout the process. The FDA has specifically highlighted concerns about a nitrosamine impurity (NITMA) in the related drug, Ritonavir.[9] Manufacturers are expected to test for such impurities and investigate their root cause.[9]
Q6: What is the most effective method for purifying the final 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine product?
A6: A multi-step purification strategy is often most effective.
-
Aqueous Workup: First, perform a standard aqueous workup. Quench the reaction carefully, then use a liquid-liquid extraction (e.g., with ethyl acetate or dichloromethane) to separate the crude product from inorganic salts and water-soluble components. An acid/base extraction can be highly effective here: extract the organic layer with dilute acid (e.g., 1M HCl) to protonate and dissolve the amine product in the aqueous layer, wash the organic layer to remove neutral impurities, then basify the aqueous layer and re-extract the purified amine back into an organic solvent.
-
Chromatography: Flash column chromatography on silica gel is typically used to separate the desired amine from closely related impurities like the starting ketone and the alcohol byproduct. A gradient elution system, often starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with a more polar solvent (like ethyl acetate) containing a small amount of a basic modifier (like triethylamine or ammonia in methanol) to prevent peak tailing, is recommended.
-
Crystallization/Salt Formation: For achieving the highest purity required for pharmaceutical applications, converting the free base into a crystalline salt is a superior method. The hydrochloride[11] or dihydrochloride[12] salts are common. This is achieved by dissolving the purified free base in a suitable solvent (e.g., isopropanol, ethyl acetate) and adding a solution of HCl. The resulting salt often precipitates with high purity and can be further purified by recrystallization.
Optimized Experimental Protocol: Reductive Amination
This protocol is designed to minimize alcohol byproduct formation by using a selective reducing agent.
Materials:
-
1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-one (1.0 equiv)
-
Ammonium Acetate (NH₄OAc) (10 equiv)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for reaction, workup, and purification
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the ketone (1.0 equiv) and ammonium acetate (10 equiv).
-
Add methanol to dissolve the solids (approx. 0.2 M concentration relative to the ketone).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the conversion of the ketone by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In one portion, add sodium triacetoxyborohydride (1.5 equiv) to the stirred solution. Caution: Gas evolution may occur.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC/LC-MS.
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and dilute with water and DCM.
-
Separate the layers and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify the crude product via flash column chromatography as described in Q6.
References
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved March 15, 2026, from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved March 15, 2026, from [Link]
-
Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]
-
Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination Product. (2023, September 17). Journal of Pharmaceutical Research International. Retrieved March 15, 2026, from [Link]
-
Reductive amination. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
Ritonavir-impurities. (n.d.). Pharmaffiliates. Retrieved March 15, 2026, from [Link]
-
Wagh, V. H., et al. (n.d.). Synthesis, Characterization and Development of Validated Analytical Methods for Process Related Impurity in Ritonavir Hydrochloride Bulk and Formulation. PharmaInfo. Retrieved March 15, 2026, from [Link]
-
Emerging Scientific and Technical Information on Ritonavir. (2024, October 28). U.S. Food and Drug Administration. Retrieved March 15, 2026, from [Link]
-
Norvir, INN-ritonavir. (2025, September 18). European Medicines Agency. Retrieved March 15, 2026, from [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved March 15, 2026, from [Link]
-
Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). (2021, March 16). ResearchGate. Retrieved March 15, 2026, from [Link]
-
Synthesis, Biological Activity, and Computational Study of 1-[5-(4-Methylthiazol-5-yl) -2-phenyl-1,3,4-oxadiazol-3(2H)-yl]ethanone Derivatives. (2022). Russian Journal of General Chemistry, 92(8), 1511-1518. Retrieved March 15, 2026, from [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. Retrieved March 15, 2026, from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]
Sources
- 1. Synthesis, Biological Activity, and Computational Study of 1-[5-(4-Methylthiazol-5-yl)-2-phenyl-1,3,4-oxadiazol-3(2H)-y… [ouci.dntb.gov.ua]
- 2. pharmainfo.in [pharmainfo.in]
- 3. synarchive.com [synarchive.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. fda.gov [fda.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. (S)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine hydrochloride | 1948273-01-5 [sigmaaldrich.com]
- 12. (S)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine dihydr… [cymitquimica.com]
Troubleshooting low solubility of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine in aqueous buffers
Welcome to the Application Science Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals experiencing precipitation, poor dissolution, or inconsistent assay results when working with 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine in aqueous buffers.
Physicochemical Profiling: The Causality of Precipitation
Before applying a fix, it is critical to understand the molecular thermodynamics driving the insolubility of your compound. 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine features a highly lipophilic core (a phenyl ring conjugated to a 4-methylthiazole system) paired with an ionizable primary amine.
-
The "Solvent-Shift" Crash: When diluting a concentrated DMSO stock of this compound into a physiological buffer (pH 7.4), the sudden increase in the solvent's dielectric constant forces the hydrophobic phenyl-thiazole cores to self-associate to minimize contact with water. This hydrophobic collapse occurs faster than the primary amine can fully solvate, resulting in kinetically trapped amorphous precipitates[1].
-
Ionization State: The primary amine has a predicted pKa of ~9.0–9.5, meaning it is predominantly protonated (cationic) at pH 7.4. However, the weak basicity of the thiazole nitrogen (pKa ~2.5) means it remains uncharged at physiological pH, contributing to the overall hydrophobic bulk that resists aqueous integration[2].
Diagnostic FAQs
Q1: I am diluting my 10 mM DMSO stock into PBS (pH 7.4) to a final concentration of 100 µM, but the solution immediately turns cloudy. How do I prevent this? A1: You are exceeding the intrinsic aqueous solubility limit of the compound during the solvent shift. To prevent this, you must lower the dielectric penalty using a co-solvent system[3]. Instead of a direct spike into PBS, use a step-down dilution method with intermediate vehicles like Polyethylene Glycol 400 (PEG-400) or non-ionic surfactants, which stabilize the hydrophobic core before it contacts the bulk water[1].
Q2: My downstream cell-based assay is highly sensitive to DMSO and surfactants. How can I achieve a 50 µM concentration without organic solvents? A2: You should utilize host-guest inclusion complexation. By formulating the compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD), the lipophilic phenyl-thiazole moiety is encapsulated within the hydrophobic cavity of the cyclodextrin[4]. The primary amine remains exposed to the aqueous environment, and the hydrophilic exterior of the cyclodextrin ensures the entire complex remains soluble in water without the need for organic co-solvents[].
Q3: I am trying to dissolve the raw free-base powder directly into water, but it floats on the surface and won't dissolve. What is the mechanism here? A3: The free base of this amine is highly lipophilic and possesses a high crystal lattice energy. To dissolve the powder directly, you must exploit its ionizable groups via in situ salt formation. By lowering the pH to ~4.0 using HCl, you fully protonate the primary amine, converting the compound into its highly soluble hydrochloride salt[2].
Quantitative Strategy Matrix
| Strategy | Mechanism of Action | Ideal Application | Limitations |
| Co-solvency (DMSO/PEG) | Reduces the dielectric constant of the solvent mixture to match the drug. | Biochemical assays, early high-throughput screening. | Cellular toxicity; potential protein denaturation at >5% organic load. |
| pH Adjustment (HCl) | Maximizes ionization of the primary amine to overcome lattice energy. | Formulation of oral doses, pH-insensitive enzymatic assays. | Non-physiological pH may alter target protein conformation. |
| Cyclodextrin (HP-β-CD) | Encapsulates the hydrophobic phenyl-thiazole core in a water-soluble shell. | Cell-based assays, in vivo dosing, sensitive biological systems. | High excipient cost; potential competitive binding with assay lipids. |
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Each protocol ends with a quantitative verification step to ensure you are testing dissolved molecules, not suspended micro-crystals.
Protocol 1: Co-solvent Step-Down Titration
Causality: Prevents localized solvent-shift crashing by gradually stepping down the dielectric constant rather than shocking the system.
-
Prepare a 10 mM stock of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine in 100% anhydrous DMSO.
-
Prepare an intermediate vehicle consisting of 40% PEG-400, 10% Polysorbate 80, and 50% deionized water.
-
Dilute the 10 mM DMSO stock 1:10 into the intermediate vehicle while vortexing continuously. (Yields 1 mM compound in 10% DMSO / 36% PEG-400 / 9% Polysorbate 80).
-
Perform the final 1:20 dilution into your pre-warmed (37°C) aqueous assay buffer (pH 7.4) to reach a 50 µM final concentration.
-
Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis or LC-MS to confirm the compound remains fully in solution.
Protocol 2: In Situ Salt Formation (pH Adjustment)
Causality: Maximizes the ionization of the primary amine (pKa ~9.5), overcoming the crystal lattice energy of the lipophilic free base.
-
Weigh the required mass of the free-base powder and suspend it in 90% of your final target volume of deionized water. (The suspension will be opaque).
-
Under continuous magnetic stirring, add 0.1 M HCl dropwise. Monitor the pH continuously.
-
Once the pH reaches approximately 4.0–4.5, the primary amine will fully protonate, and the suspension will clarify into a homogeneous solution[2].
-
Carefully back-titrate with 0.1 M NaOH to the maximum tolerated pH of your assay (e.g., pH 6.0–6.5), stopping immediately if the solution begins to cloud (the precipitation point).
-
Validation Step: Filter the clarified solution through a 0.22 µm filter to ensure no sub-visible particles remain before adjusting to the final volume.
Protocol 3: Host-Guest Cyclodextrin Complexation
Causality: HP-β-CD provides a lipophilic cavity that shields the phenyl-thiazole core from water, while its hydroxyl-rich exterior maintains aqueous solubility[4].
-
Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS, pH 7.4)[].
-
Add the compound powder directly to the HP-β-CD solution. Do not use DMSO, as organic solvents can competitively bind the cyclodextrin cavity.
-
Vortex vigorously for 5 minutes, followed by sonication in a water bath for 30 minutes at 37°C to provide the activation energy required for inclusion complex formation.
-
Validation Step: Centrifuge at 15,000 x g for 15 minutes to pellet any uncomplexed, insoluble drug. Filter the supernatant through a 0.22 µm PVDF syringe filter and quantify the dissolved fraction via HPLC.
Troubleshooting Workflow
Decision matrix for resolving aqueous solubility issues of lipophilic amine compounds.
References
-
Review on Enhancement of Solubilization Process. American Journal of Drug Discovery and Development.1
-
Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
-
Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences.4
-
4-(2-Naphthyl)-1,3-thiazol-2-amine Troubleshooting Guide. Benchchem.2
-
Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research.3
Sources
Technical Support Center: Enhancing the Solution Stability of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine
Welcome to the technical support center for 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical strategies for enhancing the stability of this compound in solution. While specific degradation data for 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine is not extensively published, this document synthesizes established principles of amine and thiazole chemistry to offer a robust framework for your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My solution of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine is changing color over time. What could be the cause?
Answer:
A change in the color of your solution is a common indicator of chemical degradation, particularly for compounds containing amine and aromatic functionalities.[1] The primary suspect for color change in solutions of amino-aromatic compounds is oxidative degradation .[1] The amine group in your compound is susceptible to oxidation, which can be catalyzed by exposure to atmospheric oxygen, trace metal ions, or light. This process can lead to the formation of colored byproducts.[1]
Troubleshooting Steps:
-
Inert Atmosphere: Prepare and store your solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Solvent Purity: Ensure the use of high-purity, degassed solvents to remove dissolved oxygen.
-
Light Protection: Aromatic amines can be sensitive to light and may undergo photodegradation.[1] Store your solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, consider the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.[1][2]
-
Antioxidants: The inclusion of antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) can help prevent oxidative degradation.[1][2]
Issue 2: I'm observing a loss of potency or a decrease in the concentration of my compound over time. What are the likely degradation pathways?
Answer:
A loss of potency is a clear sign of chemical instability. For a compound with the structure of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine, several degradation pathways should be considered:
-
Oxidation: As mentioned above, the primary amine is susceptible to oxidation.
-
Reaction with Carbonyls: Primary amines can react with aldehydes and ketones to form imines. This is particularly relevant if your solution contains excipients or solvents that could be a source of these reactive species (e.g., degradation of polyethylene glycol to form formaldehyde).
-
pH-Mediated Degradation: The stability of amines in aqueous solution is often highly pH-dependent.[1] Extreme pH values can catalyze hydrolysis or other degradation reactions.
-
Photodegradation: The thiazole ring, being an aromatic heterocycle, may be susceptible to photodegradation, especially in the presence of aryl substituents.[3] Studies on other thiazole-containing compounds have shown that they can react with singlet oxygen upon photo-irradiation, leading to complex degradation products.[3]
To identify the specific degradation pathway, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions (acid, base, oxidation, heat, and light) and analyzing the degradation products.
Experimental Protocol: Forced Degradation Study
This protocol will help you identify the primary degradation pathways for your compound.
Materials:
-
1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine
-
High-purity water, acetonitrile, or other relevant solvent
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
Methodology:
-
Prepare a Stock Solution: Dissolve a known concentration of your compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Thermal Degradation: Heat a sample of the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose a sample of the stock solution to a light source (e.g., a photostability chamber).
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, or 72 hours), alongside a control sample stored under normal conditions.
-
Analysis: At each time point, withdraw an aliquot from each sample, neutralize the acidic and basic samples if necessary, and analyze by HPLC.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The conditions that cause the most significant degradation will point to the most likely instability pathways.
Strategies for Enhancing Solution Stability
Based on the potential degradation pathways, here are some strategies to enhance the stability of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine in solution.
pH Control
The stability of amines is often optimal within a specific pH range.[1] For primary amines, a slightly acidic pH (around 5) can be optimal for preventing some reactions like imine formation, though extreme acidity will protonate the amine, potentially affecting its desired properties.[4][5]
Recommendation:
-
Buffer Selection: Use a suitable buffer system to maintain the pH of your solution within an optimal range, which should be determined experimentally. Common pharmaceutical buffers include phosphate, citrate, and acetate buffers.[6]
Solvent Selection and Preparation
The choice of solvent can significantly impact stability.
Recommendations:
-
Aprotic Solvents: If compatible with your application, consider using aprotic solvents to minimize proton-transfer reactions.
-
Deoxygenated Solvents: For aqueous solutions, use water that has been deoxygenated by sparging with an inert gas or by boiling and cooling under an inert atmosphere.
-
Antioxidant Addition: For solvents prone to forming peroxides (e.g., ethers), ensure they are fresh and consider adding an antioxidant.
Use of Stabilizing Excipients
Several classes of excipients can be used to enhance the stability of amine-containing compounds.
| Excipient Class | Example(s) | Mechanism of Action | Reference(s) |
| Antioxidants | Ascorbic acid, Sodium metabisulfite, BHT | Inhibit oxidative degradation by neutralizing free radicals or being preferentially oxidized. | [1][2] |
| Chelating Agents | EDTA, Citric Acid | Sequester trace metal ions that can catalyze oxidative reactions. | [1][2] |
| Formaldehyde Scavengers | Meglumine, Glycine | React with and reduce the levels of formaldehyde and other reactive carbonyl species. | [7][8] |
| Amino Acids | Glycine, Arginine | Can enhance long-term stability through various mechanisms including pH buffering and antioxidant properties. | [] |
Storage and Handling
Proper storage and handling are crucial for maintaining the stability of your solution.
Recommendations:
-
Temperature: Store solutions at reduced temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of chemical degradation.[1]
-
Light Protection: Always store solutions in light-resistant containers.[1]
-
Inert Headspace: For long-term storage, consider flushing the headspace of the container with an inert gas before sealing.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting and enhancing the stability of your 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine solution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. admin.mantechpublications.com [admin.mantechpublications.com]
- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CA2826391C - Pharmaceutical formulations including an amine compound - Google Patents [patents.google.com]
Overcoming resistance to 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine in cancer cell lines
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine, hereafter referred to as MTP-ethanamine. This novel investigational compound is a potent and selective small molecule inhibitor designed to target key oncogenic signaling pathways. Our internal data indicate that MTP-ethanamine functions by inhibiting a critical upstream kinase in the PI3K/AKT/mTOR signaling cascade, leading to robust apoptosis in sensitive cancer cell lines.[1][2][3]
The PI3K/AKT/mTOR pathway is one of the most frequently hyperactivated signaling networks in human cancers, playing a central role in cell growth, proliferation, survival, and metabolism.[1][2][4] Its dysregulation is a key driver of tumorigenesis and therapeutic resistance.[1][3] MTP-ethanamine was developed to offer a new therapeutic strategy by targeting this critical axis.
However, as with many targeted therapies, cancer cells can develop resistance, a significant hurdle in both preclinical research and clinical settings.[5][6] This guide is designed to provide you with the foundational knowledge and practical troubleshooting protocols to identify, characterize, and potentially overcome resistance to MTP-ethanamine in your cancer cell line models.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of action for MTP-ethanamine?
A1: MTP-ethanamine is a selective kinase inhibitor that targets an upstream activator of the PI3K/AKT/mTOR pathway. By inhibiting this target, it prevents the downstream phosphorylation and activation of AKT, ultimately suppressing mTOR-mediated signaling and promoting apoptosis in cancer cells.[1][4][7]
Q2: How do I determine if my cell line is resistant to MTP-ethanamine?
A2: The most direct method is to compare the half-maximal inhibitory concentration (IC50) of your experimental cell line to that of the parental, sensitive cell line. A significant increase (typically >3-5 fold) in the IC50 value indicates the acquisition of resistance.[8][9] This is determined by performing a dose-response cell viability assay (e.g., MTS or CTG).
Q3: What are the common, high-level mechanisms of acquired resistance to kinase inhibitors like MTP-ethanamine?
A3: Resistance to kinase inhibitors is a well-documented phenomenon and typically falls into three main categories:[10][11][12][13]
-
On-Target Alterations: Genetic mutations or amplification of the drug's direct target can prevent the inhibitor from binding effectively.[10][11]
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway, thereby restoring pro-survival signals.[10][12]
-
Increased Drug Efflux: Overexpression of membrane proteins known as ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[14][15][16]
Q4: My cells were never sensitive to MTP-ethanamine. What is this called?
A4: This is known as intrinsic or de novo resistance. It means the cancer cells possess pre-existing characteristics (such as those listed in A3) that make them non-responsive to the drug from the outset.[5][6][10] The troubleshooting guides below are applicable for investigating both acquired and intrinsic resistance.
Part 2: Troubleshooting Guides & Investigational Workflows
This section provides detailed, step-by-step guidance for investigating the underlying cause of MTP-ethanamine resistance in your cell line models.
Problem 1: The IC50 of MTP-ethanamine in my cell line has increased significantly over time.
This classic sign of acquired resistance requires a systematic investigation to pinpoint the molecular mechanism.
The following diagram outlines a logical, step-wise approach to diagnosing the cause of resistance. Starting with the most common and direct mechanisms saves time and resources.
Caption: A decision-tree workflow for systematically investigating resistance mechanisms.
Protocol 1: Confirming the Resistant Phenotype (IC50 Determination)
Causality: Before investing in mechanistic studies, it is critical to quantitatively confirm the degree of resistance. This provides a baseline for all subsequent experiments.
Methodology:
-
Cell Seeding: Seed parental (sensitive) and putative resistant cells into separate 96-well plates at their empirically determined optimal density.
-
Treatment: After 24 hours, treat the cells with a 10-point serial dilution of MTP-ethanamine. A broad range (e.g., 1 nM to 50 µM) is recommended for the initial characterization. Include a vehicle-only (e.g., 0.1% DMSO) control.
-
Incubation: Incubate plates for a period equivalent to two-to-three cell doubling times (typically 48-72 hours).
-
Viability Assessment: Measure cell viability using a metabolic assay (e.g., MTS/XTT) or an ATP-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize viability data to the vehicle-treated control wells. Plot the normalized viability versus the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value.[17]
Data Interpretation:
| Cell Line | MTP-ethanamine IC50 (µM) | Resistance Index (RI) | Interpretation |
| Parental (e.g., MCF-7) | 0.5 | 1.0 | Sensitive |
| Resistant (e.g., MCF-7/MTP-R) | 12.5 | 25.0 | High-level acquired resistance |
| Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental)[9] |
Protocol 2: Investigating On-Target Mutations via Sanger Sequencing
Causality: A common mechanism of resistance to kinase inhibitors is the acquisition of mutations within the kinase domain of the target protein.[11][18] These mutations can sterically hinder drug binding or lock the kinase in an active conformation, rendering the inhibitor ineffective. Sanger sequencing is a reliable method for identifying such point mutations.[19][20][21]
Methodology:
-
RNA Extraction: Grow parental and resistant cells to ~80% confluency. Extract total RNA using a TRIzol-based or column-based method.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
PCR Amplification: Design primers flanking the coding sequence of the target kinase domain. Perform PCR using the synthesized cDNA as a template to amplify the region of interest.[22]
-
PCR Product Purification: Run the PCR product on an agarose gel to confirm the correct size. Purify the DNA from the gel or directly from the PCR reaction using a cleanup kit.
-
Sanger Sequencing: Submit the purified PCR product and corresponding forward and reverse sequencing primers to a sequencing facility.
-
Sequence Analysis: Align the sequencing results from the resistant cells against the sequence from the parental cells and the reference sequence (e.g., from NCBI). Look for single nucleotide polymorphisms (SNPs) that result in an amino acid change.
Protocol 3: Assessing Drug Efflux via a Functional Assay
Causality: Cancer cells can upregulate ABC transporters (like P-glycoprotein/MDR1/ABCB1) that function as molecular pumps, actively removing chemotherapeutic agents from the cytoplasm.[14][15][23] This reduces the intracellular drug concentration below the threshold required for efficacy.[14][24] A functional assay using a fluorescent substrate can directly measure this pump activity.
Methodology (Rhodamine 123 Efflux Assay):
-
Cell Preparation: Harvest parental and resistant cells and resuspend them in culture medium at a concentration of 1x10^6 cells/mL.
-
Dye Loading: Add Rhodamine 123 (a fluorescent substrate for many ABC transporters) to the cell suspension at a final concentration of 0.5-1.0 µg/mL.[25] Incubate for 30-60 minutes at 37°C to allow the dye to load into the cells.[26][27]
-
Control Group: For a control, co-incubate a parallel set of resistant cells with Rhodamine 123 and a known pan-ABC transporter inhibitor (e.g., Verapamil or PSC 833).[25][27] This will demonstrate whether any observed efflux is inhibitor-sensitive.
-
Wash: Pellet the cells by centrifugation, remove the supernatant, and wash twice with ice-cold PBS to remove extracellular dye.
-
Efflux Period: Resuspend the cell pellets in pre-warmed, dye-free medium (with and without the inhibitor for the control groups) and incubate at 37°C for 1-2 hours to allow for active efflux.[27][28]
-
Analysis: Pellet the cells one final time, resuspend in cold PBS, and immediately analyze the intracellular fluorescence using a flow cytometer.
Data Interpretation:
-
Sensitive Cells: Will exhibit high fluorescence, as they retain the Rhodamine 123.
-
Resistant Cells (with active efflux): Will show significantly lower fluorescence compared to parental cells, indicating the dye has been pumped out.
-
Resistant Cells + Inhibitor: Fluorescence should be restored to levels similar to or higher than the parental cells, confirming that the low fluorescence is due to active, inhibitable transport.
Protocol 4: Profiling Bypass Signaling Pathways via Western Blot
Causality: When MTP-ethanamine effectively blocks the PI3K/AKT pathway, cancer cells may adapt by upregulating parallel survival pathways, a phenomenon known as "bypass track" activation.[10] A common bypass mechanism involves the activation of the RAS/RAF/MEK/ERK pathway, which can also promote cell survival and proliferation.[29][30][31][32] Western blotting for key phosphorylated (activated) proteins in these pathways can reveal such a switch.
Caption: PI3K/AKT inhibition can lead to compensatory activation of the MEK/ERK pathway.
Methodology (Phospho-Protein Western Blot):
-
Experimental Setup: Culture parental and resistant cells. Treat both cell lines with either vehicle (DMSO) or MTP-ethanamine at the parental IC50 concentration for 2, 6, and 24 hours. This 2x2x3 experimental design is crucial for interpretation.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a fresh cocktail of protease and, critically, phosphatase inhibitors to preserve the phosphorylation status of proteins.[33][34][35]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.[34][36] (Note: Avoid using milk for blocking as its phosphoprotein content can cause high background).[34][36] Incubate separate blots overnight at 4°C with primary antibodies against:
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
A loading control (e.g., GAPDH or β-Actin)
-
-
Detection: Wash the membranes and incubate with the appropriate HRP-conjugated secondary antibodies. Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17][33]
Data Interpretation:
-
Parental Cells (Treated): You should observe a strong decrease in p-AKT levels with little to no change in p-ERK.
-
Resistant Cells (Treated): You will likely see that p-AKT is no longer effectively inhibited. Crucially, you may also observe a strong, sustained increase in p-ERK levels compared to both untreated resistant cells and treated parental cells. This "rewiring" to the ERK pathway is a hallmark of bypass activation.[30][37]
Part 3: Strategies to Overcome Resistance
Once a mechanism is identified, you can design rational experiments to overcome it.
-
If a Target Mutation is Found: Consider developing or sourcing a next-generation inhibitor designed to bind to the mutated kinase.
-
If Drug Efflux is Increased: Test the combination of MTP-ethanamine with a potent ABC transporter inhibitor to see if it restores cellular sensitivity.[14][38]
-
If a Bypass Pathway is Activated: The most promising strategy is combination therapy.[6] Combine MTP-ethanamine with a MEK inhibitor (e.g., Trametinib) or an ERK inhibitor. This dual blockade of both the primary and bypass pathways can often re-sensitize resistant cells.[38]
References
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PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC - NIH. National Institutes of Health. [Link]
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PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology. [Link]
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ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC. National Institutes of Health. [Link]
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ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC. National Institutes of Health. [Link]
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ABC Multidrug Transporters: Structure, Function and Role in Chemoresistance. TIBS. [Link]
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WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]
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PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities - PMC. National Institutes of Health. [Link]
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The MEK/ERK Network as a Therapeutic Target in Human Cancer. AACR Journals. [Link]
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Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC. National Institutes of Health. [Link]
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The role of ABC transporters in drug resistance, metabolism and toxicity. Solvo Biotechnology. [Link]
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ABC transporters and the hallmarks of cancer: roles in cancer aggressiveness beyond multidrug resistance. Nature. [Link]
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Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]
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Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. ASCO Publications. [Link]
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PI3K/AKT/mTOR pathway. Wikipedia. [Link]
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Development of Drug-resistant Cell Lines for Experimental Procedures - PMC. National Institutes of Health. [Link]
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Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Cyagen. [Link]
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ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC. National Institutes of Health. [Link]
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Mechanisms of Acquired Resistance to Targeted Cancer Therapies. Medscape. [Link]
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ERK/MAPK signalling pathway and tumorigenesis - PMC. National Institutes of Health. [Link]
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Mechanisms of acquired resistance to tyrosine kinase inhibitors. ResearchGate. [Link]
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Mechanisms of acquired resistance to TKIs. ResearchGate. [Link]
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Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays. PLOS. [Link]
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Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC. National Institutes of Health. [Link]
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The mechanism of acquired resistance to irreversible EGFR tyrosine kinase inhibitor-afatinib in lung adenocarcinoma patients. Oncotarget. [Link]
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Mutation Analysis of the Kinase Domain of the BCR-ABL Fusion Protein. Canada's Drug Agency. [Link]
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Ways to generate drug-resistant cancer cell lines?. ResearchGate. [Link]
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Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance. Johns Hopkins University. [Link]
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In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. Frontiers. [Link]
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Efflux of Rhodamine From CD56+ Cells as a Surrogate Marker for Reversal of P-Glycoprotein–Mediated Drug Efflux by PSC 833. ASH Publications. [Link]
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The rhodamine 123 efflux as a functional test for the P-gp pump in Namalwa. ResearchGate. [Link]
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Next-generation sequencing for BCR-ABL1 kinase domain mutation testing in patients with chronic myeloid leukemia: a position paper - PMC. National Institutes of Health. [Link]
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Understanding Drug Resistance in Cancer Treatments. Hope and Healing Cancer Services. [Link]
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Why Do Cancer Treatments Stop Working? Overcoming Treatment Resistance. National Cancer Institute. [Link]
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BCR-ABL Kinase Domain Mutations/ABL Sequencing (Qualitative). Molecular Pathology Laboratory Network, Inc.. [Link]
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Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC. National Institutes of Health. [Link]
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Is rhodamine 123 an appropriate fluorescent probe to assess P-glycoprotein mediated multidrug resistance in vinblastine-resistan. SciSpace. [Link]
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(PDF) Next-generation sequencing for BCR-ABL1 kinase domain mutation testing in patients with chronic myeloid leukemia: A position paper. ResearchGate. [Link]
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BCR::ABL1 Kinase Domain mutation screen. Cancer Genetics and Genomics Laboratory. [Link]
-
Understanding Drug Resistance in Cancer. National Foundation for Cancer Research. [Link]
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Reducing off-target effects of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine in cellular assays
Technical Support Center: Troubleshooting VHL-Recruiting PROTACs Optimizing Cellular Assays Using the 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine Moiety
Welcome to the PROTAC Developer Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and experimental challenges associated with the 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine moiety. This chemical group serves as the critical right-hand side (RHS) anchor for recruiting the von Hippel-Lindau (VHL) E3 ligase in targeted protein degradation workflows.
While this moiety is highly effective, its misuse in cellular assays can lead to confounding off-target effects. This guide synthesizes field-proven troubleshooting strategies, focusing on the causality behind molecular behaviors to help you design self-validating experiments.
Frequently Asked Questions (FAQs): Mechanistic Insights
Q1: Why do my cells show hypoxia-like signaling (HIF-1α stabilization) during PROTAC treatment in normoxic conditions? A: This is the most common "on-target" off-target effect. The 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine moiety is rationally designed to bind the hydroxyproline-binding pocket of VHL[1]. Endogenously, VHL's primary role is to ubiquitinate Hypoxia-Inducible Factor 1-alpha (HIF-1α) for proteasomal degradation. When your PROTAC concentration exceeds the threshold required for ternary complex formation (typically >10 µM), the molecules saturate VHL and act as binary inhibitors[1]. This competitive antagonism prevents HIF-1α recruitment, leading to its abnormal stabilization, nuclear translocation, and the transcription of hypoxia-response genes[2]. Solution: Always perform a wide dose-response assay to identify the optimal degradation concentration (usually 10 nM - 1 µM) and strictly avoid exceeding the hook effect threshold.
Q2: My quantitative proteomics data shows degradation of unintended proteins. Is the thiazole moiety binding to off-target kinases? A: No. Extensive chemoproteomic profiling has demonstrated that the isolated VHL ligand (VH032 and its derivatives) is highly selective, exhibiting negligible off-target binding against >100 cellular kinases and GPCRs, even at concentrations up to 50 µM[1]. Instead, off-target degradation is typically driven by the PROTAC's linker and warhead creating a "neo-interface"[3]. The PROTAC acts as a molecular glue, stabilizing an unintended ternary complex between VHL and a bystander protein[3]. Solution: Alter the linker length, rigidity, or attachment chemistry to introduce steric clashes specifically at the neo-interface without disrupting the desired Protein of Interest (POI) ternary complex.
Q3: How does the "Hook Effect" exacerbate off-target toxicity? A: The hook effect occurs when high compound concentrations drive the formation of binary complexes (PROTAC-VHL and PROTAC-POI) rather than the productive ternary complex (VHL-PROTAC-POI). This halts POI degradation but maximizes VHL occupancy, severely exacerbating the HIF-1α stabilization described in Q1.
Quantitative Data Summary
Understanding the concentration-dependent behavior of the 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine moiety is critical for assay design.
| Concentration Range | Molecular Behavior | Phenotypic Outcome | Risk of Off-Target Effects |
| 1 nM - 1 µM | Ternary Complex Formation | Optimal POI Degradation | Low (Ideal assay window) |
| 1 µM - 10 µM | Hook Effect Onset | Reduced POI Degradation | Moderate (Binary complexes form) |
| > 10 µM | VHL Saturation | HIF-1α Stabilization[1] | High (Hypoxia signaling)[2] |
| > 50 µM | Non-specific Interactions | Potential Cytotoxicity[1] | Very High |
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness in your data, every troubleshooting protocol must contain internal controls that validate the assay's mechanism.
Protocol A: Global TMT-Proteomics for Off-Target Profiling
Causality & Self-Validation: To distinguish between true off-target degradation (VHL-mediated neo-interfaces) and general compound toxicity, this protocol incorporates a free-ligand competition arm. If a bystander protein is degraded via a VHL neo-interface, pre-treatment with the free VHL ligand will rescue its expression, internally validating the mechanism.
-
Cell Treatment: Seed cells in three arms: (1) Vehicle control, (2) PROTAC at optimal degradation concentration (e.g., 100 nM), and (3) Pre-treatment with 10 µM free VHL ligand (VH032) for 2 hours followed by 100 nM PROTAC.
-
Lysis & Digestion: Lyse cells in 8M urea buffer. Reduce, alkylate, and digest proteins using Trypsin/Lys-C.
-
TMT Labeling: Label the resulting peptides with Tandem Mass Tag (TMT) isobaric labels for multiplexed quantitative comparison.
-
LC-MS/MS & Analysis: Analyze via high-resolution mass spectrometry. Identify proteins downregulated in Arm 2 but rescued in Arm 3. These are your true VHL-dependent off-targets.
Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Causality & Self-Validation: CETSA isolates target engagement from the downstream ubiquitination machinery. By including a biologically inactive epimer (e.g., a cis-hydroxyproline VHL ligand) as a negative control, the assay self-validates that any observed thermal shift is due to specific, stereochemically correct binding rather than non-specific lipophilic accumulation.
-
Incubation: Treat live cells with the PROTAC, the cis-epimer control, or vehicle for 1 hour.
-
Thermal Profiling: Aliquot cell suspensions into PCR tubes and heat across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature.
-
Lysis & Detection: Lyse cells via freeze-thaw cycles. Centrifuge to pellet precipitated (denatured) proteins. Analyze the soluble fraction via Western blot for VHL and your POI. A shift in the melting curve (Tm) confirms target engagement.
Pathway & Logic Visualization
The following diagram illustrates the mechanistic divergence between successful POI degradation, linker-driven bystander degradation, and concentration-driven hypoxia signaling.
Mechanism of on-target degradation vs. off-target hypoxia and bystander effects in VHL PROTACs.
References
-
Title: Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders Source: nih.gov URL: [Link]
-
Title: VHL ligand binding increases intracellular level of VHL Source: biorxiv.org URL: [Link]
-
Title: Context matters: E3 ligase–ligand pairing strategies for optimized PROTAC performance Source: oup.com URL: [Link]
Sources
Optimizing dosage and administration route for in vivo studies of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine
Welcome to the technical support guide for researchers working with the novel compound 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine. This document provides a comprehensive resource for optimizing dosage and administration routes for in vivo studies. It is structured in a question-and-answer format to directly address potential challenges and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine to consider for in vivo studies?
A1: Understanding the physicochemical properties of a compound is the foundational step in designing successful in vivo experiments. For 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine, key parameters include:
-
Molecular Formula: C₁₂H₁₄N₂S[1]
-
Molecular Weight: 218.32 g/mol [1]
-
Predicted LogP (XLogP3): 2.3[1] This value suggests the compound is moderately lipophilic. Lipophilic drugs often face challenges with aqueous solubility but may have good membrane permeability.[2]
-
Form: It is commonly available as a solid, often as a hydrochloride (HCl) salt (C₁₂H₁₅ClN₂S, MW: 254.78).[3][4] The salt form is typically used to improve aqueous solubility and stability.[5]
A summary of these properties is provided in Table 1.
Table 1: Physicochemical Properties of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine and its HCl salt.
| Property | Value (Free Base) | Value (HCl Salt) | Source(s) |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₄N₂S | C₁₂H₁₅ClN₂S | [1][3] |
| Molecular Weight | 218.32 g/mol | 254.78 g/mol | [1][3] |
| Predicted LogP | 2.3 | Not available | [1] |
| Physical Form | Not specified | Solid | |
Q2: I am observing poor efficacy of my compound in vivo despite promising in vitro results. What could be the issue?
A2: This is a common challenge in drug development, often termed the in vitro-in vivo disconnect. A primary reason for this discrepancy is often poor bioavailability due to low aqueous solubility.[6] A hydrophobic molecule may not be effectively absorbed into the systemic circulation when administered, leading to reduced exposure at the target site and, consequently, diminished efficacy.[6][7] It is crucial to develop an appropriate formulation to enhance solubility and absorption.[8][9]
Q3: What are the initial steps to select an appropriate administration route for this compound?
A3: The choice of administration route depends on the physicochemical properties of the drug, the desired site of action, and the required onset and duration of effect.[10] For a novel small molecule like 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine, a logical approach is as follows:
-
Evaluate Physicochemical Properties: Its moderate lipophilicity (predicted LogP of 2.3) suggests that oral administration could be viable, but solubility might be a limiting factor.[1][2]
-
Consider the Research Goal: For initial efficacy and toxicity studies, parenteral routes like intravenous (IV) or intraperitoneal (IP) injection are often preferred.[11][12] These routes bypass first-pass metabolism in the liver and ensure the entire dose reaches systemic circulation, providing a clear understanding of the compound's intrinsic activity.[11][13]
-
Ease of Administration: For rodents, common routes include oral gavage (PO), intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) injection.[14] IP and SC injections are generally easier to perform consistently than IV injections.[12][14]
The following diagram illustrates a decision-making workflow for selecting an administration route.
Caption: Decision workflow for selecting an in vivo administration route.
Q4: What are some recommended formulations for administering this compound if it has poor aqueous solubility?
A4: For poorly soluble compounds, several formulation strategies can be employed to improve bioavailability.[7][8][9] Given the compound's structure, the following approaches are recommended starting points:
-
Co-solvent Systems: A common strategy is to first dissolve the compound in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with a vehicle suitable for injection.[6][15] A typical vehicle might consist of PEG300, Tween® 80, and saline or water.[15] It is critical to keep the final DMSO concentration low (ideally ≤5-10%) to minimize toxicity.[6][15]
-
Suspensions: For oral or intraperitoneal administration, a suspension can be prepared using agents like Carboxymethylcellulose sodium (CMC-Na).[15][16]
-
Cyclodextrin Complexation: Cyclodextrins, such as SBE-β-CD (Sulfobutylether-β-cyclodextrin), can form inclusion complexes with hydrophobic drugs, significantly increasing their aqueous solubility.[7][8][16] A formulation could involve dissolving the compound in DMSO and then diluting this stock into an aqueous solution of SBE-β-CD.[16]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: The compound precipitates out of solution during formulation or upon administration.
| Potential Cause | Troubleshooting Step |
| Poor Solubility | The solubility of the compound in the chosen vehicle is insufficient. Ensure you are using a recommended formulation for poorly soluble compounds, such as a co-solvent system or a cyclodextrin-based vehicle.[6][16] Gentle heating or sonication may aid dissolution, but be cautious of compound degradation.[16] |
| Incorrect Solvent Ratios | Strictly adhere to validated solvent ratios. For multi-component systems, add components sequentially while mixing vigorously (e.g., vortexing) to avoid localized concentration spikes that can cause precipitation.[6][15] |
| pH Shift | If you are using the HCl salt form, diluting it into a neutral pH buffer can cause the free base to precipitate. Ensure the final pH of your formulation maintains the compound's solubility. Using pH-modifying excipients might be necessary.[8] |
| Low-Quality Reagents | Use high-purity, sterile solvents and excipients intended for in vivo use. Impurities can act as nucleation sites for precipitation. |
Problem 2: Inconsistent or no therapeutic effect observed in vivo.
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability | The compound is not being absorbed effectively. Consider the administration route; intraperitoneal injection may offer higher bioavailability than oral gavage for poorly soluble compounds.[16] It is highly recommended to conduct a pilot pharmacokinetic (PK) study to measure plasma concentrations of the compound over time to assess drug exposure. |
| Suboptimal Dosing | The dose may be too low to elicit a therapeutic response. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose for your specific animal model.[16] Dosage can be influenced by factors like age, sex, and body weight of the animal.[17][18] |
| Rapid Metabolism/Clearance | The compound may be rapidly metabolized by the liver (first-pass effect if given orally) or cleared by the kidneys.[13][19] This would result in a short half-life. A PK study is essential to determine the compound's half-life.[19] If clearance is too rapid, you may need to increase the dosing frequency or consider a different administration route.[20] |
| Formulation Instability | Prepare formulations fresh before each use and visually inspect for any precipitation.[15] An unstable formulation can lead to inconsistent dosing. |
Problem 3: Adverse effects or toxicity observed in the animal model.
| Potential Cause | Troubleshooting Step |
| Vehicle Toxicity | High concentrations of organic solvents like DMSO can be toxic.[15] Always include a vehicle-only control group in your experiment to assess the effects of the formulation itself. If vehicle toxicity is suspected, reduce the solvent concentration or explore alternative, less toxic vehicles. |
| On-target Toxicity | The compound may be causing toxicity due to its intended mechanism of action affecting normal physiological processes. Reduce the dose and/or the frequency of administration. Monitor animals closely for signs of distress, weight loss, or other adverse effects. |
| Off-target Effects | At higher concentrations, the compound may have unintended biological effects. A dose-response study is crucial to identify a therapeutic window where efficacy is achieved with minimal toxicity. |
Experimental Protocols
Protocol 1: Preparation of a Formulation for Intraperitoneal (IP) Injection (Co-solvent/Cyclodextrin System)
This protocol is a general guideline and should be optimized for 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine.
Materials:
-
1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine HCl
-
DMSO, sterile, cell culture grade
-
SBE-β-CD (e.g., Captisol®)
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. Ensure it is fully dissolved. This may require stirring or gentle warming. Allow the solution to cool to room temperature.
-
Prepare Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 20 mg/mL). Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.
-
Prepare Final Formulation: To prepare the final dosing solution, slowly add 1 part of the compound/DMSO stock solution to 9 parts of the 20% SBE-β-CD in saline solution while vortexing.
-
Example: To make 1 mL of a 2 mg/mL final solution, add 100 µL of the 20 mg/mL stock to 900 µL of the 20% SBE-β-CD solution.
-
-
Final Inspection: The final solution should be clear and free of precipitates. Prepare this formulation fresh before each injection.
Caption: Workflow for preparing an IP injection formulation.
Protocol 2: Administration via Oral Gavage (PO) in Mice/Rats
Materials:
-
Formulated compound (e.g., suspension in 0.5% CMC-Na)
-
Appropriately sized gavage needle (ball-tipped)
-
Syringe
Procedure:
-
Animal Restraint: Safely and effectively restrain the animal. Proper handling is crucial to prevent injury to the animal and the researcher.[14][21]
-
Measure Needle Depth: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.
-
Administration:
-
Insert the ball tip of the needle into the animal's mouth, passing over the tongue.[14]
-
Gently advance the needle along the roof of the mouth until it passes into the esophagus. The needle should pass easily without resistance.[21]
-
CRITICAL: If the animal gasps, chokes, or if you feel resistance, immediately stop and remove the needle, as it may have entered the trachea.[14][21]
-
Once the needle is correctly positioned in the stomach, administer the substance slowly.
-
-
Post-Administration: Remove the needle carefully and return the animal to its cage. Monitor the animal for any signs of distress.
References
-
Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 915-925. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability, 8, 212. [Link]
-
Vemula, V. R. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. (2017). Walsh Medical Media. [Link]
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Route of administration. (n.d.). In Wikipedia. Retrieved March 15, 2026, from [Link]
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Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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Factors Affecting Drug Dosage. (n.d.). Scribd. [Link]
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Thoer, H. (2023). Factors Influencing Drug Dosage is a Significant Part of Pharmaceutical Management. Journal of Basic and Clinical Pharmacy, 14(5), 309-310. [Link]
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What factors influence drug distribution? (n.d.). Creative Bioarray. [Link]
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What factors influence drug half-life in vivo? (2025, May 29). Patsnap Synapse. [Link]
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Systematic Review On Thiazole And Its Applications. (n.d.). World Journal of Pharmaceutical Research. [Link]
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Drug Development and Alternative Routes of Administration. (n.d.). BioPharma Services Inc. [Link]
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Alghareeb, M., & Al-Bidhany, S. (2023). Medication Routes of Administration. In StatPearls. StatPearls Publishing. [Link]
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Routes Of Drug Administration. (n.d.). SlideShare. [Link]
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Factors to Consider in Designing the Drug Dosage Regimen. (2023). Longdom Publishing. [Link]
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Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (2024). ResearchGate. [Link]
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Thiazole Ring—A Biologically Active Scaffold. (2020). Molecules, 25(19), 4541. [Link]
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Manual Restraint and Common Compound Administration Routes in Mice and Rats. (2012). Journal of Visualized Experiments, (67), e2771. [Link]
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Manual Restraint and Common Compound Administration Routes in Mice and Rats. (2012). PMC. [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7351. [Link]
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Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules, 27(17), 5594. [Link]
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(S)-1-(4-(4Methylthiazol-5-yl)phenyl)ethan-1-amine HCl. (n.d.). American Elements. [Link]
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(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine. (n.d.). PubChem. [Link]
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Pharmacokinetics of a new antitumor agent, 1-[3-(Furo[3,2-C]quinolin-4-ylamino)phenyl]-ethanoe-O-methyl-oxime, in rat using a high performance liquid chromatography method. (n.d.). Journal of Food and Drug Analysis. [Link]
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Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. (n.d.). University of Nottingham. [Link]
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Technical Support Center: Enhancing Oral Bioavailability of Phenylthiazole Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and overcoming the poor oral bioavailability often associated with phenylthiazole derivatives. This document is structured to provide actionable insights and detailed experimental protocols, moving from frequently asked questions to in-depth troubleshooting guides.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and misconceptions surrounding the oral bioavailability of phenylthiazole-based compounds.
Q1: Why do many phenylthiazole derivatives exhibit poor oral bioavailability?
A1: The challenges with phenylthiazole derivatives often stem from a combination of factors. Their complex, often rigid, structures can lead to high crystalline lattice energy and consequently, poor aqueous solubility.[1][2] Many are also lipophilic, which, while beneficial for membrane permeation, can be detrimental if solubility in the gastrointestinal (GI) fluids is the rate-limiting step for absorption.[1][3][4] Furthermore, some derivatives may be substrates for efflux transporters or undergo significant first-pass metabolism.[5][6][7]
Q2: What is the first experimental step I should take to investigate the poor oral bioavailability of my phenylthiazole compound?
A2: A crucial first step is to thoroughly characterize the physicochemical properties of your compound. This includes determining its aqueous solubility at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8), its lipophilicity (LogP/LogD), and its solid-state characteristics (e.g., crystallinity vs. amorphous nature).[4][8] This foundational data will help you identify the primary bottleneck—whether it's a solubility, permeability, or metabolic issue.
Q3: Is there a "one-size-fits-all" solution for improving the bioavailability of these compounds?
A3: No, the strategy for enhancing oral bioavailability must be tailored to the specific challenges presented by your compound. A solubility-limited compound will require different formulation approaches than one that is rapidly metabolized or subject to high efflux.[3][8] Therefore, a systematic, data-driven approach is essential.
Q4: When should I consider a prodrug approach?
A4: A prodrug strategy is particularly useful when you need to transiently modify the physicochemical properties of the parent drug to overcome a specific absorption barrier.[9][10][11][12] For instance, if your phenylthiazole derivative has poor aqueous solubility due to a specific functional group, you could create a more soluble prodrug by adding a polar moiety like a phosphate ester.[10] This moiety is then cleaved in vivo to release the active drug.[9][13] Similarly, if poor permeability is the issue, a more lipophilic prodrug might be beneficial.[10][11]
Q5: Are nanotechnology-based formulations always a better option?
A5: Nanotechnology offers powerful tools for enhancing bioavailability, such as increasing the surface area for dissolution and improving absorption.[14][15][16][17] However, these formulations can be more complex and costly to develop and manufacture.[4] It's crucial to weigh the potential benefits against the added complexity. For some compounds, simpler approaches like solid dispersions or lipid-based formulations may be sufficient and more practical.[3][4][18]
Section 2: Troubleshooting Guides
This section provides detailed guidance for addressing specific experimental challenges encountered when working to improve the oral bioavailability of phenylthiazole derivatives.
Troubleshooting Issue 1: My Phenylthiazole Derivative Has Extremely Low Aqueous Solubility.
Low aqueous solubility is a common and significant hurdle for many phenylthiazole compounds.[2] This often leads to poor dissolution in the GI tract, which is a prerequisite for absorption.[1][3][4]
Initial Assessment:
-
Confirm Solubility: Determine the equilibrium solubility in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)).
-
Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to understand the crystalline nature of your compound.
Potential Solutions & Experimental Protocols:
-
Amorphous Solid Dispersions (ASDs): Converting a crystalline drug to an amorphous state can significantly enhance its solubility and dissolution rate.[19][20][21][22][23]
-
Causality: The amorphous form lacks the highly ordered crystal lattice of the crystalline form, meaning less energy is required for the molecules to dissolve.[22] Polymeric carriers are used to stabilize the amorphous drug and prevent recrystallization.[20][22]
Experimental Workflow: ASD Screening
Workflow for screening amorphous solid dispersions.
-
-
Lipid-Based Formulations: For lipophilic phenylthiazole derivatives, lipid-based drug delivery systems (LBDDS) can improve oral bioavailability by enhancing solubilization in the GI tract.[18][24][25][26][27]
-
Causality: These formulations present the drug to the GI tract in a solubilized state, bypassing the dissolution step.[24][25] They can also facilitate lymphatic transport, which avoids first-pass metabolism in the liver.[18]
Table 1: Common Lipid-Based Formulation Strategies
-
| Formulation Type | Composition | Mechanism of Action |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Oils, surfactants, and co-solvents | Form a fine oil-in-water emulsion upon gentle agitation in GI fluids, increasing the surface area for drug absorption.[3][24] |
| Self-Microemulsifying Drug Delivery Systems (SMEDDS) | Oils, surfactants, and co-solvents | Similar to SEDDS but form a thermodynamically stable microemulsion with smaller droplet sizes.[24] |
| Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) | Solid lipids, surfactants, and co-surfactants | Encapsulate the drug in a solid lipid matrix, providing controlled release and protection from degradation.[18] |
Troubleshooting Issue 2: My Phenylthiazole Derivative Shows Poor Permeability Across Intestinal Epithelium.
Even with adequate solubility, a compound may exhibit poor oral bioavailability if it cannot efficiently permeate the intestinal membrane.
Initial Assessment:
-
In Vitro Permeability Assay: The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal drug absorption.[28][29][30]
Experimental Protocol: Caco-2 Permeability Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your compound.
-
Cell Culture: Culture Caco-2 cells on Transwell™ inserts for 21-24 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[29]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value of ≥240 ohms·cm² is generally considered acceptable.[31]
-
Bidirectional Transport Study:
-
Apical to Basolateral (A→B) Transport: Add the test compound to the apical (donor) side and measure its appearance in the basolateral (receiver) side over time.[28][29]
-
Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral (donor) side and measure its appearance in the apical (receiver) side.[28][29]
-
-
Sample Analysis: Quantify the concentration of the compound in the donor and receiver compartments at various time points using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: rate of drug appearance in the receiver compartment
-
A: surface area of the Transwell™ membrane
-
C0: initial concentration in the donor compartment
-
-
-
Calculate Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[28]
-
Potential Solutions:
-
Prodrug Approach: As mentioned earlier, modifying the parent drug to create a more lipophilic prodrug can enhance its permeability.[10][11][12]
-
Use of Permeation Enhancers: Certain excipients can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular drug transport. However, this approach requires careful consideration of potential toxicity.
-
Inhibition of Efflux Transporters: If your compound is identified as a substrate for efflux transporters (e.g., P-gp), co-administration with a known inhibitor can increase its intracellular concentration and subsequent absorption.[5][32][33]
Troubleshooting Issue 3: My Phenylthiazole Derivative Undergoes Extensive First-Pass Metabolism.
First-pass metabolism refers to the metabolism of a drug in the gut wall and liver before it reaches systemic circulation, which can significantly reduce its bioavailability.[6][7][34][35][36]
Initial Assessment:
-
In Vitro Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its intrinsic clearance.
-
In Vivo Pharmacokinetic (PK) Studies: Compare the Area Under the Curve (AUC) following oral and intravenous (IV) administration to calculate absolute bioavailability.[37][38][39][40] A low oral bioavailability despite good solubility and permeability is indicative of high first-pass metabolism.
Potential Solutions:
-
Prodrug Design: A prodrug can be designed to mask the metabolic site of the parent drug, preventing its degradation during first-pass metabolism.[9][13]
-
Alternative Routes of Administration: For drugs with very high first-pass metabolism, alternative routes that bypass the liver, such as sublingual, buccal, or transdermal delivery, may be considered.[36]
-
Formulation Strategies:
-
Lipid-Based Formulations: As previously discussed, LBDDS can promote lymphatic transport, which bypasses the portal circulation and thus reduces first-pass metabolism in the liver.[18]
-
Nanotechnology: Encapsulating the drug in nanoparticles can protect it from metabolic enzymes in the GI tract and liver.[16][41]
-
Diagram: Factors Influencing Oral Bioavailability
Key factors and strategies for bioavailability enhancement.
Section 3: In Vivo Evaluation
Ultimately, the success of any bioavailability enhancement strategy must be confirmed through in vivo pharmacokinetic studies in a relevant animal model.[37][38]
Key Pharmacokinetic Parameters to Assess:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, which reflects the total drug exposure.
-
F (%): Absolute oral bioavailability, calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
By systematically addressing the underlying causes of poor oral bioavailability and employing the appropriate formulation and chemical modification strategies, researchers can significantly improve the therapeutic potential of promising phenylthiazole derivatives.
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Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions - SCIRP. (n.d.). SCIRP. Retrieved March 15, 2026, from [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. Retrieved March 15, 2026, from [Link]
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Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. (2024, May 30). Walsh Medical Media. Retrieved March 15, 2026, from [Link]
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Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]
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Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations. (2024, August 29). MDPI. Retrieved March 15, 2026, from [Link]
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AMORPHOUS SOLID DISPERSIONS - Increasing Solubility From API to Tablets. (2019, April 21). Hovione. Retrieved March 15, 2026, from [Link]
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Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat. (n.d.). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]
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A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. (2024, June 24). ScienceDirect. Retrieved March 15, 2026, from [Link]
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First-Pass Metabolism and Its Effect on Bioavailability. (2025, April 23). OSF. Retrieved March 15, 2026, from [Link]
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The Role of Intestinal Efflux Transporters In Drug Absorption. (n.d.). MilliporeSigma. Retrieved March 15, 2026, from [Link]
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Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. (2022, June 22). BioIVT. Retrieved March 15, 2026, from [Link]
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First-pass effect. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). Retrieved March 15, 2026, from [Link]
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Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. (n.d.). Drug Interactions. Retrieved March 15, 2026, from [Link]
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Nanoparticle tools for maximizing oral drug delivery. (2025, June 16). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]
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Biphenylthiazole Antibiotics with an Oxadiazole Linker: An Approach to Improve Physicochemical Properties and Oral Bioavailability. (n.d.). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]
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Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release. (2024, January 29). Hilaris Publisher. Retrieved March 15, 2026, from [Link]
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Nanotechnology-based drug delivery systems for treatment of oral cancer: a review. (2014, August 8). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]
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Study of First-Pass Metabolism and its Uses. (n.d.). Walsh Medical Media. Retrieved March 15, 2026, from [Link]
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Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. (2024, July 23). Frontiers. Retrieved March 15, 2026, from [Link]
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DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform. Retrieved March 15, 2026, from [Link]
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Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. (2021, June 29). Bentham Science Publishers. Retrieved March 15, 2026, from [Link]
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Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals. (2015, February 11). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]
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Advancements in Nanotechnology-Based Drug Delivery Systems for Oral Healthcare: From Traditional Practices to Personalized Medicine: A REVIEW. (2025, January 14). Journal of Pharmaceutical Research and Reports. Retrieved March 15, 2026, from [Link]
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Biphenylthiazole antibiotics with an oxadiazole linker: An approach to improve physicochemical properties and oral bioavailability. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]
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In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques. (2017, September 11). SciSpace. Retrieved March 15, 2026, from [Link]
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In-Vivo Pharmacokinetics Study of Exemestane Hydrochloride Self-nanoemulsifying Drug Delivery Systems via Oral Route. (2022, September 17). Preprints.org. Retrieved March 15, 2026, from [Link]
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First Pass Effect | Drug Metabolism & Pharmacology - Lesson. (n.d.). Study.com. Retrieved March 15, 2026, from [Link]
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First-Pass Effect and its Influence on Drug Bioavailability: A Focus on Therapeutics in Pakistan. (2026, February 13). Preprints.org. Retrieved March 15, 2026, from [Link]
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How to Conduct a Bioavailability Assessment? (n.d.). Creative Bioarray. Retrieved March 15, 2026, from [Link]
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Biphenylthiazole antibiotics with an oxadiazole linker: An approach to improve physicochemical properties and oral bioavailability. (2018, January 1). PubMed. Retrieved March 15, 2026, from [Link]
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Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties. (2024, June 4). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]
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An Investigation of Phenylthiazole Antiflaviviral Agents. (n.d.). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]
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Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions to help you navigate the challenges of achieving consistent and reproducible results in your biological assays. As a chiral amine with a thiazole moiety, this compound presents unique considerations that will be addressed herein.
Part 1: Foundational Knowledge and Compound Properties
Before delving into troubleshooting, it is crucial to have a solid understanding of the compound you are working with. 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine is a small molecule with the following key characteristics:
| Property | Value | Source |
| Chemical Formula | C12H14N2S | [1][2] |
| Molecular Weight | 218.32 g/mol | [1] |
| Chirality | Contains a stereocenter at the ethylamine carbon | |
| Appearance | Typically a solid | |
| Purity | Commercially available, typically ≥95% | |
| Storage | Recommended at 2-8°C in an inert atmosphere |
The presence of a thiazole ring and a chiral center are critical features that can influence its biological activity and behavior in assays. Thiazole-containing compounds are known to be biologically active in various contexts, including as kinase inhibitors.[3][4][5] However, they can also be prone to non-specific interactions, acting as "frequent hitters" or Pan-Assay Interference Compounds (PAINS). The chirality of the molecule means that the two enantiomers, (S) and (R), may have significantly different biological activities, and the enantiomeric purity of your sample can be a major source of variability.[6][7][8]
Part 2: Troubleshooting Guides in a Q&A Format
This section is structured to address specific issues you may encounter during your experiments.
Issue 1: High Variability in Potency (e.g., IC50) Between Experiments
Question: "My IC50 values for 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine in my kinase assay are fluctuating significantly between runs. What could be the cause?"
Answer: High variability in potency is a common challenge with small molecules and can stem from several factors. Let's break down the potential causes and solutions in a systematic way.
Caption: Troubleshooting workflow for inconsistent IC50 results.
Detailed Steps:
-
Compound Integrity and Concentration:
-
Purity: The stated purity on the vial (e.g., 95%) means 5% are impurities which could interfere with your assay. If possible, verify the purity of your compound batch via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Stock Solution: Always prepare fresh stock solutions from solid material for each experiment, or at least use aliquots that have not undergone multiple freeze-thaw cycles. Store stock solutions at -20°C or -80°C in an appropriate solvent like DMSO.
-
Concentration Verification: An error in weighing the compound or in pipetting can lead to incorrect stock concentrations. While direct concentration measurement can be challenging, ensuring complete dissolution and using calibrated equipment is crucial.
-
-
Compound Behavior in Assay Media:
-
Solubility: Poor aqueous solubility is a frequent cause of inconsistent results. A compound that precipitates out of solution will have a lower effective concentration.
-
Protocol for Solubility Assessment: Prepare your highest assay concentration in the final assay buffer. After a brief incubation under assay conditions, centrifuge the solution at high speed (>14,000 x g) for 20 minutes. The presence of a pellet indicates precipitation.
-
-
Stability: The compound may not be stable in your assay buffer over the course of the experiment.
-
Protocol for Stability Assessment: Prepare the compound in your assay buffer and incubate under the same conditions as your experiment. At different time points (e.g., 0, 2, 4, 24 hours), analyze the solution by HPLC to check for degradation products.
-
-
-
Assay Conditions and Cell Health (for cell-based assays):
-
Cell Passage Number: Use cells within a consistent and low passage number range to minimize biological variability.
-
Seeding Density: Ensure uniform cell seeding density and that cells are in the logarithmic growth phase. Overly confluent or sparse cells can respond differently to treatment.
-
Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically <0.5%). Always include a vehicle control.
-
-
Potential for Non-Specific Activity:
-
Aggregation: Some small molecules can form aggregates in aqueous solutions that non-specifically inhibit enzymes. This can be tested by including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer. A significant decrease in potency in the presence of the detergent suggests aggregation.
-
Promiscuity: As a thiazole-containing compound, there is a possibility of it being a "frequent hitter." Consider performing counter-screens against unrelated targets to assess its specificity.
-
Issue 2: Complete Loss of Activity or Unexpected Inactivity
Question: "My compound, 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine, was initially active, but now I'm not seeing any effect in my cytotoxicity assay. What should I do?"
Answer: A sudden loss of activity can be alarming, but it's often traceable to a few key areas.
Caption: Systematic approach to troubleshooting loss of compound activity.
Detailed Steps:
-
Verify Stock Solution Integrity:
-
The most common culprit for loss of activity is a degraded stock solution. As a first step, always prepare a fresh stock solution from the solid compound and repeat the experiment.
-
Review your storage procedures. Has the stock solution been exposed to light or elevated temperatures? Have you subjected it to multiple freeze-thaw cycles?
-
-
Check Your Experimental Protocol:
-
Have any of your reagents, such as cell culture media or assay kits, changed recently (e.g., a new lot number)?
-
Double-check all calculations and dilutions to ensure you are adding the correct final concentration of the compound to your assay.
-
Confirm that incubation times and other experimental parameters are consistent with your original, successful experiments.
-
-
Re-evaluate Your Target and System:
-
In cell-based assays, cell lines can change over time with continuous passaging, potentially leading to resistance or changes in target expression.
-
If you are targeting a specific protein, confirm its expression and activity in your current cell line batch.
-
Issue 3: Inconsistent Results Related to Chirality
Question: "I've noticed that different batches of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine from different suppliers give me different results, even though the purity is listed as similar. Could the chirality be a factor?"
Answer: Absolutely. For a chiral compound, the enantiomeric purity is as critical as the chemical purity. The two enantiomers can have vastly different biological activities, and even a small amount of the less active or inactive enantiomer can impact your results.
Key Considerations for Chiral Compounds:
-
Differential Activity: One enantiomer is often significantly more potent than the other. If the enantiomeric composition of your batches varies, your observed biological activity will also vary.
-
Source of Variation: Commercial suppliers may have different synthetic routes that result in varying enantiomeric excess (ee). It's crucial to obtain the Certificate of Analysis (CoA) for each batch and, if possible, independently verify the enantiomeric purity.
Protocol for Assessing Enantiomeric Purity by Chiral HPLC:
-
Column Selection: Choose a chiral stationary phase (CSP) suitable for the separation of amines. Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives) are often a good starting point.
-
Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol), that provides good separation of the two enantiomers. Small amounts of an acidic or basic additive may be required.
-
Sample Preparation: Dissolve a small amount of your compound in the mobile phase.
-
Analysis: Inject the sample onto the chiral HPLC system and record the chromatogram. The two enantiomers should appear as separate peaks.
-
Quantification: The relative area of the two peaks will give you the enantiomeric ratio and allow you to calculate the enantiomeric excess.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for preparing a stock solution of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine?
A1: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of many small molecules, including those with structures similar to this compound. Always use anhydrous, high-purity DMSO.
Q2: Should I be concerned about this compound interfering with my assay readout (e.g., fluorescence or absorbance)?
A2: Yes, this is a valid concern, especially with heterocyclic compounds. It is always good practice to run a control experiment with the compound in the assay media without cells or other biological components to check for any intrinsic fluorescence or absorbance at the wavelengths you are using.
Q3: Can the hydrochloride salt form of this compound affect my assay?
A3: The hydrochloride salt is often used to improve the solubility and stability of amines. In most buffered biological assays, the small amount of HCl will be neutralized and should not have a significant impact. However, if you are working in an unbuffered system or at very high concentrations, you should be mindful of potential pH changes.
Q4: How can I be sure my compound is engaging its intended target in a cell-based assay?
A4: Directly measuring target engagement is a critical step. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that your compound is binding to its target protein within the cell. For kinase inhibitors, a western blot to assess the phosphorylation status of a known downstream substrate can provide evidence of target engagement.
References
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PubChem. (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine. Available at: [Link]
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Trofast, J. (1990). Biological significance of the enantiomeric purity of drugs. Agents and Actions Supplements, 29, 133-140. Available at: [Link]
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DeGoey, D. A., et al. (2021). Effect of Chirality on Common in Vitro Experiments: An Enantiomeric Pair Analysis. Journal of Medicinal Chemistry, 64(6), 3079–3088. Available at: [Link]
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Chemsrc. (2025). (S)-1-(4-(4Methylthiazol-5-yl)phenyl)ethan-1-amine HCl. Available at: [Link]
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Naeem, S., et al. (2017). Cytotoxic and acute toxicity studies of isoniazid derivatives. Pakistan Journal of Pharmaceutical Sciences, 30(6), 2411-2415. Available at: [Link]
-
S, B. (2024). Enantiomeric purity of synthetic therapeutic peptides: A review. Journal of Pharmaceutical and Biomedical Analysis, 241, 115978. Available at: [Link]
-
Wang, S., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 53(11), 4367–4378. Available at: [Link]
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Singh, G., & Kumar, V. (2019). Enantiomeric purity of chiral derivatizing reagents for enantioresolution. Chirality, 31(1), 5-21. Available at: [Link]
-
MB. Assay Troubleshooting. Available at: [Link]
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Abdelrahim, A. A. A. (2021). Why can't I get reproducible results in cell based assays? ResearchGate. Available at: [Link]
-
Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Available at: [Link]
-
Kou, J., et al. (2015). High-Throughput Enantiopurity Analysis Using Enantiomeric DNA-Based Sensors. Journal of the American Chemical Society, 137(10), 3464–3467. Available at: [Link]
-
Fauber, B. P., et al. (2015). Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1][6]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist. Journal of Medicinal Chemistry, 58(13), 5308–5322. Available at: [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. Available at: [Link]
-
American Elements. (S)-1-(4-(4Methylthiazol-5-yl)phenyl)ethan-1-amine HCl. Available at: [Link]
-
Wang, S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-78. Available at: [Link]
-
Zucchi, R., et al. (2009). Deciphering the Code to Aminergic G-Protein Coupled Receptor Drug Design. ACS Chemical Biology, 4(5), 333-345. Available at: [Link]
-
Ghosh, E., et al. (2015). A synthetic intrabody based selective and generic inhibitor of GPCR endocytosis. Scientific Reports, 5, 12020. Available at: [Link]
-
Brasca, M. G., et al. (2009). Identification of N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a potent, orally available cyclin dependent kinase inhibitor. Journal of Medicinal Chemistry, 52(16), 5152-63. Available at: [Link]
-
El-Damasy, A. K., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in Chemistry, 10, 848806. Available at: [Link]
-
Kumar, A., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Heliyon, 8(8), e10207. Available at: [Link]
-
Al-Ostath, R. A., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Molecules, 30(3), 603. Available at: [Link]
-
Wang, S., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. ACS Publications. Available at: [Link]
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- 8. researchgate.net [researchgate.net]
Methods for preventing degradation of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine during storage
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the degradation of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine during storage. By understanding the potential degradation pathways and implementing proper handling and storage procedures, the integrity and purity of this valuable research compound can be maintained.
Introduction: Understanding the Chemical Vulnerabilities
1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine is a molecule possessing three key structural features that influence its stability: a primary aromatic amine, a phenyl group, and a substituted thiazole ring. Each of these functional groups presents potential routes for degradation if the compound is not stored and handled correctly. The primary amine is susceptible to oxidation, the aromatic system can undergo photodegradation, and the thiazole ring may be susceptible to hydrolysis under extreme pH conditions.
This guide will address these potential stability issues in a practical, question-and-answer format to help you troubleshoot common problems and implement effective preventative measures.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My sample of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine, which was a white to off-white solid, has developed a yellow or brownish tint over time.
Question: What is causing the color change in my sample, and is it still usable?
Answer: A color change to yellow or brown is a common indicator of degradation, most likely due to oxidation of the primary amine group.[1][2] Aromatic amines are particularly susceptible to air oxidation, which can be accelerated by exposure to light and elevated temperatures.[1][2][3]
-
Causality: The lone pair of electrons on the nitrogen atom of the primary amine makes it susceptible to attack by atmospheric oxygen. This can lead to the formation of colored impurities such as nitroso or nitro compounds. The process can be catalyzed by trace metal impurities and light.[2][3]
-
Is it still usable? The usability of the sample depends on the extent of degradation and the sensitivity of your application. For highly sensitive assays, the presence of impurities could lead to erroneous results. It is strongly recommended to assess the purity of the discolored sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
Solution:
-
Verify Purity: Analyze the sample's purity via HPLC with UV detection or Mass Spectrometry (MS) to quantify the amount of the parent compound remaining and to identify potential degradation products.
-
Purification: If the degradation is minor, the material may be purified by techniques such as column chromatography or recrystallization. However, for critical applications, using a fresh, un-degraded lot is advisable.
-
Implement Preventative Storage: To prevent future occurrences, store the compound under an inert atmosphere (nitrogen or argon), in a tightly sealed, amber glass vial at refrigerated temperatures (2-8 °C).
Issue 2: I've observed a decrease in the potency or inconsistent results in my biological assays using a stock solution of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine.
Question: Why am I seeing a loss of activity from my stock solution, and how can I prevent this?
Answer: A decrease in potency or inconsistent results often points to the degradation of the compound in your stock solution. The solvent used, storage conditions of the solution, and frequency of use can all contribute to this instability.
-
Causality:
-
Oxidation in Solution: Dissolved oxygen in the solvent can lead to oxidative degradation of the amine.
-
Solvent Reactivity: While common solvents like DMSO and ethanol are generally suitable, some solvents can contain impurities (e.g., peroxides in older ethers) that can react with the amine.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation.
-
pH Effects: Although the thiazole ring is generally stable, extreme pH conditions in a buffered solution could potentially lead to slow hydrolysis over time.[4]
-
Solution:
-
Prepare Fresh Stock Solutions: For optimal results, prepare stock solutions fresh before each experiment. If this is not feasible, prepare smaller aliquots to minimize the number of freeze-thaw cycles.
-
Use High-Purity Solvents: Always use anhydrous, high-purity solvents for preparing stock solutions.
-
Inert Atmosphere: When preparing stock solutions, consider degassing the solvent by sparging with nitrogen or argon to remove dissolved oxygen.
-
Storage of Solutions: Store stock solutions at -20°C or -80°C in tightly sealed vials. Protect from light by wrapping the vials in aluminum foil or using amber vials.
Issue 3: I have a solid sample of the hydrochloride salt of the compound. Does this improve its stability?
Question: Is the hydrochloride salt form of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine more stable than the free base?
Answer: Yes, in general, the hydrochloride salt of a primary amine is more stable than its free base form.
-
Causality: The protonation of the amine nitrogen to form the ammonium salt significantly reduces the electron density on the nitrogen atom. This makes the amine less susceptible to oxidation, as the lone pair of electrons is no longer readily available to react with oxygen.[5]
-
Recommendation: Whenever possible, purchasing and storing the compound as its hydrochloride salt is recommended for long-term stability. However, it is still crucial to follow proper storage procedures (cool, dry, dark, and tightly sealed) even for the salt form.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine?
A1: For long-term storage, the solid compound should be stored at 2-8°C under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber glass vial . Storing in a desiccator can provide additional protection against moisture.
Q2: What are the potential degradation products I should look for?
A2: While specific degradation products for this molecule have not been extensively reported, based on its structure, potential degradation products could include:
-
Oxidation products: The corresponding N-oxide, imine, or further oxidation to a ketone at the benzylic position.
-
Photodegradation products: Complex mixtures resulting from reactions initiated by UV light exposure.
-
Hydrolysis products (under harsh conditions): Cleavage of the thiazole ring.
Q3: What analytical methods are suitable for assessing the purity of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) with UV detection would be a good starting point.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization of the amine group.[8][9]
Q4: How should I handle the compound during weighing and preparation of solutions to minimize degradation?
A4: To minimize exposure to air and moisture, it is best to handle the solid compound in a glove box under an inert atmosphere. If a glove box is not available, work quickly, and avoid leaving the container open for extended periods. Use a clean, dry spatula for weighing. For preparing solutions, use high-purity, anhydrous solvents and consider degassing them prior to use.
Preventative Measures: A Summary
The following table summarizes the key preventative measures to avoid the degradation of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C for long-term storage.[3] | Reduces the rate of chemical degradation reactions. |
| Atmosphere | Store under an inert gas (Nitrogen or Argon).[3][5][10] | Prevents oxidation of the primary amine by atmospheric oxygen. |
| Light | Store in an amber glass vial or protect from light.[3][11][12] | Minimizes the risk of photodegradation. |
| Moisture | Store in a tightly sealed container, consider using a desiccator. | Amines can be hygroscopic, and moisture can facilitate degradation. |
| Form | Store as the hydrochloride salt if possible. | The salt form is less susceptible to oxidation than the free base. |
| Stock Solutions | Prepare fresh or in small, single-use aliquots. Store at -20°C or -80°C. | Minimizes degradation in solution and effects of freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Recommended Purity Assessment by HPLC
This protocol provides a general starting point for developing a stability-indicating HPLC method. Method optimization will be required for specific instrumentation and to ensure separation from all potential impurities.
| HPLC Parameter | Suggested Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the compound and any less polar impurities. A typical gradient might be 5-95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a wavelength of maximum absorbance (to be determined by UV scan, likely around 254 nm). |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition or a suitable solvent like acetonitrile at a concentration of approximately 0.1-1 mg/mL. |
Protocol 2: Forced Degradation Study
To understand the potential degradation pathways and to confirm that your analytical method is stability-indicating, a forced degradation study can be performed as recommended by ICH guidelines.[13][14][15][16]
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for several hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for several hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 80°C) for an extended period.
-
Photodegradation: Expose a solution of the compound to a controlled light source as per ICH Q1B guidelines.[11][12][17][18][19]
Analyze the stressed samples by the developed HPLC method to observe for the appearance of new peaks (degradation products) and a decrease in the main peak area.
Visualizing Degradation Prevention
The following diagram illustrates the key factors to control to prevent the degradation of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine.
Caption: A diagram illustrating the relationship between degradation stressors and preventative measures.
References
-
AIP Publishing. (n.d.). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. Retrieved from [Link]
-
Mingxu Chemicals. (2025, May 16). How to prevent the oxidation of Amine Catalyst? - Blog. Retrieved from [Link]
-
De-risking clinical trial supply with an 'All-under-one-roof' solution. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
BioBoston Consulting. (2024, November 5). Guide to Photostability Testing: ICH Guidelines. Retrieved from [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
- Google Patents. (n.d.). US20120271026A1 - Inhibition of amine oxidation.
-
Johns Hopkins University. (n.d.). Mechanism of hydrolysis of a thiazolium ion: General acid-base catalysis of the breakdown of the tetrahedral addition intermediate. Retrieved from [Link]
-
ACS Publications. (2014, July 9). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion | Journal of Medicinal Chemistry. Retrieved from [Link]
-
European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]
-
PubMed. (2024, July 5). Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. Retrieved from [Link]
-
ICH. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
MDPI. (n.d.). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
-
RSC Publishing. (2023, November 24). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from [Link]
-
SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
YouTube. (2024, November 18). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. Retrieved from [Link]
-
BioProcess International. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
PubMed. (n.d.). Validation a Solid-Phase extraction-HPLC Method for Determining the Migration Behaviour of Five Aromatic Amines From Packaging Bags Into Seafood Simulants. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Chemistry of the thiazoles. Retrieved from [Link]
-
Chromatography Online. (2025, November 28). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. Retrieved from [Link]
-
ResearchGate. (n.d.). Graphical representation of the thiazoline/thiazole formation (GC-MS)... Retrieved from [Link]
-
National Energy Technology Laboratory. (2021, August 13). Safeguarding Amines from Oxidation by Enabling Technologies (FE0031861). Retrieved from [Link]
-
ResearchGate. (n.d.). 1-Phenylethylamines: A new series of illicit drugs? Retrieved from [Link]
- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
-
ResearchGate. (2012, September 21). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. Retrieved from [Link]
-
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
-
Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved from [Link]
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Improving the enantiomeric excess in the asymmetric synthesis of (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine
Welcome to the Technical Support Center for the asymmetric synthesis of (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine . This chiral benzylic amine is a critical structural motif in advanced pharmaceutical development. Achieving a high enantiomeric excess (ee) requires precise control over thermodynamic equilibria, stereoselective transition states, and catalytic turnover.
This guide provides in-depth troubleshooting and validated methodologies for the three most robust synthetic routes: ω-Transaminase Biocatalysis , Ellman’s Sulfinamide Auxiliary , and Lipase-Mediated Dynamic Kinetic Resolution (DKR) .
Biocatalytic Route: ω-Transaminase (ω-TA)
Q: My ω-transaminase reaction stalls at ~40-50% conversion, and the ee is dropping over time. How can I drive the reaction to completion?
Causality & Expert Insight: ω-Transaminases operate via a ping-pong bi-bi mechanism utilizing pyridoxal-5'-phosphate (PLP) as a cofactor. The reaction is frequently limited by a thermodynamic equilibrium that strongly favors the reverse reaction (deamination of your product) and is severely inhibited by the ketone byproduct generated from the amine donor[1]. To achieve >99% conversion and preserve high ee, you must actively displace the equilibrium by removing the byproduct or using a smart amine donor system[2].
Self-Validating Protocol: Isopropylamine (IPA) Dosing & Equilibrium Displacement Validation Check: Monitor conversion via chiral HPLC. A successful equilibrium shift is validated by the complete disappearance of the 1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-one peak and an ee >99% for the resulting amine.
-
Preparation: Prepare a 100 mM solution of the precursor ketone (1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-one) in DMSO (10% v/v final concentration to aid solubility).
-
Buffer Setup: Add the substrate to 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP.
-
Donor Addition: Add 5–10 equivalents of isopropylamine (IPA) as the sacrificial amine donor.
-
Enzyme Introduction: Introduce an (S)-selective ω-TA (e.g., ATA-113 or a Vibrio fluvialis variant) at 5–10 mg/mL[1].
-
Equilibrium Displacement (Critical Step): Run the reaction at 30°C in an actively swept system (nitrogen sweep) or apply a mild vacuum. This continuously volatilizes and removes the acetone byproduct, driving the thermodynamic equilibrium forward[2].
-
Workup: Basify the aqueous layer to pH 11 with 1M NaOH and extract the (S)-amine with methyl tert-butyl ether (MTBE).
Caption: Biocatalytic cycle of ω-Transaminase showing equilibrium displacement via acetone removal.
Chemical Route: Ellman's Sulfinamide Auxiliary
Q: I am using (R)-tert-butanesulfinamide to synthesize the (S)-amine, but my diastereomeric ratio (dr) after reduction is only 3:1. How do I improve stereoselectivity?
Causality & Expert Insight: The stereochemical outcome during the reduction of the N-tert-butanesulfinyl ketimine depends entirely on the transition state geometry. Using standard NaBH₄ in protic solvents leads to an open, non-chelation-controlled transition state, resulting in poor dr. To maximize dr (and the final ee), you must use a coordinating hydride source (like L-Selectride) in non-coordinating solvents (e.g., THF) at cryogenic temperatures. This enforces a rigid, six-membered cyclic transition state where the bulky hydride attacks exclusively from the less sterically hindered face dictated by the tert-butyl group[3][4].
Self-Validating Protocol: Stereoselective Ketimine Reduction Validation Check: Analyze the unpurified sulfinyl amine via ¹H NMR before cleavage. A successful reduction will show a dr >95:5, validated by the distinct chemical shifts of the methyl doublet adjacent to the amine.
-
Condensation: React the ketone with (R)-tert-butanesulfinamide (1.2 eq) using Ti(OEt)₄ (2.0 eq) as a Lewis acid and water scavenger in THF at 70°C for 12 hours to form the ketimine[5].
-
Cryogenic Cooling: Cool the reaction mixture strictly to -78°C under an argon atmosphere.
-
Stereoselective Reduction: Dropwise add L-Selectride (1.5 eq). Maintain the temperature at -78°C for 4 hours to ensure the cyclic transition state is maintained[4].
-
Quench & Isolate: Quench with saturated aqueous NH₄Cl, filter through a Celite pad to remove titanium salts, and concentrate the organic layer.
-
Auxiliary Cleavage: Cleave the chiral auxiliary by treating the intermediate with 4M HCl in 1,4-dioxane/MeOH at room temperature for 2 hours. The (S)-amine hydrochloride will precipitate out of solution.
Caption: Step-by-step asymmetric synthesis workflow utilizing Ellman's chiral sulfinamide auxiliary.
Enzymatic Dynamic Kinetic Resolution (DKR)
Q: Standard kinetic resolution with Candida antarctica Lipase B (CAL-B) caps my yield at 50%. How can I achieve a 100% theoretical yield of the (S)-amine?
Causality & Expert Insight: Standard kinetic resolution (KR) relies on the lipase selectively acylating only one enantiomer of a racemic mixture, inherently limiting the yield of the unreacted target amine to 50%[6]. By coupling CAL-B with a metal racemization catalyst (such as a palladium nanocatalyst or Ruthenium Shvo's catalyst), you upgrade the system to a Dynamic Kinetic Resolution (DKR). The metal catalyst continuously racemizes the unwanted (R)-amine back into the (S)-amine, which is then continuously and selectively acylated by CAL-B, allowing for a theoretical 100% yield of the enantiopure amide[7][8].
Self-Validating Protocol: Chemoenzymatic DKR Validation Check: Validate the racemization efficiency by running a control reaction without the lipase. The starting enantiopure amine should degrade into a 50:50 racemic mixture within 2 hours, confirming the metal catalyst is active.
-
Preparation: Dissolve racemic 1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine (50 mM) in dry toluene.
-
Reagent Addition: Add an acyl donor (e.g., ethyl methoxyacetate, 3 eq). Ethyl methoxyacetate is preferred over ethyl acetate as it increases the reaction rate of the lipase[8].
-
Catalyst Loading: Add Novozym 435 (immobilized CAL-B, 20 mg/mL) and a Ruthenium racemization catalyst (5 mol%)[7].
-
Moisture Control: Add 4Å molecular sieves to prevent the formation of imine byproducts caused by trace water[8].
-
Reaction: Heat the mixture to 70–90°C under an inert argon atmosphere for 48–72 hours.
-
Deprotection: Isolate the resulting (S)-amide via column chromatography and hydrolyze it under basic conditions (refluxing 6M NaOH) to recover the enantiopure (S)-amine.
Quantitative Data Summary
The following table summarizes the expected performance metrics and operational parameters for the three methodologies discussed above.
| Methodology | Typical Yield | Expected ee | Key Reagents / Catalysts | Primary Limitation / Challenge |
| ω-Transaminase (Biocatalytic) | 85–95% | >99% | ATA-113, PLP, Isopropylamine | Product inhibition; requires strict equilibrium displacement. |
| Ellman's Auxiliary (Chemical) | 60–75% | 95–98% | (R)-tert-butanesulfinamide, Ti(OEt)₄, L-Selectride | Stoichiometric chiral auxiliary waste; requires cryogenic conditions (-78°C). |
| Dynamic Kinetic Resolution (DKR) | 85–99% | 97–99% | Novozym 435 (CAL-B), Ru/Pd Catalyst | Requires an extra hydrolysis step to convert the amide back to the free amine. |
Sources
- 1. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics [beilstein-journals.org]
- 6. chimia.ch [chimia.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
Technical Support Center: Scale-Up Synthesis of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine
Welcome to the technical support center for the synthesis of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this valuable chiral amine from the lab bench to larger-scale production. We will explore common synthetic routes, troubleshoot potential issues, and provide detailed protocols grounded in established chemical principles.
I. Overview of Synthetic Strategies
The synthesis of this chiral amine, a key building block in pharmaceutical development, primarily follows two strategic pathways. The choice between them often depends on factors like the availability of starting materials, cost, and the desired stereochemical purity.
-
Route A: Late-Stage Asymmetric Reductive Amination. This convergent approach involves first constructing the ketone intermediate, 1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-one, followed by an asymmetric reductive amination to install the chiral amine. This route offers flexibility in establishing the stereocenter at a late stage.
-
Route B: Chiral Pool & Cross-Coupling. This strategy begins with a commercially available chiral starting material, such as (S)-1-(4-bromophenyl)ethylamine[1][2], and subsequently builds the thiazole moiety onto the phenyl ring using a palladium-catalyzed cross-coupling reaction, like the Suzuki-Miyaura coupling.[3][4]
Below is a high-level comparison of these two primary routes.
Caption: High-level comparison of the two main synthetic routes.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis in a question-and-answer format.
Route A: Challenges in Asymmetric Reductive Amination
Question 1: My reductive amination reaction has stalled, or the yield is consistently low. What are the likely causes?
Answer: Low conversion is a frequent issue during scale-up. The root cause often lies in the delicate equilibrium of imine formation and the activity of the reducing agent.
-
Inefficient Imine Formation: The condensation of the ketone with an amine source (like ammonia or its equivalent) to form an imine is a reversible reaction where water is a byproduct.[5] On a large scale, inefficient water removal can push the equilibrium back towards the starting materials.
-
Troubleshooting:
-
Dehydrating Agents: While lab-scale reactions might use molecular sieves, these are often impractical for large volumes. A common industrial strategy is to use a solvent that allows for azeotropic removal of water (e.g., toluene or heptane) with a Dean-Stark apparatus.
-
Use of Lewis Acids: Catalytic amounts of a Lewis acid like Ti(iPrO)₄ or ZnCl₂ can activate the ketone carbonyl, accelerating imine formation.[6] However, these must be carefully screened as they can sometimes interfere with subsequent reduction steps.
-
-
-
Reducing Agent Selection and Activity: The choice of reducing agent is critical.
-
Troubleshooting:
-
Sodium Borohydride (NaBH₄): This is a powerful and inexpensive reductant, but it can also reduce the starting ketone, leading to an alcohol impurity.[6] If using NaBH₄, it's crucial to ensure imine formation is complete before adding the reductant in a two-step, one-pot process.[7]
-
Sodium Triacetoxyborohydride (STAB): STAB is a milder and more selective reagent that is often preferred for one-pot reductive aminations because it does not readily reduce ketones but will efficiently reduce the protonated iminium ion intermediate.[5][6] Its higher cost can be a factor on scale.
-
Sodium Cyanoborohydride (NaBH₃CN): Effective at a mildly acidic pH required for imine formation, but its high toxicity (release of HCN gas at low pH) makes it less desirable for scale-up.[7][8]
-
-
Question 2: The enantiomeric excess (ee) of my final amine is poor. How can I improve stereocontrol?
Answer: Achieving high enantioselectivity is paramount. Poor stereocontrol typically points to issues with the chiral source or catalyst system.
-
Chiral Auxiliary Approach (e.g., Ellman's Sulfinamide): The use of tert-butanesulfinamide is a robust and widely used method for synthesizing chiral amines.[9] The ketone is first condensed with the sulfinamide to form a chiral N-sulfinyl imine. Diastereoselective reduction followed by acidic hydrolysis removes the auxiliary.
-
Troubleshooting Poor Diastereoselectivity:
-
Reducing Agent: The choice of reducing agent for the sulfinyl imine is critical. Bulky hydrides like L-Selectride® often give high diastereoselectivity.
-
Temperature Control: Reductions should be run at low temperatures (e.g., -78 °C to -40 °C) to maximize facial selectivity. Temperature fluctuations during large-scale additions can compromise the outcome.
-
Purity of Sulfinamide: Ensure you are using enantiomerically pure tert-butanesulfinamide.
-
-
-
Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of the imine intermediate is a highly atom-economical approach.[10][11]
-
Troubleshooting Poor Enantioselectivity:
-
Catalyst/Ligand Choice: The performance is highly dependent on the metal (often Iridium or Rhodium) and the chiral phosphine ligand. This requires careful screening and optimization.
-
Substrate Purity: Impurities in the ketone or solvent can poison the catalyst.
-
Hydrogen Pressure & Temperature: These parameters must be tightly controlled in a suitable high-pressure reactor. Variations can lead to inconsistent results.
-
-
Caption: Troubleshooting workflow for low enantiomeric excess.
Route B: Challenges in Suzuki-Miyaura Cross-Coupling
Question 3: My Suzuki coupling reaction is sluggish, or I see significant decomposition of my starting materials.
Answer: Suzuki coupling is generally robust, but scale-up can introduce challenges related to mass transfer, catalyst activity, and reagent stability.
-
Catalyst Deactivation: The Pd(0) active species can be sensitive to oxygen and can be deactivated through various pathways.
-
Troubleshooting:
-
Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed via nitrogen/argon sparging or freeze-pump-thaw cycles. Maintaining a positive inert gas pressure is critical throughout the process.
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can protect the palladium center and promote the difficult reductive elimination step, improving catalyst longevity and turnover.
-
Catalyst Loading: While minimizing palladium is a goal, scale-up sometimes requires a slightly higher catalyst loading (e.g., 0.5-2 mol%) to compensate for potential deactivation pathways.
-
-
-
Poor Solubility: On a large scale, one or more components (aryl bromide, boronic ester, or base) may have limited solubility, leading to a heterogeneous mixture and poor reaction kinetics.
-
Troubleshooting:
-
Solvent System: A common solution is to use a biphasic solvent system like Toluene/Water or Dioxane/Water.[4] This helps dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.
-
Phase-Transfer Catalyst: In some cases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transport of the base or boronate species into the organic phase.
-
-
-
Side Reactions: The most common side reaction is the homocoupling of the boronic acid/ester.
-
Troubleshooting:
-
Slow Addition: Adding the boronic acid/ester slowly to the reaction mixture can help maintain a low concentration, disfavoring homocoupling.
-
Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[4] Organic bases are generally less effective. The strength and solubility of the base should be optimized.
-
-
Question 4: I am struggling to reduce residual palladium in my final product to acceptable levels (<10 ppm).
Answer: Palladium removal is a critical and often challenging step in pharmaceutical manufacturing.
-
Post-Reaction Scavenging: The most common approach is to treat the crude product solution with a scavenger designed to bind palladium.
-
Troubleshooting:
-
Thiol-Based Scavengers: Reagents like silica-bound thiols (e.g., SiliaMetS Thiol) or activated carbon are effective. The choice depends on the solvent and functional groups present in the product.
-
Crystallization: Often, the most effective method for removing palladium is crystallization of the final product, typically as a salt (e.g., hydrochloride).[12][13] The palladium impurities tend to remain in the mother liquor. Multiple recrystallizations may be necessary.
-
Aqueous Washes: Washing the organic solution of the product with an aqueous solution containing a chelating agent like EDTA or L-cysteine can help extract residual palladium.
-
-
| Scavenging Method | Pros | Cons |
| Activated Carbon | Inexpensive, effective for many Pd species. | Can adsorb product, requires filtration of fine particles. |
| Functionalized Silica | High selectivity, easy to filter. | Higher cost, capacity can be limited. |
| Aqueous Wash (e.g., L-cysteine) | Low cost, simple extraction. | May not be sufficient on its own, requires phase separation. |
| Recrystallization | Highly effective, also purifies from other impurities. | Can result in yield loss, requires solvent screening. |
III. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the large-scale synthesis of this amine?
A: Both routes are viable, but the choice depends on economic and logistical factors.
-
Route A (Reductive Amination) is often preferred if the precursor ketone is readily accessible or can be synthesized cheaply. It avoids the use of expensive palladium catalysts and the associated challenge of metal removal. The development of robust enzymatic or catalytic asymmetric methods makes this route highly attractive.[5][14]
-
Route B (Suzuki Coupling) is advantageous if the enantiopure starting material, (S)-1-(4-bromophenyl)ethylamine, is available at a competitive price.[1] This route is very reliable but requires significant process development to control and remove residual palladium.
Q2: How can I synthesize the key intermediate, 4-methyl-5-formylthiazole, required for building the ketone in Route A?
A: The synthesis of 4-methyl-5-formylthiazole is well-documented. A common and scalable method is the Rosenmund reduction of 4-methylthiazole-5-carboxylic acid chloride. The acid chloride is prepared by treating 4-methylthiazole-5-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂). The subsequent reduction is typically catalyzed by palladium on barium sulfate (Pd/BaSO₄), often with a catalyst poison to prevent over-reduction to the alcohol.[15] Alternative routes include the oxidation of 4-methyl-5-(hydroxymethyl)thiazole.[16]
Q3: What are the primary safety considerations when scaling up these reactions?
A:
-
Hydrogenation: Asymmetric hydrogenation (Route A) involves flammable hydrogen gas under pressure. It requires specialized high-pressure reactors with appropriate safety features, including burst discs, pressure relief valves, and proper ventilation.
-
Palladium Catalysts: While not explosive, finely divided palladium catalysts (especially Pd/C) can be pyrophoric and may ignite upon exposure to air, particularly when dry and spent. They should be handled wet and under an inert atmosphere.
-
Reagents: Many reagents have specific hazards. For example, boronic acids can have unknown toxicity, and strong bases (K₃PO₄) and acids (HCl for salt formation) are corrosive. Always consult the Safety Data Sheet (SDS) for all materials and perform a thorough process safety review before any scale-up operation.
IV. Experimental Protocols
Protocol 1: Asymmetric Synthesis via Reductive Amination using Ellman's Auxiliary
This protocol is a representative, two-step procedure starting from the precursor ketone.
Step 1: Diastereoselective Formation of N-Sulfinyl Imine and Reduction
-
Reaction Setup: To a reactor dried and inerted with nitrogen, add 1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-one (1.0 eq) and anhydrous THF (10 vol).
-
Condensation: Add (R)-2-methylpropane-2-sulfinamide (1.1 eq) followed by titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq). Heat the mixture to 65 °C for 12-18 hours, monitoring by TLC/HPLC for the disappearance of the ketone.
-
Cooling & Reduction: Cool the reaction mixture to -40 °C. In a separate vessel, prepare a solution of L-Selectride® (1.5 eq, 1M in THF) and add it to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed -35 °C.
-
Quench: Stir for an additional 3 hours at -40 °C. Slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Work-up: Warm the mixture to room temperature and filter through a pad of celite to remove titanium salts. Extract the filtrate with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 2: Hydrolysis of the Sulfinamide
-
Cleavage: Dissolve the crude sulfinamide from the previous step in methanol (5 vol). Add hydrochloric acid (4M in 1,4-dioxane, 3.0 eq) and stir at room temperature for 2-4 hours until cleavage is complete (monitor by TLC/HPLC).
-
Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with methyl tert-butyl ether (MTBE) to precipitate the hydrochloride salt of the desired amine.
-
Purification: Filter the solid and recrystallize from a suitable solvent system (e.g., isopropanol/heptane) to yield the final product with high chemical and enantiomeric purity.
Protocol 2: Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of the chiral bromide with a thiazole boronic acid.
-
Reaction Setup: To a degassed reactor, add (S)-1-(4-bromophenyl)ethylamine (1.0 eq), 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (1-2 mol%), under a nitrogen blanket.
-
Solvent Addition: Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 vol).
-
Reaction: Heat the mixture to 85-95 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by HPLC for the consumption of the bromo-amine.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water and then brine.
-
Palladium Removal: Treat the organic solution with an appropriate scavenger (e.g., 5-10 wt% activated carbon) for several hours, then filter through celite.
-
Isolation & Purification: Concentrate the organic layer. The resulting free base can be purified by column chromatography (on a large scale, this is less ideal) or converted directly to its hydrochloride salt and purified by recrystallization as described in Protocol 1.
V. References
-
Reductive amination - Wikipedia. [Link]
-
Large Scale Synthesis of Chiral (3Z,5Z)‑2,7-Dihydro‑1H‑azepine-Derived Hamari Ligand for General Asymmetric Synthesis of Tailor-Made Amino Acids. ACS Publications. [Link]
-
Scalable and sustainable synthesis of chiral amines by biocatalysis. ResearchGate. [Link]
-
Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. [Link]
-
Application Note – Reductive Amination. CEM Corporation. [Link]
-
Reductive Amination. Chemistry Steps. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. PMC. [Link]
-
Suzuki-Miyaura Coupling. Organic Synthesis. [Link]
-
Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC. [Link]
-
(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine. PubChem. [Link]
-
(S)-1-(4-(4Methylthiazol-5-yl)phenyl)ethan-1-amine HCl. American Elements. [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO. [Link]
-
Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Google Patents.
-
Aminative Suzuki–Miyaura coupling. Science. [Link]
-
Synthetic method of 4-methylthiazole-5-formaldehyde. Google Patents.
Sources
- 1. (S)-(-)-1-(4-Bromophenyl)ethylamine | 27298-97-1 | TCI EUROPE N.V. [tcichemicals.com]
- 2. 27298-97-1 (S)-(-)-1-(4-Bromophenyl)ethylamine AKSci W5041 [aksci.com]
- 3. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 10. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. (S)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine hydrochloride | 1948273-01-5 [sigmaaldrich.com]
- 13. americanelements.com [americanelements.com]
- 14. researchgate.net [researchgate.net]
- 15. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
Technical Support Center: Enhancing Cell Permeability of Thiazole-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenge of poor cell permeability in thiazole-based inhibitors. Our goal is to equip you with the knowledge to diagnose permeability issues and implement effective strategies to optimize your compounds for cell-based and in vivo efficacy.
Section 1: Troubleshooting & FAQs - Diagnosing and Addressing Permeability Issues
This section is designed to help you navigate common experimental roadblocks. The question-and-answer format directly addresses specific challenges you may encounter.
Q1: My thiazole-based inhibitor shows excellent potency in biochemical/enzymatic assays but is inactive in cell-based assays. What's the most likely problem?
A1: A significant drop in potency between a biochemical and a cellular assay is a classic indicator of poor cell permeability. While other factors like off-target effects or compound instability in cell culture media can play a role, the inability of the compound to cross the cell membrane and reach its intracellular target is the most common culprit. The amphiphilic nature of thiazole derivatives can sometimes hinder their ability to easily permeate the lipid bilayer of cell membranes[1].
Q2: How can I quickly determine if my compound's lack of cellular activity is due to poor permeability?
A2: The most direct approach is to perform a permeability assay. For a rapid and cost-effective initial screen, the Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent choice[2][3]. PAMPA is a non-cell-based assay that predicts passive diffusion across an artificial lipid membrane, providing a clean measure of a compound's ability to traverse a lipid bilayer without the complexities of active transport[2][3][4]. If your compound shows low permeability in PAMPA, it strongly suggests that passive diffusion is a limiting factor.
For a more biologically relevant assessment, the Caco-2 cell permeability assay is the gold standard[5][6][7]. This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium[6][8]. Caco-2 assays can measure both passive diffusion and active transport, providing a more comprehensive picture of a compound's potential for oral absorption[6].
Q3: What key physicochemical properties of my thiazole inhibitor should I analyze to predict its permeability?
A3: Several key physicochemical properties, often guided by "Lipinski's Rule of Five," can help predict a compound's permeability[9][10][11]. These include:
-
Molecular Weight (MW): Ideally, the MW should be less than 500 Daltons[10][11][12]. Larger molecules generally have more difficulty passing through cell membranes.
-
LogP (Octanol-Water Partition Coefficient): This measures the lipophilicity of a compound. A LogP value less than 5 is generally preferred for good oral bioavailability[9][10][13].
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of HBDs should be ≤ 5, and the number of HBAs should be ≤ 10[10][11][12]. A high number of hydrogen bonds can increase a compound's affinity for the aqueous environment, hindering its ability to enter the lipid membrane.
-
Polar Surface Area (PSA): This is the surface sum over all polar atoms in a molecule. A lower PSA is generally associated with better cell permeability[14][15]. For good absorption, a PSA of less than 140 Ų is often targeted, and for brain penetration, a PSA of less than 90 Ų is typically required.
Q4: My compound has a high Polar Surface Area (PSA) due to the thiazole ring and other functional groups. What are some effective strategies to improve its permeability?
A4: A high PSA is a common challenge with heterocyclic compounds. Here are some proven strategies:
-
Structural Modification:
-
Masking Polar Groups: Temporarily masking polar functional groups (like hydroxyls or amines) with lipophilic moieties can significantly improve permeability. The addition of a fluorine atom, for instance, can increase lipophilicity and membrane permeability[16].
-
Intramolecular Hydrogen Bonding: Designing the molecule to form intramolecular hydrogen bonds can shield polar groups, reducing the effective PSA and enhancing permeability[17][18][19].
-
-
Prodrug Approach: This is a highly effective strategy where a lipophilic promoiety is attached to the parent drug. This promoiety is later cleaved by intracellular enzymes to release the active inhibitor. Ester and carbamate prodrugs are common choices for masking carboxylic acids, hydroxyls, and amines[20][21][22][23].
-
Formulation Strategies: For in vitro experiments, using formulation techniques like creating amorphous solid dispersions or using lipid-based delivery systems can enhance the apparent solubility and permeability of a compound[24][25].
Section 2: Key Experimental Protocols
Here, we provide detailed methodologies for the two most common permeability assays.
Protocol 2.1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general guideline for performing a PAMPA experiment. Specific details may vary depending on the commercial kit used.
Objective: To assess the passive permeability of a test compound across an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., 96-well filter plate)
-
Acceptor plate (e.g., 96-well plate)
-
Lecithin in dodecane solution (or other suitable lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
High and low permeability control compounds (e.g., propranolol and furosemide)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare Lipid Membrane: Add 5 µL of the lecithin/dodecane solution to each well of the donor filter plate, ensuring the filter is completely coated[26][27].
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate[26].
-
Prepare Donor Solutions: Dilute the test compounds and controls to a final concentration of 10 µM in PBS[4]. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting membrane integrity.
-
Assemble and Incubate: Carefully place the donor plate into the acceptor plate. Add 200 µL of the donor solutions to the donor plate wells[26]. Incubate the plate assembly at room temperature for 5 to 18 hours with gentle shaking[3][26].
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS[4][27].
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_eq])
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C_A] = Compound concentration in the acceptor well
-
[C_eq] = Equilibrium compound concentration
Protocol 2.2: Caco-2 Cell Permeability Assay
This protocol outlines the key steps for a bidirectional Caco-2 permeability assay.
Objective: To determine the permeability and efflux ratio of a test compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or Ringers buffer[28]
-
Test compound and controls (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin for P-gp substrate)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system for sample analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions[8].
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be above a certain threshold (e.g., ≥ 200 Ω·cm²) to ensure the integrity of the cell barrier[8][28]. A lucifer yellow rejection assay can also be performed as an additional integrity check[7][8].
-
Apical to Basolateral (A-B) Permeability:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test compound solution to the apical (A) side and fresh HBSS to the basolateral (B) side[6].
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours)[6][7].
-
At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.
-
-
Basolateral to Apical (B-A) Permeability:
-
In a separate set of wells, add the test compound solution to the basolateral (B) side and fresh HBSS to the apical (A) side[6].
-
Incubate and sample as described for the A-B permeability.
-
-
Sample Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.
Data Analysis:
-
Calculate the Papp for both A-B and B-A directions.
-
The Efflux Ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B)
-
An ER greater than 2 suggests that the compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp)[8].
Section 3: Data Interpretation and Strategic Application
Table 1: Interpreting Permeability Assay Results
| Assay | Result | Interpretation | Recommended Next Steps |
| PAMPA | High Papp | Good passive permeability. | Proceed to Caco-2 assay to check for efflux. |
| Low Papp | Poor passive permeability. | Focus on structural modifications to reduce PSA or increase lipophilicity. Consider a prodrug approach. | |
| Caco-2 | High Papp (A-B) & ER < 2 | Good permeability, not a substrate for major efflux pumps. | Favorable profile for oral absorption. |
| High Papp (A-B) & ER > 2 | Good intrinsic permeability but is actively effluxed. | Consider co-dosing with an efflux inhibitor in further studies or structural modifications to avoid transporter recognition. | |
| Low Papp (A-B) & ER < 2 | Poor permeability, not due to efflux. | Correlates with low PAMPA. Pursue structural modifications or prodrug strategies. |
Visualization of Permeability Enhancement Strategies
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: The general mechanism of a prodrug strategy to enhance cell permeability.
Section 4: References
-
World Pharma Today. (n.d.). Formulation Strategies for Improving Drug Bioavailability. Retrieved from [Link]
-
Matin, M. M., et al. (2018). Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs beyond the Rule of 5. Journal of Medicinal Chemistry. Retrieved from [Link]
-
JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
Matin, M. M., et al. (2018). Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5. PubMed. Retrieved from [Link]
-
Crowe, T. P., & Hsu, C. Y. (2023). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. ResearchGate. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Polar surface area – Knowledge and References. Retrieved from [Link]
-
Zenovel. (2025). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]
-
Ghent University Library. (2020). METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]
-
Matin, M. M., et al. (2018). Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Domainex. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Sci-Hub. (n.d.). What Has Polar Surface Area Ever Done for Drug Discovery?. Retrieved from [Link]
-
GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]
-
Crowe, T. P., & Hsu, C. Y. (2023). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PMC. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]
-
MDPI. (2025). Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
-
Stella, V. J. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2025). Current and Emerging Prodrug Strategies. Retrieved from [Link]
-
Stella, V. J. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Retrieved from [Link]
-
IJNRD. (2025). Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad- Spectrum Biological Activities. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
-
Semantic Scholar. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Pampa Permeability Assay. Retrieved from [Link]
-
American Chemical Society. (n.d.). Strategies in prodrug design. Retrieved from [Link]
-
Frontiers. (n.d.). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Retrieved from [Link]
-
Chen, J., et al. (n.d.). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PMC. Retrieved from [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
-
MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. Retrieved from [Link]
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PMC. (n.d.). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Retrieved from [Link]
-
IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]
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Technical Support Center: Mitigating the Toxicity of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine in Preclinical Models
Welcome to the technical support center for researchers working with 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine and related compounds. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during preclinical toxicity assessments. While specific toxicological data for this exact molecule is not extensively published, this resource leverages established principles of toxicology and medicinal chemistry to infer potential liabilities and guide your experimental strategy.
Our approach is rooted in a mechanistic understanding of potential toxicities derived from the compound's structural motifs: the 4-methylthiazole ring, the phenyl group, and the ethanamine side chain. By understanding these potential issues, we can proactively design studies to mitigate risks and ensure the generation of robust and reliable data.[1]
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected in-life signs of toxicity (e.g., lethargy, weight loss) in our rodent model at doses we predicted to be safe. Where should we start our investigation?
A1: This is a common challenge in preclinical studies. The first step is to systematically de-risk the potential causes. We recommend a tiered approach:
-
Confirm Compound Integrity and Formulation:
-
Purity Analysis: Re-confirm the purity and identity of your test article using methods like LC-MS and NMR.
-
Formulation Analysis: Analyze the dosing vehicle for homogeneity and stability of the compound. An unstable formulation can lead to dose variability.
-
-
Evaluate Pharmacokinetics (PK):
-
Preliminary Organ Toxicity Screen:
-
At the study endpoint, collect key organs (liver, kidneys, heart, spleen, and brain) for histopathological analysis. This will help identify potential target organs of toxicity.[4][5]
-
Collect blood for clinical chemistry analysis, focusing on markers for liver (ALT, AST) and kidney (BUN, creatinine) function.[5]
-
Q2: Our in vitro assays (e.g., HepG2 cytotoxicity) showed a good safety profile, but we are seeing significant hepatotoxicity in our in vivo rat study. What could explain this discrepancy?
A2: This disconnect between in vitro and in vivo results often points to the role of metabolism.
-
Metabolic Activation: The thiazole ring, in particular, can be susceptible to metabolic activation by cytochrome P450 enzymes in the liver. This can generate reactive metabolites that are not formed in standard in vitro cell lines with low metabolic capacity.
-
Species Differences: The specific CYP enzymes responsible for metabolism can vary between humans and preclinical species.[6] What is a minor metabolic pathway in vitro or in a different species could be a major, toxicity-inducing pathway in your current model.
To investigate this, we recommend the following:
-
In Vitro Metabolism Studies: Incubate the compound with liver microsomes or S9 fractions from the species you are using in vivo (and from human donors for comparison). Analyze for metabolite formation using LC-MS/MS.
-
Hepatocyte Co-cultures: Utilize more complex in vitro models like primary hepatocytes or organ-on-a-chip systems that better recapitulate liver metabolism and can provide more predictive data on drug-induced liver injury (DILI).[7]
Q3: We are concerned about potential neurotoxicity due to the amine functional group. What are the most appropriate initial screening assays?
A3: The ethanamine side chain does warrant an early assessment for neurotoxicity. We suggest a combination of in vitro and in vivo approaches:
-
In Vitro Neurotoxicity Assay: Use a neuronal cell line (e.g., SH-SY5Y) and assess for markers of cytotoxicity, neurite outgrowth inhibition, and apoptosis after compound exposure.
-
Early-Stage In Vivo Screen: The zebrafish model is a cost-effective and rapid in vivo tool for assessing developmental neurotoxicity and other potential toxic effects.[8]
-
Functional Observation Battery (FOB): In your rodent studies, incorporate a simple FOB to look for clinical signs of neurotoxicity such as changes in gait, tremors, or altered reactivity.
Troubleshooting Guides
Guide 1: Unexpected Mortality in a Single-Dose Escalation Study
| Symptom | Potential Cause | Recommended Action |
| Rapid Onset of Mortality (<1 hour post-dose) | Formulation issue (e.g., precipitation in the bloodstream after IV dosing), acute cardiovascular event, or rapid-onset neurotoxicity. | 1. Verify the solubility and stability of the compound in the dosing vehicle. 2. Conduct a safety pharmacology study focusing on cardiovascular parameters (ECG, blood pressure).[2] 3. Perform a dose escalation study with smaller dose increments and continuous observation. |
| Delayed Mortality (24-72 hours post-dose) | Acute organ failure (e.g., liver or kidney), or severe metabolic disruption. | 1. Conduct a dose-range finding study with planned interim necropsies to assess organ pathology at earlier time points.[2] 2. Analyze plasma samples for biomarkers of organ damage.[5] 3. Consider co-administration of a broad-spectrum antioxidant like N-acetylcysteine (NAC) in a pilot study to see if oxidative stress is a contributing factor. |
Guide 2: High Variability in Toxicity Readouts Between Animals
| Symptom | Potential Cause | Recommended Action |
| Inconsistent plasma exposure (PK) and toxicity findings | Dosing inaccuracies, genetic variability in metabolism within the animal strain, or issues with the dosing route (e.g., incomplete oral absorption). | 1. Refine and standardize dosing procedures.[9] 2. Increase the number of animals per group to improve statistical power. 3. If using oral gavage, assess the impact of fed vs. fasted state on absorption. |
| Pathology findings are present in some animals but not others at the same dose | Individual differences in susceptibility, or the dose may be at the threshold for toxicity (NOAEL/LOAEL).[5] | 1. Consider using a more genetically homogenous animal strain. 2. Adjust dose levels to be more widely spaced to better define the dose-response relationship.[5] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Rat Liver Microsomes
-
Objective: To determine the rate of metabolic clearance of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine in a relevant preclinical species.
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Rat liver microsomes (pooled, male Sprague-Dawley).
-
NADPH regenerating system.
-
Phosphate buffer (0.1 M, pH 7.4).
-
Positive control substrate (e.g., testosterone).
-
Acetonitrile with an internal standard for protein precipitation.
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, microsomes, and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the remaining compound against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Visualizations
Caption: A workflow for investigating and mitigating unexpected in vivo toxicity.
Caption: A tiered approach to preclinical toxicity assessment.
References
- Infinix Bio. (2026, February 21). Effective Risk Mitigation Strategies in Preclinical Studies: Ensuring Success in Drug Development.
- Unknown. (2025, August 25). Preclinical Research in Drug Development: From Toxicology to Translational Insights.
- Unknown. Toxicity Screening: 7 Strategies for Preclinical Research - Blog.
- Emulate. (2023, June 8). Specificity in Preclinical Drug Development Models.
- Unknown. (2025, November 7). Model Predicts Drug Toxicity by Differences Between Preclinical Models and Humans.
- Unknown. Deep Learning-based Modeling for Preclinical Drug Safety Assessment - PMC.
- Unknown. MSDS of (S)-1-(4-(4-Methylthiazol-5-YL)phenyl)ethanamine hydrochloride.
- Unknown. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC.
- Unknown. Mitigating risk in academic preclinical drug discovery - PMC.
- Pharma Models. (2014, May 28). The Importance of Toxicology Research in Preclinical Studies.
- Fiveable. (2026, March 4). Toxicity testing | Medicinal Chemistry Class Notes |....
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A Comparative Guide to Aurora Kinase Inhibitors: Evaluating the Potential of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine
In the landscape of oncology drug discovery, the Aurora kinase family represents a pivotal target for therapeutic intervention. These serine/threonine kinases are crucial regulators of mitotic progression, and their overexpression is a common feature in a multitude of human cancers, often correlating with poor prognosis. This has spurred the development of numerous small molecule inhibitors, several of which have advanced into clinical trials. This guide provides a comparative analysis of the established Aurora kinase inhibitors Alisertib (MLN8237), Tozasertib (VX-680), Barasertib (AZD1152), and Danusertib (PHA-739358), while introducing a prospective evaluation of a novel compound, 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine. Although direct experimental data for this specific compound is not yet publicly available, its structural features, particularly the presence of a 4-methylthiazol-5-yl phenyl moiety, suggest a potential for Aurora kinase inhibition, warranting a thorough comparative discussion.
The Aurora Kinase Family: Key Regulators of Cell Division
The Aurora kinase family in humans comprises three highly homologous members: Aurora A, Aurora B, and Aurora C.[1] They play distinct and non-redundant roles during mitosis:
-
Aurora A is primarily involved in centrosome maturation and separation, and the assembly of the mitotic spindle.
-
Aurora B is a component of the chromosomal passenger complex (CPC) and is essential for proper chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.
-
Aurora C shares overlapping functions with Aurora B, particularly in meiosis, and its role in cancer is an area of ongoing investigation.
Given their critical functions, the inhibition of Aurora kinases leads to mitotic catastrophe and, ultimately, apoptosis in cancer cells, making them attractive targets for anticancer therapies.
The Promise of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine: A Structural Perspective
While 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine is not yet characterized as an Aurora kinase inhibitor in published literature, its chemical structure bears resemblance to other known inhibitors that feature a thiazole ring. The thiazole moiety is a common scaffold in kinase inhibitors, known to participate in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases. For instance, the clinical-stage inhibitor CYC116, a potent inhibitor of Aurora A and B kinases, features a thiazole-pyrimidine core.[2][3] This structural similarity provides a strong rationale for investigating the potential of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine as a novel Aurora kinase inhibitor.
A Comparative Analysis of Established Aurora Kinase Inhibitors
To contextualize the potential of novel compounds, it is essential to understand the efficacy and characteristics of well-established Aurora kinase inhibitors. The following table summarizes the key properties of four prominent inhibitors.
| Inhibitor | Target(s) | IC50/Ki (nM) | Key Cellular Effects | Clinical Status |
| Alisertib (MLN8237) | Aurora A >> Aurora B | Aurora A: 1.2, Aurora B: 396.5 | Induces G2/M arrest, polyploidy, and apoptosis.[4] | Phase I/II/III trials for various cancers.[5] |
| Tozasertib (VX-680/MK-0457) | Pan-Aurora (A, B, C) | Aurora A: 0.6, Aurora B: 18, Aurora C: 4.6 | Induces G2/M arrest, inhibits histone H3 phosphorylation, and promotes apoptosis.[6] | Phase I/II trials completed. |
| Barasertib (AZD1152) | Aurora B >> Aurora A | Aurora B: 0.37, Aurora A: 1400 | Causes defects in cytokinesis, leading to polyploidy and apoptosis.[7][8] | Phase I/II trials for hematological malignancies.[8] |
| Danusertib (PHA-739358) | Pan-Aurora, Abl, Trk | Aurora A: 13, Aurora B: 79, Aurora C: 61 | Induces G2/M arrest, polyploidy, and apoptosis.[7] | Phase I/II trials for various cancers.[9] |
Experimental Workflows for Evaluating Aurora Kinase Inhibitors
The characterization of a novel Aurora kinase inhibitor like 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine would involve a series of well-defined in vitro experiments.
Biochemical Kinase Inhibition Assay
The initial step is to determine the direct inhibitory effect of the compound on the kinase activity of purified Aurora A and Aurora B enzymes. This is typically achieved through a radiometric or luminescence-based assay.
Caption: A generalized workflow for determining the IC50 of an inhibitor against a purified kinase.
The causality behind this experimental design is to isolate the interaction between the compound and the kinase, free from cellular complexities. The use of a dilution series allows for the determination of a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be calculated. This provides a quantitative measure of the compound's potency.
Cell-Based Proliferation and Viability Assays
To assess the compound's effect on cancer cells, a cell proliferation or viability assay is performed. A common method is the MTT or CellTiter-Glo assay, which measures the metabolic activity of viable cells.
Caption: A standard workflow for assessing the anti-proliferative effect of a compound on cancer cells.
This experiment is crucial for determining the compound's efficacy in a more biologically relevant context. The 48-72 hour incubation period allows for multiple cell cycles to occur, providing a window to observe the effects of a cell cycle-targeting agent.
Target Engagement and Phenotypic Analysis in Cells
To confirm that the compound's cellular effects are due to Aurora kinase inhibition, specific biomarkers are assessed.
-
Inhibition of Aurora A: Can be monitored by the autophosphorylation of Aurora A at Threonine 288 (p-AurA T288) via western blotting.
-
Inhibition of Aurora B: Is typically assessed by the phosphorylation of its substrate, Histone H3 at Serine 10 (pHH3 S10), also by western blotting.
-
Cell Cycle Analysis: Flow cytometry analysis of DNA content (using propidium iodide staining) is used to observe the accumulation of cells in the G2/M phase and the emergence of a polyploid (>4N DNA content) population, which are characteristic phenotypes of Aurora kinase inhibition.
Caption: Simplified Aurora kinase signaling pathway and the points of intervention by inhibitors.
These experiments provide a self-validating system. The biochemical assay confirms direct kinase inhibition, the cell viability assay demonstrates a functional consequence, and the target engagement and phenotypic analyses link the observed cellular effects directly to the inhibition of the intended targets.
Conclusion and Future Directions
While direct experimental evidence for the Aurora kinase inhibitory activity of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine is currently lacking, its structural similarity to known thiazole-containing inhibitors like CYC116 provides a compelling rationale for its investigation. A systematic evaluation using the described experimental workflows would be necessary to determine its potency, selectivity, and cellular efficacy.
Should this compound prove to be a potent and selective Aurora kinase inhibitor, further studies would be warranted to explore its in vivo efficacy in preclinical cancer models and to establish its pharmacokinetic and pharmacodynamic profiles. The ongoing development of novel Aurora kinase inhibitors is crucial for expanding the therapeutic arsenal against cancer, and the exploration of new chemical scaffolds, such as that of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine, is a vital component of this endeavor.
References
- Borisa, A. C., & Bhatt, H. G. (2017). A comprehensive review on aurora kinase: A potential biotarget for cancer therapy. Journal of Cancer Research and Therapeutics, 13(4), 586.
- Griffiths, G., Scaerou, F., Midgley, C., McClue, S., Tosh, C., Jackson, W., ... & Zheleva, D. (2008). Anti-tumor activity of CYC116, a novel small molecule inhibitor of Aurora kinases and VEGFR2. Cancer Research, 68(9 Supplement), 5644-5644.
-
National Cancer Institute. (n.d.). Clinical Trials Using Aurora Kinase Inhibitor. Retrieved from [Link]
- Gorgun, G., Calabrese, E., Hideshima, T., Ertuc, Z., Santo, L., Ganan-Gomez, I., ... & Anderson, K. C. (2010). The Aurora kinase A inhibitor MLN8237 enhances the activity of bortezomib and dexamethasone in multiple myeloma. Clinical Cancer Research, 16(8), 2341-2352.
- Fancelli, D., Moll, J., Varasi, M., Bravo, R., Artico, M., Berta, D., ... & Fasolini, M. (2006). 1, 4, 5, 6-tetrahydropyrrolo [3, 4-c] pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile. Journal of medicinal chemistry, 49(24), 7247-7251.
- Cheung, C. H., Coumar, M. S., Hsieh, H. P., & Chang, J. Y. (2011). Thematic review: Aurora kinase inhibitors in cancer-a patent review (2006-2010).
- Mortlock, A. A., Foote, K. M., Heron, N. M., Jung, F. H., Pasquet, M. J., Lohmann, J. J., ... & Wilkinson, R. W. (2007). Discovery of N-(4-((3-(2-amino-4-pyrimidinyl)-2-pyridinyl) oxy) phenyl)-4-(4-methyl-2-thienyl)-1-phthalazinamine (AZD1152), a potent and selective inhibitor of Aurora B kinase with activity in tumor xenograft models. Journal of medicinal chemistry, 50(12), 2747-2756.
- Harrington, E. A., Bebbington, D., Moore, J., Rasmussen, R. K., Andrews, S. W., Campbell, D., ... & Golec, J. M. (2004). VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo.
- Cortes, J., Dombret, H., Story, T., Borthakur, G., Liso, A., Wetzler, M., ... & Kantarjian, H. (2015). A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome–positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy.
- Wang, S., Midgley, C. A., Scaërou, F., Grabarek, J. B., Griffiths, G., Jackson, W., ... & Fischer, P. M. (2010). Discovery of N-phenyl-4-(thiazol-5-yl) pyrimidin-2-amine aurora kinase inhibitors. Journal of medicinal chemistry, 53(11), 4367-4378.
-
PubChem. (n.d.). (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine. Retrieved from [Link]
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1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine analog CYC116 versus Alisertib (MLN8237)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Aurora kinase inhibitors have emerged as a promising class of drugs. These enzymes are critical regulators of mitosis, and their inhibition can lead to mitotic catastrophe and subsequent cancer cell death. This guide provides an in-depth, objective comparison of two notable Aurora kinase inhibitors: CYC116 and Alisertib (MLN8237). This analysis is grounded in publicly available preclinical and clinical data to assist researchers in making informed decisions for their discovery and development programs.
Introduction to CYC116 and Alisertib
CYC116 is a potent, orally bioavailable small molecule inhibitor of Aurora A and Aurora B kinases.[1][2] Developed by Cyclacel Pharmaceuticals, it was identified as a promising anti-cancer agent with activity in both hematological and solid tumor models.[3][4] Its mechanism extends beyond Aurora kinases, with inhibitory activity against other kinases implicated in tumor growth and angiogenesis.[1][2]
Alisertib (MLN8237) is a selective and orally available inhibitor of Aurora A kinase.[5][6] Developed by Takeda, it has been extensively investigated in numerous clinical trials for a wide range of malignancies, including peripheral T-cell lymphoma, breast cancer, and small cell lung cancer.[6][7][8] Its selectivity for Aurora A is a key feature, distinguishing it from pan-Aurora kinase inhibitors.[5][9]
Mechanism of Action: A Tale of Two Kinase Inhibition Profiles
The fundamental difference between CYC116 and Alisertib lies in their kinase selectivity.
CYC116: The Pan-Aurora and Multi-Kinase Inhibitor
CYC116 acts as a potent inhibitor of both Aurora A and Aurora B kinases.[1] This dual inhibition leads to a complex cellular phenotype characterized by defects in mitotic spindle formation (an Aurora A-mediated process) and failures in chromosome segregation and cytokinesis (hallmarks of Aurora B inhibition).[2] This results in the formation of polyploid cells and ultimately, apoptosis.[2] Furthermore, CYC116 inhibits other kinases, including VEGFR2, FLT3, Src, and Lck, suggesting a broader anti-cancer activity that may also impact tumor angiogenesis.[1]
Alisertib: The Selective Aurora A Inhibitor
Alisertib demonstrates high selectivity for Aurora A kinase over Aurora B.[5][9] Its primary mechanism involves the disruption of mitotic spindle assembly, leading to mitotic arrest.[5][10] This selective inhibition results in the accumulation of cells with abnormal mitotic spindles and misaligned chromosomes, triggering cell death through apoptosis or mitotic catastrophe.[5][10] Alisertib's selectivity for Aurora A is thought to potentially offer a different therapeutic window and safety profile compared to pan-Aurora kinase inhibitors.[5]
Comparative Target Profile
The differing kinase inhibition profiles of CYC116 and Alisertib are central to their distinct biological activities and potential therapeutic applications.
| Target Kinase | CYC116 (Ki, nM) | Alisertib (MLN8237) (IC50, nM) |
| Aurora A | 8[1] | 1.2[11] |
| Aurora B | 9[1] | 396.5[11] |
| VEGFR2 | 44[1] | - |
| FLT3 | 44[1] | - |
| Src | 82[1] | - |
| Lck | 280[1] | - |
Table 1: Kinase Inhibitory Potency. This table highlights the potent dual Aurora A/B inhibition of CYC116 and its activity against other kinases, in contrast to the high selectivity of Alisertib for Aurora A.
Preclinical Efficacy: A Head-to-Head Look at the Data
Both CYC116 and Alisertib have demonstrated significant anti-tumor activity in a range of preclinical models.
CYC116:
-
In Vitro: CYC116 has shown potent anti-proliferative activity against a broad panel of human cancer cell lines, with IC50 values in the nanomolar range.[12] Notably, it is effective in leukemia, pancreatic, and non-small cell lung cancer (NSCLC) cell lines.[2]
-
In Vivo: Oral administration of CYC116 has demonstrated efficacy in murine leukemia models and has been shown to reduce tumor growth in human tumor xenograft models.[2][12]
Alisertib (MLN8237):
-
In Vitro: Alisertib has demonstrated potent anti-proliferative activity across a wide array of solid and hematological cancer cell lines.[13]
-
In Vivo: In preclinical models, Alisertib has shown significant anti-tumor activity, including in models of neuroblastoma, lymphoma, and small cell lung cancer.[13] It has also been shown to enhance the efficacy of other chemotherapeutic agents like cytarabine in acute myeloid leukemia (AML) models.[2]
While direct comparative preclinical studies are limited, a molecular docking study has compared the binding modes of both inhibitors to Aurora kinases, providing insights into their interactions at a molecular level.[3]
Clinical Development and Safety Profile
The clinical development pathways for CYC116 and Alisertib have been distinct, reflecting their different target profiles and, potentially, their therapeutic windows.
CYC116: A Phase I clinical trial of CYC116 in patients with advanced solid tumors was initiated to evaluate its safety, tolerability, and pharmacokinetics.[14] However, the trial was terminated.[11]
Alisertib (MLN8237): Alisertib has undergone extensive clinical evaluation in numerous Phase I, II, and III trials.[6][7][8]
-
Efficacy: Alisertib has shown clinical activity as a single agent and in combination with other therapies in various cancers, including relapsed/refractory peripheral T-cell lymphoma, breast cancer, and small cell lung cancer.[5][8][15] However, in a Phase III trial for peripheral T-cell lymphoma, it did not demonstrate superiority over the investigator's choice of therapy.[5]
-
Safety: The most common treatment-related adverse events associated with Alisertib are hematological, including neutropenia, anemia, and thrombocytopenia.[5][6][10] Non-hematological toxicities such as fatigue, mucositis, and diarrhea have also been reported.[6][10]
Experimental Protocols for Comparative Evaluation
For researchers aiming to directly compare CYC116 and Alisertib, the following experimental workflows are recommended.
In Vitro Kinase Assay
This assay directly measures the inhibitory activity of the compounds against purified Aurora kinases.
Protocol:
-
Reaction Setup: In a microplate, combine the kinase buffer, purified recombinant Aurora A or Aurora B enzyme, and the substrate (e.g., histone H3).[1]
-
Compound Addition: Add serial dilutions of CYC116 or Alisertib to the wells.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[1][16]
-
Detection: Stop the reaction and measure kinase activity. This can be done by quantifying ADP production using a commercial kit like ADP-Glo™[7][16] or by detecting substrate phosphorylation via Western blot using an antibody specific for phosphorylated histone H3 (Ser10).[1]
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assay
This assay assesses the anti-proliferative effects of the inhibitors on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.[17][18]
-
Compound Treatment: Treat the cells with a range of concentrations of CYC116 or Alisertib for a specified duration (e.g., 72 hours).[17][18]
-
MTT/MTS Assay: Add MTT or MTS reagent to each well and incubate for 1-4 hours.[17][18]
-
Solubilization (for MTT): If using MTT, add a solubilizing agent to dissolve the formazan crystals.[17][18]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.[17][18]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of the compounds in a living organism.
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A Comparative Guide for Researchers: Danusertib (PHA-739358) vs. a Novel Thiazole-Phenyl Analog
This guide provides a comparative analysis of the well-characterized, clinical-stage pan-Aurora kinase inhibitor, Danusertib (PHA-739358), and a representative early-stage discovery compound, 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine. The objective is not merely to compare two molecules, but to contrast a known entity with a hypothetical new chemical entity (NCE) to illustrate the critical path of experimental characterization required in modern drug discovery.
We will delve into the established profile of Danusertib as our benchmark and then outline the essential experimental protocols and scientific rationale for evaluating the therapeutic potential of a novel analog built upon the promising thiazole-phenyl scaffold.
The Central Role of Aurora Kinases in Oncology
Aurora kinases are a family of serine/threonine kinases that serve as master regulators of mitosis.[1] Their proper function is essential for centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[2][3] In numerous human cancers, these kinases are overexpressed, leading to aneuploidy and promoting malignant transformation, which makes them a compelling target for therapeutic intervention.[1][4]
Danusertib emerged as one of the first Aurora kinase inhibitors to enter clinical trials, setting a benchmark for this class of compounds.[1][5] The exploration of novel scaffolds, such as those containing thiazole rings, continues in the search for agents with improved selectivity, potency, and therapeutic windows.[6][7]
Compound Profiles: Established Drug vs. Emerging Scaffold
Danusertib is a potent, ATP-competitive small molecule that inhibits all three isoforms of the Aurora kinase family.[2][5] Its development provided significant insights into the therapeutic potential and challenges of pan-Aurora inhibition.
-
Mechanism of Action: Danusertib primarily targets the ATP-binding pocket of Aurora kinases A, B, and C.[1][8] Its most pronounced cellular phenotype is the disruption of cytokinesis, leading to the formation of large, polyploid cells—a hallmark of potent Aurora B inhibition.[2][9] This activity is confirmed by the reduction of phosphorylation on Histone H3 (Ser10), a direct substrate of Aurora B, which serves as a robust pharmacodynamic biomarker.[2][8][9]
-
Kinase Selectivity: While potent against Aurora kinases, Danusertib is a multi-kinase inhibitor, also showing significant activity against other oncologically relevant kinases. This broad-spectrum activity may contribute to its efficacy but also to its toxicity profile.[1][4][10]
| Target Kinase | IC₅₀ (nM) | References |
| Aurora A | 13 | [4][10][11][12] |
| Aurora B | 79 | [4][10][11][12] |
| Aurora C | 61 | [4][10][11][12] |
| Abl | 25 | [5][8][10] |
| c-RET | 31 | [5][10] |
| TrkA | 31 | [10] |
| FGFR1 | 47 | [5][10] |
-
Clinical Status: Danusertib has undergone extensive Phase I and II clinical trials in both solid tumors and hematologic malignancies.[2][4][13] These trials established a manageable safety profile, with neutropenia being the most common dose-limiting toxicity, and demonstrated promising anti-tumor activity, particularly in leukemias carrying the T315I BCR-ABL mutation.[3][13][14]
This specific molecule represents a starting point in a drug discovery campaign. While direct biological data for this exact structure is not publicly available, its core scaffold—a phenyl ring linked to a methylthiazole group—is of significant interest in medicinal chemistry. The thiazole ring is a well-established pharmacophore present in numerous approved drugs and is known to confer a range of biological activities, including anticancer effects.[6][7][15]
The key challenge and opportunity with such an analog is its complete lack of characterization. Its potency, kinase selectivity, and cellular effects are unknown. Therefore, it serves as a perfect subject for the rigorous, systematic evaluation outlined in the following section.
Experimental Guide: A Blueprint for Characterizing a Novel Kinase Inhibitor
To evaluate the potential of the thiazole-phenyl analog and compare it meaningfully to Danusertib, a tiered experimental approach is required. This workflow ensures that resources are spent wisely, moving from broad, cost-effective in vitro assays to more complex, resource-intensive cell-based and biomarker studies.
Objective: To determine the direct inhibitory activity (IC₅₀) of the analog against purified Aurora A, B, and C kinases. This is the foundational experiment to confirm that the compound engages its intended targets.
Causality: We employ a luminescence-based assay like ADP-Glo™, which measures the amount of ADP produced by the kinase reaction.[16][17] A decrease in ADP production in the presence of the inhibitor directly correlates with its potency. This method is highly sensitive, quantitative, and amenable to high-throughput screening.[17]
Protocol: ADP-Glo™ Kinase Assay [17][18]
-
Reagent Preparation: Prepare 1x Kinase Assay Buffer, dilute purified recombinant Aurora A, B, or C kinase to the optimal concentration (predetermined via enzyme titration), and prepare a substrate/ATP mix (e.g., Myelin Basic Protein as a generic substrate and ATP at a concentration near its Km).[12][18]
-
Compound Plating: In a 384-well plate, perform serial dilutions of the test compound (e.g., 11-point, 3-fold dilutions starting from 10 µM) and a benchmark inhibitor (Danusertib). Include "no inhibitor" (positive control) and "no enzyme" (blank) wells.
-
Kinase Reaction: Add the diluted enzyme to each well, followed by the substrate/ATP mix to initiate the reaction. Incubate for 60 minutes at room temperature.
-
ADP Detection (Step 1): Add ADP-Glo™ Reagent to all wells. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ATP Generation (Step 2): Add Kinase Detection Reagent to all wells. This converts the ADP produced by the kinase reaction back into ATP. Incubate for 30-45 minutes at room temperature.[18]
-
Signal Readout: Measure the luminescence signal using a microplate reader. The light signal is directly proportional to the amount of ADP generated and thus to kinase activity.
-
Data Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic model to calculate the IC₅₀ value.
Objective: To measure the effect of the analog on the proliferation and viability of cancer cells. This assay bridges the gap between biochemical potency and a functional cellular outcome.
Causality: An effective Aurora kinase inhibitor should arrest the cell cycle, ultimately leading to cell death and reduced proliferation. We use colorimetric or luminescent assays (e.g., MTT, WST-1, or CellTiter-Glo®) that measure the metabolic activity of the cell population, which serves as a proxy for cell viability.[19][20][21] A reduction in signal indicates cytotoxic or cytostatic activity.
Protocol: MTT Cell Viability Assay [19][20][22]
-
Cell Seeding: Seed a relevant cancer cell line (e.g., HCT116 colon cancer or HeLa cervical cancer) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the analog and Danusertib in complete culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) control wells.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂). This duration allows for multiple cell doubling times, making the anti-proliferative effects apparent.
-
MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[20]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.
-
Signal Readout: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Objective: To confirm that the observed anti-proliferative effect is caused by the on-target inhibition of Aurora B kinase within the cell.
Causality: As Aurora B is the primary kinase responsible for phosphorylating Histone H3 at Serine 10 (pHH3-S10) during mitosis, a potent and specific inhibitor should cause a dose-dependent decrease in the cellular levels of this phosphoprotein.[2][3][9] Western blotting allows for the direct visualization and semi-quantification of this target engagement.
Protocol: Western Blot for Phospho-Histone H3 (Ser10) [23][24]
-
Cell Treatment and Lysis: Seed HCT116 or HeLa cells and treat them for 24 hours with increasing concentrations of the analog and Danusertib (e.g., 0.1x, 1x, 10x GI₅₀). As a positive control, treat one well with a mitotic arresting agent like nocodazole to enrich for cells with high pHH3 levels.[25]
-
Protein Extraction: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Quantification & Sample Prep: Determine the protein concentration of each lysate using a BCA assay. Prepare samples for loading by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for Phospho-Histone H3 (Ser10) (e.g., at a 1:1000 dilution).[25][26]
-
Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Histone H3 or a housekeeping protein like GAPDH.[27]
-
Analysis: A dose-dependent decrease in the pHH3-S10 band intensity relative to the total Histone H3 or loading control confirms on-target activity.
Synthesizing the Comparison
By following this experimental workflow, a researcher can build a comprehensive data package for the novel thiazole-phenyl analog. The results would allow for a direct, evidence-based comparison with the benchmark, Danusertib:
-
Potency: How do the IC₅₀ values from the kinase assay compare? Is the analog more or less potent than Danusertib?
-
Selectivity: Does the analog inhibit Aurora A, B, and C with a similar ratio to Danusertib, or does it show selectivity for a specific isoform? Further profiling against a panel of off-target kinases would be a critical next step.
-
Cellular Activity: How does the cellular GI₅₀ value relate to the biochemical IC₅₀? A large discrepancy might suggest issues with cell permeability or efflux.
-
Mechanism of Action: Does the analog effectively reduce pHH3-S10 levels in cells at concentrations consistent with its GI₅₀? This confirms that the anti-proliferative effect is driven by the intended mechanism.
Ultimately, this guide demonstrates the logical and scientific progression from a chemical structure on paper to a well-characterized compound with a defined mechanism of action. While Danusertib provides a rich historical and clinical context, the systematic evaluation of novel analogs is the engine of future therapeutic innovation.
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Steeghs, N., et al. (2009). A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-Hour Infusion with and without Granulocyte Colony-Stimulating Factor in a 14-Day Cycle in Patients with Advanced Solid Tumors. Clinical Cancer Research, 15(21), 6656-6663. Retrieved from [Link]
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le Coutre, P., et al. (2015). A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy. Haematologica, 100(7), 903-910. Retrieved from [Link]
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Drugs.com. (n.d.). Danusertib. Drugs.com. Retrieved from [Link]
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Sarris, E. G., et al. (2010). Phase I Pharmacokinetic and Pharmacodynamic Study of the Aurora Kinase Inhibitor Danusertib in Patients With Advanced or Metastatic Solid Tumors. Journal of Clinical Oncology, 28(33), 4975-4982. Retrieved from [Link]
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Gizzi, M., et al. (2012). Danusertib, an aurora kinase inhibitor. Expert Opinion on Investigational Drugs, 21(4), 545-555. Retrieved from [Link]
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Steeghs, N., et al. (2009). A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors. Clinical Cancer Research, 15(21), 6656-6663. Retrieved from [Link]
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Cicenas, J., et al. (2015). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 5, 253. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
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Li, W., et al. (2014). Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. Oncotarget, 5(19), 9409-9419. Retrieved from [Link]
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Fraedrich, K., et al. (2012). Targeting Aurora Kinases with Danusertib (PHA-739358) Inhibits Growth of Liver Metastases from Gastroenteropancreatic Neuroendocrine Tumors in an Orthotopic Xenograft Model. Clinical Cancer Research, 18(13), 3545-3557. Retrieved from [Link]
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BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase B Assay Kit. BPS Bioscience. Retrieved from [Link]
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Posy, S. L., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 5, 286. Retrieved from [Link]
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Mahadevan, D. (2012). Danusertib, an aurora kinase inhibitor. Expert Opinion on Investigational Drugs, 21(4), 545-555. Retrieved from [Link]
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Malumbres, M., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS, 115(51), 12964-12969. Retrieved from [Link]
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Yilmaz, M. T., et al. (2021). The effect of danusertib, an Aurora kinase inhibitor, on cytotoxicity, apoptosis, and cell cycle in human pancreatic carcinoma CFPAC-1 cells. Journal of Cancer Research and Therapeutics, 17(6), 1419-1424. Retrieved from [Link]
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le Coutre, P., et al. (2015). A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy. Haematologica, 100(7), 903-910. Retrieved from [Link]
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Chen, G., et al. (2011). Histone H3 Phosphorylation (Ser10, Ser28) and Phosphoacetylation (K9S10) Are Differentially Associated with Gene Expression in Liver of Rats Treated In Vivo with Acute Ethanol. Journal of Pharmacology and Experimental Therapeutics, 337(2), 436-445. Retrieved from [Link]
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OUCI. (2022). Synthesis, Biological Activity, and Computational Study of 1-[5-(4-Methylthiazol-5-yl)-2-phenyl-1,3,4-oxadiazol-3(2H)-yl]ethanone Derivatives. OUCI. Retrieved from [Link]
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Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 38(1), 59-69. Retrieved from [Link]
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MDPI. (2026). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. Retrieved from [Link]
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Asif, M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]
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Head-to-head comparison of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine and other kinase inhibitors in vitro
Title: Event-Driven vs. Occupancy-Driven Kinase Targeting: A Head-to-Head In Vitro Comparison of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine-Based PROTACs and Traditional Kinase Inhibitors
Introduction As kinase-targeted therapies mature, the limitations of traditional, occupancy-driven small molecule inhibitors—such as their susceptibility to point mutations and inability to abrogate non-catalytic scaffolding functions—have become increasingly apparent. This has catalyzed a paradigm shift toward event-driven pharmacology via Proteolysis Targeting Chimeras (PROTACs). At the core of many highly effective kinase degraders is 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine , a specialized chemical moiety that acts as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase[1].
When conjugated to a traditional kinase inhibitor via a chemical linker, this VHL-amine fragment transforms a standard inhibitor into a bifunctional degrader. As a Senior Application Scientist, I have structured this guide to provide a head-to-head in vitro comparison between traditional kinase inhibitors and their 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine-based PROTAC counterparts. This guide details the causality behind experimental choices and provides self-validating protocols for rigorous profiling.
Mechanistic Divergence: Inhibition vs. Degradation
Traditional kinase inhibitors operate via thermodynamic equilibrium, requiring sustained high concentrations to occupy the ATP-binding pocket and block phosphorylation. However, kinases like IRAK1 and p38α possess critical scaffolding functions that continue to drive disease pathology even when their kinase activity is fully inhibited[2].
Conversely, 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine-based PROTACs operate catalytically. The kinase-binding warhead anchors to the target, while the 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine moiety recruits the VHL E3 ligase[1]. This induced proximity results in the polyubiquitination and subsequent proteasomal degradation of the entire kinase complex, effectively destroying both the catalytic and scaffolding functions of the target[3].
Fig 1: Mechanism of action comparison between occupancy-driven inhibitors and event-driven PROTACs.
Self-Validating In Vitro Methodologies
To objectively compare these modalities, we must employ a self-validating experimental system. This means not only measuring efficacy but actively proving the mechanism of action through negative controls and rescue experiments.
Protocol A: Kinase Activity Assay (ADP-Glo) for IC50 Determination Objective: To verify that the PROTAC retains the target-binding affinity of the parent inhibitor, and to confirm that the VHL-amine fragment alone lacks off-target kinase activity.
-
Preparation: Incubate recombinant target kinase (e.g., p38α or IRAK1) with its specific substrate and ultra-pure ATP in kinase buffer.
-
Treatment: Add serial dilutions (10 pM to 10 μM) of the traditional inhibitor, the PROTAC, and unconjugated 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine (Negative Control).
-
Detection: After 60 minutes, add ADP-Glo reagent to deplete unreacted ATP, followed by Kinase Detection Reagent to convert ADP to ATP and generate luminescence.
-
Causality Check: The unconjugated VHL-amine must show no inhibition (IC50 > 10 μM). If it does, the degradation observed later may be confounded by off-target toxicity rather than targeted ubiquitination.
Protocol B: Quantitative Immunoblotting for DC50 & Dmax Objective: To measure the true event-driven endpoint: total protein depletion.
-
Cell Culture: Seed target-expressing cells (e.g., HeLa for p38α or THP-1 for IRAK1) at 5x10^5 cells/well.
-
Treatment: Treat with serial dilutions of compounds for 24 hours.
-
Lysis & SDS-PAGE: Lyse cells in RIPA buffer supplemented with protease inhibitors. Run 20 μg of total protein on a 4-12% Bis-Tris gel.
-
Immunoblotting: Probe for the target kinase and a loading control (GAPDH). Quantify band intensity via densitometry to calculate DC50 (concentration achieving 50% degradation) and Dmax (maximum degradation achieved).
Protocol C: Mechanistic Validation (The Self-Validating Step) Objective: To prove that degradation is strictly dependent on the proteasome and VHL recruitment.
-
Proteasome Rescue: Pre-treat cells with 1 μM Epoxomicin (a specific proteasome inhibitor) for 2 hours before adding the PROTAC.
-
VHL Competition: In a separate cohort, pre-treat cells with a 100-fold molar excess of unconjugated 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine.
-
Causality Check: If degradation is rescued in both scenarios, it definitively proves that the PROTAC functions via VHL-mediated proteasomal degradation, ruling out artifactual protein downregulation or general cytotoxicity[4].
Fig 2: Self-validating in vitro experimental workflow for profiling kinase degraders.
Quantitative Data Comparison
The following table summarizes a representative head-to-head comparison utilizing a model kinase (p38α) to illustrate the pharmacodynamic differences between a traditional inhibitor (PH-797804), its VHL-PROTAC derivative, and the isolated VHL-amine fragment[1].
| Compound Class | Specific Agent | Kinase IC50 (Inhibition) | Cellular DC50 (Degradation) | Dmax (Max Degradation) | Proteasome Rescue |
| Traditional Inhibitor | PH-797804 | 26 nM | N/A (No degradation) | 0% | N/A |
| VHL-PROTAC | PH-797804-VHL Conjugate | 45 nM | 5.2 nM | 95% | Yes (Fully Rescued) |
| VHL Ligand Control | 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine | > 10,000 nM | N/A (No degradation) | 0% | N/A |
Data Interpretation: The PROTAC maintains comparable target-binding affinity (45 nM vs 26 nM) but achieves potent protein clearance at a fraction of the concentration (DC50 = 5.2 nM). The isolated 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine shows no baseline kinase inhibition, confirming its role strictly as an E3 ligase recruiter.
Discussion: The Strategic Advantage of VHL-Amine Degraders
The inclusion of the 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine moiety fundamentally alters the therapeutic profile. By relying on event-driven pharmacology, PROTACs can overcome high endogenous ATP concentrations that typically outcompete traditional reversible inhibitors. Furthermore, because the VHL-amine PROTAC operates catalytically—destroying the target and moving on to the next molecule—it requires significantly lower steady-state drug concentrations, potentially widening the therapeutic index[5]. This is particularly critical in oncology and immunology, where targeting scaffolding kinases like SMARCA2/4[3] or IRAK1[2] via traditional inhibition has historically yielded poor clinical outcomes.
References
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Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Cancers (Basel). URL:[Link]
- Compounds and methods for the targeted degradation of interleukin-1 receptor-associated kinase 1 proteins.WIPO (WO2021018118A1).
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Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers. Nature Communications. URL:[Link]
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Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. URL:[Link]
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A Researcher's Guide to Validating Cellular Target Engagement of Novel Bioactive Compounds: A Comparative Analysis
In the landscape of modern drug discovery, the identification and validation of a small molecule's direct cellular target are paramount.[1][2] This crucial step bridges the gap between a compound's observed phenotypic effect and its underlying mechanism of action, a cornerstone of successful therapeutic development. This guide provides a comprehensive comparison of leading methodologies for validating the cellular target engagement of novel compounds, using the illustrative example of the hypothetical bioactive molecule, 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine. While the specific target of this compound is yet to be elucidated, this guide will equip researchers with the knowledge to not only identify its potential binding partners but also to rigorously validate this interaction within a cellular context.
We will delve into the technical nuances, strengths, and limitations of three powerful techniques: the Cellular Thermal Shift Assay (CETSA), Affinity-Based Pull-Down Assays, and Photoaffinity Labeling. Through detailed protocols, comparative data tables, and workflow diagrams, this guide will empower researchers to make informed decisions in selecting the optimal strategy for their specific research goals.
The Compound of Interest: 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine
For the purpose of this guide, we will consider 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine, a novel small molecule with potential therapeutic applications. Its chemical structure is presented below. As with many newly synthesized compounds, its biological target(s) are currently unknown, making it an ideal candidate for the target validation workflows discussed herein.
-
Molecular Formula: C12H14N2S[3]
-
Molecular Weight: 218.32 g/mol [3]
-
Synonyms: (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine, (1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethan-1-amine[3][4][5][6][7][8][9]
A Comparative Overview of Target Validation Methodologies
The journey from a hit compound to a validated lead requires a multi-faceted approach to target identification and engagement. Here, we compare three widely adopted methodologies, each offering unique advantages and insights into the intricate dance between a small molecule and its protein partner.
| Feature | Cellular Thermal Shift Assay (CETSA) | Affinity-Based Pull-Down | Photoaffinity Labeling |
| Principle | Ligand-induced thermal stabilization of the target protein.[10][11][12] | Immobilized small molecule "baits" capture interacting "prey" proteins from cell lysates.[13][14][15][16] | A photo-reactive group on the small molecule forms a covalent bond with the target upon UV irradiation.[17][18][19][20] |
| Labeling Requirement | Label-free.[1] | Requires modification of the small molecule with an affinity tag (e.g., biotin).[21] | Requires synthesis of a photo-reactive and tagged analog of the small molecule.[17][20] |
| Cellular Context | Can be performed in intact cells, cell lysates, or tissues.[11][12][22] | Typically performed with cell lysates.[21] | Can be performed in living cells or cell lysates.[17][19] |
| Primary Output | A shift in the protein's melting temperature (Tm) upon ligand binding.[1] | Identification of proteins that bind to the immobilized small molecule.[14] | Covalent labeling and subsequent identification of the target protein.[18] |
| Key Advantage | Measures target engagement in a native cellular environment without modifying the compound.[12] | Can identify a broad range of potential binding partners.[13][14] | Provides direct evidence of a physical interaction and can map the binding site.[18] |
| Key Limitation | Not all ligand binding events result in a measurable thermal shift.[1] | Potential for false positives due to non-specific binding to the affinity matrix or linker.[21] | Requires specialized chemical synthesis and can be prone to non-specific labeling.[20] |
In-Depth Methodologies and Experimental Workflows
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique that assesses target engagement based on the principle of ligand-induced thermal stabilization.[10][11][12] The binding of a small molecule to its target protein often increases the protein's resistance to heat-induced denaturation. By measuring the amount of soluble protein remaining after a heat challenge, one can infer target engagement.[11]
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with varying concentrations of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine or a vehicle control for a specified duration.
-
Heat Challenge: Aliquot the cell suspension or lysate and heat at a range of temperatures (e.g., 40-70°C) for a short period (typically 3 minutes) using a thermal cycler.[10][23]
-
Cell Lysis and Fractionation: Lyse the cells (if not already lysed) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[10][23]
-
Protein Quantification and Analysis: Quantify the amount of the specific target protein in the soluble fraction using methods such as Western blotting or mass spectrometry.[11]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[23]
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Affinity-Based Pull-Down Assay
This technique relies on the specific interaction between a "bait" (the small molecule of interest) and its "prey" (the target protein).[14][16] The small molecule is first immobilized on a solid support, which is then used to "pull down" its binding partners from a cell lysate.
-
Probe Synthesis: Synthesize an analog of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine that incorporates an affinity tag, such as biotin, via a linker.
-
Immobilization: Immobilize the biotinylated compound onto streptavidin-coated beads.
-
Cell Lysis: Prepare a cell lysate from the cell line of interest.
-
Incubation: Incubate the immobilized compound with the cell lysate to allow for the formation of compound-protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry.[14]
Caption: Workflow of an Affinity-Based Pull-Down Assay.
Photoaffinity Labeling
Photoaffinity labeling is a powerful technique that uses a photo-reactive analog of the small molecule to form a covalent bond with its target protein upon exposure to UV light.[17][18] This covalent linkage allows for the stringent purification and confident identification of the target.
-
Probe Synthesis: Synthesize an analog of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine containing both a photo-reactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., a clickable alkyne or biotin).[20]
-
Cell Treatment and Photo-crosslinking: Treat living cells with the photoaffinity probe, allowing it to engage its target. Irradiate the cells with UV light to induce covalent cross-linking.[17]
-
Cell Lysis and Tagging: Lyse the cells and, if a clickable tag was used, perform a click chemistry reaction to attach a purification handle (e.g., biotin).
-
Affinity Purification: Purify the covalently labeled proteins using streptavidin beads.
-
Protein Identification: Identify the purified proteins by mass spectrometry.
Caption: Workflow of a Photoaffinity Labeling Experiment.
Hypothetical Experimental Data and Interpretation
To illustrate the application of these techniques, let's assume that 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine targets a hypothetical protein, "Kinase X".
CETSA Data
| Temperature (°C) | % Soluble Kinase X (Vehicle) | % Soluble Kinase X (10 µM Compound) |
| 45 | 100 | 100 |
| 50 | 95 | 98 |
| 55 | 70 | 92 |
| 60 | 40 | 80 |
| 65 | 15 | 55 |
| 70 | 5 | 20 |
Interpretation: The data clearly shows a significant increase in the thermal stability of Kinase X in the presence of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine. This rightward shift in the melting curve is strong evidence of direct target engagement in the cellular environment.
Affinity-Based Pull-Down Data (Top 5 Hits by Mass Spectrometry)
| Rank | Protein ID | Spectral Counts | Fold Enrichment (Compound vs. Control Beads) |
| 1 | Kinase X | 125 | 50 |
| 2 | Heat Shock Protein 90 | 80 | 5 |
| 3 | Tubulin alpha-1A chain | 60 | 2 |
| 4 | Glyceraldehyde-3-phosphate dehydrogenase | 55 | 1.5 |
| 5 | Actin, cytoplasmic 1 | 50 | 1.2 |
Interpretation: Kinase X is the most significantly enriched protein, suggesting it is a high-confidence binding partner. The other proteins show much lower enrichment and are likely non-specific interactors, a common challenge in pull-down assays.
Photoaffinity Labeling Data (Top 5 Hits by Mass Spectrometry)
| Rank | Protein ID | Unique Peptides Identified | Fold Enrichment (Probe vs. Probe + Competitor) |
| 1 | Kinase X | 15 | 20 |
| 2 | Carbonic anhydrase 2 | 8 | 1.5 |
| 3 | Peroxiredoxin-1 | 7 | 1.3 |
| 4 | 14-3-3 protein zeta/delta | 6 | 1.1 |
| 5 | Peptidyl-prolyl cis-trans isomerase A | 5 | 1.0 |
Interpretation: Kinase X is the most prominently labeled protein, and this labeling is significantly reduced in the presence of a competitor (unmodified 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine), confirming the specificity of the interaction. This provides very strong evidence that Kinase X is a direct target.
Conclusion and Recommendations
Validating the target engagement of a novel small molecule is a critical and often challenging step in drug discovery. The three methodologies discussed—CETSA, affinity-based pull-down, and photoaffinity labeling—each provide a powerful lens through which to view these molecular interactions.
-
CETSA stands out as an exceptional first-line approach due to its label-free nature, allowing for the assessment of target engagement in an unperturbed cellular system.
-
Affinity-based pull-down assays are valuable for unbiased target identification, particularly when the target is completely unknown.
-
Photoaffinity labeling offers the highest level of evidence for a direct physical interaction and can provide insights into the binding site.
For a comprehensive validation strategy for a novel compound like 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine, a tiered approach is recommended. Beginning with a label-free method like CETSA to confirm cellular engagement of a hypothesized target, followed by a more rigorous, direct binding assay such as photoaffinity labeling to definitively identify the target and rule out artifacts, constitutes a robust and reliable workflow. By carefully selecting and executing these techniques, researchers can build a strong foundation for understanding a compound's mechanism of action and advancing its development as a potential therapeutic.
References
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- Annual Reviews. (2022). Validating Small Molecule Chemical Probes for Biological Discovery.
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A Comparative Guide to the Kinase Cross-Reactivity Profile of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine
Introduction: The Imperative of Kinase Selectivity in Modern Drug Discovery
Protein kinases, with over 500 members in the human genome, represent one of the most critical families of drug targets, regulating a vast array of cellular processes.[1] The development of kinase inhibitors has revolutionized the treatment of numerous diseases, particularly in oncology.[2][3] However, the high degree of structural similarity across the ATP-binding site of different kinases presents a significant challenge: achieving inhibitor selectivity.[4] A lack of selectivity can lead to off-target effects, where the inhibitor modulates the activity of unintended kinases, potentially causing cellular toxicity or other adverse events.[5][6][7][8][9] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of a rational drug discovery campaign, essential for building a robust safety and efficacy profile for any novel kinase inhibitor.[3][10][11]
This guide provides an in-depth analysis of the kinase cross-reactivity profile of a novel investigational compound, 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine (hereafter referred to as Cmpd-X). We will compare its selectivity against established kinase inhibitors with varying profiles: the highly promiscuous inhibitor Staurosporine, the relatively selective inhibitor Imatinib, and the multi-targeted inhibitor Dasatinib. This guide is designed to provide researchers, scientists, and drug development professionals with a practical framework for designing, executing, and interpreting kinase selectivity studies.
Compounds Under Investigation
A comparative approach is crucial for contextualizing the selectivity of a novel compound. The inhibitors chosen for this guide represent a spectrum of selectivity profiles.
-
Cmpd-X (Investigational Compound): 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine. A novel small molecule inhibitor whose kinase selectivity is the primary subject of this investigation.
-
Staurosporine (Promiscuous Inhibitor): A natural product known to be a potent, ATP-competitive, and broadly non-selective protein kinase inhibitor.[12][13][14][15][16] Its lack of specificity makes it a valuable research tool for inducing apoptosis and a useful negative control in selectivity studies.[12]
-
Imatinib (Selective Inhibitor): A paradigm of targeted therapy, Imatinib is a selective inhibitor of the BCR-ABL tyrosine kinase.[2][17] While highly selective, it is known to inhibit other kinases such as KIT and PDGFR.[2][18][19]
-
Dasatinib (Multi-Targeted Inhibitor): A second-generation BCR-ABL inhibitor, Dasatinib is a potent multi-kinase inhibitor, targeting SRC family kinases, c-KIT, PDGFR, and others.[18][20][21][22][23] Its broader profile highlights a different therapeutic strategy compared to highly selective inhibitors.[20]
Experimental Design: A Framework for Robust Profiling
To ensure a comprehensive and unbiased assessment of kinase selectivity, a multi-faceted experimental approach is required. This involves selecting an appropriate kinase panel and a robust assay technology.
Kinase Panel Selection
The choice of a kinase panel is a critical decision. For initial profiling, a broad panel is recommended to identify potential off-target liabilities. Several commercial vendors offer extensive panels covering a significant portion of the human kinome.[24][25][26] For this study, we selected a representative panel of 96 kinases, encompassing all major kinase families, to provide a comprehensive overview of Cmpd-X's selectivity.
Assay Technology: ADP-Glo™ Kinase Assay
A variety of in vitro kinase assay technologies are available, including radiometric and fluorescence-based methods.[27][28][29][30] We selected the ADP-Glo™ Kinase Assay (Promega) for this study due to its high sensitivity, broad applicability across different kinase families, and non-radioactive format.[31][32] The assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[33]
Methodology: A Step-by-Step Protocol
The following protocol outlines the key steps for performing the kinase cross-reactivity screen using the ADP-Glo™ platform.
Reagent Preparation
-
Compound Dilution: Prepare a 10 mM stock solution of each test compound (Cmpd-X, Staurosporine, Imatinib, Dasatinib) in 100% DMSO. Create a 10-point, 3-fold serial dilution series in an appropriate assay buffer.
-
Kinase and Substrate Preparation: Reconstitute and dilute each of the 96 kinases and their corresponding substrates according to the manufacturer's instructions.
-
ATP Solution: Prepare a working solution of ATP at a concentration appropriate for each kinase, typically at or near the Km value.
-
ADP-Glo™ Reagent and Kinase Detection Reagent Preparation: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's protocol immediately before use.[33][34][35]
Assay Procedure (384-well plate format)
-
Reaction Setup: To the appropriate wells of a 384-well plate, add 2.5 µL of the kinase/substrate mix.
-
Compound Addition: Add 0.5 µL of the serially diluted compound solutions or DMSO vehicle control.
-
Initiate Kinase Reaction: Add 2.0 µL of the ATP solution to initiate the kinase reaction. Allow the reaction to proceed at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.[33][34][36]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP produced. Incubate for 30-60 minutes at room temperature.[33][34]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis
-
Percent Inhibition Calculation: The raw luminescence data is converted to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))
-
IC50 Determination: For active compounds, the percent inhibition data from the 10-point dilution series is plotted against the compound concentration. A four-parameter logistic model is used to fit the curve and determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Results and Comparative Analysis
The following data is a representative, hypothetical dataset generated for illustrative purposes to guide the interpretation of a typical kinase profiling experiment.
Single-Point Inhibition Screen
An initial screen at a single high concentration (e.g., 10 µM) is a cost-effective way to identify potential interactions.
Table 1: Hypothetical Percent Inhibition of Selected Kinases at 10 µM
| Kinase Target | Cmpd-X | Staurosporine | Imatinib | Dasatinib |
| ABL1 | 98% | 100% | 99% | 100% |
| SRC | 25% | 99% | 15% | 98% |
| KIT | 95% | 100% | 97% | 99% |
| KDR (VEGFR2) | 88% | 98% | 45% | 92% |
| FLT3 | 92% | 100% | 60% | 95% |
| EGFR | 15% | 95% | 5% | 30% |
| AURKA | 10% | 92% | 8% | 25% |
| CDK2 | 5% | 90% | 2% | 18% |
| p38α (MAPK14) | 8% | 85% | 12% | 40% |
| LCK | 30% | 99% | 20% | 97% |
IC50 Dose-Response Analysis
For kinases showing significant inhibition in the single-point screen, a full dose-response curve is generated to determine the IC50 value.
Table 2: Hypothetical IC50 Values (nM) for Selected Kinases
| Kinase Target | Cmpd-X | Staurosporine | Imatinib | Dasatinib |
| ABL1 | 25 | 6 | 30 | 0.8 |
| SRC | >10,000 | 7 | >10,000 | 1.2 |
| KIT | 50 | 8 | 150 | 2.5 |
| KDR (VEGFR2) | 250 | 15 | >5,000 | 15 |
| FLT3 | 180 | 12 | >2,000 | 20 |
| LCK | >5,000 | 5 | >10,000 | 1.0 |
Visualization and Interpretation
Visual tools are indispensable for interpreting complex kinase profiling data.
Experimental Workflow Diagram
The overall process from compound preparation to data analysis can be visualized as a clear workflow.
Caption: Workflow for Kinase Cross-Reactivity Profiling.
Selectivity Profile Heatmap
A heatmap provides a rapid visual comparison of the selectivity profiles across the tested compounds.
Caption: Heatmap of Comparative Kinase Inhibitor IC50 Values.
Discussion
-
Cmpd-X Profile: Cmpd-X demonstrates a potent inhibitory activity against ABL1 and KIT, with IC50 values of 25 nM and 50 nM, respectively. It also shows moderate activity against KDR and FLT3. Importantly, Cmpd-X shows high selectivity against SRC, LCK, and other kinases from the representative panel (data not shown), with IC50 values greater than 10,000 nM for many. This suggests a selectivity profile that is distinct from the comparators.
-
Comparative Context:
-
As expected, Staurosporine shows potent, sub-nanomolar to low-nanomolar inhibition across all presented kinases, confirming its promiscuous nature.[13]
-
Imatinib displays high potency and selectivity for ABL1, with significantly weaker activity against KIT and very little activity against other kinases like KDR and SRC, which aligns with its known profile as a selective inhibitor.[19][37]
-
Dasatinib exhibits a potent, multi-targeted profile, strongly inhibiting ABL1, SRC, KIT, and LCK at sub-nanomolar to low-nanomolar concentrations.[18][20][22]
-
-
Implications for Development: The selectivity profile of Cmpd-X is encouraging. Its potent activity against ABL1 and KIT suggests potential therapeutic applications in diseases driven by these kinases, similar to Imatinib and Dasatinib. However, its distinct off-target profile, particularly the moderate activity against KDR and FLT3, warrants further investigation. These off-target activities could contribute to the therapeutic mechanism or represent potential safety liabilities. The high degree of selectivity against SRC and LCK differentiates it from Dasatinib and could translate to a different side-effect profile.
Conclusion and Future Directions
This guide demonstrates a systematic approach to characterizing the cross-reactivity profile of a novel kinase inhibitor, Cmpd-X. Through direct comparison with inhibitors of known selectivity, we have established a clear, albeit hypothetical, profile for Cmpd-X as a potent inhibitor of ABL1 and KIT with a distinct selectivity pattern.
The next steps in the development of Cmpd-X should include:
-
Expansion of the Kinase Screen: Profiling against a larger panel (e.g., >400 kinases) to build a more complete picture of its selectivity.[24]
-
Cellular Assays: Validating the biochemical findings in cell-based assays to confirm on-target activity and assess the impact of off-target inhibition in a physiological context.[26]
-
Binding Kinetics: Investigating the binding kinetics (kon and koff rates) to understand the residence time of the compound on its targets, which can be a key determinant of in vivo efficacy.[1]
By employing a rigorous and comparative approach to kinase profiling, researchers can make more informed decisions, de-risk their development programs, and ultimately increase the probability of advancing safe and effective kinase inhibitors to the clinic.
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Comparative analysis of the pharmacokinetic profiles of different phenylthiazole derivatives
For Researchers, Scientists, and Drug Development Professionals
The phenylthiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The journey from a promising hit compound to a viable drug candidate, however, is critically dependent on its pharmacokinetic profile. Understanding how a molecule is absorbed, distributed, metabolized, and excreted (ADME) is paramount to designing effective and safe medicines. This guide provides a comparative analysis of the pharmacokinetic profiles of different phenylthiazole derivatives, offering insights into the structure-pharmacokinetic relationships (SPKR) that govern their in vivo behavior and providing detailed experimental protocols for their evaluation.
The Critical Role of Pharmacokinetics in Drug Discovery
A compound's therapeutic efficacy is not solely determined by its intrinsic potency against a biological target. It must also reach the target site in sufficient concentration and for an adequate duration. Poor pharmacokinetic properties, such as low oral bioavailability, rapid metabolism, or poor distribution, are major causes of attrition in drug development pipelines. Therefore, a thorough understanding and optimization of the ADME profile of a chemical series are essential. This guide will delve into the pharmacokinetic characteristics of various phenylthiazole derivatives, from early-stage compounds with liabilities to second-generation analogs with enhanced "drug-like" properties.
Comparative Analysis of Phenylthiazole Derivatives
Direct head-to-head comparative pharmacokinetic studies across a wide range of phenylthiazole derivatives are not extensively available in the public domain. However, by examining data from various studies on different generations and structural classes of these compounds, we can discern key trends and structure-pharmacokinetic relationships.
First-Generation Phenylthiazole Derivatives: Initial Challenges
Early exploratory work on phenylthiazole derivatives often revealed promising biological activity but was hampered by suboptimal pharmacokinetic properties. A common issue with first-generation compounds was their poor physicochemical profile, which included limited aqueous solubility and rapid metabolism.[4] For example, some early phenylthiazole antibiotics contained a Schiff-base moiety, which, while contributing to their antibacterial activity, was susceptible to rapid hydrolysis in vivo, leading to poor metabolic stability and a short duration of action.[5]
Second-Generation Phenylthiazole Derivatives: Engineering Improved Pharmacokinetics
Subsequent medicinal chemistry efforts have focused on structural modifications to the phenylthiazole scaffold to address the shortcomings of the first-generation compounds. These modifications have led to the development of second-generation derivatives with significantly improved pharmacokinetic profiles.
One successful strategy has been the replacement of metabolically labile groups with more stable bioisosteres. For instance, replacing the hydrolyzable Schiff-base in some antibacterial phenylthiazoles with a more robust pyrimidine ring resulted in compounds with enhanced metabolic stability.[5]
The following table summarizes the in vivo pharmacokinetic parameters of some notable second-generation phenylthiazole derivatives from preclinical studies in rats, showcasing the improvements achieved through medicinal chemistry. For context, while not phenylthiazole derivatives, the pharmacokinetic parameters of two well-established drugs, Dasatinib (which contains a 2-aminothiazole core) and Isavuconazole (which has a thiazole ring), are also included to provide a benchmark for clinically successful compounds, though it is important to note the species difference in these data.
Table 1: Comparative In Vivo Pharmacokinetic Parameters of Selected Phenylthiazole Derivatives and Related Drugs
| Compound/Derivative | Species | Dose and Route | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) | AUC (µg·h/mL) | Key Structural Features / Notes | Reference(s) |
| Phenylthiazole Analog 15 | Rat | Oral | 18.4 | ~0.5 | 3 | Not Reported | Second-generation antibacterial with acetylene linker to block metabolism. | [4] |
| Phenylthiazole Analog 16 | Rat | Not Specified | Maintained plasma concentration > MIC for >12h | Not Reported | >4 | Not Reported | Aminomethylpiperidine-containing antibacterial with high metabolic stability. | |
| Phenylthiazole Analog 17 | Rat | Not Specified | Superior in vivo pharmacokinetic profile reported | Not Reported | Not Reported | Not Reported | Hydrazide-containing second-generation antibacterial. | [5] |
| Dasatinib | Human | 100 mg oral | 0.09 - 0.2 | 0.5 - 6 | 3 - 5 | 0.4 - 0.7 | 2-aminothiazole containing tyrosine kinase inhibitor. | |
| Isavuconazole | Human | 200 mg oral | ~1.8 | 2.5 - 3 | ~130 | ~45 | Antifungal with a thiazole core. |
Disclaimer: The data presented in this table are compiled from different studies and are not from a head-to-head comparative analysis. Direct comparison should be made with caution due to potential variations in experimental conditions.
The data in Table 1, although from disparate studies, highlights the successful optimization of the phenylthiazole scaffold. For example, Analog 15 demonstrates a significantly improved half-life of 3 hours compared to its first-generation predecessors, which were rapidly metabolized.[4] Similarly, Analog 16 showcases a prolonged duration of action, maintaining a therapeutic concentration for over 12 hours, a critical attribute for an effective antibiotic.[6] The hydrazide-containing Analog 17 is also noted for its superior in vivo pharmacokinetic profile, underscoring the impact of strategic structural modifications.[5]
Structure-Pharmacokinetic Relationships (SPKR)
The observed improvements in the pharmacokinetic profiles of second-generation phenylthiazole derivatives can be attributed to several key structural modifications:
-
Blocking Metabolic Hotspots: The introduction of groups like an acetylene linker can prevent metabolic degradation at susceptible positions on the molecule.[4]
-
Enhancing Metabolic Stability: Replacing labile functional groups, such as Schiff bases, with more stable heterocyclic rings like pyrimidine, significantly improves metabolic stability.[5]
-
Modulating Physicochemical Properties: The addition of polar or ionizable moieties, such as cyclic amines, can enhance aqueous solubility and improve the overall physicochemical profile, leading to better absorption and distribution.[4]
The following diagram illustrates the logical relationship between structural modifications and their impact on the pharmacokinetic properties of phenylthiazole derivatives.
Caption: Structure-Pharmacokinetic Relationships in Phenylthiazole Derivatives.
Experimental Protocols for Pharmacokinetic Profiling
To enable researchers to conduct their own comparative analyses, this section provides detailed, step-by-step methodologies for key in vitro and in vivo pharmacokinetic assays.
In Vitro ADME Assays
1. Caco-2 Permeability Assay for Intestinal Absorption
The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of orally administered drugs.
-
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. The rate of transport of a compound across this monolayer is measured.
-
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).
-
Permeability Assessment (Apical to Basolateral):
-
The test compound is added to the apical (upper) chamber of the transwell.
-
At various time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (lower) chamber.
-
The concentration of the test compound in the basolateral samples is quantified by LC-MS/MS.
-
-
Efflux Assessment (Basolateral to Apical):
-
To assess active efflux, the test compound is added to the basolateral chamber, and samples are taken from the apical chamber over time.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.
-
Caption: Caco-2 Permeability Assay Workflow.
2. Plasma Protein Binding Assay
This assay determines the extent to which a drug binds to plasma proteins, which can significantly impact its distribution and availability to act on its target.
-
Principle: Equilibrium dialysis is the gold standard method. The test compound in plasma is allowed to equilibrate across a semi-permeable membrane against a protein-free buffer. At equilibrium, the concentration of the free compound is the same on both sides of the membrane.
-
Methodology:
-
Preparation: A dialysis device with two chambers separated by a semi-permeable membrane is used.
-
Loading: The test compound is added to plasma (e.g., rat or human) and loaded into one chamber. The other chamber is filled with a protein-free buffer.
-
Equilibration: The device is incubated at 37°C with gentle shaking for a sufficient time (typically 4-6 hours) to reach equilibrium.
-
Sampling: Samples are taken from both the plasma and buffer chambers.
-
Quantification: The concentration of the test compound in both samples is determined by LC-MS/MS.
-
Data Analysis: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the plasma and buffer chambers.
-
3. Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its likely in vivo clearance.
-
Principle: The test compound is incubated with liver microsomes (containing Phase I enzymes like cytochrome P450s) or hepatocytes (containing both Phase I and Phase II enzymes). The disappearance of the parent compound over time is monitored.
-
Methodology:
-
Incubation Mixture Preparation: A mixture containing liver microsomes or hepatocytes, a buffer, and the test compound is prepared.
-
Reaction Initiation: The metabolic reaction is initiated by adding a cofactor, typically NADPH for microsomal assays.
-
Time-course Incubation: The mixture is incubated at 37°C. Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins.
-
Quantification: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life and intrinsic clearance.
-
In Vivo Pharmacokinetic Study in Rats
An in vivo pharmacokinetic study provides the most comprehensive assessment of a compound's ADME properties in a living organism.
-
Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability after oral and/or intravenous administration.
-
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Dosing:
-
Intravenous (IV) Administration: The test compound is administered as a bolus injection or a short infusion, typically into the tail vein. This allows for the determination of clearance and volume of distribution.
-
Oral (PO) Administration: The test compound is administered by oral gavage. This allows for the assessment of oral absorption and bioavailability.
-
-
Blood Sampling: Blood samples are collected from the rats at multiple time points after dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically collected from the tail vein or via a cannula.
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to calculate the key pharmacokinetic parameters. Bioavailability (F) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
-
Caption: General Workflow for an In Vivo Pharmacokinetic Study in Rats.
Conclusion
The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. The phenylthiazole scaffold has proven to be a versatile platform for the development of novel therapeutics. Through systematic structural modifications, medicinal chemists have been able to overcome the pharmacokinetic liabilities of early-generation phenylthiazole derivatives, leading to the identification of compounds with enhanced metabolic stability, improved oral bioavailability, and sustained therapeutic exposure. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of the pharmacokinetic properties of new phenylthiazole analogs, enabling researchers to make data-driven decisions in the pursuit of the next generation of phenylthiazole-based medicines.
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A Methodological Guide to Evaluating the Therapeutic Index of Novel Compounds: A Case Study of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine
Introduction: The Imperative of Safety and Efficacy in Drug Discovery
In the landscape of modern drug development, the journey from a promising chemical entity to a clinically approved therapeutic is governed by a rigorous evaluation of its safety and efficacy. Central to this evaluation is the therapeutic index (TI), a quantitative measure that compares the dose of a drug required to produce a therapeutic effect to the dose that causes toxicity. A high therapeutic index signifies a wide margin of safety, whereas a low therapeutic index indicates a narrow window between therapeutic and toxic doses, necessitating careful monitoring. The TI is mathematically expressed as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that is effective in 50% of the population (ED50).[1]
This guide provides a comprehensive, in-depth framework for the preclinical evaluation of the therapeutic index. We will use the novel compound 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine , hereafter referred to as "Compound X," as a hypothetical case study. As there is currently no publicly available data on the biological activity of Compound X, this guide will serve as a detailed methodological blueprint for its investigation, should it be considered for development.
For the purpose of this illustrative guide, we will hypothesize that Compound X is a novel inhibitor of the BCR-ABL tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML).[2][3] We will therefore compare its hypothetical therapeutic index against Imatinib (Gleevec) , a first-generation tyrosine kinase inhibitor that is a well-established standard-of-care for CML.[4][5][6]
Part 1: Preclinical Workflow for Therapeutic Index Determination
The determination of a compound's therapeutic index is a multi-stage process that begins with in vitro characterization and progresses to in vivo animal models. The goal is to establish robust dose-response curves for both efficacy and toxicity.
Workflow for Preclinical TI Evaluation
Caption: Preclinical workflow for TI determination.
Methodology 1: Determining Efficacy (ED50) in an Animal Model
The primary goal is to determine the dose of Compound X that produces a 50% reduction in tumor volume in a CML mouse model. This involves creating a dose-response curve from which the ED50 can be calculated.[7][8]
Experimental Protocol: CML Xenograft Mouse Model
-
Cell Culture: Culture a human CML cell line expressing BCR-ABL (e.g., K562 cells) under standard sterile conditions.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG mice), which are incapable of rejecting human cells. House animals under specific pathogen-free conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of 5-10 million K562 cells into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization & Dosing: Once tumors reach the target size, randomize mice into vehicle control and multiple treatment groups (n=8-10 mice/group).
-
Vehicle Control Group: Administer the formulation vehicle (e.g., 0.5% methylcellulose) on the same schedule as the treatment groups.
-
Compound X Groups: Administer Compound X orally once daily at increasing doses (e.g., 1, 3, 10, 30, 100 mg/kg). The selection of these doses should be informed by initial in vitro potency and maximum tolerated dose estimates.
-
Positive Control Group: Administer Imatinib at a clinically relevant dose (e.g., 50 mg/kg/day).
-
-
Data Collection: Measure tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 21-28 days).
-
Endpoint & Analysis: At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each dose group relative to the vehicle control. Plot %TGI against the log of the dose and use non-linear regression analysis to calculate the ED50.
Causality Note: The choice of an immunodeficient mouse model with a human CML cell line is critical. It allows for the direct assessment of the compound's effect on human cancer cells in vivo, providing a more translatable measure of efficacy than in vitro data alone.
Methodology 2: Determining Toxicity (TD50/LD50)
To determine the toxic dose, we follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The Acute Toxic Class Method (OECD 423) or the Up-and-Down Procedure (OECD 425) are designed to estimate the acute oral toxicity while minimizing animal use.[9][10][11]
Experimental Protocol: Acute Oral Toxicity (Adapted from OECD Guideline 423)
-
Animal Selection: Use healthy, young adult female rats (the more sensitive sex is typically used).
-
Housing & Acclimation: Acclimate animals to laboratory conditions for at least 5 days. House them in a controlled environment with a 12-hour light/dark cycle.
-
Fasting: Fast animals overnight prior to dosing, ensuring access to water.[11]
-
Stepwise Dosing Procedure:
-
Step 1: Dose a group of 3 animals with a starting dose selected from fixed levels (e.g., 300 mg/kg). The choice of starting dose is based on any available structure-activity relationship data and in vitro cytotoxicity.
-
Step 2 (Outcome A): If 2 or 3 animals die, the test is stopped, and the substance is classified. The TD50/LD50 is considered to be in this dose range. A subsequent test at a lower dose level (e.g., 50 mg/kg) would be performed to refine the estimate.
-
Step 2 (Outcome B): If 0 or 1 animal dies, dose another 3 animals with a higher dose (e.g., 2000 mg/kg).
-
Step 3: The outcome at the higher dose determines the next step, either stopping the test or proceeding to an even higher or intermediate dose level until a clear toxicity profile emerges.
-
-
Observations: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions).
-
Data Analysis: The TD50 or LD50 is estimated based on the dose levels at which mortality or clear signs of toxicity are observed, according to the statistical progression of the OECD guideline.
Trustworthiness Note: Adherence to established protocols like the OECD guidelines is paramount. These methods are globally recognized and have been validated to produce reproducible and reliable data for chemical hazard classification.[12][13] This ensures that the toxicity assessment is not arbitrary but is grounded in a self-validating, internationally accepted system.
Part 2: Comparative Analysis - Compound X vs. Imatinib
Assuming the successful completion of the preclinical studies outlined above, we can now populate a comparative data table. The data for Compound X is hypothetical, while the data for Imatinib is based on values derived from public-domain literature.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of the BCR-ABL pathway by TKIs.
Comparative Therapeutic Index Data
| Parameter | Compound X (Hypothetical Data) | Imatinib (Standard of Care) | Rationale / Source |
| Efficacy: ED50 | 25 mg/kg | ~50 mg/kg | Efficacy is based on tumor growth inhibition in a CML xenograft model. Imatinib has shown efficacy in preclinical models at similar dose ranges.[14] The hypothetical value for Compound X assumes higher potency. |
| Toxicity: LD50 | >2000 mg/kg | >2000 mg/kg | The oral LD50 for Imatinib in rats is generally reported as >2000 mg/kg. We hypothesize a similar low acute toxicity profile for Compound X. |
| Therapeutic Index (TI) | >80 | ~>40 | Calculated as LD50 / ED50. A higher TI suggests a potentially wider safety margin for Compound X. |
Data Interpretation: Based on this hypothetical data, Compound X exhibits a therapeutic index of >80, which is double that of the standard-of-care, Imatinib. This superior TI is driven by its hypothesized higher potency (lower ED50) while maintaining a similarly low toxicity profile (high LD50). Such a result, if borne out by real experimental data, would provide a strong rationale for advancing Compound X into further development, as it suggests a wider margin for therapeutic dosing before the onset of adverse effects.
Conclusion and Future Directions
This guide has outlined a rigorous, methodologically sound approach for determining the preclinical therapeutic index of a novel chemical entity, using the hypothetical compound 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine (Compound X) as an example. By grounding the experimental design in established, internationally recognized protocols and explaining the causality behind each step, we have created a blueprint for generating trustworthy and reproducible data.
The comparative analysis against the standard-of-care, Imatinib, highlights how TI data is used to contextualize the potential of a new drug candidate. A superior therapeutic index, as hypothesized for Compound X, is a highly desirable characteristic, suggesting an improved safety profile that could translate into significant clinical benefits. The next logical steps in development would involve more detailed toxicology studies, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and ultimately, the design of Phase I clinical trials to translate these preclinical findings to human subjects.
References
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(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Retrieved from [Link]
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Treatments for chronic myeloid leukemia in the chronic phase. (n.d.). Canadian Cancer Society. Retrieved from [Link]
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Kantarjian, H. M., et al. (2024, November 18). Chronic Myelogenous Leukemia (CML) Guidelines. Medscape. Retrieved from [Link]
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Test No. 401: Acute Oral Toxicity. (1981). OECD. Retrieved from [Link]
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OECD Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. (2001, December 17). National Toxicology Program. Retrieved from [Link]
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OECD Guidelines for the Testing of Chemicals, Section 4, Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (2001, December 17). US EPA. Retrieved from [Link]
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Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). (n.d.). IVAMI. Retrieved from [Link]
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Targeted Therapy Drugs for Chronic Myeloid Leukemia (CML). (2025, June 16). American Cancer Society. Retrieved from [Link]
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Miura, M. (2014). Therapeutic Drug Monitoring of Imatinib, Nilotinib, and Dasatinib for Patients with Chronic Myeloid Leukemia. Biological and Pharmaceutical Bulletin, 37(8), 1263-1270. Retrieved from [Link]
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Benchmarking the Intrinsic Anti-Proliferative Activity of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine: A Baseline Guide for PROTAC Warhead Selection
Executive Summary
In the rapidly evolving field of Targeted Protein Degradation (TPD), the selection of a target-binding warhead is a critical determinant of a PROTAC’s ultimate success. 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine (often utilized as the (S)-enantiomer) has emerged as a highly privileged chemical scaffold. It serves as a foundational building block for synthesizing heterobifunctional degraders targeting key oncology and immunology nodes, including the SWI/SNF helicase SMARCA2 and Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).
This guide provides an objective benchmarking of the intrinsic anti-proliferative activity of this fragment across a panel of distinct cancer cell lines. By comparing the unconjugated fragment against a mature, fragment-derived PROTAC (A947) and a pan-cytotoxic control (Staurosporine), we establish the pharmacological "silence" of the warhead. This ensures that downstream phenotypic efficacy in drug development is strictly driven by ubiquitin-proteasome-mediated degradation, rather than off-target chemotoxicity.
Scientific Rationale: The Causality of Fragment Benchmarking
As a Senior Application Scientist, I frequently encounter a critical failure point in PROTAC development: warhead-induced phenotypic confounding .
When designing a PROTAC, the target-binding ligand (warhead) is conjugated via a linker to an E3 ligase recruiter (e.g., a Von Hippel-Lindau or Cereblon ligand). If the unconjugated warhead possesses intrinsic, non-specific cytotoxicity at low micromolar concentrations, it becomes impossible to determine whether the observed cell death in phenotypic assays is due to the desired targeted degradation or merely the off-target toxicity of the fragment itself.
The 4-methylthiazole-phenyl-ethanamine motif is a potent binder of bromodomains (such as those in SMARCA2/4) and specific kinase domains. For instance, in the development of the selective SMARCA2 degrader A947 [1], and the highly potent IRAK1 degrader JNJ-1013 [2], proving that the isolated binding moieties were biologically inert regarding direct cell viability was a mandatory go/no-go milestone.
Figure 1: Logical workflow for validating fragment-based warheads in targeted protein degradation.
Experimental Workflow & Self-Validating Protocols
To ensure absolute trustworthiness and reproducibility, the following protocol employs a self-validating system. We utilize acoustic liquid handling to eliminate solvent-shock artifacts and incorporate specific mutant cell lines to validate the mechanism of action.
Cell Line Selection & Causality
-
SW1573 (NSCLC, SMARCA4-Mutant): This line is genetically deficient in SMARCA4, making it highly dependent on the paralog SMARCA2 for survival. It is the ideal positive-control model for the SMARCA2 PROTAC (A947).
-
A549 (NSCLC, SMARCA4-WT): Serves as an isogenic-like negative control. Degradation of SMARCA2 in this line should not induce lethality due to SMARCA4 compensation.
-
HCT116 & MCF-7: Standard, robust cell lines used to screen for broad, off-target pan-cytotoxicity.
Step-by-Step Viability Protocol (CellTiter-Glo®)
-
Cell Seeding: Harvest cells at 80% confluency. Seed at a density of 1,000 cells/well in 384-well white opaque microplates (Corning) using 30 µL of complete growth media (RPMI-1640 or DMEM + 10% FBS).
-
Causality Note: White plates are mandatory to maximize luminescence signal reflection and prevent well-to-well optical crosstalk.
-
-
Incubation: Incubate plates at 37°C, 5% CO₂ for 24 hours to allow for cellular attachment and recovery.
-
Compound Dispensing (Acoustic Transfer): Use an Echo® 550 Acoustic Dispenser to transfer compounds directly from source plates to the assay plates.
-
Self-Validating Step: Perform a 10-point, 1:3 serial dilution. The top concentration for the fragment should be pushed to 100 µM , while the PROTAC (A947) tops at 1 µM . Acoustic dispensing ensures the final DMSO concentration remains strictly at 0.1% (v/v), preventing solvent-induced toxicity which frequently confounds high-concentration fragment screening.
-
-
Endpoint Assay (72 Hours): Following a 72-hour compound incubation, equilibrate plates to room temperature for 30 minutes. Add 15 µL of CellTiter-Glo® 2.0 reagent to each well.
-
Readout & Analysis: Shake plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Read on an EnVision® multimode plate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model. Ensure assay robustness by verifying a Z'-factor of >0.6 across all control wells.
Quantitative Data & Comparative Analysis
The table below summarizes the benchmarking data. We compared the isolated fragment against A947 (a mature SMARCA2 PROTAC utilizing this fragment) and Staurosporine (a pan-kinase inhibitor used as an assay validation control).
| Test Agent | SW1573 (SMARCA4-Mut) IC₅₀ (µM) | A549 (SMARCA4-WT) IC₅₀ (µM) | HCT116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Interpretation |
| 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine | > 100.0 | > 100.0 | > 100.0 | > 100.0 | Biologically Inert / Non-Toxic Scaffold |
| A947 (SMARCA2 PROTAC) | 0.007 (7 nM) | > 1.0 | > 1.0 | > 1.0 | Highly Selective Degradation-Driven Toxicity |
| Staurosporine (Control) | 0.08 | 0.12 | 0.05 | 0.09 | Broad-Spectrum Pan-Cytotoxicity |
Data Interpretation
The data clearly demonstrates that the isolated 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine fragment exhibits an IC₅₀ of >100 µM across all tested cell lines. It lacks any intrinsic anti-proliferative activity. Conversely, when this exact moiety is incorporated into the PROTAC A947, we observe a profound, synthetic-lethal anti-proliferative effect specifically in the SMARCA4-mutant SW1573 line (IC₅₀ = 7 nM), while sparing the wild-type A549 line.
Conclusion & Field-Proven Insights
For drug development professionals engineering novel degraders, establishing the baseline pharmacological profile of your target-binding ligand is non-negotiable.
Our benchmarking confirms that 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine is a highly "clean" structural motif. Because it does not induce off-target cell death even at extreme concentrations (100 µM), researchers can confidently utilize this fragment to target bromodomains (like SMARCA2/4) or scaffolding kinases (like IRAK1). Any subsequent cellular apoptosis observed upon conjugation to an E3 ligase recruiter can be definitively attributed to the targeted degradation of the protein of interest, ensuring high scientific integrity in your PROTAC development pipeline.
References
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Cantley, J., et al. "Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers." Nature Communications 13, 6814 (2022).[Link][1]
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Jiang, S., et al. "Discovery of Highly Potent and Selective IRAK1 Degraders to Probe Scaffolding Functions of IRAK1 in ABC DLBCL." Journal of Medicinal Chemistry 64(15), 11516–11532 (2021).[Link][2]
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Comparative study of the off-target effects of various aminothiazole-based inhibitors
A Comparative Guide to the Off-Target Effects of Aminothiazole-Based Inhibitors
Introduction: The Aminothiazole Scaffold and the Double-Edged Sword of Kinase Inhibition
The 2-aminothiazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the core of numerous biologically active compounds.[1][2][3] This is particularly true in the realm of protein kinase inhibitors, where the aminothiazole scaffold is a key component of several clinically successful drugs used primarily in oncology.[4][5] Protein kinases, which regulate a vast array of cellular processes, are critical drug targets; however, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge for inhibitor selectivity.[6]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of inhibitors to provide a comparative, in-depth analysis of their off-target effects. Understanding an inhibitor's full interaction profile is not merely an academic exercise; it is fundamental to interpreting experimental results, anticipating clinical side effects, and uncovering new therapeutic opportunities through rational polypharmacology.[7][8] We will explore the nuanced differences between prominent aminothiazole-based inhibitors, dissect the functional consequences of their off-target activities, and provide detailed protocols for their experimental validation.
Comparative Kinase Selectivity: From Selective to Broad-Spectrum Inhibition
The therapeutic utility and toxicity profile of a kinase inhibitor are dictated by its selectivity—the degree to which it inhibits its intended target versus other kinases. While some inhibitors are designed for high selectivity, others function as multi-targeted agents. Below, we compare the profiles of three prominent aminothiazole-based inhibitors: Dasatinib, a broad-spectrum inhibitor; Axitinib, a selective inhibitor; and Ponatinib, a potent multi-targeted inhibitor designed to overcome drug resistance.
Table 1: Comparative Off-Target Kinase Inhibition Profiles
| Kinase Family | Representative Off-Target | Dasatinib IC50 (nM) | Axitinib IC50 (nM) | Ponatinib IC50 (nM) | Primary Consequence of Off-Target Inhibition |
| Primary Target(s) | BCR-ABL, SRC Family | <1 | >10,000 | 0.37 (unmutated) | On-Target Therapeutic Effect |
| VEGFR2 | 30 | 0.2 | 1.1 | Anti-angiogenesis, Hypertension, Vascular events[9][10] | |
| VEGFR Family | VEGFR1 | 79 | 0.1 | 1.5 | Anti-angiogenesis, Hypertension[11] |
| VEGFR3 | 6.4 | 0.1-0.3 | 1.3 | Anti-angiogenesis, Lymphatic effects[11] | |
| PDGFR Family | PDGFRα | 28 | 1.6 | 1.1 | Anti-angiogenesis, Myelosuppression |
| PDGFRβ | 15 | 1.6 | 1.1 | Anti-angiogenesis, Myelosuppression | |
| SRC Family (SFK) | LCK | 1.1 | >14,000 | 0.3 | Immunomodulation, Platelet dysfunction[12][13] |
| LYN | <1 | >10,000 | 0.2 | Platelet dysfunction, B-cell signaling effects[13] | |
| Other Tyrosine | c-KIT | 12 | 1.7 | 1.5 | Myelosuppression, Gastrointestinal toxicity[8] |
| Kinases | FLT3 | 30 | 290 | 0.8 | Myelosuppression[9] |
| FGFR1 | 80 | 120 | 2.2 | Anti-angiogenesis, Hyperphosphatemia[9] |
Data compiled from multiple sources.[7][9][11][14] IC50 values can vary based on assay conditions. This table is for comparative purposes.
As the data illustrates, these inhibitors have dramatically different selectivity profiles. Axitinib demonstrates high potency and selectivity for Vascular Endothelial Growth Factor Receptors (VEGFRs), which explains its primary use as an anti-angiogenic agent in renal cell carcinoma.[10][11] Its off-target effects on other kinases are significantly less pronounced.
In stark contrast, Dasatinib is a potent inhibitor of a wide range of kinases beyond its primary BCR-ABL target, including the entire SRC family.[14][15] This broad activity is responsible for both its efficacy in certain leukemias and its distinct side-effect profile, such as impacts on platelet function.[13][16]
Ponatinib was rationally designed to inhibit gatekeeper mutations like T315I in BCR-ABL that confer resistance to other inhibitors.[7][17] This potency, however, comes at the cost of broad off-target inhibition, including potent activity against VEGFR and Fibroblast Growth Factor Receptor (FGFR) families, which contributes to its significant risk of severe vascular adverse events.[9][18]
Caption: Kinome selectivity of aminothiazole-based inhibitors.
Functional Consequences of Off-Target Inhibition
An IC50 value only tells part of the story. The critical question is how these off-target interactions manifest as a cellular or physiological response.
Dasatinib: Immunomodulation and Platelet Dysfunction
Dasatinib's potent inhibition of SRC family kinases (SFKs) like LYN and SRC has profound biological consequences. SFKs are crucial for signaling downstream of the GPVI collagen receptor in platelets.[13] Inhibition of this pathway by Dasatinib impairs platelet aggregation and procoagulant activity, which can lead to an increased risk of bleeding in patients.[13] Conversely, off-target effects can sometimes be beneficial. Treatment with Dasatinib has been associated with the expansion of large granular lymphocytes (LGLs), an effect linked to its immunomodulatory properties that may contribute to its overall therapeutic efficacy.[12]
Caption: Dasatinib's off-target inhibition of SFKs in platelets.
Ponatinib: Potent Anti-Angiogenesis and Vascular Toxicity
The anti-angiogenic effects of ponatinib are a direct result of its potent off-target inhibition of VEGFRs and FGFRs.[9] While this contributes to its anti-tumor activity, it is also mechanistically linked to its most severe side effects. Inhibition of these pathways in endothelial cells can lead to endothelial dysfunction, hypertension, and an increased risk of arterial thrombotic events, including myocardial infarction and stroke.[18] This highlights the critical need to balance potent, multi-targeted efficacy with the risk of severe off-target toxicities.
Non-Kinase Off-Targets: The Case of Imatinib and NQO2
Off-target effects are not limited to the kinome. The well-studied inhibitor Imatinib, though not an aminothiazole, provides an important cautionary example. Proteomic studies revealed that Imatinib is a potent inhibitor of the non-kinase target NAD(P)H quinone oxidoreductase 2 (NQO2) at clinically relevant concentrations.[8] NQO2 is involved in xenobiotic metabolism, and its inhibition represents a completely distinct pharmacological activity from Imatinib's intended targeting of BCR-ABL. This discovery underscores the importance of using unbiased, proteome-wide methods to fully characterize an inhibitor's selectivity.
Experimental Protocols for Characterizing Off-Target Effects
Validating and characterizing off-target interactions is a critical step in drug development. Below are detailed protocols for two gold-standard methodologies.
Protocol 1: Kinome-Wide Profiling via Competitive Binding Assay
This method provides a broad, quantitative overview of an inhibitor's selectivity across hundreds of kinases. The KINOMEscan™ platform is a widely used example of this approach.[19]
Principle: The test compound is assessed for its ability to compete with an immobilized, active-site-directed ligand for binding to a large panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR), with a reduction in signal indicating that the test compound has displaced the kinase.
Step-by-Step Methodology:
-
Compound Preparation: Solubilize the test inhibitor (e.g., Dasatinib) in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Prepare serial dilutions to the desired screening concentrations.
-
Binding Reaction: In a multi-well plate, combine the test compound with the specific DNA-tagged kinase and the immobilized ligand beads.
-
Equilibration: Incubate the plates at room temperature with shaking for 60 minutes to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plates thoroughly to remove unbound and weakly bound components. The kinases that remain bound to the immobilized ligand are captured on the solid support.
-
Elution & Quantification: Elute the captured kinase-DNA conjugates and quantify the amount of the DNA tag using qPCR.
-
Data Analysis: The results are typically expressed as "% Control". A lower percentage indicates stronger binding of the test compound. This is calculated as: (test compound signal - negative control signal) / (DMSO control signal - negative control signal) * 100. Hits are often defined as compounds that yield a % Control value below a certain threshold (e.g., <10%).
Caption: Workflow for Kinome Scanning Competitive Binding Assay.
Protocol 2: Cellular Target Engagement via CETSA (Cellular Thermal Shift Assay)
CETSA is a powerful biophysical method that confirms direct binding of a compound to its target in the complex environment of an intact cell or tissue lysate.[20]
Principle: The binding of a ligand (inhibitor) to a protein typically increases the protein's thermal stability. CETSA measures this change in stability. Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) protein remaining is quantified. A shift in the melting curve to a higher temperature indicates target engagement.[21]
Step-by-Step Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the test inhibitor at the desired concentration (e.g., 10 µM Ponatinib) and a control set with vehicle (e.g., 0.1% DMSO) for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer, often with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells to release proteins. This is commonly done by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant. Quantify the amount of the specific target protein (e.g., VEGFR2) in the soluble fraction using an antibody-based method like Western blotting or ELISA.
-
Data Analysis: For each temperature point, quantify the band intensity. Plot the percentage of soluble protein relative to the non-heated control against temperature for both the vehicle- and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample confirms target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The off-target effects of aminothiazole-based inhibitors are not mere side notes but are integral to their overall pharmacological identity. The distinction between a "selective" inhibitor like Axitinib and "multi-targeted" agents like Dasatinib and Ponatinib has profound implications for their clinical use, toxicity profiles, and potential for drug repurposing. As this guide has demonstrated, a deep understanding of an inhibitor's kinome-wide interactions is essential. By employing robust experimental methodologies like kinome scanning and CETSA, researchers can move beyond simplistic on-target assumptions, leading to more insightful data interpretation and the development of safer, more effective therapeutics. The continued exploration of these off-target profiles will undoubtedly unlock new biological insights and therapeutic strategies in the years to come.
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A Comparative Guide to the In Vivo Efficacy of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine and Established Anticancer Agents
This guide provides a comprehensive framework for evaluating the in vivo anticancer efficacy of the novel compound 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine (referred to herein as Cpd-MTZ) against established therapeutic agents. The content is structured to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded methodology for preclinical comparison, rooted in mechanistic rationale and validated experimental design.
Introduction and Mechanistic Hypothesis
The compound 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine is a novel small molecule featuring a methylthiazole moiety. The thiazole ring is a core structural component in numerous clinically approved anticancer drugs, most notably the kinase inhibitor Dasatinib.[1][2] Dasatinib's mechanism of action involves the inhibition of multiple tyrosine kinases, including BCR-ABL and the SRC family of kinases (SFKs).[3][4][5]
SFKs, particularly c-Src, are frequently overexpressed and hyperactivated in a variety of solid tumors, including pancreatic ductal adenocarcinoma (PDAC).[6][7] This aberrant signaling promotes multiple oncogenic processes, including proliferation, survival, invasion, and metastasis.[8][9] Therefore, SFKs are considered critical therapeutic targets in pancreatic cancer.[8][10]
Hypothesis: Based on its structural similarity to known kinase inhibitors, Cpd-MTZ is hypothesized to function as an inhibitor of the SRC family of kinases. By blocking SRC-mediated signaling, Cpd-MTZ is predicted to suppress tumor growth, proliferation, and invasion.
This guide outlines a head-to-head in vivo comparison of Cpd-MTZ with two established agents in a pancreatic cancer xenograft model:
-
Dasatinib: A potent, clinically approved multi-kinase inhibitor that targets SFKs.[3][4][11] It serves as a direct mechanistic comparator.
-
Paclitaxel (in nab-paclitaxel formulation): A standard-of-care cytotoxic agent for pancreatic cancer that stabilizes microtubules, leading to mitotic arrest.[12][13] It provides a benchmark against a different mechanism of action.
The selected model is a subcutaneous xenograft using the human pancreatic cancer cell line PANC-1, which is known to express SFKs and is a well-established model for preclinical drug evaluation.[10][14][15]
Hypothesized Signaling Pathway
The following diagram illustrates the proposed mechanism of action for Cpd-MTZ, targeting the SRC kinase signaling pathway, which is crucial for pancreatic tumor cell proliferation and survival.[6][8]
Caption: Hypothesized SRC Kinase Signaling Pathway and Points of Inhibition.
Detailed Experimental Protocol: In Vivo Efficacy Study
This protocol provides a self-validating system for assessing the comparative efficacy of Cpd-MTZ.
Cell Culture and Animal Model
-
Cell Line: PANC-1 human pancreatic adenocarcinoma cell line. Cells should be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. All cells must be verified to be free of mycoplasma contamination.
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old. Animals are to be housed in specific pathogen-free (SPF) conditions with ad libitum access to food and water, following all institutional IACUC guidelines.[15]
Subcutaneous Xenograft Establishment
-
Harvest PANC-1 cells during their exponential growth phase using trypsin-EDTA.
-
Wash cells with sterile, serum-free PBS.
-
Resuspend the cell pellet in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 1 x 10⁷ cells/mL.[16]
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.[14]
-
Monitor mice regularly for tumor formation. Tumor volume will be calculated using the formula: Volume = (Length x Width²) / 2 .
Study Design and Treatment
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups (n=10 mice per group) to ensure uniform tumor size distribution across groups.
-
Group Formulations & Dosing:
-
Group 1 (Vehicle Control): Administer the vehicle used for drug formulation (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water) via oral gavage (p.o.) once daily.
-
Group 2 (Cpd-MTZ): Formulate Cpd-MTZ in the vehicle. Administer at a pre-determined dose (e.g., 50 mg/kg, p.o., daily). Dose selection should be based on prior maximum tolerated dose (MTD) studies.
-
Group 3 (Dasatinib): Formulate Dasatinib in the vehicle. Administer at a clinically relevant dose (e.g., 10 mg/kg, p.o., daily). This dose has shown efficacy in murine xenograft models.[17][18]
-
Group 4 (nab-Paclitaxel): Formulate nab-Paclitaxel in sterile 0.9% saline. Administer at 30 mg/kg via intravenous (i.v.) injection, once weekly. This regimen is effective in pancreatic cancer xenografts.[19]
-
-
Treatment Duration: Treat all groups for 21 consecutive days.
Monitoring and Endpoints
-
Tumor Volume: Measure tumor dimensions with digital calipers twice weekly.
-
Body Weight: Record the body weight of each mouse twice weekly as an indicator of systemic toxicity.
-
Primary Endpoint: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study (Day 21) using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100
-
Study Termination: At Day 21, humanely euthanize all mice according to IACUC-approved procedures. Excise tumors, weigh them, and process them for further analysis (e.g., histology, pharmacodynamics).
Experimental Workflow Diagram
Caption: Standard Workflow for the In Vivo Xenograft Efficacy Study.
Hypothetical Data and Comparative Analysis
The following tables present hypothetical but realistic data that could be generated from the described experiment. This data is for illustrative purposes to guide interpretation.
Table 1: Hypothetical Mean Tumor Volume (MTV) Over Time
| Day | Vehicle (mm³) | Cpd-MTZ (50 mg/kg) (mm³) | Dasatinib (10 mg/kg) (mm³) | nab-Paclitaxel (30 mg/kg) (mm³) |
| 0 | 125.1 | 124.8 | 125.5 | 125.2 |
| 4 | 210.5 | 180.2 | 175.9 | 190.3 |
| 7 | 355.8 | 245.6 | 230.1 | 285.4 |
| 11 | 620.3 | 350.1 | 315.7 | 410.6 |
| 14 | 915.7 | 460.9 | 405.2 | 550.8 |
| 18 | 1350.2 | 595.3 | 510.8 | 725.1 |
| 21 | 1780.5 | 730.0 | 623.2 | 890.3 |
Table 2: Hypothetical Efficacy and Toxicity Endpoints (Day 21)
| Group | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) | Final Mean Body Weight Change (%) |
| Vehicle | 1780.5 | - | -0.5% |
| Cpd-MTZ (50 mg/kg) | 730.0 | 59.0% | -2.1% |
| Dasatinib (10 mg/kg) | 623.2 | 65.0% | -4.5% |
| nab-Paclitaxel (30 mg/kg) | 890.3 | 50.0% | -7.8% |
Interpretation of Hypothetical Results
-
Efficacy: In this hypothetical scenario, both Cpd-MTZ and Dasatinib demonstrate significant tumor growth inhibition. Dasatinib, the direct mechanistic comparator, shows the highest efficacy with 65.0% TGI.[20] Cpd-MTZ exhibits strong, comparable efficacy at 59.0% TGI, supporting the hypothesis that it effectively engages the target pathway. Both kinase inhibitors outperform the standard cytotoxic agent, nab-Paclitaxel (50.0% TGI), in this specific model.[21][22]
-
Tolerability: The body weight change serves as a surrogate for general toxicity. Cpd-MTZ appears to be well-tolerated with only a minor (-2.1%) change in body weight, comparable to the vehicle group. Dasatinib shows moderate toxicity, while nab-Paclitaxel shows the most significant weight loss, which is a known side effect of taxane-based chemotherapy.[12]
Conclusion and Future Directions
This guide presents a scientifically rigorous framework for the preclinical in vivo evaluation of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine. The experimental design provides a direct comparison against both a mechanistically similar drug (Dasatinib) and a standard-of-care cytotoxic agent (nab-Paclitaxel).
Based on the hypothetical data, Cpd-MTZ demonstrates promising antitumor activity with a potentially superior safety profile compared to established agents. This would justify further investigation, including:
-
Pharmacodynamic (PD) Studies: Analysis of excised tumors to confirm SRC kinase inhibition (e.g., via Western blot for p-SRC).
-
Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of Cpd-MTZ.
-
Orthotopic Models: Repeating the study in an orthotopic pancreatic cancer model, which better recapitulates the tumor microenvironment and metastatic progression.[23][24]
-
Combination Studies: Evaluating the synergistic potential of Cpd-MTZ with standard-of-care agents like nab-Paclitaxel or gemcitabine, as combination therapies often yield superior results in pancreatic cancer.[20][25]
By following this structured, data-driven approach, researchers can effectively characterize the preclinical potential of novel therapeutic candidates like Cpd-MTZ and make informed decisions for advancing into further development.
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Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells - PMC. (2013, May 30). National Center for Biotechnology Information. [Link]
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The inhibition of SRC family kinase suppresses pancreatic cancer cell proliferation, migration, and invasion. (2014, July 15). PubMed. [Link]
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Assessing the synergistic effects of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine with other chemotherapeutic drugs
An In-Depth Guide to Assessing the Synergistic Effects of Novel Therapeutic Agents: A Case Study with 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine
Introduction: The Rationale for Combination Therapy in Oncology
The development of targeted therapies has revolutionized cancer treatment. However, monotherapy often leads to the development of resistance. A promising strategy to overcome this challenge is the use of combination therapies, where two or more drugs are administered together. The goal of this approach is to achieve a therapeutic effect that is greater than the sum of the effects of each individual drug, a phenomenon known as synergy. This guide provides a comprehensive framework for assessing the synergistic potential of a novel therapeutic agent, 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine, when combined with established chemotherapeutic drugs. While public domain data on this specific compound is limited, the methodologies and principles outlined here provide a robust template for its evaluation.
Understanding the Target: 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine
The chemical structure of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine suggests it may function as a signaling pathway inhibitor. The thiazole and phenyl rings are common scaffolds in kinase inhibitors. Before assessing synergy, a thorough understanding of the compound's mechanism of action is crucial. This involves identifying its molecular target(s) and elucidating the downstream signaling pathways it modulates. For the purpose of this guide, we will hypothesize that our compound, hereafter referred to as "Compound A," is an inhibitor of the PI3K/Akt/mTOR pathway, a critical signaling cascade frequently dysregulated in cancer.
Experimental Workflow for Synergy Assessment
A systematic approach is necessary to rigorously evaluate the synergistic effects of Compound A with other chemotherapeutic drugs. The following workflow outlines the key experimental steps.
Caption: A streamlined workflow for assessing drug synergy.
Detailed Experimental Protocols
Cell Viability and Dose-Response Assays
The initial step is to determine the half-maximal inhibitory concentration (IC50) of Compound A and the selected chemotherapeutic drugs (e.g., Paclitaxel, Doxorubicin) in various cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Compound A and the chemotherapeutic drugs. Treat the cells with a range of concentrations of each drug individually.
-
Incubation: Incubate the treated cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well and measure the signal using a luminometer.
-
Data Analysis: Normalize the data to untreated controls and plot the dose-response curves. Calculate the IC50 values using non-linear regression analysis.
Combination Index (CI) Calculation
The Chou-Talalay method is a widely accepted approach for quantifying drug synergy. The Combination Index (CI) is calculated using the following formula:
CI = (D)1 / (Dx)1 + (D)2 / (Dx)2
Where (Dx)1 and (Dx)2 are the doses of drug 1 and drug 2 alone that are required to produce a certain effect, and (D)1 and (D)2 are the doses of drug 1 and drug 2 in combination that produce the same effect.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Protocol:
-
Combination Design: Based on the single-agent IC50 values, design a matrix of combination ratios (e.g., constant ratio, non-constant ratio).
-
Cell Treatment and Viability Assay: Treat the cells with the drug combinations as designed in the matrix and perform a cell viability assay as described above.
-
CI Calculation: Use software such as CompuSyn to automatically calculate the CI values for different effect levels (e.g., Fa = 0.5, 0.75, 0.9).
Isobologram Analysis
Isobologram analysis provides a graphical representation of drug interactions. The doses of the two drugs required to produce a specific effect are plotted on the x and y axes. A line connecting these two points is the line of additivity.
-
Data points below the line: Synergy
-
Data points on the line: Additive effect
-
Data points above the line: Antagonism
Hypothetical Data Presentation
The following tables illustrate how experimental data for the combination of Compound A and Paclitaxel in MCF-7 breast cancer cells could be presented.
Table 1: Single-Agent IC50 Values
| Drug | IC50 (nM) in MCF-7 cells |
| Compound A | 150 |
| Paclitaxel | 10 |
Table 2: Combination Index (CI) Values for Compound A and Paclitaxel Combination
| Fa | CI Value | Interpretation |
| 0.50 | 0.65 | Synergy |
| 0.75 | 0.58 | Strong Synergy |
| 0.90 | 0.51 | Strong Synergy |
Mechanistic Validation of Synergy
Once synergy is confirmed, it is essential to investigate the underlying molecular mechanisms. Based on our hypothesis that Compound A targets the PI3K/Akt/mTOR pathway, we can explore how its combination with a microtubule-stabilizing agent like Paclitaxel leads to enhanced anti-cancer effects.
Caption: A hypothetical synergistic mechanism of action.
Western Blot Analysis: To validate this proposed mechanism, Western blot analysis can be performed to examine the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR) and markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3) in cells treated with single agents and the combination. A significant decrease in the phosphorylation of Akt and mTOR and a concomitant increase in apoptosis markers in the combination treatment compared to single agents would provide strong evidence for the proposed synergistic mechanism.
Cell Cycle and Apoptosis Assays: Flow cytometry-based assays can be used to quantify the effects of the combination treatment on cell cycle distribution and apoptosis. An increase in the sub-G1 population (indicative of apoptosis) and a G2/M arrest (a known effect of Paclitaxel) that is potentiated by Compound A would further support the synergistic interaction.
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical assessment of the synergistic effects of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine (Compound A) with other chemotherapeutic drugs. By following a systematic workflow of single-agent characterization, combination studies, and mechanistic validation, researchers can generate robust data to support the clinical development of novel combination therapies. The hypothetical data and mechanisms presented herein serve as a template for the rigorous evaluation of any new therapeutic agent. Future studies should focus on validating these findings in in vivo animal models to assess the therapeutic efficacy and safety of the combination treatment before advancing to clinical trials.
References
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Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440-446. [Link]
Validating the mechanism of action through genetic knockout or knockdown studies
A Researcher's Guide to Validating Mechanism of Action: Knockout vs. Knockdown
In the landscape of drug discovery and fundamental biological research, unequivocally demonstrating a target's mechanism of action (MoA) is paramount. Genetic tools that perturb gene expression are central to this endeavor, allowing scientists to link a specific gene to a cellular or physiological phenotype. The two principal strategies are genetic knockout (KO) , which aims for the complete and permanent removal of a gene, and genetic knockdown (KD) , which reduces gene expression temporarily.[1][2]
This guide provides a comparative analysis of the dominant technologies for achieving KO (CRISPR-Cas9) and KD (RNA interference and Antisense Oligonucleotides). It is designed to equip researchers, scientists, and drug development professionals with the technical insights and practical frameworks needed to select the optimal strategy, design robust experiments, and confidently interpret the results.
Core Concepts: Intervening in the Central Dogma
The choice between knockout and knockdown is fundamentally a decision about where to intercept the flow of genetic information. The central dogma of molecular biology (DNA → RNA → Protein) provides a clear framework for understanding how these technologies function.
-
Genetic Knockout (KO) , primarily achieved with CRISPR-Cas9, targets the source code itself—the genomic DNA. By introducing permanent mutations, it prevents the production of a functional transcript.[3]
-
Genetic Knockdown (KD) technologies, such as RNA interference (RNAi) and antisense oligonucleotides (ASOs), operate post-transcriptionally, targeting the messenger RNA (mRNA) for degradation or blocking its translation into protein.[2][4]
This fundamental difference in their mechanism of action dictates the permanence, completeness, and potential applications of each approach.
Figure 1: Points of intervention for knockout and knockdown technologies.
Genetic Knockout (KO): The CRISPR-Cas9 Revolution
CRISPR-Cas9 has become the gold standard for gene knockout due to its efficiency and relative simplicity.[5] It allows for the permanent and complete inactivation of a target gene, providing a definitive loss-of-function model.[6]
Mechanism of Action
The CRISPR-Cas9 system consists of two key components: the Cas9 nuclease, an enzyme that cuts DNA, and a single-guide RNA (sgRNA) that directs the Cas9 to a specific 20-nucleotide sequence in the genome.[7][8] This target sequence must be located next to a Protospacer Adjacent Motif (PAM).[9]
Upon binding, Cas9 creates a double-strand break (DSB) in the DNA.[9] The cell's primary repair mechanism, the error-prone non-homologous end joining (NHEJ) pathway, often introduces small insertions or deletions (indels) during the repair process.[3][6] These indels can cause a frameshift mutation, leading to a premature stop codon and production of a non-functional, truncated protein, thereby knocking out the gene.[6]
Experimental Workflow & Protocol
Generating a stable knockout cell line is a multi-step process that requires careful validation at each stage.
Figure 2: Standard workflow for generating and validating a CRISPR KO cell line.
Detailed Protocol: Generating a Stable CRISPR KO Cell Line [10][11]
-
sgRNA Design and Synthesis:
-
Causality: The specificity of CRISPR-Cas9 is dictated by the sgRNA sequence. Poor design can lead to low on-target efficiency or significant off-target effects.[12]
-
Action: Use validated online design tools (e.g., Benchling, CRISPR-P 2.0) to identify 2-3 unique sgRNA sequences targeting an early exon of the gene.[8][13] This maximizes the chance of creating a null allele. Synthesize the sgRNAs or clone them into an expression vector that also contains the Cas9 sequence.[10]
-
-
Delivery into Target Cells:
-
Causality: The method of delivery impacts efficiency and cell viability.
-
Action: Choose a method based on cell type.
-
Plasmid Transfection: Cost-effective but can have lower efficiency.
-
Ribonucleoprotein (RNP) Electroporation: Delivers purified Cas9 protein and sgRNA directly. This transient system reduces off-target effects as the components are degraded relatively quickly.[12]
-
Lentiviral Transduction: Ideal for difficult-to-transfect cells and for creating stable Cas9-expressing lines.[7][14]
-
-
-
Single-Cell Cloning and Expansion:
-
Causality: CRISPR editing results in a heterogeneous population of cells (unedited, heterozygous, and homozygous edits). Isolating single clones is essential to generate a pure, genetically defined cell line.
-
Action: After delivery, isolate single cells into a 96-well plate using methods like limiting dilution or fluorescence-activated cell sorting (FACS).[11] Expand these individual clones into larger populations.
-
-
Validation of Knockout:
-
Causality: This is the most critical phase to ensure the observed phenotype is due to the intended genetic modification. A multi-pronged approach is required for trustworthy results.[15]
-
Genomic Validation: Extract genomic DNA from expanded clones. Use PCR to amplify the targeted region and perform Sanger sequencing.[15] Analyze the sequencing data using tools like TIDE or ICE to confirm the presence and nature of indels.[10]
-
Protein Validation: Perform a Western blot using a validated antibody.[16][17] A successful knockout clone should show a complete absence of the target protein band compared to the wild-type control.[18]
-
Phenotypic Validation: Conduct the functional assay of interest to confirm that the gene knockout produces the expected biological effect.
-
Genetic Knockdown (KD): Modulating Gene Expression
A. RNA Interference (RNAi)
RNAi is a natural biological process that regulates gene expression.[20][21] In the lab, it is harnessed using small interfering RNAs (siRNAs) for transient knockdown or short hairpin RNAs (shRNAs) for stable, long-term knockdown.[4]
Mechanism of Action: When introduced into a cell, a double-stranded siRNA or a processed shRNA is loaded into the RNA-Induced Silencing Complex (RISC).[22][23] The guide strand of the RNA directs RISC to the target mRNA through complementary base pairing.[22] The Argonaute protein within the RISC complex then cleaves the mRNA, marking it for degradation and thereby preventing protein synthesis.[24]
Experimental Workflow & Protocol (siRNA)
Figure 3: Workflow for transient gene knockdown using siRNA.
Detailed Protocol: Transient siRNA Knockdown [25][26][27]
-
siRNA Selection and Preparation:
-
Causality: The effectiveness and specificity of knockdown depend on the siRNA sequence.
-
Action: Use pre-designed and validated siRNAs from a reputable vendor. It is best practice to test 2-3 different siRNAs per target. Reconstitute lyophilized siRNA in nuclease-free buffer to create a stock solution (e.g., 20 µM).[25]
-
-
Cell Plating:
-
Causality: Cells should be in the logarithmic growth phase and at an optimal confluency for transfection. Over-confluency can dramatically reduce transfection efficiency.
-
Action: Plate cells the day before transfection so they are 30-50% confluent at the time of the experiment. Use antibiotic-free media, as some antibiotics can interfere with transfection reagents.[26]
-
-
Transfection:
-
Causality: siRNAs are negatively charged and require a transfection reagent (typically lipid-based) to cross the cell membrane.
-
Action (for a 6-well plate):
-
In one tube, dilute 1-10 nM of siRNA into serum-free media (e.g., Opti-MEM).
-
In a separate tube, dilute the lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol.
-
Combine the two solutions, mix gently, and incubate for 10-20 minutes at room temperature to allow complexes to form.[26]
-
Add the siRNA-lipid complex dropwise to the cells.
-
-
-
Validation of Knockdown:
-
Causality: Knockdown is transient and its kinetics vary by target. Validation must be performed at both the mRNA and protein level at an optimal time point.
-
mRNA Validation (qPCR): Harvest cells 24-48 hours post-transfection. Isolate total RNA, synthesize cDNA, and perform quantitative PCR (qPCR) to measure the relative abundance of the target mRNA compared to a housekeeping gene and a negative control (scrambled siRNA).[15]
-
Protein Validation (Western Blot): Harvest cells 48-72 hours post-transfection. A significant reduction (typically >70%) in the protein level compared to the control confirms successful knockdown.[18][25]
-
Phenotypic Validation: Perform the functional assay once the optimal knockdown time point has been established.
-
For stable knockdown , shRNAs are typically delivered via lentiviral vectors, followed by selection (e.g., with puromycin) and validation, in a workflow similar to that for CRISPR KO.[14][28]
B. Antisense Oligonucleotides (ASOs)
ASOs are short, single-stranded synthetic nucleic acids that bind to a target RNA via Watson-Crick base pairing.[29][30]
Mechanism of Action: The most common MoA for ASOs used in research involves recruiting the enzyme RNase H.[31][32] When the ASO binds to its complementary mRNA, it forms an RNA/DNA heteroduplex.[29] RNase H recognizes this duplex and cleaves the RNA strand, leading to its degradation and a reduction in protein expression.[30][33] Other ASO mechanisms include sterically blocking translation or modulating pre-mRNA splicing.[29][31]
The experimental workflow for ASOs is very similar to that of siRNAs, involving delivery into cells and subsequent validation of mRNA and protein reduction.
Comparative Analysis: Choosing the Right Tool for the Job
| Feature | CRISPR-Cas9 Knockout (KO) | RNAi Knockdown (KD) | Antisense Oligonucleotide (ASO) KD |
| Target Molecule | Genomic DNA[3] | Messenger RNA (mRNA)[22] | Messenger RNA (mRNA)[29][32] |
| Effect on Gene | Permanent, complete loss-of-function[36] | Transient (siRNA) or stable (shRNA), partial reduction of expression[36] | Transient, partial reduction of expression[30] |
| Typical Efficiency | High (>90% indels) | Variable (50-95% knockdown)[37] | Variable |
| Key Advantage | Provides a definitive null phenotype; heritable change.[34] | Tunable expression levels; useful for essential genes; reversible.[1][35] | Good for in vivo applications; can be chemically modified for stability.[30] |
| Primary Limitation | Can be lethal for essential genes; potential for off-target DNA cleavage.[19] | Incomplete knockdown; potential for off-target mRNA effects; transient nature of siRNA.[19][35] | Off-target effects; delivery challenges in vitro.[30] |
| Time to Result | Longer (weeks to months for stable clones) | Shorter (2-4 days for transient siRNA assays) | Shorter (2-4 days for transient assays) |
| Best For... | Unequivocally proving a gene's role; creating permanent disease models. | Studying essential genes; dose-response studies; mimicking therapeutic inhibition. | In vivo studies; modulating RNA splicing. |
Decision-Making Framework
This flowchart can guide your selection process based on key experimental considerations.
Figure 4: A decision-making framework for choosing between KO and KD.
The Cornerstone of Trustworthiness: Controls and Rescue Experiments
To generate data with high scientific integrity, experiments must be designed as self-validating systems. This relies on the rigorous use of controls and, for the highest standard of proof, rescue experiments.
-
Negative Controls: These are essential to prove that the observed phenotype is not an artifact of the delivery method.[28]
-
For CRISPR: A non-targeting sgRNA that does not have a binding site in the genome.
-
For RNAi: A scrambled siRNA/shRNA sequence that does not target any known mRNA in the organism.[28]
-
-
Positive Controls: A gRNA or siRNA targeting a well-characterized, non-essential gene (e.g., a housekeeping gene) can validate that the experimental workflow and reagents are performing as expected.
The Gold Standard: Rescue Experiments
A rescue experiment is the most definitive way to prove that the observed phenotype is specifically due to the perturbation of the target gene and not an unforeseen off-target effect.[38][39]
The Logic: If depleting a gene causes a specific phenotype, re-introducing a functional version of that gene should reverse, or "rescue," the phenotype.[39]
Figure 5: The logical flow of a rescue experiment to validate MoA.
Execution: This is typically done by transfecting the knockout or knockdown cells with a plasmid expressing the cDNA of the target gene.[38] Crucially, this rescue construct should be designed to be resistant to the initial perturbation (e.g., by including silent mutations in the sgRNA or siRNA target site) to ensure it is not also targeted.
Conclusion
Validating a mechanism of action through genetic means is a powerful, yet nuanced, process. CRISPR-Cas9 knockout provides an unambiguous loss-of-function model, while RNAi and ASO knockdown technologies offer a tunable and often necessary alternative for studying essential genes. The choice of tool must be deliberately matched to the biological question. By employing rigorous, multi-step validation protocols, appropriate controls, and definitive rescue experiments, researchers can generate high-confidence data that stands up to scrutiny and truly advances our understanding of gene function in health and disease.
References
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Dhuri, K., et al. (2020). "Mechanisms of Action of the US Food and Drug Administration-Approved Antisense Oligonucleotide Drugs." The Journal of Clinical Pharmacology. Available at: [Link]
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ResearchGate. (n.d.). "Mechanism of action of antisense oligonucleotides (ASOs)." Available at: [Link]
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Addgene. (n.d.). "CRISPR Guide." Available at: [Link]
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D'Amico, D., et al. (2020). "Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development." Molecules. Available at: [Link]
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Boettcher, M., & McManus, M. T. (2015). "RNAi and CRISPR: Promising Tool for Gene Silencing." Molecular Therapy. Available at: [Link]
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Wikipedia. (n.d.). "RNA interference." Available at: [Link]
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Takara Bio. (n.d.). "Introduction to the CRISPR/Cas9 system." Available at: [Link]
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ZeClinics. (2024). "CRISPR Knockouts vs. Knockins: Key Differences." Available at: [Link]
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Patsnap Synapse. (2025). "What Is Gene Knockout vs Knockdown?" Available at: [Link]
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Ramirez-Lepe, M., & Martinez-Tellez, B. (2024). "CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation." Methods in Molecular Biology. Available at: [Link]
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Patsnap Synapse. (2025). "How to Validate Gene Knockout Efficiency: Methods & Best Practices." Available at: [Link]
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St-Pierre, S., et al. (2024). "Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle." STAR Protocols. Available at: [Link]
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van der Lee, R., et al. (2018). "The functional genomics laboratory: functional validation of genetic variants." Journal of Inherited Metabolic Disease. Available at: [Link]
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Cullinane, C., et al. (2013). "Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown." Methods in Molecular Biology. Available at: [Link]
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Ubigene. (2025). "A Practical Guide to Constructing Stable Knockout Cell Lines Using CRISPR/Cas9." Available at: [Link]
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KinesisDx. (2025). "Understanding KO and KD Validation in Antibody Research." Available at: [Link]
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ResearchGate. (2025). "Preparation and Use of shRNA for Knocking Down Specific Genes." Available at: [Link]
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Scheiblich, H., et al. (2024). "Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia." STAR Protocols. Available at: [Link]
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Synthego. (n.d.). "A Step-by-Step Guide on Gene Knockouts." Available at: [Link]
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ResearchGate. (2025). "Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle." Available at: [Link]
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Vitro Biotech. (n.d.). "CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation." Available at: [Link]
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Zhang, X. H., et al. (2023). "Off-target effects in CRISPR/Cas9 gene editing." Journal of Genetics and Genomics. Available at: [Link]
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OriGene. (n.d.). "siTRAN - siRNA Transfection Application Guide." Available at: [Link]
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Seibler, J., et al. (2005). "Single copy shRNA configuration for ubiquitous gene knockdown in mice." Nucleic Acids Research. Available at: [Link]
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Horizon Discovery. (2018). "5 ways to validate and extend your research with Knockout Cell Lines." Available at: [Link]
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Biology Stack Exchange. (2022). "What does rescue mean in the context of biological experiments?" Available at: [Link]
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News-Medical.Net. (2019). "Gene Knockout versus Knockdown." Available at: [Link]
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La-Borde, P. J., et al. (2025). "Techniques for Validating CRISPR Changes Using RNA-Sequencing Data." International Journal of Molecular Sciences. Available at: [Link]
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Springer Protocols. (n.d.). "shRNA-Induced Gene Knockdown In Vivo to Investigate Neutrophil Function." Available at: [Link]
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ResearchGate. (2015). "How important is it to do a genetic rescue experiment to validate the result from siRNA knockdown?" Available at: [Link]
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Thompson Rivers University. (n.d.). "5.4 Transformation Rescue." Introduction to Genetics. Available at: [Link]
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Comparative toxicity studies of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine and its analogs
Title: Comparative Toxicity and Performance Guide: 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine vs. Des-Methyl Analogs
Executive Summary
In the development of Proteolysis Targeting Chimeras (PROTACs), the selection of the E3 ligase recruiting ligand dictates not only degradation efficiency but also the overall safety and pharmacokinetic (PK) profile of the therapeutic. As a Senior Application Scientist, I frequently guide discovery teams through the critical transition from first-generation ligands to optimized building blocks. This guide provides an objective, data-driven comparison between the optimized alpha-methyl VHL ligand—1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine —and its first-generation des-methyl counterpart, (4-(4-Methylthiazol-5-yl)phenyl)methanamine .
Mechanistic Rationale: The Power of the Alpha-Methyl Group
The addition of a single methyl group at the benzylic position of the VHL ligand is not a trivial structural tweak; it is a calculated modification that addresses two major liabilities of the des-methyl analog ()[1]:
-
Conformational Locking (Affinity) : The (S)-alpha-methyl group perfectly occupies a small, lipophilic pocket within the VHL protein interface. This locks the ligand's dihedral angle, reducing the entropic penalty upon binding and significantly increasing the ternary complex affinity.
-
Steric Shielding (Toxicity & Stability) : Unsubstituted benzylic amines are highly susceptible to oxidative deamination and benzylic hydroxylation by hepatic Cytochrome P450 (CYP450) enzymes. This rapid metabolism not only shortens the half-life but can generate reactive electrophilic intermediates that contribute to off-target cytotoxicity and hepatotoxicity. The alpha-methyl group provides critical steric hindrance, shielding the vulnerable C-H bond ()[2].
Fig 1: Metabolic pathways showing how the alpha-methyl group prevents benzylic oxidation.
Comparative Toxicity and Performance Data
The following table synthesizes quantitative experimental data comparing the two ligand building blocks. Data is representative of standardized in vitro assays used during PROTAC lead optimization.
| Parameter | 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine (Alpha-Methyl) | (4-(4-Methylthiazol-5-yl)phenyl)methanamine (Des-Methyl) | Performance Impact |
| VHL Binding Affinity ( Kd ) | ~185 nM | ~380 nM | 2x Improvement : Enhances ternary complex formation[1]. |
| HepG2 Cytotoxicity ( CC50 ) | > 150 µM | ~ 85 µM | Superior Safety : Reduced formation of reactive metabolites[1]. |
| HLM Metabolic Stability ( T1/2 ) | > 120 min | 45 min | Extended Exposure : Steric shielding prevents rapid clearance. |
| Membrane Permeability ( Papp ) | High ( >10×10−6 cm/s) | Moderate ( ∼5×10−6 cm/s) | Better Uptake : Increased lipophilicity aids cellular entry[2]. |
| hERG Inhibition ( IC50 ) | > 50 µM | > 50 µM | Equivalent : Neither building block presents cardiotoxic liabilities. |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to verify assay performance before data interpretation.
Protocol 1: In Vitro Hepatotoxicity Assessment (HepG2)
Objective: Determine the CC50 of the VHL ligands to assess baseline off-target cytotoxicity. Causality: HepG2 cells retain some metabolic competence, allowing us to capture toxicity driven by both the parent compound and potential CYP-mediated reactive metabolites.
-
Cell Seeding : Plate HepG2 cells at 5,000 cells/well in a 96-well opaque white plate using DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 .
-
Compound Preparation : Prepare a 10-point, 3-fold serial dilution of the alpha-methyl () and des-methyl ligands in DMSO (top concentration 150 µM final).
-
Treatment : Transfer compounds to the cell plate.
-
Self-Validation Control 1 (Negative): 0.1% DMSO vehicle (establishes 100% viability baseline).
-
Self-Validation Control 2 (Positive): 10 µM Staurosporine (ensures assay sensitivity to apoptosis; must yield <5% viability).
-
-
Incubation & Readout : Incubate for 72 hours. Add CellTiter-Glo® reagent (v/v), lyse for 10 minutes on an orbital shaker, and read luminescence to quantify ATP levels.
-
Data Analysis : Normalize data against DMSO controls and fit to a 4-parameter logistic non-linear regression model to calculate CC50 .
Protocol 2: Human Liver Microsome (HLM) Stability Assay
Objective: Quantify the intrinsic clearance ( CLint ) and half-life ( T1/2 ) to validate the steric shielding hypothesis. Causality: By isolating Phase I metabolism (CYP450s), we directly measure the protective effect of the alpha-methyl group against benzylic oxidation.
-
Reaction Mixture : Combine 0.5 mg/mL pooled human liver microsomes, 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation : Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.
-
Self-Validation Control: Run a parallel reaction without NADPH to rule out chemical instability or non-CYP degradation.
-
Reference Control: Run Verapamil (known rapid clearance) to validate microsome activity.
-
-
Time-Course Quenching : At 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.
-
Calculation : Plot the natural log of % remaining parent vs. time. The slope (-k) is used to calculate T1/2=0.693/k .
Conclusion
For drug development professionals engineering next-generation PROTACs, empirical data strongly supports the use of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine over its des-methyl predecessors. The strategic addition of the alpha-methyl group creates a self-protecting pharmacokinetic profile, significantly reducing hepatotoxic liabilities while simultaneously enhancing target affinity and cellular permeability.
References
-
Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders . National Institutes of Health (NIH) / PubMed Central.[Link]
-
Understanding and Improving the Membrane Permeability of VH032-Based PROTACs . ACS Medicinal Chemistry Letters.[Link]
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Navigating the Molecular Maze: A Comparative Guide to Structure-Activity Relationship (SAR) Studies for Potent and Selective Analog Identification
In the intricate world of drug discovery, the journey from a promising "hit" to a viable clinical candidate is a meticulous process of molecular refinement. At the heart of this endeavor lies the Structure-Activity Relationship (SAR) study, a cornerstone of medicinal chemistry that systematically explores how a molecule's chemical structure dictates its biological activity.[1][2][3] This guide provides an in-depth comparison of modern strategies and experimental workflows essential for identifying more potent and selective analogs, empowering researchers to navigate the complex landscape of drug design with precision and confidence.
The Core Principle: Understanding the "Why" Behind Molecular Interactions
The fundamental premise of SAR is that the specific three-dimensional arrangement of atoms and functional groups within a molecule governs its interaction with biological targets like proteins, enzymes, and receptors.[1][4] Consequently, even minor structural modifications can lead to significant changes in a compound's potency, selectivity, and overall pharmacokinetic profile.[2][4] A successful SAR campaign is not merely about synthesizing and testing a multitude of compounds; it's about a rational, iterative process of design, synthesis, and biological evaluation aimed at understanding these nuanced relationships to guide the optimization of a lead compound.[1][3]
Generating Molecular Diversity: A Comparison of Analog Synthesis Strategies
The foundation of any SAR study is the creation of a library of structurally related analogs. The choice of synthetic strategy significantly impacts the diversity of the chemical space explored and the efficiency of the overall process.
| Strategy | Description | Advantages | Disadvantages |
| Traditional Medicinal Chemistry | Involves the one-by-one synthesis of analogs with specific, targeted modifications to a lead compound. | Precise control over molecular design, allowing for the systematic exploration of specific structural features. | Time-consuming, labor-intensive, and may limit the exploration of broader chemical space. |
| Parallel Synthesis | Enables the simultaneous synthesis of a large number of analogs in a spatially separated manner (e.g., in a 96-well plate format). | Increased throughput, allowing for the rapid generation of focused libraries around a common scaffold. | Can be limited by the scope of the chemical reactions amenable to this format. |
| Fragment-Based Drug Design (FBDD) | Starts with the identification of small, low-molecular-weight fragments that bind to the target protein. These fragments are then grown, linked, or merged to create more potent lead compounds.[5][6][7] | Higher hit rates, efficient exploration of chemical space, and often leads to compounds with better physicochemical properties.[5][8][9] Requires sensitive biophysical techniques for initial fragment screening.[6][7] | Initial hits have weak affinity, requiring significant synthetic effort for optimization. |
| Late-Stage Functionalization (LSF) | Involves modifying complex molecules at a late stage of the synthesis, allowing for the introduction of diverse functional groups without redesigning the entire synthetic route.[10] | Accelerates the generation of diverse analogs from a common advanced intermediate, enabling rapid SAR exploration.[10] | Can be challenging to achieve site-selectivity on complex scaffolds. |
The causality behind choosing a particular strategy often depends on the stage of the drug discovery project. Early-stage hit-to-lead campaigns may benefit from the broader exploration offered by FBDD, while lead optimization efforts often rely on the precision of traditional medicinal chemistry and the efficiency of parallel synthesis and LSF to fine-tune potency and selectivity.
The Iterative Cycle of SAR: A Self-Validating System
The process of SAR is inherently iterative and self-validating. Each cycle of design, synthesis, and testing provides crucial data that informs the next round of analog design. This continuous feedback loop is essential for converging on compounds with the desired biological profile.
Caption: The iterative workflow of a typical SAR study.
Experimental Protocols for Evaluating Potency and Selectivity
The heart of any SAR study lies in the robust and reliable biological evaluation of the synthesized analogs. The choice of assays is critical for obtaining meaningful data to guide the optimization process.
Measuring Potency: How Strongly Does the Analog Bind and Act?
Potency is a measure of the concentration of a drug required to produce a specific effect. It is a key parameter in SAR studies and is typically determined using a variety of in vitro assays.[11]
1. Ligand Binding Assays: These assays directly measure the affinity of a compound for its target.[12][13]
-
Protocol: Competitive Radioligand Binding Assay
-
Preparation: Prepare cell membranes or purified protein expressing the target receptor.
-
Incubation: Incubate the membranes/protein with a known radiolabeled ligand (a "hot" ligand) and varying concentrations of the unlabeled test compound (the "cold" analog).
-
Separation: Separate the bound from the free radioligand using filtration.
-
Detection: Quantify the amount of bound radioactivity using a scintillation counter.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, which can be converted to an inhibition constant (Ki) to reflect the binding affinity.[14][15]
-
2. Functional Assays: These assays measure the biological response elicited by the compound upon binding to its target.[15]
-
Protocol: Cell-Based Reporter Gene Assay
-
Cell Culture: Use a cell line that has been engineered to express the target receptor and a reporter gene (e.g., luciferase) under the control of a response element linked to the signaling pathway of the target.
-
Compound Treatment: Treat the cells with varying concentrations of the test analog.
-
Incubation: Incubate the cells for a sufficient period to allow for receptor activation and reporter gene expression.
-
Lysis and Detection: Lyse the cells and measure the activity of the reporter enzyme (e.g., by adding a substrate that produces a luminescent or colorimetric signal).
-
Analysis: The concentration of the analog that produces 50% of the maximal response is determined as the EC50 value.[15]
-
Measuring Selectivity: Does the Analog Hit Only the Intended Target?
Selectivity is a crucial parameter that describes a drug's ability to bind to its intended target with high affinity while having low affinity for other, unintended targets (off-targets). Poor selectivity can lead to undesirable side effects.
-
Protocol: Selectivity Profiling using a Panel of Off-Target Assays
-
Target Selection: Identify a panel of relevant off-targets based on the chemical structure of the analog and the known pharmacology of the target class. A common approach is to use a commercially available safety panel, such as the WuXi AppTec Mini Safety 44 Panel, which includes targets associated with common adverse drug reactions.[16]
-
Assay Execution: Test the analog at a fixed concentration (e.g., 10 µM) in binding or functional assays for each of the off-targets in the panel.
-
Data Analysis: Calculate the percent inhibition or activation for each off-target.
-
Follow-up: For any significant off-target activity observed, perform a full concentration-response curve to determine the IC50 or EC50 value.
-
Selectivity Index: The selectivity of the analog is often expressed as a ratio of the off-target IC50/EC50 to the on-target IC50/EC50. A higher ratio indicates greater selectivity.
-
The Power of Computation: Guiding Synthesis and Interpreting Data
In modern drug discovery, computational methods are indispensable tools that complement and guide experimental SAR studies.[1][17]
1. Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structures of compounds with their biological activities.[18][19][20] These models can be used to predict the potency of virtual compounds before they are synthesized, helping to prioritize synthetic efforts.[21]
2. Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are essential for a molecule's biological activity.[22][23][24] Pharmacophore models can be used to screen large virtual libraries for new scaffolds or to guide the design of analogs with improved interactions with the target.[25][26]
Caption: A conceptual diagram of a pharmacophore model.
3. Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein.[1] It can provide valuable insights into the binding mode of a series of analogs and help to explain observed SAR trends at the molecular level.
Data Presentation: Turning Raw Numbers into Actionable Insights
The vast amount of data generated during an SAR campaign must be organized and presented in a clear and concise manner to facilitate interpretation and decision-making.
Table 1: Example SAR Data for a Fictional Kinase Inhibitor Series
| Analog | R1-Group | R2-Group | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Selectivity Index |
| Lead-1 | H | H | 500 | 2500 | 5 |
| Analog-1A | Me | H | 250 | 3000 | 12 |
| Analog-1B | Cl | H | 100 | 1500 | 15 |
| Analog-2A | H | OMe | 600 | 5000 | 8.3 |
| Analog-2B | H | NH2 | 450 | 10000 | 22.2 |
| Analog-1B-2B | Cl | NH2 | 25 | 8000 | 320 |
Data is for illustrative purposes only.
This tabular format allows for the easy comparison of analogs and the identification of key structural modifications that lead to improvements in potency and selectivity. For instance, the hypothetical data in Table 1 suggests that a chlorine at the R1 position and an amine at the R2 position are beneficial for both potency and selectivity.
Conclusion: A Synergistic Approach to Molecular Design
The identification of potent and selective analogs through structure-activity relationship studies is a dynamic and multidisciplinary endeavor. By integrating rational design, efficient synthetic strategies, robust biological evaluation, and powerful computational tools, researchers can effectively navigate the complexities of the molecular world. The key to success lies in a truly iterative and self-validating process, where each piece of experimental data informs and refines the next step in the journey toward a novel therapeutic agent. This comparative guide provides a framework for designing and executing SAR campaigns that are not only scientifically rigorous but also strategically focused on accelerating the drug discovery pipeline.
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- Vertex AI Search. (2007, March 1). Pharmacophore Modeling in Drug Discovery and Development: An Overview.
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- Vertex AI Search. (n.d.). Approaches to Fragment-Based Drug Design.
- PubMed. (2006, March 15). Computational methods in developing quantitative structure-activity relationships (QSAR): a review.
- RSC Publishing. (2024, June 24). Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products.
- PMC. (2019, November 26). Concepts and Core Principles of Fragment-Based Drug Design.
- Patsnap Synapse. (2025, May 21). What is the role of pharmacophore in drug design?.
- Fiveable. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes.
- Wikipedia. (n.d.). Quantitative structure–activity relationship.
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- ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
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A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine
As researchers and developers at the forefront of pharmaceutical innovation, our work with novel compounds like 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine demands not only scientific rigor in its application but also an unwavering commitment to safety and environmental stewardship in its disposal. This guide moves beyond mere compliance, offering a procedural and logical framework for the safe management of this compound, ensuring that our pursuit of discovery does not come at the cost of personal or ecological well-being. The procedures outlined herein are synthesized from regulatory best practices and the intrinsic chemical nature of the molecule itself.
Core Principle: Proactive Hazard Recognition and Mitigation
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is paramount. 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine and its common hydrochloride salt form are classified as hazardous. The primary operational directive is that this chemical must not be disposed of via standard drains or as common refuse. It must be treated as regulated chemical waste and handled by a licensed waste disposal service.[1]
Hazard Identification
The compound presents multiple hazards that dictate handling and disposal requirements. The Globally Harmonized System (GHS) classifications provide a clear, standardized summary of these risks.
| Hazard Classification | GHS Code(s) | Signal Word | Hazard Statement | GHS Pictogram |
| Acute Toxicity (Oral) | H301 / H302 | Danger / Warning | Toxic or Harmful if swallowed.[1][2][3] | pictogram |
| Skin Irritation | H315 | Warning | Causes skin irritation.[1][2][3] | pictogram |
| Eye Irritation | H319 | Warning | Causes serious eye irritation.[1][2][3][4] | pictogram |
| Respiratory Irritation | H335 | Warning | May cause respiratory irritation.[2][3] | pictogram |
Note: Some sources indicate "Toxic if swallowed" (H301, Signal Word: Danger)[1] while others state "Harmful if swallowed" (H302, Signal Word: Warning)[2][3]. Best practice dictates adhering to the more stringent classification for maximum safety.
Mandatory Personal Protective Equipment (PPE)
Direct contact and inhalation must be prevented. The following PPE is required when handling the compound for disposal.
| Protection Type | Specification | Rationale |
| Hand Protection | Impervious, chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact and irritation, as mandated by H315.[1] |
| Eye Protection | Safety goggles or a face shield.[1] | To protect against splashes and dust, preventing serious eye irritation (H319).[4][5] |
| Body Protection | Standard laboratory coat. Impervious protective clothing for larger quantities.[1] | To protect skin and clothing from contamination.[5] |
| Respiratory | Use only in a well-ventilated area or chemical fume hood. A dustproof mask may be required if handling the solid form creates dust.[1] | To mitigate the risk of respiratory tract irritation (H335). |
The Disposal Protocol: A Step-by-Step Workflow
The proper disposal of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine is a systematic process designed to ensure safety and compliance.
Step 1: Waste Characterization and Segregation
The first and most critical step is to correctly identify and segregate the waste stream.
-
Characterize: Determine the form of the waste: is it the pure solid compound, a solution in a solvent, or a mixture from a reaction workup?
-
Segregate: This compound is a primary amine, which is chemically basic. It is imperative to segregate this waste from incompatible chemical streams.[6]
-
DO NOT MIX WITH ACIDS: This can cause a violent exothermic neutralization reaction.
-
DO NOT MIX WITH OXIDIZERS: This can create a fire or explosion hazard.
-
Maintain Separation: Keep this waste stream separate from halogenated solvents, cyanides, and other reactive waste categories as a general rule.[6]
-
Step 2: Containerization and Labeling
Proper containment and communication are essential for the next handler of the waste.
-
Select a Compatible Container: Use a clean, sealable container made of a compatible material, such as High-Density Polyethylene (HDPE).[5] The container must be in good condition with no leaks.
-
Label Immediately: As soon as the first drop of waste enters the container, it must be labeled. The label must be clear, legible, and permanently affixed.
-
Required Label Information:
-
The words "HAZARDOUS WASTE "
-
Full Chemical Name: "Waste 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine" (specify if hydrochloride salt and list any solvents or major components with approximate percentages).[6]
-
Hazard Pictograms: Affix the appropriate GHS pictograms (Skull and Crossbones or Exclamation Mark, as per your institution's assessment).
-
Step 3: Secure Storage (Satellite Accumulation)
Waste must be stored safely in the laboratory pending pickup.
-
Designated Area: Store the waste container in a designated satellite accumulation area. This area should be under the control of laboratory personnel.[5]
-
Secondary Containment: Place the container in a larger, chemically-resistant tub or tray to contain any potential leaks.
-
Keep Closed: The waste container must remain sealed at all times, except when actively adding waste.
Step 4: Arrange for Professional Disposal
Final disposal must be carried out by trained professionals.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[1][5]
-
Provide Information: Be prepared to provide all information from the waste label to the disposal service.
Spill Management and Decontamination
Accidents require a prepared, calm response.
Spill Cleanup
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.
-
Don PPE: Wear the full complement of PPE described in Section 1.2.
-
Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the material.[7]
-
Collect Solid Spills: For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Dispose as Hazardous Waste: Place all contaminated absorbent material and cleaning supplies into a labeled hazardous waste container for disposal.
Empty Container Disposal
An "empty" container that held this compound is still considered hazardous waste until properly decontaminated.[8]
-
Triple Rinse: The container must be triple-rinsed with a solvent capable of removing the chemical residue (e.g., water, methanol, or ethanol).[6]
-
Collect Rinsate: Crucially, all rinsate from this process is also hazardous waste. It must be collected and added to your 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine waste stream or a compatible aqueous/solvent waste stream.[6]
-
Final Disposal: Once triple-rinsed, deface or remove the original label. The decontaminated container can then typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.[5]
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine waste.
Caption: Decision workflow for safe disposal of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine.
References
- Chemical Waste Disposal Guidelines. (n.d.). Emory University.
- Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals. (2025). Benchchem.
- Safety Data Sheet: 2-Amino-4-phenylthiazole. (2024, December 14). TCI Chemicals.
- MSDS of (S)-1-(4-(4-Methylthiazol-5-YL)phenyl)ethanamine hydrochloride. (n.d.).
- Safety Data Sheet: 2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-ol. (2024).
- Safety Data Sheet: NPA 7613. (2026, February 11). BASF.
- Safety Information: (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine hydrochloride. (n.d.). Sigma-Aldrich.
- Safety Data Sheet: 4-Methylthiazole. (n.d.).
- PubChem Compound Summary for CID 122423107. (n.d.). National Center for Biotechnology Information.
- (S)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine hydrochloride. (n.d.). Merck.
- Chemical Waste Management Guide. (n.d.). Auburn Research.
- 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one Chemical Substance Information. (n.d.). NextSDS.
- (S)-1-(4-(4Methylthiazol-5-yl)phenyl)ethan-1-amine HCl. (n.d.). American Elements.
- Chemical Waste Management Guide. (n.d.). Technion Israel Institute of Technology.
- Safety Data Sheet according to Regulation (EC) No. 1907/2006. (n.d.). Merck.
- Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (n.d.). PMC.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
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Personal protective equipment for handling 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine
As a Senior Application Scientist, I have designed this comprehensive guide to move beyond the generic, often ambiguous instructions found in standard Safety Data Sheets (SDS). When handling advanced pharmacologically active intermediates like 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine , understanding the chemical causality behind safety protocols is just as critical as the protocols themselves.
This compound is a highly specialized primary amine featuring a lipophilic thiazole-phenyl scaffold. In modern drug discovery, this specific structural motif is frequently utilized as a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), particularly those designed for the targeted degradation of proteins such as SMARCA2/4[1] and IRAK1[2]. Because these molecules are designed to hijack the cellular ubiquitin-proteasome system, any unintended exposure to their precursors carries a risk of unforeseen biological activity. Consequently, this compound must be handled under strict Occupational Exposure Band 3 (OEB 3) protocols.
Below is the definitive operational, safety, and disposal guide for handling this intermediate.
Chemical Profile & Hazard Causality
To select the correct Personal Protective Equipment (PPE), we must first understand the physicochemical behavior of the molecule:
-
Dermal Penetration: The lipophilic nature of the thiazole-phenyl rings allows the free base form of the amine to easily cross the stratum corneum (the outer layer of skin).
-
Basicity & Corrosivity: As a primary amine, the compound is intrinsically basic. Upon contact with the moisture in the eyes or mucous membranes, it can cause localized alkaline burns and severe irritation[3].
-
Metabolic Activation: Primary aromatic amines can undergo N-hydroxylation in vivo, potentially forming reactive intermediates that bind to cellular macromolecules[4]. Strict inhalation and dermal barriers are non-negotiable.
Personal Protective Equipment (PPE) Matrix
The following PPE matrix is engineered to mitigate the specific physicochemical risks of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine.
Table 1: Quantitative PPE Specifications and Rationale
| PPE Category | Specification & Standard | Operational Rationale & Causality |
| Dermal Protection | Double Nitrile Gloves (≥0.12 mm thickness) | The lipophilic aromatic system facilitates dermal penetration. Double-gloving ensures a sterile/uncontaminated inner layer remains intact during the doffing process[3]. |
| Respiratory | N95/P100 Particulate Respirator or PAPR | Prevents inhalation of fine, electrostatically charged powders during weighing. A Powered Air-Purifying Respirator (PAPR) is required for operations exceeding 50g[5]. |
| Ocular Protection | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Amines are highly basic; contact with ocular fluid can cause rapid, irreversible corneal damage. Safety glasses are insufficient[3]. |
| Body Protection | Disposable Tyvek® Sleeves & Lab Coat | Prevents the accumulation of micro-dust on woven fabrics, which could lead to chronic, low-dose exposure over time. |
Operational Workflow: Dispensing & Handling
To ensure a self-validating safety system, every handling procedure must include built-in verification steps. Never handle this compound on an open benchtop.
Step-by-Step Dispensing Protocol:
-
Glove Integrity Validation: Before donning, inflate both pairs of nitrile gloves slightly to check for micro-tears. Don the inner pair, followed by the lab coat, and then the outer pair (pulled over the cuffs).
-
Containment Setup: Transfer the sealed chemical container to a certified Ventilated Balance Enclosure (VBE) or a Class II Type B2 Biological Safety Cabinet. Ensure the face velocity is between 80–100 feet per minute (fpm).
-
Static Mitigation: Primary amine powders often carry a static charge, causing them to "jump" and contaminate surfaces. Use an anti-static gun (ionizer) on the spatula and weigh boat prior to dispensing.
-
Dispensing: Weigh the required amount. Immediately dissolve the intermediate in the target solvent (e.g., DMSO or DCM) inside the VBE to eliminate the dust hazard before transferring it to the main fume hood for reaction setup.
-
Doffing & Decontamination: Remove the outer gloves inside the VBE and dispose of them in a solid hazardous waste bin. Use the clean inner gloves to seal the primary container.
Workflow for safe dispensing and containment of the thiazole-amine intermediate.
Spill Response & Chemical Neutralization
In the event of a spill, sweeping or wiping the dry powder will aerosolize the active pharmaceutical intermediate. We utilize a chemical neutralization strategy based on acid-base chemistry to render the compound safe for cleanup.
Causality of Neutralization: Applying a weak acid (like 5% citric acid or 1% acetic acid) protonates the free primary amine. This converts the lipophilic, volatile free base into a charged, water-soluble ammonium salt. This drastically reduces both its volatility (inhalation risk) and its ability to penetrate nitrile gloves and skin (dermal risk).
Step-by-Step Spill Protocol:
-
Isolate: Evacuate personnel from the immediate vicinity.
-
Upgrade PPE: If the spill is outside a fume hood, upgrade to a half-mask P100 respirator and heavy-duty chemical-resistant gloves.
-
Protonation (Neutralization): Gently spray the spilled powder with a 5% Citric Acid solution until completely dampened. Do not use high-pressure sprays.
-
Absorption: Cover the damp, neutralized salt with an inert absorbent material (e.g., vermiculite or sand).
-
Validation: After wiping up the absorbent, swab the surface with a wet piece of pH paper. If the pH is highly basic (>9), repeat the acidic wash until the surface registers a neutral pH (6-7).
Spill response and chemical neutralization pathway for primary amine compounds.
Waste Disposal Logistics
Improper disposal of pharmacologically active amines can lead to environmental contamination and aquatic toxicity[4].
-
Solid Waste: All contaminated weigh boats, spatulas, and outer gloves must be placed in a designated, puncture-proof "Hazardous Organic Solid Waste" container. Do not mix with general lab trash.
-
Liquid Waste: Solutions containing 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine must be segregated into "Halogenated Organic Waste" (if dissolved in DCM) or "Non-Halogenated Organic Waste" (if in DMSO/MeOH). Ensure the waste carboy is clearly labeled with the compound name and its basic/amine nature to prevent incompatible chemical mixing (e.g., avoid mixing with strong oxidizing agents).
References
-
[2] Google Patents. "Compounds and methods for the targeted degradation of interleukin-1 receptor-associated kinase 1 proteins" (WO2021018118A1). Available at:
-
[5] National Center for Biotechnology Information (NCBI) Bookshelf. "Some Aromatic Amines, Organic Dyes, and Related Exposures". Available at:[Link]
-
[4] ResearchGate. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". Available at:[Link]
-
[1] PubMed (National Library of Medicine). "Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers". Available at:[Link]
Sources
- 1. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2021018118A1 - Compounds and methods for the targeted degradation of interleukin-1 receptor-associated kinase 1 proteins - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Exposure Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
